molecular formula C16H14N2O2 B112676 5-Benzyl-5-phenylimidazolidine-2,4-dione CAS No. 4927-43-9

5-Benzyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B112676
CAS No.: 4927-43-9
M. Wt: 266.29 g/mol
InChI Key: ITLQPKUEVLGNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-5-phenylimidazolidine-2,4-dione is an imidazolidine-based compound of significant interest in medicinal chemistry research, particularly as a core scaffold for developing new therapeutic agents . This compound belongs to the hydantoin class, which is recognized for its diverse pharmacological properties . A primary research focus for this chemical entity and its structural analogs has been in the field of central nervous system (CNS) disorders. Specifically, derivatives of 5,5-disubstituted imidazolidine-2,4-dione have demonstrated potent anticonvulsant activity in preclinical models, showing effectiveness in standardized tests such as the maximal electroshock (MES) screen . Researchers are exploring these structures to discover novel anticonvulsants that may address limitations of current treatments . The synthetic versatility of the imidazolidine-2,4-dione core allows for systematic structural modifications, such as the creation of N-Mannich bases, to optimize pharmacological profiles and investigate structure-activity relationships (SAR) . Beyond anticonvulsant applications, related hydantoin and 2-thioxoimidazolidin-4-one derivatives are also investigated for a range of other biological activities, including potential antimicrobial and anti-inflammatory effects, highlighting the broad utility of this heterocyclic system in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLQPKUEVLGNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283091
Record name 5-benzyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4927-43-9
Record name 5-benzyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-5-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyl-5-phenylimidazolidine-2,4-dione: Synthesis, Structural Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5,5-Disubstituted Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure, featuring hydrogen bond donors and acceptors, provides an ideal framework for the spatial orientation of substituents to interact with various biological targets.[1] When substituted at the C5 position with two different lipophilic groups, such as in 5-Benzyl-5-phenylimidazolidine-2,4-dione, these compounds often exhibit significant biological activities, most notably as anticonvulsant and anticancer agents.[2] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, structural characterization, and exploring its therapeutic potential based on the well-established pharmacology of its structural class.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central five-membered hydantoin ring with a benzyl and a phenyl group attached to the same carbon atom (C5). This creates a quaternary, non-chiral center.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₂[3]
Molecular Weight 266.29 g/mol [3]
SMILES Notation C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3[3]
CAS Number 4927-43-9

Synthesis of this compound: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[4] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate. For the synthesis of this compound, the starting ketone is benzyl phenyl ketone.

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through several key steps:

  • Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia, derived from ammonium carbonate, to form an aminonitrile.

  • Cyclization and Rearrangement: The aminonitrile undergoes cyclization with carbon dioxide, also from ammonium carbonate, to form a carbamic acid intermediate which then cyclizes and rearranges to the final hydantoin product.

Experimental Protocol: A Representative Synthesis of a 5-Substituted-5-Benzyl Hydantoin

Materials:

  • Benzylacetone (Phenylacetone)

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzylacetone in a 1:1 mixture of ethanol and water.

  • Add sodium cyanide and ammonium carbonate to the solution.

  • Heat the reaction mixture at 60°C with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the crude product by filtration.

  • Recrystallize the crude product from 50% ethanol to obtain pure 5-methyl-5-benzyl hydantoin.

Expected Yield: Approximately 70%[4]

Synthesis_Workflow cluster_process Process ketone Benzyl Phenyl Ketone reaction Bucherer-Bergs Reaction nacn Sodium Cyanide nh42co3 Ammonium Carbonate solvent Ethanol/Water (1:1) solvent->reaction temp Heat (e.g., 60°C) temp->reaction workup Cooling & Precipitation reaction->workup Reaction Mixture purification Recrystallization workup->purification Crude Product product 5-Benzyl-5-phenyl- imidazolidine-2,4-dione purification->product Pure Product

Caption: General workflow for the synthesis of this compound.

Structural Elucidation through Spectroscopic Analysis

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables provide representative data based on the analysis of closely related 5,5-disubstituted hydantoins.[4][5]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data

¹H NMR (in DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons~7.0 - 7.5MultipletPhenyl and Benzyl rings
Benzyl CH₂~3.0 - 3.3Singlet-CH₂-Ph
NH Protons~8.0 and ~10.5SingletN1-H and N3-H
¹³C NMR (in DMSO-d₆) Chemical Shift (δ, ppm) Assignment
Carbonyl C=O~177 and ~156C4=O and C2=O
Aromatic Carbons~125 - 138Phenyl and Benzyl rings
Quaternary Carbon~64C5
Benzyl CH₂~38-CH₂-Ph

Data is representative for 5,5-disubstituted hydantoins and adapted from literature values for similar compounds.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Representative IR Absorption Bands

Frequency (cm⁻¹) Vibration Type Functional Group
~3200 - 3300N-H StretchAmide (Hydantoin ring)
~3000 - 3100C-H StretchAromatic
~1710 and ~1770C=O StretchCarbonyl (Hydantoin ring)
~1450 - 1600C=C StretchAromatic

Data is representative for 5,5-disubstituted hydantoins.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Representative Mass Spectrometry Data

m/z Value Interpretation
~266[M]⁺ (Molecular Ion)
~193Loss of Benzyl radical
~180Further fragmentation
~104Toluene fragment
~77Phenyl fragment

Fragmentation pattern is predicted based on the structure and data from similar compounds.[5]

Potential Biological Activities and Mechanisms of Action

The 5,5-disubstituted hydantoin scaffold is a well-established pharmacophore with a range of biological activities. The primary therapeutic areas of interest for these compounds are epilepsy and cancer.

Anticonvulsant Activity

Many 5,5-disubstituted hydantoins, most notably phenytoin (5,5-diphenylhydantoin), are potent anticonvulsant drugs.[2] Their primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[1] By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials that underlies seizure activity. It is highly probable that this compound would exhibit a similar mechanism of action.

Anticonvulsant_Mechanism cluster_neuron Neuron Na_channel Voltage-gated Na+ Channel Open State Inactive State Action_Potential Repetitive Action Potential Firing Na_channel:open->Action_Potential Na+ Influx Na_channel:inactive->Action_Potential Prevents Re-opening Seizure Seizure Activity Action_Potential->Seizure Hydantoin 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Hydantoin->Na_channel:inactive Stabilizes

Caption: Proposed mechanism of anticonvulsant activity via sodium channel blockade.

Anticancer Activity

Recent research has highlighted the anticancer potential of 5,5-disubstituted hydantoin derivatives.[7] Their mechanism of action in cancer is often multifactorial and can include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Some hydantoin derivatives have been shown to inhibit the activity of RTKs such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and drive proliferation.[8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: They can halt the cell cycle, preventing cancer cells from dividing and proliferating.

  • Anti-invasive and Anti-migratory Effects: Some derivatives have been shown to reduce the ability of cancer cells to invade surrounding tissues and metastasize.[7]

Given the structural similarities to known anticancer hydantoins, this compound is a promising candidate for further investigation as an anticancer agent.

Conclusion and Future Directions

This compound is a molecule of significant interest within the field of medicinal chemistry. Its synthesis is readily achievable through the robust Bucherer-Bergs reaction, and its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the extensive research into the 5,5-disubstituted hydantoin class of compounds, it holds considerable promise as a lead compound for the development of novel anticonvulsant and anticancer therapies. Future research should focus on the specific synthesis and biological evaluation of this compound to elucidate its precise pharmacological profile and to explore the potential for further structural modifications to enhance its therapeutic efficacy and selectivity.

References

  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing.
  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.
  • Phenylhydantoin. PubChem.
  • 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. ACS Publications.
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. PMC.
  • 5,5-Diphenylhydantoin, 3-acetyl-. PubChem.
  • (S)-5-Benzyl- and 5-benzylidene-imidazo-4-one derivatives synthesized and studied for an understanding of their thermal reactivity. ResearchGate.
  • Chemical racemization of 5-benzylhydantoin. The Journal of Organic Chemistry.
  • Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. ResearchGate.
  • Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar.
  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Publications.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PMC.
  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI.
  • 2,4-Imidazolidinedione, 1,3-dimethyl-5,5-diphenyl-. NIST WebBook.
  • 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Hydantoin, 5-benzylidene-2-thio-. NIST WebBook.
  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. PubMed.
  • Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.
  • 5-Benzyl-hydantoin. SpectraBase.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Solved Tabulate IR Spectra for 5,5-Diphenylhydantoin. Chegg.com.
  • Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Pharmacie - UCL-Bruxelles, Belgique.
  • Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. PubMed.
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate.

Sources

A Technical Guide to 5-Benzyl-5-phenylimidazolidine-2,4-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. Structurally analogous to the widely-used anticonvulsant drug Phenytoin, this molecule holds significant interest for researchers in medicinal chemistry and drug development. This document details the compound's nomenclature, physicochemical properties, and established synthetic methodologies, with a primary focus on the Bucherer-Bergs multicomponent reaction. Furthermore, it explores the biological significance and therapeutic potential, particularly concerning its predicted anticonvulsant and emerging anti-tumor activities, grounded in the extensive research on related hydantoin scaffolds. Detailed experimental protocols, analytical characterization techniques, and mechanistic diagrams are provided to serve as a practical resource for scientists engaged in the synthesis, evaluation, and application of this and similar bioactive molecules.

Nomenclature and Chemical Identity

The systematic identification of a compound is critical for unambiguous scientific communication. This compound is identified by several names and chemical codes across various databases and regulatory bodies.

The core structure is the imidazolidine-2,4-dione ring, a saturated five-membered heterocycle with two carbonyl groups at positions 2 and 4. This specific derivative is distinguished by the presence of both a benzyl group and a phenyl group attached to the carbon at position 5, creating a quaternary stereocenter.[1]

Table 1: Synonyms and Identifiers

Identifier TypeValue
IUPAC Name This compound
Common Synonym 5-Benzyl-5-phenylhydantoin
CAS Number 4927-43-9
Molecular Formula C₁₆H₁₄N₂O₂
InChI Key ITLQPKUEVLGNAG-UHFFFAOYSA-N[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes N1 [label="NH", pos="0,1.5!"]; C2 [label="O", pos="-1.3,0.75!"]; C2_C [label="", shape=point, pos="-0.75,0.75!"]; N3 [label="NH", pos="0,-0.1!"]; C4 [label="O", pos="1.3,0.75!"]; C4_C [label="", shape=point, pos="0.75,0.75!"]; C5 [label="C", pos="0,-1.5!"]; Phenyl [label="Phenyl", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-2.5!"]; Benzyl [label="Benzyl", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-2.5!"];

// Draw the hydantoin ring N1 -- C2_C [label=""]; C2_C -- N3 [label=""]; N3 -- C4_C [label=""]; C4_C -- C5 [label=""]; C5 -- N1 [label=""];

// Double bonds for carbonyls C2_C -- C2 [style=bold, len=0.5]; C4_C -- C4 [style=bold, len=0.5];

// Substituents on C5 C5 -- Phenyl; C5 -- Benzyl; }

Figure 1: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, stability, and bioavailability.

Table 2: Key Physicochemical Data

PropertyValueSource
Molecular Weight 266.29 g/mol [1]
Hydrogen Bond Donors 2 (from NH groups)[1]
Hydrogen Bond Acceptors 2 (from C=O groups)[1]
Topological Polar Surface Area 58.2 Ų[2][3]
LogP (Predicted) ~2.7[3]

Synthesis and Manufacturing

The synthesis of 5,5-disubstituted hydantoins is most classically achieved via the Bucherer-Bergs reaction, a robust and versatile multicomponent synthesis.[4][5] This method offers an efficient route from readily available starting materials.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone or aldehyde, an ammonium salt (typically ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide) to form the hydantoin ring system.[4][6] For the synthesis of 5-Benzyl-5-phenylhydantoin, the starting ketone is 1,2-diphenylacetone (also known as deoxybenzoin).

The reaction proceeds through the initial formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the stable hydantoin product.[6]

Bucherer_Bergs_Workflow Ketone Deoxybenzoin (Ketone) Reaction Reaction Vessel (Heat, 60-70°C) Ketone->Reaction Reagents (NH₄)₂CO₃ + KCN Reagents->Reaction Solvent Aqueous Ethanol Solvent->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Cool Mixture Precipitation Precipitation & Filtration Acidification->Precipitation Recrystallization Recrystallization (e.g., from Ethanol) Precipitation->Recrystallization Crude Product Product Pure 5-Benzyl-5-phenylhydantoin Recrystallization->Product

Figure 2: General workflow for the Bucherer-Bergs synthesis.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous 5,5-disubstituted hydantoins.[7][8]

Materials:

  • 1,2-Diphenylacetone (Deoxybenzoin)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: Highly Toxic

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Water (Deionized)

  • Hydrochloric Acid (Concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2-diphenylacetone (1 equivalent), ammonium carbonate (4 equivalents), and potassium cyanide (2 equivalents). Causality: A molar excess of ammonium carbonate and cyanide is used to drive the reaction equilibrium towards product formation. All manipulations involving cyanide must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask to dissolve the reagents.

  • Heating: Heat the reaction mixture to reflux (approximately 60-70°C) with constant stirring for 8-24 hours.[4][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated HCl to a pH of ~6-7. Causality: Acidification protonates the hydantoin salt, causing the neutral, less soluble product to precipitate out of the aqueous solution. This step also neutralizes any remaining cyanide, but must be done slowly and in a well-ventilated hood to avoid the release of toxic HCN gas.

  • Isolation: Collect the resulting crystalline precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to yield the pure this compound.

Biological Significance and Therapeutic Potential

The hydantoin scaffold is a privileged structure in medicinal chemistry, most famously represented by the anti-epileptic drug Phenytoin (5,5-diphenylhydantoin).[9][10] The structural similarity of 5-Benzyl-5-phenylhydantoin to Phenytoin strongly suggests its potential as a modulator of neurological targets.

Anticonvulsant Activity

Phenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[10] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing that underlies seizure activity. Given that a 5-phenyl or other aromatic substituent is considered essential for activity against tonic-clonic seizures, it is highly probable that 5-Benzyl-5-phenylhydantoin shares this mechanism of action.[10] Derivatives of 5-phenylhydantoin are frequently synthesized and evaluated for anticonvulsant properties.[7][11]

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Blocked Voltage-Gated Na+ Channel (Inactive/Blocked State) ReducedFiring Reduced Neuronal Firing (Seizure Suppression) NaChannel_Blocked->ReducedFiring Leads to ActionPotential High-Frequency Action Potentials ActionPotential->NaChannel_Open Causes Opening Hydantoin 5-Benzyl-5-phenylhydantoin Hydantoin->NaChannel_Blocked Binds & Stabilizes

Figure 3: Hypothesized mechanism of anticonvulsant action.

Anti-Tumor and Other Activities

Recent research has expanded the therapeutic scope of hydantoin derivatives beyond neurology. Various substituted hydantoins have demonstrated significant biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[12][13][14] For example, studies on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have shown dose-dependent anti-proliferative and pro-apoptotic activities against human colon and breast cancer cell lines.[12][15] These compounds were also found to inhibit cell migration and invasion, suggesting a potential role in oncology.[12][15] The activity of these compounds underscores the potential of the 5-benzyl-5-phenylhydantoin scaffold as a template for developing novel chemotherapeutic agents.

Analytical Characterization

The identity and purity of synthesized 5-Benzyl-5-phenylhydantoin must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl and benzyl groups (typically in the 7-8 ppm range), the methylene (-CH₂-) protons of the benzyl group, and the two N-H protons of the hydantoin ring (which may be broad and exchangeable).[7][16]

    • ¹³C NMR: Will display distinct signals for the two carbonyl carbons (C=O) in the 150-180 ppm region, the quaternary C5 carbon, and the various aromatic and aliphatic carbons.[7]

  • Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Expect strong C=O stretching absorptions for the carbonyl groups (around 1700-1780 cm⁻¹) and N-H stretching bands (around 3100-3300 cm⁻¹).[7][16]

  • Mass Spectrometry (MS): Will be used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to the calculated mass of 266.29 g/mol .[1]

  • Melting Point (M.p.): A sharp and consistent melting point is a key indicator of purity. For reference, the closely related 5-methyl-5-benzyl hydantoin has a melting point of 228–229 °C.[7]

Conclusion

This compound is a valuable compound for chemical and pharmacological research. Its straightforward synthesis via the Bucherer-Bergs reaction makes it highly accessible. As a close structural analog of Phenytoin, it serves as a compelling candidate for the development of novel anticonvulsant agents. Furthermore, the demonstrated anti-cancer potential of related hydantoin structures opens promising avenues for its investigation in oncological drug discovery. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively synthesize, characterize, and explore the therapeutic applications of this versatile molecule.

References

  • Ivanova, Y., et al. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.
  • Stevanović, D., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.
  • Navarrete-Vazquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
  • PubChem (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information.
  • PubChem (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione. National Center for Biotechnology Information.
  • PubChem (n.d.). 5-(Phenylmethyl)-2,4-imidazolidinedione. National Center for Biotechnology Information.
  • Obradović, A., et al. (2020). Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells. National Institutes of Health.
  • Cimrová, V. & Marek, J. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health.
  • Dalkara, S., et al. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed.
  • Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. MDPI.
  • Lopes, I., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
  • Atanasova, M., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing.
  • Encyclopedia MDPI (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI.
  • Konnert, L., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Preprints.org.
  • PrepChem.com (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com.
  • Ivanova, Y., et al. (2020). Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. ResearchGate.
  • Wikipedia (n.d.). Bucherer–Bergs reaction. Wikipedia.
  • Shater, A. M. S., & Thabet, H. K. H. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
  • ResearchGate (n.d.). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate.
  • Vibzz Lab (2021). 5,5 diphenyl hydantoin (Phenytoin). YouTube.
  • Semantic Scholar (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and key chemical characteristics. Detailed protocols for its synthesis and analytical characterization are presented, grounded in established laboratory techniques. The guide contextualizes the compound's relevance by drawing parallels with structurally related bioactive molecules and explores its potential as a scaffold for drug discovery, particularly in the development of novel anticonvulsant and anticancer agents. This paper is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical entity.

Molecular Identity and Structure

This compound is a derivative of hydantoin, also known as imidazolidine-2,4-dione. Its structure is distinguished by the presence of both a benzyl and a phenyl group attached to the fifth carbon position of the heterocyclic ring, creating a unique quaternary carbon center.[1]

Nomenclature and Identifiers

For clarity and cross-referencing in research, the compound is identified by several standard chemical identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 4927-43-9[1][2][3]
Molecular Formula C₁₆H₁₄N₂O₂[1]
Molecular Weight 266.29 g/mol [1]
InChI InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20)[1]
SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3[1]
Core Chemical Structure

The molecule's foundation is the imidazolidine-2,4-dione ring, a pharmacophore present in numerous bioactive compounds.[1] This five-membered ring provides a rigid scaffold containing two amide groups. Key structural features include:

  • Hydrogen Bond Donors: The nitrogen atoms at positions 1 and 3 (N-H groups).[1]

  • Hydrogen Bond Acceptors: The carbonyl oxygens at positions 2 and 4 (C=O groups).[1]

  • Quaternary Stereocenter: The carbon at position 5 (C5) is bonded to four different substituents (a benzyl group, a phenyl group, and two atoms within the ring), making it a chiral center.[1]

Structure of this compound.
Stereochemistry

The C5 carbon atom is a stereogenic center, meaning this compound can exist as a pair of enantiomers: (R)-5-Benzyl-5-phenylimidazolidine-2,4-dione and (S)-5-Benzyl-5-phenylimidazolidine-2,4-dione. The specific stereoisomer can significantly influence biological activity, a critical consideration in drug development.[1] Stereoselective synthesis and evaluation of pure enantiomers are therefore important future research directions.[1]

Physicochemical Properties

The physical properties of the compound are dictated by its hybrid structure, which combines polar (hydantoin ring) and nonpolar (aromatic substituents) features.

PropertyValue / DescriptionSource
Physical State Expected to be a white to off-white crystalline solid at standard temperature and pressure.Inferred from related compounds[4]
Melting Point Specific experimental data is not available in the reviewed literature. For comparison, the related compound 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) has a melting point of 295-299 °C.[5][6]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF, due to the two large lipophilic aromatic groups.Inferred from structure[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its functional groups.

  • The Hydantoin Pharmacophore: The core ring is relatively stable. The N-H protons are weakly acidic and can be deprotonated by a strong base, which is a key step in N-alkylation reactions to produce derivatives.[5] The carbonyl groups can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors.[1]

  • Influence of C5 Substituents: The benzyl and phenyl groups at the C5 position are critical for the molecule's overall properties. They significantly increase lipophilicity, which affects its ability to cross cell membranes.[1] These aromatic rings can also engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins, enhancing binding affinity.[1]

Synthesis and Characterization

The synthesis and verification of this compound are fundamental to its study and application.

Synthetic Pathways

While various methods exist for synthesizing hydantoin rings, a specific route for this compound involves the reaction of a chalcone α,β-epoxide with urea.[7] A generalized conceptual workflow for hydantoin synthesis, such as the Biltz synthesis for the related compound Phenytoin, involves the condensation of a diketone (benzil) with urea in the presence of a base.[8][9]

SynthesisWorkflow Reactants Chalcone α,β-epoxide + Urea Conditions Base Catalyst Solvent Heat Reactants->Conditions Product 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Conditions->Product

Conceptual synthesis workflow for hydantoins.
Analytical Characterization Protocols

A combination of spectroscopic techniques is required to confirm the identity, purity, and structure of the synthesized compound.[1]

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Sample Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Confirmation Structural Confirmation & Purity Assessment Data->Confirmation

Sources

synthesis pathway for 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, a member of the therapeutically significant hydantoin class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with anticonvulsant, antiarrhythmic, and antitumor activities.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the most effective synthetic pathway. The primary focus is the Bucherer-Bergs reaction, a robust and efficient multicomponent synthesis that is particularly well-suited for producing 5,5-disubstituted hydantoins.[3] We will explore the reaction mechanism, critical process parameters, a detailed experimental protocol, and methods for characterization, providing a complete framework for the successful laboratory-scale synthesis of the title compound.

Introduction to 5,5-Disubstituted Hydantoins

The Hydantoin Scaffold in Medicinal Chemistry

Hydantoins, chemically known as imidazolidine-2,4-diones, are five-membered heterocyclic compounds that have garnered significant interest in pharmaceutical sciences. Their rigid structure and capacity for substitution at the N-1, N-3, and C-5 positions allow for the fine-tuning of physicochemical properties and biological activity.[4] This versatility has led to the development of numerous clinically important drugs, most notably Phenytoin (5,5-diphenylhydantoin), a cornerstone in the treatment of epilepsy.[5][6] The biological activities of hydantoin derivatives are diverse, including applications as anticonvulsants, anti-cancer agents, and anti-HIV drugs.[2][7]

Profile of this compound

This compound (C₁₆H₁₄N₂O₂) is a specific derivative of the hydantoin core, featuring both a benzyl and a phenyl group attached to the C-5 carbon.[8] This creates a quaternary stereocenter, making it a valuable scaffold for structure-based drug design and the exploration of structure-activity relationships.[8] Its synthesis is a key step for creating libraries of related compounds for screening against various therapeutic targets. The most direct and strategically sound method for its preparation is the Bucherer-Bergs reaction, starting from the asymmetrical ketone, benzyl phenyl ketone.[9]

Primary Synthetic Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction, developed by Hans Theodor Bucherer and Walter Bergs, is a one-pot, multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone (or aldehyde), a cyanide salt (like KCN or NaCN), and ammonium carbonate.[3][10][11] This method is highly regarded for its operational simplicity, cost-effectiveness, and broad substrate scope.[3][4]

Theoretical Foundation and Mechanistic Insights

The reaction proceeds through a series of well-established steps, beginning with the formation of key intermediates. The causality behind the sequence is critical for understanding process control.

  • Cyanohydrin Formation : The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting ketone (Benzyl Phenyl Ketone). This step is base-catalyzed and forms a cyanohydrin intermediate.[10][12][13]

  • Aminonitrile Formation : Ammonium carbonate in the reaction mixture provides a source of ammonia. The ammonia displaces the hydroxyl group of the cyanohydrin via an Sₙ2 reaction, yielding an α-aminonitrile.[10][14]

  • Carbamic Acid Formation : The amino group of the aminonitrile then acts as a nucleophile, attacking carbon dioxide (also generated from the decomposition of ammonium carbonate) to form a cyano-carbamic acid derivative.[11]

  • Intramolecular Cyclization & Rearrangement : The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This unstable intermediate then rearranges, often via an isocyanate, to furnish the final, stable 5,5-disubstituted hydantoin ring.[10][11][15]

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism Ketone Benzyl Phenyl Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN/HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 CyclicIntermediate 5-Imino-oxazolidin-2-one CarbamicAcid->CyclicIntermediate Intramolecular Cyclization Hydantoin 5-Benzyl-5-phenyl- imidazolidine-2,4-dione CyclicIntermediate->Hydantoin Rearrangement

Caption: Key mechanistic steps of the Bucherer-Bergs reaction.

Rationale for Precursor Selection

The choice of Benzyl Phenyl Ketone (also known as Deoxybenzoin) as the starting material is dictated by the desired substitution pattern on the final hydantoin. The two organic substituents on the ketone's carbonyl carbon directly translate to the C-5 substituents of the hydantoin ring. Therefore, to obtain a 5-benzyl and 5-phenyl substitution, Benzyl Phenyl Ketone is the requisite precursor.

Critical Reaction Parameters and Their Influence

Optimizing the Bucherer-Bergs reaction requires careful control over several parameters. Each choice is a deliberate step to maximize yield and purity while minimizing side reactions.

ParameterRecommended SettingRationale & Scientific Justification
Reagent Molar Ratio Ketone : KCN : (NH₄)₂CO₃ ≈ 1 : 1.5 : 1.5A slight excess of cyanide and ammonium carbonate ensures the reaction goes to completion.[16] A large excess of cyanide can lead to unwanted side products. The ratio of 1:2:2 is also commonly used.[10]
pH Control ~ 8.0 - 9.0This pH range is inherently maintained by the ammonium carbonate buffer system.[10] It is a critical balance: strongly alkaline conditions (>10) can degrade the cyanide reagent, while acidic conditions (<7) hinder the initial nucleophilic attack required for cyanohydrin formation.[10]
Temperature 60 - 100 °C (Reflux)Heating is necessary to overcome the activation energy for the cyclization and rearrangement steps.[10] Temperatures around 60 °C are often sufficient, though refluxing in aqueous ethanol (around 80-100 °C) can accelerate the reaction.[16]
Solvent System Aqueous Ethanol (e.g., 50% EtOH)Provides a medium that solubilizes both the organic ketone precursor and the inorganic salts (KCN, (NH₄)₂CO₃). Water is essential for the hydrolysis of ammonium carbonate to generate ammonia and CO₂.[3][16]

Experimental Protocol: Synthesis via Bucherer-Bergs Reaction

The following protocol is a self-validating system designed for laboratory-scale synthesis. Safety Precaution: This reaction involves potassium or sodium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood. Acidification must be done with extreme care to avoid the generation of lethal HCN gas.

Materials and Reagents
  • Benzyl Phenyl Ketone (Deoxybenzoin)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Experimental_Workflow Experimental Synthesis Workflow Start 1. Reagent Preparation Reaction 2. Reaction Setup & Reflux (Aqueous Ethanol, 60-80°C, 24h) Start->Reaction Combine Ketone, KCN, (NH4)2CO3 Workup 3. Cooling & Acidification (Cool to RT, Acidify with HCl to pH ~6) Reaction->Workup Reaction Completion Precipitation 4. Product Precipitation (Cool in ice bath) Workup->Precipitation Isolation 5. Isolation (Vacuum Filtration) Precipitation->Isolation Purification 6. Purification (Recrystallization from Ethanol) Isolation->Purification Crude Product Characterization 7. Product Characterization (NMR, MS, m.p.) Purification->Characterization Pure Product

Caption: A flowchart of the experimental synthesis workflow.

Step-by-Step Synthesis Procedure
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve Benzyl Phenyl Ketone (e.g., 0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 120 mL total).[16]

  • Reagent Addition : To this solution, add ammonium carbonate (e.g., 0.15 mol) and potassium cyanide (e.g., 0.15 mol). Caution: Handle cyanide with appropriate safety measures.

  • Heating : Heat the reaction mixture to 60-80 °C with constant stirring. Maintain this temperature for an extended period, typically 24 hours, to ensure the reaction proceeds to completion.[16] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling : After the reaction is complete, allow the mixture to cool to room temperature.

Workup and Purification
  • Acidification : In a well-ventilated fume hood, carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 6-6.5.[16] This step neutralizes excess base and protonates the hydantoin, causing it to precipitate. Extreme caution is required to prevent the release of HCN gas.

  • Precipitation : Cool the acidified mixture in an ice bath to maximize the precipitation of the crude product.

  • Isolation : Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual inorganic salts.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound as a crystalline solid.[16]

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the phenyl, benzyl, and hydantoin ring protons and carbons.[8]

  • Mass Spectrometry (MS) : Confirms the molecular weight (266.29 g/mol ) and provides fragmentation patterns consistent with the structure.[8]

  • Melting Point (m.p.) : A sharp melting point indicates a high degree of purity.

Data Summary

The following table summarizes the key components and expected outcomes for the synthesis.

ParameterValue / Description
Starting Material Benzyl Phenyl Ketone
Key Reagents KCN, (NH₄)₂CO₃
Product This compound
Molecular Formula C₁₆H₁₄N₂O₂
Molecular Weight 266.29 g/mol
Typical Yield 60-80% (Varies with conditions)
Appearance White crystalline solid

Alternative Synthetic Strategies

While the Bucherer-Bergs reaction is highly effective, other methods for synthesizing hydantoins exist. The Biltz Synthesis , for example, involves the condensation of an α-diketone (like benzil) with urea.[5][17] However, this method would yield 5,5-diphenylhydantoin from benzil and is not suitable for creating the unsymmetrically substituted 5-benzyl-5-phenyl product. Other multi-component reactions and tandem amination-arylation strategies have also been developed, but often require more complex starting materials or catalysts.[1][18] For the specific target molecule, the Bucherer-Bergs reaction remains the most direct, efficient, and widely adopted method.

Conclusion

The synthesis of this compound is most reliably achieved through the Bucherer-Bergs reaction. This guide has detailed the mechanistic underpinnings, critical process variables, and a robust experimental protocol necessary for its successful synthesis. By understanding the causality behind each experimental choice—from reagent ratios to pH control—researchers can effectively and safely produce this valuable chemical scaffold. The resulting compound serves as a key building block for further derivatization in medicinal chemistry, enabling the development of novel therapeutic agents.

References

  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Anonymous. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
  • Costantino, L., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-72.
  • Němec, S., & Krchňák, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1143.
  • Ward, J. W., & Clayden, J. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(11), 3408-3412.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • Organic Chemistry. (2021). Bucherer-Bergs Reaction Mechanism. YouTube.
  • Enders, D., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry, 24(28), 7217-7227.
  • Kolhe, S. V., et al. (2012). SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. TSI Journals.
  • Atanasova, M., et al. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 27(19), 6296.
  • Shinde, S. N., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.
  • PrepChem. (n.d.). Synthesis of 5-benzyl-hydantoin (IV).
  • Němec, S., & Krchňák, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1143.
  • Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters.
  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar.
  • Thennarasu, S., & Perumal, P. T. (2003). 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione. ResearchGate.
  • MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.
  • Asian Journal of Chemistry. (n.d.). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond.
  • PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione.
  • Doc Brown's Chemistry. (n.d.). Nucleophilic addition of cyanide ion to aldehydes ketones.
  • Chemistry LibreTexts. (2019). 11.2.5 Addition of HCN to Aldehydes and Ketones.

Sources

The Multifaceted Biological Activities of Imidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione, commonly known as the hydantoin moiety, is a five-membered heterocyclic ring system that has proven to be a remarkably versatile scaffold in the field of medicinal chemistry.[1] Its synthetic tractability and the ability to introduce a wide array of substituents at various positions have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] From established antiepileptic drugs like phenytoin to promising new anticancer and antimicrobial agents, the hydantoin core continues to be a focal point for the design and discovery of novel therapeutics.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of imidazolidine-2,4-dione derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Anticonvulsant Activity: A Cornerstone of Hydantoin Therapeutics

The most well-established therapeutic application of imidazolidine-2,4-dione derivatives is in the management of epilepsy.[3][4] Phenytoin, a cornerstone in antiepileptic therapy, exemplifies the profound impact of this chemical class on neurology.[4][5] These compounds are particularly effective against partial and tonic-clonic seizures.[5][6]

Mechanism of Action: Stabilization of Voltage-Gated Sodium Channels

The primary mechanism underlying the anticonvulsant effect of many hydantoin derivatives is the modulation of voltage-gated sodium channels in neurons.[7][8] These channels are crucial for the initiation and propagation of action potentials.[8] During a seizure, neurons exhibit high-frequency firing. Hydantoin anticonvulsants, such as phenytoin, selectively bind to the inactivated state of the sodium channel, prolonging this refractory period.[7][9] This action reduces the ability of neurons to fire repetitively at high frequencies, thereby preventing the spread of seizure activity.[7]

Signaling Pathway: Anticonvulsant Action of Hydantoin Derivatives

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron Neuron High-Frequency Neuronal Firing (Seizure Activity) Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Neuron->Na_Channel_Active Depolarization Action_Potential Action Potential Propagation Na_Channel_Active->Action_Potential Na+ Influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Inactive->Neuron Inhibition of Rapid Recovery Na_Channel_Inactive->Na_Channel_Active Recovery Action_Potential->Na_Channel_Inactive Repolarization Hydantoin Imidazolidine-2,4-dione Derivative (e.g., Phenytoin) Hydantoin->Na_Channel_Inactive Binds to and Stabilizes Inactive State

Caption: Mechanism of anticonvulsant action of imidazolidine-2,4-dione derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of hydantoin derivatives is intricately linked to the nature and position of substituents on the core ring:

  • Position 5: Substitution at the C5 position is critical for activity. The presence of one or two phenyl groups, or other aromatic moieties, is a common feature of potent anticonvulsants like phenytoin.[10] Alkyl substituents at this position can sometimes introduce sedative side effects.[10]

  • Position 3: Substitution at the N3 position can modulate the pharmacokinetic properties and activity profile of the compounds.

  • Position 1: N-methylation can decrease activity against electroshock seizures while potentially increasing efficacy against chemically induced convulsions.[10]

Quantitative Data: Anticonvulsant Potency

The efficacy of anticonvulsant compounds is often evaluated using the Maximal Electroshock (MES) seizure test in animal models, with the median effective dose (ED₅₀) being a key parameter.

CompoundAnimal ModelRoute of AdministrationMES ED₅₀ (mg/kg)Reference
PhenytoinMouseOral9.5[5] (Implied)
MephenytoinMouseOral15[11] (Implied)
EthotoinMouseOral45[11] (Implied)
Compound 19*MouseIntraperitoneal26.3[12]
Compound 23**MouseIntraperitoneal>100[12]

* 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione ** 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the standard procedure for evaluating the anticonvulsant efficacy of test compounds in mice.

1. Animal Preparation:

  • Use male albino mice (e.g., CF-1 strain) weighing 18-25g.
  • Acclimate the animals to the laboratory environment for at least 3 days before the experiment, with free access to food and water.
  • House the animals in a temperature-controlled room with a 12-hour light/dark cycle.[6]

2. Compound Administration:

  • Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
  • Administer the compound to groups of mice (n=8-10 per group) at various doses via the desired route (e.g., intraperitoneal or oral).
  • Include a control group that receives only the vehicle.
  • Allow sufficient time for drug absorption before inducing seizures (typically 30-60 minutes for intraperitoneal administration).

3. Seizure Induction:

  • Use an electroconvulsive shock apparatus with corneal electrodes.
  • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse to minimize discomfort, followed by a drop of saline to ensure good electrical contact.[13]
  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[13]

4. Observation and Endpoint:

  • Immediately after the stimulus, observe the mouse for the characteristic tonic-clonic seizure pattern.
  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6][13] An animal is considered protected if it does not exhibit this response.

5. Data Analysis:

  • Record the number of protected animals in each dose group.
  • Calculate the percentage of protection for each dose.
  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a statistical method such as probit analysis.

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

MES_Workflow start Start acclimation Animal Acclimation (≥3 days) start->acclimation grouping Group Animals (n=8-10 per group) acclimation->grouping dosing Administer Test Compound or Vehicle grouping->dosing absorption Drug Absorption Period (e.g., 30-60 min) dosing->absorption anesthesia Apply Topical Anesthetic and Saline to Corneas absorption->anesthesia stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) anesthesia->stimulation observation Observe Seizure Response stimulation->observation endpoint Endpoint: Presence/Absence of Tonic Hindlimb Extension observation->endpoint record Record Protection Data endpoint->record Protected/ Not Protected analysis Calculate ED₅₀ (Probit Analysis) record->analysis end End analysis->end

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant assay.

Anticancer Activity: A Promising Frontier for Hydantoin Derivatives

In recent years, imidazolidine-2,4-dione derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[14][15] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.[16][17]

Mechanism of Action: Targeting Receptor Tyrosine Kinases and Inducing Apoptosis

A significant number of anticancer hydantoin derivatives exert their effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[16][17] These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis.[16] By blocking the autophosphorylation of these receptors, hydantoin derivatives can disrupt downstream signaling cascades.[17]

Furthermore, many of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[16][18] This can be achieved by modulating the levels of pro- and anti-apoptotic proteins, such as Bcl-2, and by triggering cell cycle arrest, often at the G2/M phase.[18]

Signaling Pathway: Anticancer Action of Hydantoin Derivatives

Anticancer_Mechanism cluster_cytoplasm Cytoplasm Hydantoin_Derivative Imidazolidine-2,4-dione Derivative EGFR_HER2 EGFR / HER2 Receptor Tyrosine Kinase Hydantoin_Derivative->EGFR_HER2 Apoptosis_Pathway Apoptosis Pathway Hydantoin_Derivative->Apoptosis_Pathway Induction Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR_HER2->Signaling_Cascade Phosphorylation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Signaling_Cascade->Bcl2 Caspases Caspase Activation Apoptosis_Pathway->Caspases Bcl2->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Anticancer mechanisms involving EGFR/HER2 inhibition and apoptosis induction.

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is highly dependent on their substitution patterns:

  • 5,5-Diphenyl Substitution: The 5,5-diphenyl moiety is a common feature in many active compounds, providing a rigid scaffold for further functionalization.[16][18]

  • Schiff Base Linkages: The incorporation of hydrazide-hydrazone (Schiff's base) linkers has been a successful strategy to generate potent anticancer agents.[16][18]

  • Aromatic and Heterocyclic Groups: The nature of the aromatic or heterocyclic group attached via the linker significantly influences potency. For instance, a naphthalen-2-yl substitution has shown profound potency against breast cancer cell lines, potentially due to enhanced π–π stacking interactions.[16] Electron-withdrawing groups on a terminal phenyl ring can also enhance activity.[16]

Quantitative Data: In Vitro Cytotoxicity

The in vitro anticancer activity is typically assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

CompoundCancer Cell LineIC₅₀ (µM)Target(s)Reference
Derivative 24*MCF-7 (Breast)4.92EGFR, HER2[16]
HCT-116 (Colon)12.83EGFR, HER2[16]
HePG-2 (Liver)9.07EGFR, HER2[16]
Derivative 13**MCF-7 (Breast)9.58EGFR, HER2[16]
Compound 16***A549 (Lung)>100EGFR, VEGFR2[17]
MDA-MB-231 (Breast)59EGFR, VEGFR2[17]

* 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(naphthalen-2-ylmethylene)acetohydrazide ** 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(4-(trifluoromethoxy)benzylidene)acetohydrazide *** 5,5-diphenyl-3-((5-fluoro-2-oxoindolin-3-ylidene)amino)imidazolidine-2,4-dione

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the colorimetric MTT assay for assessing the cytotoxic effects of test compounds on adherent cancer cell lines.[14][19]

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
  • Harvest cells in the exponential growth phase using trypsin.
  • Determine cell viability and count using a hemocytometer and trypan blue exclusion.
  • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[20]

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent like DMSO.
  • Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of final concentrations.
  • After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the different concentrations of the test compound to the respective wells.
  • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14][19]
  • Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium containing MTT.
  • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][20]
  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[19]
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

5. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The imidazolidine-2,4-dione scaffold is also a source of compounds with significant antimicrobial and antifungal properties.[19][21] These derivatives offer potential new avenues for combating infectious diseases, including those caused by resistant strains.

Mechanism of Action

The exact mechanisms of antimicrobial action for many hydantoin derivatives are still under investigation and can be diverse. Some compounds are thought to interfere with essential cellular processes in microorganisms. For some derivatives targeting Pseudomonas aeruginosa, the mechanism may involve the inhibition of virulence factor production, which is often regulated by quorum sensing.[22][23] This anti-virulence approach represents a promising strategy to disarm pathogens without exerting strong selective pressure for resistance.

Structure-Activity Relationship (SAR)

The antimicrobial activity is influenced by the lipophilicity and the specific substituents on the hydantoin ring.

  • 5,5-Disubstitution: The nature of the groups at the C5 position plays a crucial role. A study evaluating a series of 5,5-disubstituted hydantoins found that fused bicyclic derivatives exhibited the highest inhibitory activity.[19][24]

  • Lipophilicity: Increased lipophilicity can sometimes correlate with enhanced antimicrobial activity, likely by facilitating passage through microbial cell membranes.

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)Reference
5-Alkenyl HydantoinsStaphylococcus aureus250-1000[19]
Escherichia coli500-1000[19]
Fused Bicyclic HydantoinsStaphylococcus aureus62.5-250[19]
Bacillus subtilis125-500[19]
Imidazoquinoxaline DerivativesStaphylococcus aureus7.8-15.6[21]
Aspergillus fumigatus7.8-31.25[21]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of test compounds against bacteria.[5][25]

1. Preparation of Materials:

  • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.
  • Culture the test microorganism (e.g., Staphylococcus aureus) overnight on an appropriate agar plate.
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

2. Inoculum Preparation:

  • Pick several colonies from the overnight culture and suspend them in sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25]

3. Serial Dilution in Microplate:

  • Dispense 50-100 µL of MHB into each well of a 96-well microtiter plate.[2]
  • Add the test compound to the first well of each row and perform a two-fold serial dilution across the plate.
  • Include a positive control well (broth with inoculum, no compound) and a negative/sterility control well (broth only).

4. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.
  • Seal the plate and incubate at 37°C for 16-24 hours.[25]

5. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.[25] The results can also be read using a microplate reader to measure optical density.

Antiviral and Other Biological Activities

Beyond the major areas discussed, imidazolidine-2,4-dione derivatives have demonstrated a range of other important biological activities.

  • Antiviral Activity: Certain hydantoin derivatives have shown inhibitory effects against various viruses, including enteroviruses and vaccinia virus.[1][26] The mechanism of action can be multifaceted; for instance, against enteroviruses, hydantoin has been shown to inhibit both viral RNA synthesis and viral assembly, depending on the concentration.[26] Lipophilic derivatives with cycloalkyl or benzhydryl substituents have often shown better activity.[1]

  • Antidiabetic Activity (PTP1B Inhibition): Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.[27][28] Several imidazolidine-2,4-dione derivatives have been identified as selective inhibitors of PTP1B, demonstrating their potential as antidiabetic agents.[27][29]

  • Enzyme Inhibition: Derivatives of this scaffold have also been shown to inhibit other enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids.[30]

Conclusion and Future Perspectives

The imidazolidine-2,4-dione scaffold is undeniably a "privileged structure" in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. The established success of hydantoin-based anticonvulsants has paved the way for exploring their potential in other therapeutic areas, with oncology, infectious diseases, and metabolic disorders being particularly promising frontiers.

The continued exploration of structure-activity relationships, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the molecular targets and signaling pathways deepens, the rational design of next-generation imidazolidine-2,4-dione-based therapeutics holds immense potential to address significant unmet medical needs. This guide serves as a foundational resource for scientists dedicated to harnessing the full therapeutic potential of this versatile chemical scaffold.

References

  • Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. (1994). J Chem Inf Comput Sci, 34(5), 1162-6. [Link]
  • Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. (2004). Journal of Chemical Information and Modeling, 44(4), 1357-1367. [Link]
  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). Chemical Biology & Drug Design, 82(5), 545-552. [Link]
  • Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates. (2008). Journal of Medicinal Chemistry, 51(23), 7425-7436. [Link]
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). Molecules, 28(19), 6825. [Link]
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (2022). Kragujevac Journal of Science, 44, 57-74. [Link]
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 108-117. [Link]
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023).
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • Recent advances in the synthesis and medicinal application of hydantoin. (2024). RSC Medicinal Chemistry. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822. [Link]
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). MDPI. [Link]
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). Archiv der Pharmazie, 353(5), e1900352. [Link]
  • Minimum Inhibitory Concentration (MIC). (2017). protocols.io. [Link]
  • SAR of Hydantoins. (n.d.). CUTM Courseware. [Link]
  • How Do Hydantoin Anticonvulsants Work? (2022). RxList. [Link]
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). Science Alert. [Link]
  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosph
  • Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited. (2016). Antiviral Research, 133, 106-109. [Link]
  • Imidazolidinone and imidazolidine‐2,4‐dione compounds. (2023).
  • Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. (2019). Saudi Pharmaceutical Journal, 27(5), 682-693. [Link]
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (2022). Research Journal of Pharmacy and Technology, 15(7), 3291-3296. [Link]
  • EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. (2021).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). Pharmaceuticals, 15(11), 1363. [Link]
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. (2024). ChemMedChem. [Link]
  • Hydantoin and thiohydantoin derivatives as antiviral drugs. (2013).
  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2006). Molecules, 11(11), 837-848. [Link]
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2014). Molecules, 19(12), 20676-20694. [Link]
  • (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2022).
  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). PubMed. [Link]
  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (2024). International Journal of Molecular Sciences, 25(12), 6614. [Link]
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2014).
  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]
  • A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. (2020). ChemMedChem, 15(13), 1228-1242. [Link]
  • Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. (2020). Bioorganic Chemistry, 101, 104020. [Link]
  • Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells. (2017).
  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. (2024).
  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO. [Link]
  • Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. (2014).
  • PTP1b Inhibition, A Promising Approach for the Treatment of Diabetes Type II. (2018). Current Medicinal Chemistry, 25(3), 348-369. [Link]
  • The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat. (2009). Epilepsy Research, 84(2-3), 143-152. [Link]

Sources

spectroscopic data for 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of the spectroscopic profile of this compound (also known as 5-Benzyl-5-phenylhydantoin). As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical framework for its interpretation. The principles and methodologies outlined herein are designed to serve as a self-validating system for the unambiguous structural confirmation of this important heterocyclic scaffold. We will explore the causality behind analytical choices and interpret the spectral data through the lens of fundamental chemical principles and comparative analysis with structurally related compounds.

The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in medicinal chemistry, forming the basis for numerous clinically significant medications, including the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin).[1] The 5,5-disubstituted nature of these compounds, such as the subject of this guide, creates a quaternary carbon center, which imparts distinct chemical and biological properties.[2][3] Accurate and thorough spectroscopic characterization is therefore a critical, non-negotiable step in the synthesis, quality control, and further development of such molecules.

Molecular Structure and Analytical Strategy

The structural confirmation of this compound (C₁₆H₁₄N₂O₂, MW: 266.29 g/mol ) relies on an integrated approach, leveraging the strengths of multiple spectroscopic techniques to build a cohesive and irrefutable structural proof.[2] Each technique provides a unique piece of the molecular puzzle, and their combined interpretation ensures the highest degree of confidence.

The core analytical workflow is designed to probe the key structural features: the hydantoin ring, the quaternary C5 carbon, the benzylic methylene bridge, and the two distinct aromatic systems.

G cluster_0 Analytical Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Sample Characterization IR Infrared (IR) Spectroscopy Synthesis->IR Sample Characterization NMR NMR Spectroscopy Synthesis->NMR Sample Characterization Structure Structural Confirmation MS->Structure Molecular Weight & Formula IR->Structure Functional Groups (C=O, N-H) NMR->Structure Connectivity & Stereochemistry

Caption: A typical workflow for the structural elucidation of a synthesized organic molecule.

The structure below, with systematic numbering, will be used for spectral assignments throughout this guide.

Caption: Structure and numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[4] For hydantoin derivatives, which often have limited solubility in chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice of solvent as it readily dissolves the compound and its residual proton signal does not obscure key regions of the spectrum.[5][6]

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to show distinct signals for the two N-H protons of the hydantoin ring, the benzylic methylene protons, and the ten aromatic protons from the two phenyl rings. The integration of these signals should correspond to a 1:1:2:10 ratio.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Commentary
N1-H~10.7Singlet (broad)1HThe N1-H proton is adjacent to the C2 carbonyl. In similar structures like 5,5-diphenylhydantoin, this proton resonates at a high chemical shift due to the deshielding effect of the carbonyl and its involvement in hydrogen bonding.[5]
N3-H~8.5Singlet (broad)1HThe N3-H proton is flanked by two carbonyl groups, but its chemical shift is typically lower than N1-H in related structures. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential solvent exchange.
Phenyl-H (C2'-H to C6'-H)7.25 - 7.40Multiplet5HProtons of the phenyl ring directly attached to C5. The electronic environment is complex, leading to an overlapping multiplet.
Benzyl-H (C2''-H to C6''-H)7.10 - 7.25Multiplet5HProtons of the benzyl group's phenyl ring. These are generally shifted slightly upfield compared to the C5-phenyl protons due to the insulating effect of the methylene group.
Benzylic CH₂ (Cα-H₂)~3.30Singlet2HThese two protons are chemically equivalent as there is free rotation around the C5-Cα bond. They appear as a sharp singlet because there are no adjacent protons to couple with. The signal is downfield from typical aliphatic protons due to the proximity of the aromatic ring and the hydantoin core.
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule (note the symmetry in the aromatic rings leads to fewer than 16 signals). The carbonyl carbons are the most downfield signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Commentary
C2=O~174The C2 carbonyl carbon is typically found at a lower field than the C4 carbonyl in hydantoin systems.[6]
C4=O~156The C4 carbonyl carbon is adjacent to two nitrogen atoms, placing it at a very high chemical shift.[6]
C1' (ipso-Phenyl)~140The quaternary carbon of the phenyl ring attached to C5. Its chemical shift is influenced by the direct attachment to the hydantoin ring.
C1'' (ipso-Benzyl)~136The quaternary carbon of the benzyl group's phenyl ring.
C2', C6', C2'', C6''128 - 129Aromatic CH carbons. Due to similarities in their electronic environments, these signals often overlap.
C3', C5', C3'', C5''127 - 128Aromatic CH carbons.
C4', C4''~126Aromatic CH carbons at the para position.
C5 (Quaternary)~68This is a key identifying signal. The chemical shift for the C5 carbon in 5,5-disubstituted hydantoins is characteristically found in the 65-75 ppm range.[6]
Cα (Benzylic CH₂)~45The benzylic carbon signal appears in the aliphatic region but is shifted downfield by the adjacent phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[7] For this compound, the IR spectrum provides definitive evidence for the hydantoin ring structure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Rationale & Commentary
N-H Stretch3100 - 3300BroadThis broad absorption is characteristic of the N-H bonds within the hydantoin ring, often participating in intermolecular hydrogen bonding.[5]
C-H Aromatic Stretch3000 - 3100Sharp, mediumThese signals correspond to the C-H bonds of the two aromatic rings.
C-H Aliphatic Stretch2900 - 2980Sharp, weakCorresponds to the stretching of the C-H bonds in the benzylic methylene (CH₂) group.
C=O Stretch (Asymmetric)~1770Strong, sharpHydantoin rings display two distinct carbonyl stretching frequencies. This higher frequency band is typically assigned to the C2=O group (an imide-like carbonyl).[7][8]
C=O Stretch (Symmetric)~1715Strong, sharpThis lower frequency band is characteristic of the C4=O group (an amide-like carbonyl). The presence of two strong peaks in this region is a hallmark of the hydantoin core.[7][8]
C=C Aromatic Stretch1450 - 1600Multiple, mediumThese absorptions are due to the carbon-carbon bond stretching within the phenyl and benzyl aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns.[2] Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the intact molecular ion.

Ion Predicted m/z Rationale & Commentary
[M+H]⁺267.11The protonated molecular ion. This is typically the base peak in ESI-MS and confirms the molecular weight of 266.29 Da.
[M+Na]⁺289.10The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight.
[M-C₇H₇]⁺175.06This significant fragment corresponds to the loss of a benzyl radical (C₇H₇•, m/z 91), a very stable radical, leaving a phenyl-hydantoin cation.
[M-C₆H₅]⁺189.08This fragment corresponds to the loss of a phenyl radical (C₆H₅•, m/z 77), which is also a common fragmentation pathway for such structures.
[C₇H₇]⁺91.05The tropylium cation, a highly stable fragment corresponding to the benzyl group, is expected to be a prominent peak in the spectrum under higher energy conditions (e.g., EI-MS).

Experimental Protocols

The following protocols are standardized methodologies for acquiring high-quality .

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrumentation : Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse Program : Standard single pulse (e.g., Bruker zg30).

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64, depending on concentration.

    • Relaxation Delay (d1) : 2 seconds.

  • ¹³C NMR Parameters :

    • Pulse Program : Standard proton-decoupled pulse program (e.g., Bruker zgpg30).

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024-4096, as ¹³C has low natural abundance.

    • Relaxation Delay (d1) : 2 seconds.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C). Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation : Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry, solid compound directly onto the ATR crystal.

  • Instrumentation : Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters :

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans.

  • Data Processing : Perform a background scan before the sample scan. The resulting spectrum should be presented in terms of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a High-Resolution Mass Spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[9]

  • Parameters :

    • Ionization Mode : Positive ion mode is preferred to observe [M+H]⁺ and [M+Na]⁺.

    • Mass Range : Scan from m/z 50 to 500.

    • Capillary Voltage : ~3-4 kV.

  • Data Analysis : Identify the molecular ion peaks and compare the measured exact mass to the calculated theoretical mass (C₁₆H₁₅N₂O₂ for [M+H]⁺) to confirm the elemental composition.

Conclusion

The structural identity of this compound is unequivocally established through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra provide the complete carbon-hydrogen framework, IR spectroscopy confirms the essential hydantoin functional groups, and mass spectrometry verifies the molecular weight and elemental formula. The collective data, when interpreted within the framework of established chemical principles, forms a robust and self-validating proof of structure, which is fundamental for any further research or development involving this compound.

References

  • BenchChem. (2025).
  • Barrow, A. S., & Kellam, B. (2022). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. RSC Chemical Biology, 3(9), 1081-1103.
  • Alam, M. S., Al-Sehemi, A. G., & El-Gazzar, A. B. A. (2023).
  • Moussa, Z. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Perdih, A., & Sollner-Dolenc, M. (2007). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 12(1), 166-180. [Link]
  • Taylor, E. C., & Skotnicki, J. S. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of medicinal chemistry, 35(19), 3567–3572. [Link]
  • Bull, J. A., & James, T. D. (2011). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.
  • Gunjal, S. D., & Dr. A. K. Nikumbh. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
  • He, L., & Li, G. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Organic & Biomolecular Chemistry, 17(7), 1839-1846. [Link]
  • Taylor, E. C., & Skotnicki, J. S. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry.
  • Szatmári, I., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(16), 4945. [Link]
  • Ríos-Lombardía, N., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International Journal of Health Sciences, 6(S3), 4124-4129.

Sources

An In-depth Technical Guide to the Solubility of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Benzyl-5-phenylimidazolidine-2,4-dione, a hydantoin derivative, is a compound of significant interest in medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in determining its bioavailability and formulation feasibility. This technical guide provides a comprehensive analysis of the solubility of this compound. It delves into the theoretical principles governing its solubility, outlines a detailed experimental protocol for its determination, and presents predicted solubility characteristics based on its molecular structure. This guide is intended for researchers, scientists, and drug development professionals, offering them the foundational knowledge and practical methodologies to effectively work with this compound.

Introduction to this compound

This compound belongs to the hydantoin class of heterocyclic compounds. Its core structure consists of a five-membered imidazolidine-2,4-dione ring, substituted at the 5-position with both a benzyl and a phenyl group.[1] This substitution pattern creates a chiral center, leading to the existence of enantiomers which may exhibit different pharmacological activities.

The molecular formula of this compound is C₁₆H₁₄N₂O₂, with a molecular weight of approximately 266.29 g/mol .[1] The presence of both aromatic rings and the hydantoin moiety imparts a unique combination of structural features that significantly influence its physical and chemical properties, including its solubility. Understanding the solubility of this compound is a critical first step in the preclinical development pathway, impacting everything from initial screening assays to final dosage form design.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] The overall polarity of a molecule is a function of its functional groups and overall structure.

Molecular Structure and Polarity Analysis of this compound:

  • Nonpolar Moieties: The benzyl and phenyl rings are significant nonpolar components of the molecule. These large hydrophobic groups will favor solubility in nonpolar organic solvents.

  • Polar Moieties: The imidazolidine-2,4-dione (hydantoin) ring contains two amide groups (-C(=O)NH-). These groups are polar and capable of acting as both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). This provides a degree of polarity to the molecule.

Predicted Solubility Profile:

Based on its structure, this compound is predicted to have low solubility in water due to the dominance of the large nonpolar benzyl and phenyl groups. It is expected to be more soluble in organic solvents, with the degree of solubility depending on the solvent's polarity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have a high dielectric constant, making them good candidates for dissolving a wide range of compounds. It is anticipated that this compound will exhibit good solubility in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the hydantoin ring can interact with these solvents, the large nonpolar groups may limit high solubility. Moderate solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrophobic surface area of the molecule suggests it will have some solubility in nonpolar solvents.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structure.

G start Start: Known mass of compound add_solvent Add a small, known volume of solvent start->add_solvent mix Vigorously mix (e.g., vortex) add_solvent->mix observe Observe for complete dissolution mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No calculate Calculate Solubility (e.g., in mg/mL) dissolved->calculate add_more_solvent Add another known volume of solvent not_dissolved->add_more_solvent add_more_solvent->mix end End calculate->end

Caption: Step-by-step experimental workflow for solubility determination.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube or vial.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Equilibration: Allow the sample to equilibrate at a constant temperature for a specified time to ensure that the solution reaches saturation.

  • Observation: Carefully observe the sample to see if all the solid has dissolved.

  • Iterative Solvent Addition: If the solid has not completely dissolved, add another small, precise volume of the solvent and repeat steps 3-5. Continue this process until the solid is fully dissolved.

  • Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Data Presentation:

The results of the solubility experiments should be compiled into a clear and concise table for easy comparison.

Solvent Predicted Solubility Experimentally Determined Solubility (mg/mL at 25°C)
WaterLowTo be determined
5% HClLowTo be determined
5% NaOHLow to ModerateTo be determined
EthanolModerateTo be determined
MethanolModerateTo be determined
AcetoneModerate to HighTo be determined
Dimethyl Sulfoxide (DMSO)HighTo be determined
N,N-Dimethylformamide (DMF)HighTo be determined
TolueneModerateTo be determined
HexaneLowTo be determined

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, general precautions for handling similar chemical compounds should be followed. Related hydantoin derivatives may cause skin, eye, and respiratory irritation. [3] General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and drug development. Based on its chemical structure, it is predicted to have low aqueous solubility and higher solubility in polar aprotic and some polar protic organic solvents. This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By following the outlined protocols and safety precautions, researchers can generate reliable solubility data to inform their formulation and development strategies.

References

  • Vulcanchem. (n.d.). This compound.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023, May 22).
  • PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione.
  • MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives.
  • Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. (n.d.).
  • Synthesis of imidazolidine 2,4 – dione derivatives. (2022, April 27).
  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.
  • MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.

Sources

Introduction: The Enduring Legacy of the Imidazolidine-2,4-dione Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Hydantoin Compounds

The hydantoin ring system, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic motif that has proven to be a remarkably versatile and privileged scaffold in the annals of medicinal chemistry.[1] Arising from the academic study of uric acid derivatives in the 19th century, this unassuming structure has become the foundation for a diverse array of therapeutic agents, most notably in the treatment of epilepsy. Its unique combination of hydrogen bond donors and acceptors, coupled with multiple sites for synthetic modification, has allowed it to be tailored for a wide range of biological targets.[1][2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, tracing the path of hydantoin from its initial discovery and the elucidation of its core synthetic pathways to the landmark identification of its anticonvulsant properties and its subsequent diversification into a cornerstone of modern pharmacology. We will explore the causality behind key experimental choices and the logical progression of scientific thought that elevated this molecule from a laboratory curiosity to a life-changing therapeutic.

Part 1: The Dawn of Hydantoin Chemistry: Discovery and Foundational Syntheses

The Initial Isolation by von Baeyer

The story of hydantoin begins in 1861 with the pioneering German chemist Adolf von Baeyer.[3][4] While investigating uric acid and its derivatives, von Baeyer performed a hydrogenation of allantoin, a product of uric acid metabolism.[5][6][7][8] This reduction yielded a new crystalline compound which he named "Hydantoin," a portmanteau reflecting its origin from h ydrogenated allantoin .[3] This initial discovery, while not immediately indicative of the compound's future importance, marked the entry of this heterocyclic system into the chemical lexicon. The cyclic structure of the hydantoin core was later definitively confirmed by Dorothy Hahn in 1913.[3]

The Urech Synthesis: An Amino Acid-Centric Approach

The first rational synthesis of a hydantoin derivative was reported by the German chemist Friedrich Urech in 1873.[3][9] Urech's method demonstrated that these compounds could be constructed from fundamental biological building blocks. By reacting alanine sulfate (an amino acid) with potassium cyanate, he successfully synthesized 5-methylhydantoin.[3][10][11] This approach, now known as the Urech hydantoin synthesis , was significant because it established a direct and logical link between amino acids and the hydantoin core, a connection that remains relevant in modern synthetic strategies.[9][12]

The causality of this reaction lies in the nucleophilicity of the amino acid's nitrogen. The process involves an initial reaction to form a ureido acid intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final hydantoin ring.

Experimental Protocol: Classical Urech Hydantoin Synthesis

  • Step 1: Ureido Acid Formation: An α-amino acid (e.g., glycine, alanine) is dissolved in water. An equimolar amount of potassium cyanate (KOCN) is added to the solution. The mixture is warmed gently (e.g., to 40-50°C) and stirred for 1-2 hours. The cyanate reacts with the amino group of the amino acid to form the corresponding ureido acid intermediate.

  • Step 2: Cyclization: The solution is then acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to a pH of approximately 1-2.

  • Step 3: Heating and Isolation: The acidified mixture is heated to reflux (around 100°C) for 30-60 minutes. This provides the energy needed for the intramolecular cyclization, where the terminal carboxylic acid group is attacked by the urea nitrogen, eliminating a molecule of water.

  • Step 4: Purification: Upon cooling, the hydantoin product often crystallizes out of the solution due to its lower solubility compared to the starting amino acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or ethanol.

Part 2: A Cornerstone of Synthesis: The Bucherer-Bergs Multicomponent Reaction

While the Urech synthesis provided an elegant route from amino acids, the development of the Bucherer-Bergs reaction in the 1920s and 1930s revolutionized hydantoin synthesis, making a vast array of 5-substituted and 5,5-disubstituted derivatives readily accessible.[13][14][15] First patented by Bergs in 1929 and later extensively developed by Hans Theodor Bucherer, this method is a classic example of a multicomponent reaction, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.[16]

The reaction's power and efficiency stem from its ability to construct the complex hydantoin core from simple, inexpensive starting materials: a carbonyl compound (aldehyde or ketone), a cyanide source (like KCN or NaCN), and ammonium carbonate.[13][17]

Reaction Mechanism and Causality

The mechanism proceeds through a series of logical, sequential steps that occur in the same reaction vessel.[13] The choice of ammonium carbonate is critical, as it serves as an in situ source for both ammonia (NH₃) and carbon dioxide (CO₂), the key nucleophiles and electrophiles required for the cyclization.

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of the starting aldehyde or ketone, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, released from the decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin via an SN2 reaction to form an α-aminonitrile.

  • Carbamic Acid Formation: The nitrogen of the aminonitrile then acts as a nucleophile, attacking the carbon dioxide (also from ammonium carbonate) to form a cyano-containing carbamic acid.

  • Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to yield the thermodynamically stable 5,5-disubstituted hydantoin product.[13]

Diagram: Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs Bucherer-Bergs Reaction Pathway Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + KCN/HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ - H₂O Carbamic_Acid Cyanocarbamic Acid Aminonitrile->Carbamic_Acid + CO₂ Iminolactone 5-Imino-oxazolidin-2-one Carbamic_Acid->Iminolactone Intramolecular Cyclization Hydantoin Hydantoin Iminolactone->Hydantoin Rearrangement

Caption: A simplified workflow of the Bucherer-Bergs reaction.

Part 3: The Leap to Therapeutics: The Discovery of Phenytoin

For decades, hydantoin and its derivatives remained primarily of academic interest. The therapeutic landscape for epilepsy was dominated by inorganic bromides and phenobarbital, both of which carried the significant burden of sedation.[18][19] The turning point came from a deliberate and systematic search for a non-sedating anticonvulsant.

Synthesis and Serendipity

In 1908, the German chemist Heinrich Biltz first synthesized 5,5-diphenylhydantoin as a barbiturate derivative.[20][21][22] The compound was later re-synthesized by chemists at the pharmaceutical company Parke-Davis in the 1920s during a search for new hypnotic (sleep-inducing) drugs.[21] However, because the compound showed no sedative effects in animal models, it was deemed a failure and shelved.[22]

This "failure" was, in fact, the compound's most crucial characteristic. In 1936, H. Houston Merritt and Tracy Putnam at Harvard University were employing a novel animal model to screen for anticonvulsant activity.[20][23] Instead of looking for sedation, their model used maximal electroshock to induce seizures in cats, allowing them to test a compound's ability to prevent convulsions irrespective of its sedative properties.[19][22]

Parke-Davis supplied them with a list of previously synthesized, non-hypnotic compounds. The very first on that list was 5,5-diphenylhydantoin, which was given the name phenytoin .[21][23] In late 1936, Merritt and Putnam's tests revealed that phenytoin had potent anticonvulsant properties with a remarkable lack of sedation.[21][23] After clinical efficacy was established in 1937, their groundbreaking results were published in 1938, forever changing the management of epilepsy and launching the era of modern anticonvulsant therapy.[23]

Part 4: Mechanism of Action and the Modern Hydantoin Scaffold

The discovery of phenytoin spurred intense research into how hydantoins exert their therapeutic effects. It is now well-established that their primary mechanism of action as anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[20][24][25]

Stabilizing the Inactive State

Neuronal firing is driven by the rapid influx of sodium ions through these channels. The channels cycle through three main states: resting, open, and inactive. Seizures are characterized by sustained, high-frequency repetitive firing of neurons.

Hydantoins work by preferentially binding to the inactive state of the sodium channel.[20] This binding stabilizes the channel in its inactive conformation, slowing the rate at which it can recover to the resting state and become available to open again.[26] This "use-dependent" blockade means the drug has a more pronounced effect on neurons that are firing rapidly and repetitively, as is the case during a seizure, while having less effect on neurons firing at a normal physiological rate.[26] This elegant mechanism allows hydantoins to suppress seizure activity without causing general depression of the central nervous system.[26][27]

Diagram: Hydantoin Effect on Sodium Channel States

SodiumChannel Mechanism of Hydantoin Action Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Recovery Hydantoin Phenytoin Hydantoin->Inactive Binds & Stabilizes

Caption: Hydantoins stabilize the inactive state of Na+ channels.

A Privileged Scaffold in Modern Drug Discovery

The success of phenytoin demonstrated the immense potential of the hydantoin core. It is now recognized as a "privileged scaffold" due to its favorable physicochemical properties and its synthetic tractability, which allows for systematic structural modifications at the N-1, N-3, and C-5 positions.[1][2] This has led to the development of a wide range of drugs with diverse biological activities.

Hydantoin Derivative Primary Therapeutic Application Key Structural Feature
Phenytoin Anticonvulsant[18]5,5-diphenyl substitution
Fosphenytoin Anticonvulsant (Prodrug)[3]Water-soluble phosphate ester of phenytoin
Ethotoin Anticonvulsant[18]N-ethyl and 5-phenyl substitution
Nitrofurantoin Antibacterial[12][28]5-nitrofuran side chain
Dantrolene Skeletal Muscle Relaxant[3][28]Complex dinitrophenylhydrazone side chain
Nilutamide Antiandrogen (Prostate Cancer)[12][28]N-substituted with fluorinated, nitrated phenyl ring
Enzalutamide Antiandrogen (Prostate Cancer)[1]Complex thiohydantoin with N-aryl substitution

Conclusion

From its origins in the foundational organic chemistry studies of Adolf von Baeyer, the hydantoin nucleus has traced a remarkable trajectory. Its history is a testament to the power of both rational synthesis, exemplified by the Urech and Bucherer-Bergs reactions, and the profound impact of systematic biological screening, which unveiled the therapeutic potential of phenytoin. The journey from a simple heterocyclic compound to a privileged scaffold in modern medicine underscores the enduring importance of fundamental chemical discovery. For today's drug development professionals, the story of hydantoin serves as a powerful example of how a versatile chemical core can be repeatedly and successfully adapted to meet diverse therapeutic challenges, solidifying its legacy as one of the most significant structures in the pharmaceutical sciences.

References

  • Cimrman, Z. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4435.
  • Wikipedia. Hydantoin.
  • Tan, W. S., & Tiekink, E. R. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
  • Wikipedia. Urech hydantoin synthesis.
  • Jones, G. L., & Wimbish, G. H. (1986). Discovery of phenytoin. Therapeutic Drug Monitoring, 8(4), 490-497.
  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 170-178.
  • Wikipedia. Bucherer–Bergs reaction.
  • Wikipedia. Phenytoin.
  • Waser, M., & Heras, M. (2019). Revisiting the Urech Synthesis of Hydantoins. Organic Letters, 21(3), 735-738.
  • McNamara, J. O. (2006). The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. Epilepsy Currents, 6(5), 145-148.
  • Drugs.com. List of Hydantoin anticonvulsants.
  • Organic Chemistry Portal. Revisiting the Urech Synthesis of Hydantoins.
  • ChemEurope.com. Phenytoin.
  • ResearchGate. Optimization of the Urech synthesis conditions.
  • RxList. How Do Hydantoin Anticonvulsants Work?
  • Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
  • Machado, L., et al. (2011). Biological Activity of Twenty-three Hydantoin Derivatives on Intrinsic Efflux Pump System of Salmonella enterica serovar Enteritidis NCTC 13349. In Vivo, 25(5), 769-772.
  • Journal of Drug Delivery and Therapeutics. View of A Review on the Some Biological Activities of the Hydantoin Derivatives.
  • Cambridge University Press. Bucherer-Bergs Reaction.
  • Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545.
  • Keppel Hesselink, J. M., & Kopsky, D. J. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. Journal of Neurology, 264(8), 1617-1621.
  • ResearchGate. A Review on the Some Biological Activities of the Hydantoin Derivatives.
  • Chem-Station. Bucherer-Bergs Hydantoin Synthesis.
  • Encyclopedia.com. Hydantoins.
  • BrainKart. Hydantoins.
  • ResearchGate. Recent Developments in Hydantoin Chemistry.
  • Study.com. Synthesis of Hydantoin & Its Derivatives.
  • Progress in Chemical and Biochemical Research. Study of Some Hyndantion Derivatives as Anticonvulsant Agents.
  • New World Encyclopedia. Adolf von Baeyer.
  • Kiddle. Adolf von Baeyer Facts for Kids.
  • ChemEurope.com. Adolf von Baeyer.
  • Indian Academy of Sciences. Johann Friedrich Wilhelm Adolf von Baeyer.
  • Britannica. Adolf von Baeyer.

Sources

An In-depth Technical Guide to 5-Benzyl-5-phenylimidazolidine-2,4-dione: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. We will delve into its core molecular attributes, a robust and validated synthesis protocol, detailed analytical characterization, and its significance as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical entity.

Core Molecular Identity

This compound is defined by an imidazolidine-2,4-dione (hydantoin) core. The key structural feature is the quaternary carbon at the 5-position, which is substituted with both a benzyl group and a phenyl group. This structure imparts specific stereochemical and lipophilic properties that are crucial for its biological interactions.[1]

Molecular Formula and Weight

The fundamental molecular details are summarized in the table below. The precise mass is critical for high-resolution mass spectrometry analysis, while the molecular weight is essential for all stoichiometric calculations in synthesis and assay development.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₂[1]
Molecular Weight 266.29 g/mol [1]
CAS Number 4927-43-9[1]
Structural Representation

For unambiguous identification and use in cheminformatics, the following structural identifiers are provided.

IdentifierString Representation
SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChI InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20)

Synthesis Protocol: The Bucherer-Bergs Reaction

The synthesis of 5,5-disubstituted hydantoins is classically and efficiently achieved through the Bucherer-Bergs multicomponent reaction.[2][3] This method is highly reliable for generating the this compound scaffold from a readily available ketone precursor.

Rationale for Method Selection

The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone, a cyanide source, and ammonium carbonate to produce the desired hydantoin.[4] Its primary advantages are operational simplicity, the accessibility of starting materials, and typically good yields. The reaction proceeds through a cyanohydrin and an aminonitrile intermediate, which cyclizes to form the stable hydantoin ring.[4] For our target molecule, the logical ketone precursor is Benzyl Phenyl Ketone (Deoxybenzoin).

Experimental Workflow for Synthesis

The following diagram outlines the logical flow from starting materials to the purified final product.

Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Benzyl Phenyl Ketone D Reaction Mixture A->D B KCN / (NH4)2CO3 B->D C Aqueous Ethanol C->D E Heat (Reflux) 60-70 °C D->E Combine & Mix F Acidification (HCl) to pH 6-7 E->F After 24h G Precipitation & Filtration F->G H Crude Product G->H I Recrystallization (Ethanol/Water) H->I J Pure 5-Benzyl-5-phenyl- imidazolidine-2,4-dione I->J Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_results Data Interpretation Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Final Validated Compound Structure->Final Purity->Final

Sources

potential therapeutic targets of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Benzyl-5-phenylimidazolidine-2,4-dione (Phenytoin)

Authored by a Senior Application Scientist

Abstract

This compound, more commonly known as phenytoin, is a cornerstone therapeutic agent with a long history of clinical efficacy in the management of epilepsy and certain cardiac arrhythmias.[1][2] Despite its extensive use, a comprehensive understanding of its full range of molecular interactions and therapeutic targets is still evolving. This technical guide provides an in-depth exploration of the established and emerging therapeutic targets of phenytoin. It is designed for researchers, scientists, and drug development professionals. This document moves beyond the canonical mechanism of voltage-gated sodium channel blockade to explore its influence on other ion channels and neurotransmitter systems. By synthesizing decades of research, this guide aims to illuminate new avenues for therapeutic development and to provide a robust framework for future investigations into the multifaceted pharmacology of this important molecule.

Introduction: The Enduring Legacy of a Hydantoin Anticonvulsant

First synthesized in 1908 and discovered for its anticonvulsant properties in 1938, phenytoin has remained a vital tool in neurology for the treatment of tonic-clonic and focal seizures.[2][3] Its chemical structure, featuring an imidazolidine-2,4-dione (hydantoin) core with benzyl and phenyl substituents at the fifth position, confers a unique pharmacological profile.[4] While highly effective, phenytoin is also characterized by a narrow therapeutic index and complex pharmacokinetics, necessitating careful patient monitoring to avoid toxicity.[1][5][6] This clinical reality underscores the critical importance of a deep and nuanced understanding of its mechanisms of action to both optimize its current use and to inspire the development of next-generation therapeutics with improved safety and efficacy.

This guide will deconstruct the molecular pharmacology of phenytoin, beginning with its primary and most well-understood target, the voltage-gated sodium channel, and progressing to its secondary and more recently uncovered interactions with calcium channels and the major excitatory and inhibitory neurotransmitter systems of the central nervous system.

The Primary Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism underlying phenytoin's anticonvulsant and antiarrhythmic effects is its interaction with voltage-gated sodium channels (VGSCs).[7][8][9] These channels are integral to the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[10][11] Phenytoin exerts a state-dependent blockade on these channels, a sophisticated mechanism that allows it to selectively target pathological, high-frequency neuronal firing characteristic of seizures, while leaving normal neuronal activity largely unaffected.[7][12]

Mechanism of State-Dependent Blockade

VGSCs can exist in three primary conformational states: resting (closed), open, and inactive.[1] Phenytoin exhibits a marked preference for binding to the inactive state of the sodium channel.[1][8][10] This preferential binding stabilizes the channel in its inactive conformation, prolonging the refractory period and preventing it from returning to the resting state from which it can be reactivated.[8]

This "use-dependent" or "phasic" block is crucial to its therapeutic action. During a seizure, neurons fire at a high frequency. This rapid, repetitive firing causes a greater proportion of sodium channels to enter the open and subsequently inactive states. Phenytoin's high affinity for the inactive state means it more effectively blocks channels in these hyperactive neurons, thereby dampening the aberrant electrical activity that drives seizure propagation.[7][8]

VGSC_States Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactive Inactive State (Non-conducting) Open->Inactive Inactivation Inactive->Resting Repolarization (Recovery) Phenytoin_Bound Phenytoin-Bound Inactive State (Stabilized) Inactive->Phenytoin_Bound Phenytoin Binding Phenytoin_Bound->Inactive Dissociation (Slow) Glutamate_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Opens Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Triggers Fusion AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Action_Potential Action Potential Action_Potential->VGSC Depolarizes Phenytoin Phenytoin Phenytoin->VGSC Blocks Phenytoin->VGCC Inhibits

Figure 2: Phenytoin's inhibitory effects at a glutamatergic synapse.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. Enhancing GABAergic tone is a common strategy for anticonvulsant drugs. Phenytoin appears to bolster inhibitory neurotransmission, although its mechanism is less direct than classic GABA agonists.

  • Increased GABA Release: Paradoxically, while reducing excitatory transmitter release, some studies show phenytoin increases the frequency of spontaneous GABA-mediated inhibitory postsynaptic currents (IPSCs). [13]This suggests a complex, reciprocal modulation where suppressing excitation leads to a compensatory or direct enhancement of inhibition.

  • Interaction with GABA Receptors: The involvement of GABAa receptors in the action of phenytoin is suggested by studies showing synergistic anticonvulsant effects when combined with GABAa receptor agonists. [14]* Modulation of GABA Transport: Phenytoin has been observed to competitively inhibit the high-affinity synaptosomal transport of GABA, which could potentially increase the concentration of GABA in the synaptic cleft. [15]

Other Potential Therapeutic Avenues

The imidazolidine-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, found in compounds with diverse biological activities. [4][16]While direct evidence for phenytoin is sometimes limited, research into its analogs suggests other potential therapeutic targets.

  • Metabolic Modulation: Structurally related thiazolidine-2,4-dione compounds are well-known PPAR-gamma agonists used in treating type 2 diabetes. [4]While this has not been established as a primary mechanism for phenytoin, it points to the potential for designing hydantoin-based molecules with metabolic activities.

  • Antimicrobial Activity: Novel derivatives of the imidazolidine-2,4-dione core have been synthesized and shown to possess antimicrobial and antifungal properties. [3][17]This suggests the scaffold could be a starting point for developing new anti-infective agents.

Future Research Directions and Therapeutic Perspectives

The study of phenytoin and its analogs continues to be a fertile ground for drug discovery. The key to unlocking future therapeutic potential lies in leveraging our understanding of its diverse molecular targets.

  • Designing Selective Analogs: A major goal is the rational design of new hydantoin compounds with increased selectivity for specific targets or channel subtypes. For example, developing analogs with a higher affinity for slow-inactivated sodium channels or specific calcium channel isoforms could lead to drugs with a better therapeutic index and efficacy against therapy-resistant epilepsy. [18]* Exploring Neuroprotection: By attenuating glutamate-mediated excitotoxicity and potentially inhibiting calcium overload, phenytoin may possess neuroprotective properties. Further investigation into these effects could open up applications in treating neurodegenerative diseases where excitotoxicity plays a pathogenic role. [19]* Expanding Therapeutic Indications: A comprehensive understanding of phenytoin's effects on GABAergic and glutamatergic systems could rationalize its use or the development of its analogs for other neurological and psychiatric conditions, such as neuropathic pain and mood disorders, where an imbalance of excitation and inhibition is implicated. [20]

Conclusion

This compound (phenytoin) is far more than a simple sodium channel blocker. Its therapeutic efficacy is the result of a complex interplay of effects on multiple ion channels and neurotransmitter systems. Its primary, state-dependent blockade of voltage-gated sodium channels provides a powerful mechanism for controlling neuronal hyperexcitability. Concurrently, its modulation of voltage-gated calcium channels and its ability to shift the synaptic balance by dampening glutamate release and enhancing GABAergic inhibition contribute significantly to its overall anticonvulsant profile. As research continues to uncover the nuances of its molecular interactions, phenytoin not only remains a clinically relevant therapeutic but also serves as an invaluable pharmacological tool and a chemical scaffold for the development of novel, more targeted therapies for a range of human diseases.

References

  • Wikipedia. Phenytoin. [Link]
  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184. [Link]
  • Twombly, D. A., Yoshii, M., & Narahashi, T. (1988). Mechanisms of calcium channel block by phenytoin. The Journal of Pharmacology and Experimental Therapeutics, 246(1), 189-195. [Link]
  • Pediatric Oncall. (n.d.).
  • Gale, K. (2023). Phenytoin.
  • Patsnap Synapse. (2024).
  • Cunningham, M. O., & Jones, R. S. (2000). Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of phenytoin. Neuroscience, 95(2), 343-352. [Link]
  • Greenberg, D. A., Cooper, E. C., & Carpenter, C. L. (1984). Phenytoin interacts with calcium channels in brain membranes. Annals of Neurology, 16(5), 616-617. [Link]
  • French, C. R., Shove, K. E., O'Brien, T. J., & Reid, C. A. (2016). Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of Neurophysiology, 116(4), 1888-1901. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Phenytoin sodium? [Link]
  • Schumacher, T. B., Beck, H., Steinhäuser, C., Schramm, J., & Elger, C. E. (1998). Effects of Phenytoin, Carbamazepine, and Gabapentin on Calcium Channels in Hippocampal Granule Cells from Patients with Temporal Lobe Epilepsy. Epilepsia, 39(4), 355-363. [Link]
  • Ferrendelli, J. A., & Daniels-McQueen, S. (1982). Phenytoin: effects on calcium flux and cyclic nucleotides. Advances in Neurology, 34, 465-472. [Link]
  • Schumacher, T. B., Beck, H., Steinhäuser, C., Schramm, J., & Elger, C. E. (1998). Effects of phenytoin, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy. Epilepsia, 39(4), 355-363. [Link]
  • PubChem. Phenytoin (Antiarrhythmic)
  • Dr. G Bhanu Prakash. (2021, July 31). Phenytoin - Mechanism, side effects, precautions & uses [Video]. YouTube. [Link]
  • Lucas, P. T., Meadows, L., & Ragsdale, D. S. (2005). An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin. Epilepsy Research, 64(3), 77-84. [Link]
  • Campbell, T., & Looi, J. L. (2013). Phenytoin: an old but effective antiarrhythmic agent for the suppression of ventricular tachycardia. The Medical Journal of Australia, 199(3), 208. [Link]
  • Weinberger, J., Nicklas, W. J., & Berl, S. (1976). The effect of phenytoin on glutamate and GABA transport. Neurology, 26(2), 166-173. [Link]
  • American Epilepsy Society. (2009).
  • Al-Khatib, S. M., LaPointe, N. M., & Curtis, L. H. (2003). Phenytoin as an effective treatment for polymorphic ventricular tachycardia due to QT prolongation in a patient with multiple drug intolerances. Pacing and Clinical Electrophysiology, 26(3), 780-782. [Link]
  • Le-qun, C., & De-xiang, C. (1993). Involvement of a GABAergic mechanism in the pharmacologic action of phenytoin. Zhongguo Yao Li Xue Bao, 14(1), 1-4. [Link]
  • Weinberger, J., Nicklas, W. J., & Berl, S. (1976). Mechanism of action of anticonvulsants. Role of the differential effects on the active uptake of putative neurotransmitters. Neurology, 26(2), 162-166. [Link]
  • Barker-Haliski, M., & White, H. S. (2015). Glutamatergic Mechanisms Associated with Seizures and Epilepsy. Cold Spring Harbor Perspectives in Medicine, 5(8), a022863. [Link]
  • Iorga, A., & Horowitz, B. Z. (2023). Phenytoin Toxicity.
  • Calabresi, P., Pisani, A., Mercuri, N. B., & Bernardi, G. (1996). An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons. British Journal of Pharmacology, 118(5), 1233-1240. [Link]
  • Buttner, R. (2020). Pharm 101: Phenytoin. LITFL. [Link]
  • Al-Ghorbani, M., et al. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. Journal of Infection and Public Health, 13(11), 1734-1743. [Link]
  • ResearchGate. (n.d.). Does phenytoin modify glutamate and GABA release via an interaction with presynaptic GABA(B)-receptors? [Link]
  • Kalita, A., & Kumar, A. (2012). Epilepsy: Novel therapeutic targets. Journal of Pharmacology and Pharmacotherapeutics, 3(2), 112-118. [Link]
  • NHS Tayside. (n.d.). Phenytoin Prescribing and Monitoring Guideline in adults. [Link]
  • Thompson, M. D., et al. (2010). A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile. Epilepsia, 51(Suppl. 4), 116. [Link]
  • Wagh, P. R., & Kuchekar, S. R. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 1-5. [Link]
  • Upadhyay, A., & Singh, A. (2021). Neuropharmacology of Antiseizure Drugs. Epilepsy Research, 172, 106589. [Link]
  • Mohamed, M. S., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 9, 72. [Link]
  • Orozco-Suárez, S., et al. (2017). Insights into Potential Targets for Therapeutic Intervention in Epilepsy. International Journal of Molecular Sciences, 18(7), 1386. [Link]
  • Wagh, P. R., & Kuchekar, S. R. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 232-236. [Link]
  • Wikipedia. Anticonvulsant. [Link]
  • Daoust, J. N., et al. (2021). 5-Benzylidene, 5-benzyl, and 3-benzylthiazolidine-2,4-diones as potential inhibitors of the mitochondrial pyruvate carrier: Effects on mitochondrial functions and survival in Drosophila melanogaster. European Journal of Pharmacology, 913, 174627. [Link]
  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

Sources

In Silico Modeling of 5-Benzyl-5-phenylimidazolidine-2,4-dione Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a molecule belonging to the hydantoin class of compounds. Given the established therapeutic relevance of the hydantoin scaffold, particularly as anticonvulsant agents, this document outlines a systematic computational approach to investigate its potential biological interactions.[1][2][3][4] We will navigate through the essential stages of computational drug discovery, from initial target identification to the intricate details of molecular dynamics simulations. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to facilitate the exploration of this and similar compounds.

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds.[5] The most notable example is Phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant drug effective against generalized tonic-clonic seizures.[1][3][6] The discovery of its anticonvulsant properties spurred the synthesis and investigation of a multitude of 5,5'-disubstituted hydantoins for various medical applications.[1] The structural versatility of the hydantoin core allows for modifications that can modulate its pharmacological activity, making it a continued subject of interest in drug discovery.[5]

This compound, the subject of this guide, is a derivative of this important class. Its structure, featuring both a benzyl and a phenyl group at the 5-position, presents a unique combination of steric and electronic properties that warrant investigation.[5] This guide will delineate a robust in silico workflow to probe the potential interactions of this molecule with biological targets, aiming to elucidate its mechanism of action and guide further drug development efforts.

The Computational Drug Discovery Workflow: A Strategic Overview

Modern drug discovery heavily relies on computational methods to streamline the identification and optimization of lead compounds.[7][8] This in silico approach significantly reduces the time and cost associated with traditional drug development pipelines.[7] Our investigation into this compound will follow a multi-step computational strategy, as depicted in the workflow diagram below. This process is iterative, with insights from later stages often informing and refining earlier steps.

Computational Drug Discovery Workflow Target_ID Target Identification & Validation Ligand_Prep Ligand Preparation Target_ID->Ligand_Prep Select Putative Target Receptor_Prep Receptor Preparation Target_ID->Receptor_Prep Obtain Receptor Structure Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select Promising Poses Data_Analysis Data Analysis & Interpretation MD_Sim->Data_Analysis Data_Analysis->Target_ID Refine Hypothesis

Caption: A generalized workflow for in silico drug discovery, from target identification to data analysis.

Phase 1: Target Identification and Ligand Preparation

The initial and most critical step in any structure-based drug design project is the identification of a relevant biological target.[9] Given that the hydantoin scaffold is prominent in anticonvulsant drugs, a logical starting point is to investigate targets associated with epilepsy and seizure disorders.[1][10][11]

Rationale for Target Selection: Voltage-Gated Sodium Channels

Many anticonvulsant drugs, including Phenytoin, exert their therapeutic effects by modulating the activity of voltage-gated sodium channels.[3][12] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, anticonvulsant drugs can suppress the excessive neuronal firing characteristic of seizures. Therefore, a voltage-gated sodium channel presents a highly plausible and scientifically sound target for our in silico investigation of this compound.

Ligand Preparation Protocol

Accurate representation of the ligand's three-dimensional structure is paramount for successful molecular docking.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality built-in.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a more stable conformation. This can be done using software like Avogadro or the command-line tool Open Babel.

  • File Format Conversion: Save the energy-minimized structure in a format compatible with molecular docking software, such as the .pdb or .mol2 format.

Phase 2: Receptor Preparation and Molecular Docking

With a prepared ligand and a selected target, the next phase involves preparing the receptor structure and performing molecular docking to predict the binding mode of the ligand.

Receptor Preparation Protocol

The crystal structure of the target protein, if available, needs to be carefully prepared for docking.

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the 3D structure of the human voltage-gated sodium channel from the Protein Data Bank (PDB).

  • Remove Non-essential Molecules: The PDB file may contain water molecules, ions, and co-crystallized ligands. These should be removed unless they are known to be critical for the binding of the ligand of interest.

  • Add Hydrogen Atoms: PDB files often lack hydrogen atoms. Add hydrogens to the protein structure using software like UCSF Chimera or AutoDockTools.

  • Assign Partial Charges: Assign partial charges to the protein atoms. This is a crucial step for accurately calculating the electrostatic interactions between the protein and the ligand.

  • Define the Binding Site: Identify the binding pocket of the protein. If a co-crystallized ligand is present, its location can be used to define the binding site. Otherwise, binding pocket prediction tools can be employed.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8][13][14] This allows for the characterization of the binding mode and the estimation of the binding affinity.

Step-by-Step Protocol using AutoDock Vina:

  • Prepare Ligand and Receptor for Docking: Convert the prepared ligand and receptor files into the .pdbqt format required by AutoDock Vina. This can be done using AutoDockTools.

  • Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the binding site of the receptor.

  • Run the Docking Simulation: Execute the AutoDock Vina program with the prepared ligand, receptor, and grid box parameters.

  • Analyze the Results: AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinities. These poses should be visually inspected to assess their plausibility and to identify key interactions with the receptor.

Phase 3: Molecular Dynamics Simulations for Deeper Insights

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose and the flexibility of the complex over time.[15][16][17][18]

Rationale for MD Simulations

MD simulations provide a more realistic representation of the biological system by explicitly modeling the movements of atoms and the surrounding solvent.[19] This allows for:

  • Assessment of Binding Stability: Determine if the predicted binding pose from docking is stable over a simulated timescale.

  • Identification of Key Interactions: Observe the formation and breaking of hydrogen bonds and other non-covalent interactions.

  • Conformational Changes: Analyze how the binding of the ligand may induce conformational changes in the protein.[18]

MD Simulation Protocol

Step-by-Step Protocol using GROMACS:

  • System Preparation: Place the docked ligand-protein complex in a simulation box and solvate it with water molecules. Add ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure to ensure that the system is stable before the production simulation.

  • Production Simulation: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the dynamics of the system.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate various properties, such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of the protein residues, and the interaction energies between the ligand and the protein.

MD Simulation Workflow System_Prep System Preparation (Solvation & Ionization) Energy_Min Energy Minimization System_Prep->Energy_Min Equilibration Equilibration (NVT & NPT) Energy_Min->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis Production_MD->Analysis

Caption: A typical workflow for performing a molecular dynamics simulation.

Data Presentation and Interpretation

The final phase of the in silico modeling process involves the careful analysis and interpretation of the generated data.

Quantitative Data Summary
Computational MethodKey Output MetricsInterpretation
Molecular Docking Binding Affinity (kcal/mol), Binding PoseLower binding affinity suggests stronger binding. The pose reveals key interactions.
Molecular Dynamics RMSD, RMSF, Hydrogen Bond AnalysisLow RMSD indicates stability. RMSF highlights flexible regions. H-bond analysis identifies critical interactions.
Interpreting the Results

The combined results from molecular docking and MD simulations will provide a comprehensive picture of the potential interaction between this compound and the target protein. A stable binding pose with a favorable binding affinity, supported by persistent key interactions observed in the MD simulation, would provide strong evidence for the compound's potential to modulate the activity of the target.

Conclusion and Future Directions

This technical guide has outlined a rigorous and scientifically grounded in silico workflow for investigating the interactions of this compound. By following these protocols, researchers can generate valuable insights into the potential therapeutic applications of this and other hydantoin derivatives. The findings from these computational studies can then be used to guide the synthesis of new analogs with improved potency and selectivity, ultimately accelerating the drug discovery process. Future work should focus on the experimental validation of the in silico predictions through in vitro and in vivo assays.

References

  • Yang, L., et al. (2022). Pharmacophore modeling in drug design.
  • Rojas, A., et al. (2021). Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. Current Medicinal Chemistry, 28(38), 7948-7969. [Link]
  • Talele, T. T. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Future Medicinal Chemistry, 13(14), 1345-1368. [Link]
  • Sliwoski, G., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Molecular Modeling, 20(3), 1-21. [Link]
  • Patsnap. (2023). What is pharmacophore modeling and its applications?.
  • Gumbart, J. C., et al. (2020). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. In Methods in Molecular Biology (pp. 383-397). Humana, New York, NY. [Link]
  • Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure Drug Discovery. [Link]
  • Kumar, A., et al. (2020). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Biomolecular Structure and Dynamics, 38(16), 4816-4828. [Link]
  • Carlson, M. J., & McCammon, J. A. (2013). Computational evaluation of protein–small molecule binding. Protein Science, 22(10), 1335-1344. [Link]
  • Tsenov, S., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15802. [Link]
  • Shallangwa, G. A., et al. (2021). Molecular Docking, Design and Pharmacokinetics Study of Some Anti-Epilepsy Compounds. Modern Applied Science, 15(5), 67. [Link]
  • Fultang, N., et al. (2022). Computational/in silico methods in drug target and lead prediction.
  • Sun, J. (2008). Computational Studies of Proteins: Dynamics and Interactions with Small Molecules. University of California, San Diego. [Link]
  • Kumar, A., et al. (2020). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Taylor & Francis Group. [Link]
  • Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383-385. [Link]
  • Akman, G., et al. (2022). Investigation of Hydantoin-Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and In Vitro Studies. Frontiers in Chemistry, 10, 868353. [Link]
  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9(1), 1-9. [Link]
  • Goleva, E., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 11(53), 33333-33343. [Link]
  • Sabe, V. T., et al. (2023). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 20(4). [Link]
  • Pervez, H., et al. (2023). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
  • Löscher, W. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Epilepsy Currents, 23(4), 226-243. [Link]
  • Singh, A., et al. (2022). In-silico Studies: Pioneering The Future Of Drug Discovery. International Journal for Scientific Research & Development, 10(4), 241-246. [Link]
  • Ferrara, C. T., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data.
  • Zayed, M. F., et al. (2020). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 25(18), 4239. [Link]
  • Singh, A., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 126-135. [Link]
  • Kapetanovic, I. M. (2008). Computer-aided drug discovery and development (CADDD): in silico-chemico-biological approach. Chemico-biological interactions, 171(2), 165-176. [Link]
  • Al-Ostath, A., et al. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. Journal of Infection and Public Health, 13(10), 1533-1541. [Link]
  • R Discovery. (n.d.). Anticonvulsant-potentials Research Articles. R Discovery. [Link]
  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all. Neuron, 99(6), 1129-1143. [Link]
  • Tsenov, S., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071. [Link]
  • Kumar, P., et al. (2023). Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations.
  • Patil, S. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 123-127. [Link]
  • Patil, S. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 213-217. [Link]
  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • Kumar, G. V., et al. (2018). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Future Journal of Pharmaceutical Sciences, 4(2), 226-231. [Link]
  • Bioinformatics Explained. (2020, July 7).
  • The Research Guardian. (2023, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
  • Bioinformatics Review. (2020, April 26). Molecular docking tutorial Part 02 [Video]. YouTube. [Link]
  • Al-Harrasi, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of the Hydantoin Scaffold from Benzil and Urea

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Hydantoin Scaffold

The hydantoin ring, a five-membered imidazolidine-2,4-dione, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its importance is not a recent discovery but a long-established fact, underscored by its presence in numerous clinically significant drugs, including the anticonvulsant Phenytoin, the antibiotic Nitrofurantoin, and the anti-androgen Enzalutamide[1][2][3]. The scaffold's value lies in its unique combination of features: it possesses multiple sites for substitution, features both hydrogen bond donors and acceptors for robust target interaction, and is synthetically accessible through well-established chemical reactions[2][3]. This guide provides an in-depth technical exploration of one of the most fundamental and elegant methods for its construction: the Biltz synthesis, reacting benzil with urea. We will dissect the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that govern the success of this transformation.

The Core Transformation: Mechanistic Insights into the Biltz Synthesis

The synthesis of 5,5-diphenylhydantoin (phenytoin) from benzil and urea, first reported by Heinrich Biltz in 1908, is a classic example of a base-catalyzed condensation followed by an intramolecular rearrangement[4][5]. The reaction's elegance lies in its similarity to the well-known benzilic acid rearrangement, where a 1,2-diketone is transformed into an α-hydroxy carboxylic acid[6][7]. In this case, urea serves as the nucleophile instead of a simple hydroxide ion, leading to the heterocyclic hydantoin core[8].

Causality of the Mechanism:

  • Activation of the Nucleophile: The reaction is initiated under strong basic conditions (e.g., KOH or NaOH). The base deprotonates urea, forming the much more potent potassium or sodium ureate[5]. This step is critical; urea itself is a relatively weak nucleophile, and its deprotonation significantly enhances its reactivity towards the electrophilic carbonyl carbons of benzil.

  • Nucleophilic Attack: The ureate anion performs a nucleophilic attack on one of the carbonyl carbons of benzil, forming a tetrahedral alkoxide intermediate.

  • Intramolecular Cyclization: The nitrogen atom at the other end of the urea molecule then attacks the second carbonyl carbon. This intramolecular cyclization step forms a five-membered heterocyclic intermediate.

  • The Decisive Rearrangement: This intermediate undergoes the key mechanistic step, which mirrors the benzilic acid rearrangement[6][9]. A 1,2-anionic shift of one of the phenyl groups occurs, driven by the formation of a more stable carbonyl group[5][10]. This rearrangement is the cornerstone of the synthesis, transforming the initial adduct into the hydantoin scaffold.

  • Protonation: The final step involves the acidification of the reaction mixture. The hydantoin product exists as a salt in the basic medium; adding a strong acid (like HCl) protonates the hydantoin, causing it to precipitate out of the aqueous solution as the final, neutral product[10][11].

The entire mechanistic sequence can be visualized as follows:

Biltz_Hydantoin_Synthesis_Mechanism Mechanism of the Biltz Hydantoin Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product benzil Benzil intermediate1 Tetrahedral Intermediate benzil->intermediate1 1. Nucleophilic Attack urea Urea + KOH ureate Ureate Anion (Nucleophile) urea->ureate Base Activation ureate->intermediate1 1. Nucleophilic Attack cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate 2. Intramolecular Cyclization rearranged_salt Rearranged Hydantoin Salt cyclized_intermediate->rearranged_salt 3. 1,2-Phenyl Shift (Rearrangement) phenytoin 5,5-Diphenylhydantoin (Phenytoin) rearranged_salt->phenytoin 4. Acidification (H+ Workup)

Caption: Key mechanistic steps in the synthesis of 5,5-diphenylhydantoin.

Field-Proven Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin

This protocol is a robust, well-established procedure for the laboratory-scale synthesis of phenytoin. Each step is designed for safety, efficiency, and purity of the final product.

Materials & Reagents:

  • Benzil (C₁₄H₁₀O₂)

  • Urea (CH₄N₂O)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 30% aqueous solution

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Standard laboratory glassware (Round-bottom flask, reflux condenser, beakers, filtration apparatus)

  • Heating mantle and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 5.3 g of benzil and 3.0 g of urea. To this mixture, add 75 mL of 95% ethanol and 15 mL of a 30% aqueous sodium hydroxide solution[10][12][13]. Expertise Note: Ethanol serves as a solvent that can dissolve both the organic benzil and the aqueous base to a sufficient degree, creating a homogenous reaction environment essential for efficient reaction kinetics.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for a minimum of 2 hours[10][11]. Trustworthiness Note: The 2-hour reflux period is critical to ensure the reaction goes to completion. Shorter times may result in lower yields due to incomplete conversion of the starting materials[4].

  • Initial Workup & By-product Removal: After the reflux period, allow the flask to cool to room temperature. Pour the reaction mixture into approximately 125 mL of cold water and stir[10][11]. Let the mixture stand for 15-20 minutes. During this time, a small amount of an insoluble by-product may precipitate. Filter this solid off using gravity or vacuum filtration[11]. Expertise Note: This step is crucial for purity. The desired hydantoin product is soluble in the alkaline aqueous solution as its sodium salt, while unwanted side-products are often insoluble and can be removed at this stage[8].

  • Precipitation of Product: Transfer the clear filtrate to a beaker and cool it in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH ~2-3, verifiable with litmus or pH paper)[10][12]. A voluminous white precipitate of 5,5-diphenylhydantoin will form immediately. Expertise Note: The slow addition of acid while cooling is essential to control the precipitation process, leading to a more easily filterable solid and higher purity.

  • Isolation and Washing: Collect the precipitated product by vacuum filtration. Wash the solid on the filter paper thoroughly with cold deionized water to remove any residual acid and inorganic salts.

  • Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from 95% ethanol. The pure product will crystallize as fine, needle-shaped crystals upon cooling[11]. Collect the pure crystals by vacuum filtration and allow them to air dry.

The overall workflow is summarized in the diagram below:

Phenytoin_Synthesis_Workflow Experimental Workflow for Phenytoin Synthesis A 1. Mix Reactants (Benzil, Urea, NaOH, EtOH) B 2. Reflux (2 hours) A->B C 3. Cool & Dilute (Pour into H2O) B->C D 4. Filter By-product (Collect Filtrate) C->D E 5. Acidify Filtrate (Add conc. HCl) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify (Recrystallize from EtOH) F->G H Final Product (Pure 5,5-Diphenylhydantoin) G->H

Caption: A high-level overview of the experimental synthesis workflow.

Process Optimization and Key Parameters

While the classical Biltz synthesis is robust, its efficiency can be enhanced. For drug development professionals, optimizing yield, reaction time, and purity is paramount.

ParameterConventional MethodAlternative/Optimized MethodRationale & Impact
Heating Reflux (2-3 hours)Microwave Irradiation (2-10 minutes)Microwave heating dramatically reduces reaction times by efficiently coupling with the polar solvent (ethanol), leading to rapid, uniform heating[12]. Yields are often comparable or improved.
Solvent EthanolDimethyl Sulfoxide (DMSO)DMSO can be an effective solvent, particularly in flow chemistry setups, due to its high boiling point and ability to dissolve all reactants well[14].
Base NaOH / KOHSolid KOHUsing solid base can be advantageous in certain solvent systems or in mechanochemical synthesis (ball milling), which is an emerging green chemistry approach[5].
Workup Acidification with HClAcidification with H₂SO₄Different acids can be used for the final precipitation. The choice may influence the solubility of any remaining by-products and the crystalline form of the final product[15].

Product Characterization: A Self-Validating System

Verifying the identity and purity of the synthesized 5,5-diphenylhydantoin is a non-negotiable step. The following data provide a benchmark for validation.

Analysis MethodExpected ResultSource
Melting Point 295-298 °C[10]
Appearance White, needle-like crystalline solid[11]
FT-IR (KBr, cm⁻¹) ~3270 (N-H stretch), ~1770 & ~1740 (C=O stretches), ~3050 (Aromatic C-H)[12][16]
¹H NMR (DMSO-d₆, δ ppm) ~10.10 (s, 1H, N-H), ~7.80-7.00 (m, 10H, Aromatic C-H)[16][17]
¹³C NMR (DMSO-d₆, δ ppm) ~175 (C=O), ~156 (C=O), ~140-126 (Aromatic C), ~70 (Quaternary C5)[16][17]

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.

Conclusion: A Foundational Synthesis for Modern Drug Discovery

The synthesis of the hydantoin scaffold from benzil and urea is more than a historical curiosity; it remains a relevant and powerful tool in the arsenal of the medicinal chemist. Its straightforward execution, reliance on accessible starting materials, and the profound biological importance of its products solidify its place in both academic research and industrial drug development. By understanding the intricate details of its mechanism and the practical nuances of its execution, researchers can confidently leverage this reaction to build novel molecular architectures destined for therapeutic application, from targeting cancers to managing neurological disorders[18][19].

References

  • Improvements to the small-scale synthesis of the pharmaceutical phenytoin.Morressier. [Link]
  • Hydantoin Applications: Fueling Innovation in Pharmaceuticals.Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine.Wiley Online Library. [Link]
  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry.PubMed. [Link]
  • Microwave Assisted Synthesis and Characterization of Phenytoin.Asian Journal of Research in Chemistry. [Link]
  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
  • Recent advances in the synthesis and medicinal application of hydantoin.Inno-Pharmchem. [Link]
  • Optimization of reaction conditionsfor hydantoins.
  • The synthesis of 5,5'-diphenylhydantoin.JCE LRS. [Link]
  • Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment.Scribd. [Link]
  • Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
  • Optimization of the reaction conditions a for the selenocyclization of alkenyl hydantoin 2g.
  • Improved small-scale synthesis of phenytoin for potential practical applic
  • Table 1 . Solvent effect (% yield) in the Biltz synthesis of phenytoin (1).
  • Aim: To prepare phenytoin from benzil and urea.CUTM Courseware. [Link]
  • Hydantoin Synthesis: A Chemist's Guide to Purity and Yield.Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Process for the production of 5 5-diphenylhydantoin.
  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions.Leiden University. [Link]
  • Benzilic acid rearrangement.Wikipedia. [Link]
  • The benzilic acid rearrangement.University of Babylon. [Link]
  • 5,5 diphenyl hydantoin (Phenytoin).YouTube. [Link]
  • The Reaction of Urea with Cyclic 1,3-Dicarbonyl and Other Active Hydrogen Compounds.
  • Benzilic Acid Rearrangement.Organic Chemistry Portal. [Link]
  • Spectral data: 1H NMR of 5,5-diphenylhydantoin.The Royal Society of Chemistry. [Link]
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.Semantic Scholar. [Link]
  • Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin)
  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient.ChemRxiv. [Link]
  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins.Beilstein Journal of Organic Chemistry. [Link]
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.Journal of Synthetic Chemistry. [Link]
  • SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH.World Journal of Pharmaceutical and Life Sciences. [Link]
  • Reactivity of (Vicinal) Carbonyl Compounds with Urea.
  • Reactivity of (Vicinal) Carbonyl Compounds with Urea.
  • (PDF) Synthesis of Hydantoin and Thiohydantoin.
  • Benzilic acid rearrangement.YouTube. [Link]
  • Dilantin, 5,5-Diphenylhydantoin, Phenytoin.
  • N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation.
  • Benzilic Acid Rearrangement || Basics to Advanced || Super concepts & Tricky Problems.YouTube. [Link]
  • Reactivity of (Vicinal) Carbonyl Compounds with Urea.

Sources

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Novel Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoin and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticonvulsant, antiarrhythmic, and notably, anticancer effects.[1][2][3][4] The initial evaluation of novel hydantoin compounds invariably involves a comprehensive assessment of their cytotoxic potential. This guide provides a detailed technical framework for conducting preliminary cytotoxicity screening, moving beyond a simple recitation of protocols to explain the underlying principles and strategic considerations. As Senior Application Scientists, our goal is to equip researchers with the expertise to design, execute, and interpret cytotoxicity studies with scientific rigor, ensuring the generation of reliable and meaningful data for advancing drug discovery programs.

Foundational Principles: Understanding Hydantoin-Induced Cytotoxicity

The cytotoxic effects of hydantoin derivatives are multifaceted and can be triggered through various molecular mechanisms.[5] A preliminary understanding of these potential pathways is crucial for selecting the most appropriate screening assays. Key mechanisms include:

  • Induction of Apoptosis: Many cytotoxic agents, including hydantoin derivatives, exert their effects by initiating programmed cell death.[5] This can involve the activation of caspases, a family of proteases central to the apoptotic cascade.[5]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle, preventing cancer cells from progressing through the phases of division and growth.[5]

  • Generation of Oxidative Stress: Some hydantoin derivatives may induce an imbalance in reactive oxygen species (ROS), leading to cellular damage.[5]

  • Disruption of Signaling Pathways: Interference with critical cell survival pathways, such as the PI3K/Akt/mTOR or EGFR signaling cascades, is another common mechanism of cytotoxicity.[5]

Given these potential mechanisms, a robust preliminary screening strategy should not only quantify cell death but also provide initial insights into the mode of action.

Strategic Workflow for Preliminary Cytotoxicity Screening

A systematic and tiered approach is essential for the efficient and cost-effective evaluation of novel hydantoin derivatives. The following workflow provides a logical progression from broad-based screening to more detailed mechanistic investigation.

Cytotoxicity_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Insight cluster_2 Phase 3: Lead Candidate Characterization A Compound Synthesis & Characterization B Selection of Cancer & Non-Cancerous Cell Lines A->B Informed by Target Indication C MTT or alternative Viability Assay (e.g., SRB) B->C D Determination of IC50 Values C->D Dose-Response Analysis E LDH Release Assay D->E For compounds with potent IC50 F Apoptosis vs. Necrosis Differentiation (e.g., Annexin V/PI Staining) D->F Elucidate mode of cell death I Selectivity Index Calculation D->I Compare IC50 in cancer vs. non-cancerous cells E->F Confirm membrane integrity loss G Caspase Activity Assays F->G Investigate apoptotic pathway H Advanced Mechanistic Studies (e.g., Western Blot, Flow Cytometry for Cell Cycle) G->H J Decision Point: Advance to In Vivo Models I->J

Caption: A strategic workflow for the cytotoxicity screening of novel hydantoin derivatives.

Core Methodologies: Detailed Protocols and Rationale

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process.[6][7][8] In vitro cytotoxicity assays are fundamental for screening large compound libraries and understanding the mechanisms of cell death.[7]

Cell Line Selection and Culture

The choice of cell lines is a critical determinant of the relevance of the screening data. It is advisable to use a panel of cell lines that represent different cancer types to assess the breadth of activity.[9] The National Cancer Institute's NCI-60 panel is a well-established resource for this purpose.[9][10]

Recommended Human Cancer Cell Lines:

Cell LineCancer Type
MCF-7 Breast Adenocarcinoma[6]
A549 Lung Carcinoma[11]
HeLa Cervical Carcinoma[12]
PC3 Prostate Cancer[1]
SW480 Colon Carcinoma[1]

In addition to cancer cell lines, it is imperative to include a non-cancerous cell line to determine the selectivity of the novel hydantoin derivatives. This allows for the calculation of a selectivity index (SI), which is a measure of the compound's differential effect on cancer versus normal cells.

Recommended Non-Cancerous Cell Line:

Cell LineTissue of Origin
HEK293 Human Embryonic Kidney[13]
WI 38 Human Normal Fibroblasts[12]
Primary Screening: Assessing Metabolic Viability (MTT Assay)

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] The principle of this assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the novel hydantoin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.[6]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used to correct for background absorbance.[14]

The primary endpoint of the MTT assay is the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[6][17] This value is a crucial measure of a drug's potency.[7]

Calculation of Percent Cell Viability:

  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value is then determined by plotting the percent cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17] It's important to recognize that the IC50 from an MTT assay reflects a combination of cytotoxic and cytostatic effects and does not solely indicate cell killing.[18]

Secondary Screening: Differentiating Cytotoxicity Mechanisms

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[7][19] This assay serves as an excellent orthogonal method to confirm the cytotoxic effects observed in the MTT assay.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH assay reaction mixture to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[20]

  • Stop Reaction: Add a stop solution to each well.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

To gain deeper insight into the mechanism of cell death, it is essential to distinguish between apoptosis and necrosis.[21][22] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.[7]

  • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Representative Cytotoxicity Data for Novel Hydantoin Derivatives

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)¹
HD-01 MCF-715.2 ± 1.83.5
A54922.5 ± 2.12.4
HEK29353.8 ± 4.5-
HD-02 MCF-75.8 ± 0.710.2
A5498.1 ± 0.97.3
HEK29359.3 ± 5.1-
Doxorubicin MCF-70.9 ± 0.112.1
A5491.2 ± 0.29.1
HEK29310.9 ± 1.3-

¹Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line. Data are presented as mean ± standard deviation from three independent experiments.[7]

A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug.

Concluding Remarks

The preliminary cytotoxicity screening of novel hydantoin derivatives is a critical phase in the early drug discovery pipeline. By employing a strategic and multi-faceted approach that combines robust viability assays with mechanistically informative secondary screens, researchers can confidently identify promising lead candidates for further development. The methodologies and interpretative frameworks presented in this guide are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the path toward novel anticancer therapeutics.

References

  • De Clercq, E. (2002). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 7(2), 173-182.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179.
  • Szymańska, E., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(11), 3365.
  • Promega. (2024). LDH cytotoxicity assay. protocols.io.
  • Monks, A., et al. (1991). Feasibility of a high-flux anticancer drug screen using a diverse panel of cultured human tumor cell lines. Journal of the National Cancer Institute, 83(11), 757-766.
  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Kovács, T., & Varga, E. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Drug Development Life Cycle. IntechOpen.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Liton, A. K., & Islam, M. R. (2006). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Bangladesh Journal of Pharmacology, 1(1), 19-23.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Liton, A. K., & Islam, M. R. (2006). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Bangladesh Journal of Pharmacology, 1(1).
  • Al-Ostoot, F. H., et al. (2022). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-cancer agents in medicinal chemistry, 22(14), 2569–2586.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Cell and Developmental Biology, 8, 299.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Vidyasagar, S., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Pharmacy & Bioallied Sciences, 4(1), 41-45.
  • Vidal-Giménez, F., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 17(4), 891.
  • Szymańska, E., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(11), 3365.
  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?.
  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.
  • Al-Bayati, Z. N. F., & Al-Amiery, A. A. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Survey in Fisheries Sciences, 10(1S), 1-13.
  • Jarrar, Q., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Results in Chemistry, 5, 101037.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • Al-Bayati, Z. N. F., & Al-Amiery, A. A. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Survey in Fisheries Sciences, 10(1S).
  • Wang, Y., et al. (2025). Discovery and structure-activity relationship study of novel hydantoin-based inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1). European Journal of Medicinal Chemistry, 283, 117006.
  • Tadigoppula, N., et al. (2018). Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. Journal of medicinal chemistry, 61(24), 11233–11246.
  • ResearchGate. (2023). (PDF) Journal Pre-proofs Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation.

Sources

Methodological & Application

protocol for synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione and Its Derivatives

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of this compound, a key scaffold in medicinal chemistry. This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic strategy.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry and pharmacology.[1][2] Hydantoin derivatives exhibit a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, antitumoral, antimicrobial, and antidiabetic properties.[3] The well-known antiepileptic drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione) is a prime example of the therapeutic importance of this heterocyclic core.[4]

The 5,5-disubstituted hydantoin structure provides a rigid framework that correctly orients substituents for interaction with biological targets like enzymes and receptors.[1] The specific compound, this compound, serves as a valuable building block for developing novel therapeutic agents, leveraging the structural features of both the benzyl and phenyl groups at the C5 position.[1] This guide focuses on the most robust and versatile methods for its synthesis and the generation of a diverse library of derivatives.

Core Synthetic Strategy: The Bucherer–Bergs Multicomponent Reaction

For the preparation of 5,5-disubstituted hydantoins, the Bucherer–Bergs reaction stands out as the most convenient, efficient, and widely applicable method.[2][5] It is a one-pot, multicomponent reaction that brings together a ketone (or aldehyde), a cyanide source (typically sodium or potassium cyanide), and ammonium carbonate to directly form the desired hydantoin ring system.[2][6] The reaction's simplicity, use of readily available starting materials, and the crystalline nature of the products—which often simplifies purification—make it a preferred choice in both academic and industrial settings.[5]

Reaction Mechanism: A Stepwise Causal Explanation

The trustworthiness of a protocol is rooted in understanding its mechanism. The Bucherer-Bergs reaction proceeds through a series of well-established intermediates. A strong grasp of this sequence is crucial for troubleshooting and optimization.

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of the starting ketone (Benzyl phenyl ketone in this case), forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated in-situ from ammonium carbonate, reacts with the cyanohydrin. The hydroxyl group is displaced by an amino group via an SN2 reaction, yielding an α-aminonitrile.[6]

  • Carbamic Acid Formation & Cyclization: The amino group of the α-aminonitrile then attacks carbon dioxide (also from ammonium carbonate), forming a carbamic acid.[6] This intermediate undergoes an intramolecular cyclization, where the nitrogen attacks the nitrile carbon.

  • Hydantoin Formation: The resulting 5-imino-oxazolidin-2-one tautomerizes and hydrolyzes to yield the final, stable 5,5-disubstituted imidazolidine-2,4-dione (hydantoin).[6]

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism cluster_reagents Reagents Ketone Benzyl Phenyl Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻ Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH₃ - OH⁻ Hydantoin 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Aminonitrile->Hydantoin + CO₂ (Intramolecular Cyclization) NaCN NaCN AmmoniumCarbonate (NH₄)₂CO₃ (provides NH₃ + CO₂)

Caption: The mechanistic pathway of the Bucherer-Bergs reaction.

Detailed Application Protocol: Synthesis of this compound

This protocol details the synthesis from benzyl phenyl ketone using the classical Bucherer-Bergs conditions.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Benzyl phenyl ketone196.245.0 g25.5Starting carbonyl compound.
Sodium Cyanide (NaCN)49.012.5 g51.0EXTREME TOXICITY . Handle with extreme caution in a fume hood.
Ammonium Carbonate96.0910.0 g104.0Source of ammonia and carbon dioxide.
Ethanol (95%)-75 mL-Reaction solvent.
Water-25 mL-Co-solvent.
Hydrochloric Acid (conc.)-As needed-For acidification during workup.
Experimental Workflow

protocol_workflow Experimental Workflow A 1. Setup Combine ketone, NaCN, (NH₄)₂CO₃ in Ethanol/Water. B 2. Reaction Heat mixture at 60-70°C with stirring for 8-12 hours. A->B C 3. Cooling & Filtration Cool reaction to room temp. Filter to remove excess carbonate. B->C D 4. Acidification Cool filtrate in ice bath. Acidify with conc. HCl to pH ~2-3. C->D E 5. Isolation Collect precipitated solid by vacuum filtration. D->E F 6. Purification Wash crude product with cold water. Recrystallize from ethanol. E->F G 7. Characterization Dry and analyze the pure product (MP, NMR, IR, MS). F->G

Caption: Step-by-step workflow for hydantoin synthesis.

Step-by-Step Methodology
  • Reaction Setup (CAUTION: Cyanide is highly toxic) : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzyl phenyl ketone (5.0 g, 25.5 mmol), sodium cyanide (2.5 g, 51.0 mmol), and ammonium carbonate (10.0 g, 104.0 mmol).[7]

    • Causality: The excess of cyanide and ammonium carbonate ensures the reaction equilibrium is driven towards the product, maximizing the formation of the key aminonitrile and carbamic acid intermediates.[6] This step must be performed in a certified chemical fume hood.

  • Solvent Addition : To the flask, add 75 mL of 95% ethanol followed by 25 mL of deionized water. Stir the mixture to create a suspension.

    • Causality: The aqueous ethanol solvent system is critical. It provides sufficient polarity to dissolve the inorganic salts while also solubilizing the organic ketone starting material, creating a homogenous reaction environment.[5]

  • Reaction Execution : Heat the reaction mixture in an oil bath set to 60–70°C.[2] Allow the reaction to proceed with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the reactants or intermediates.

  • Workup and Isolation : After the reaction is complete, cool the flask to room temperature. Filter the mixture to remove any unreacted ammonium carbonate.

    • Causality: Removing the excess solid carbonate before acidification prevents excessive and potentially hazardous foaming.

  • Precipitation : Transfer the filtrate to a beaker and place it in an ice-water bath to chill thoroughly. Slowly and carefully, add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate will form.

    • Causality: The hydantoin product is soluble in the basic reaction mixture. Acidification protonates the hydantoin, drastically reducing its solubility in the aqueous ethanol and causing it to precipitate out of the solution, allowing for its isolation.

  • Purification : Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot ethanol.[5]

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The hydantoin is sparingly soluble in cold ethanol but highly soluble in hot ethanol. This differential solubility allows for the removal of impurities, which remain in the cold mother liquor upon cooling, yielding high-purity crystalline product.

  • Drying and Characterization : Dry the purified white crystalline product in a vacuum oven. Characterize the final compound using standard analytical techniques (Melting Point, ¹H NMR, ¹³C NMR, IR). The molecular formula for this compound is C₁₆H₁₄N₂O₂ with a molecular weight of 266.29 g/mol .[1]

Synthesis of Derivatives: Expanding the Chemical Space

The true power of the Bucherer-Bergs reaction lies in its broad scope. A diverse library of 5,5-disubstituted hydantoin derivatives can be synthesized by simply substituting the starting ketone.[5]

Starting KetoneProduct NameExpected Yield (%)
Benzophenone5,5-Diphenylimidazolidine-2,4-dione (Phenytoin)70-80%
Acetophenone5-Methyl-5-phenylimidazolidine-2,4-dione85-95%
CyclohexanoneCyclohexane-1,1-spiro-5'-imidazolidine-2',4'-dione80-90%
Propiophenone5-Ethyl-5-phenylimidazolidine-2,4-dione85-95%
1,3-DiphenylacetoneThis compound80-90%
Note: The synthesis of Phenytoin from benzophenone may require higher temperatures (e.g., 110°C in a sealed vessel) or longer reaction times to achieve good yields.[5]

Alternative Synthetic Routes

While the Bucherer-Bergs reaction is highly effective, other methods can be advantageous for specific applications.

  • Biltz Synthesis : This method involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil) with urea in the presence of a base.[4][8] It is the classical method for synthesizing Phenytoin and proceeds via a pinacol-type rearrangement.[8]

  • Modified Bucherer-Bergs : For greater structural diversity, a one-pot process using nitriles and organometallic reagents (like Grignard or organolithium reagents) can generate the intermediate ketone in-situ, which then undergoes the standard hydantoin formation.[9]

  • Ugi Multicomponent Reaction : This modern approach combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to rapidly build complex molecules.[10] A subsequent cyclization step can yield fully substituted hydantoins, offering a high degree of complexity and efficiency.[5][11]

Conclusion

The synthesis of this compound and its derivatives is most effectively achieved through the Bucherer–Bergs multicomponent reaction. This protocol provides a robust, reliable, and scalable method for accessing this important class of heterocyclic compounds. By understanding the underlying mechanistic principles and key experimental parameters, researchers can confidently apply and adapt this methodology to advance their programs in drug discovery and medicinal chemistry.

References

  • Koóš, M., & Sýkora, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • Ghatole, A. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Biological and Environmental PESTICIDES, 2(1). [Link]
  • Estévez, V., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
  • Kumar, R., et al. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]
  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link]
  • Sharifi, K., & Aghapour, G. (2007). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Asian Journal of Chemistry, 19(6), 4477-4481. [Link]
  • Gülten, Ş. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 13-20. [Link]
  • Joshi, K. C., et al. (2005). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Journal of Medicinal Chemistry, 48(21), 6643-6650. [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Potential of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a five-membered heterocyclic ring system that is widely regarded as a "privileged structure" in medicinal chemistry.[1] Its unique combination of hydrogen bond donors and acceptors, coupled with a rigid framework suitable for diverse substitutions, has made it a cornerstone in the development of numerous therapeutic agents.[2] Clinically established drugs such as the anticonvulsant Phenytoin (5,5-diphenylimidazolidine-2,4-dione) and the nonsteroidal antiandrogen Nilutamide underscore the pharmacological versatility of this core.[1][3]

In recent years, the focus has increasingly shifted towards the anticancer potential of hydantoin derivatives.[4] Numerous studies have demonstrated that strategic modifications to the hydantoin ring can yield compounds with potent antiproliferative, apoptosis-inducing, and anti-migratory activities against a spectrum of cancer cell lines.[5][6] These derivatives have been shown to interfere with critical cellular signaling pathways and inhibit key enzymes, such as EGFR and VEGFR2, that are often dysregulated in cancer.[7][8]

This document focuses on 5-Benzyl-5-phenylimidazolidine-2,4-dione , a specific derivative of the hydantoin family.[6] While direct and extensive anticancer literature on this particular molecule is emerging, its structural features—notably the presence of both benzyl and phenyl groups at the C5 position—make it a compelling candidate for systematic evaluation in anticancer assays.[6] This guide provides a comprehensive, tiered approach for researchers to methodically assess its cytotoxic and mechanistic properties in vitro. The protocols herein are designed to establish a foundational understanding of the compound's bioactivity, from initial viability screening to the elucidation of its effects on apoptosis and cell cycle progression.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is paramount for reliable and reproducible experimental outcomes.

  • IUPAC Name: this compound

  • Synonyms: 5-Benzyl-5-phenylhydantoin

  • CAS Number: 4927-43-9[9]

  • Molecular Formula: C₁₆H₁₄N₂O₂[6]

  • Molecular Weight: 266.29 g/mol [6]

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₂[6]
Molecular Weight 266.29 g/mol [6]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 2[10]
LogP (Predicted) ~2.7[10]

Handling and Storage:

  • Solubility: Based on its structure and the properties of related hydantoins, this compound is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as Dimethyl Sulfoxide (DMSO).

  • Storage: Store the solid compound at room temperature or 4°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use, ensure the compound is fully dissolved by warming the vial to room temperature.

Tier 1 Protocol: Assessing Cytotoxicity and Cell Viability

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, high-throughput methods for this purpose.[11] They measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[12][13] The formazan crystals are then solubilized with an organic solvent, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[14]

Workflow: MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed Cells in 96-well plate attach 2. Allow cells to attach (24 hours) seed->attach treat 3. Treat with serial dilutions of This compound attach->treat incubate_treat 4. Incubate for desired period (e.g., 48-72 hours) treat->incubate_treat add_mtt 5. Add MTT Reagent to each well incubate_treat->add_mtt incubate_mtt 6. Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance at 570 nm solubilize->read Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed 1. Seed cells in 6-well plates and treat with compound (e.g., 24-48h) harvest 2. Harvest cells (adherent & floating) and wash with cold PBS seed->harvest resuspend 3. Resuspend cell pellet in 1X Annexin V Binding Buffer harvest->resuspend stain 4. Add Annexin V-FITC and PI resuspend->stain incubate 5. Incubate for 15 min at room temperature in the dark stain->incubate add_buffer 6. Add more Binding Buffer incubate->add_buffer analyze 7. Analyze by Flow Cytometry within 1 hour add_buffer->analyze

Caption: Flow cytometry workflow for the quantification of apoptosis via Annexin V and PI staining.

Detailed Protocol: Annexin V / PI Assay

Materials:

  • Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include a vehicle-treated control. [15]2. Cell Harvesting: Carefully collect the culture medium (which contains floating/apoptotic cells). Wash adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the cells from the collected medium.

  • Washing: Centrifuge the combined cell suspension to pellet the cells. Wash the cell pellet twice with cold PBS. [15]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [15]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [15]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. [15]Excite FITC with a 488 nm laser and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [16]Cells are fixed, typically with cold ethanol, to permeabilize their membranes. [17]They are then treated with RNase to eliminate RNA, which PI can also bind to. Finally, cells are stained with PI, which stoichiometrically intercalates with double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA. Therefore, cells in the G2/M phase (with 4n DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity. [17]

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with this compound and a vehicle control.

  • Cold PBS.

  • Ice-cold 70% ethanol. [18]* PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [18]* Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Harvest cells by trypsinization, collect them by centrifugation at low speed (e.g., 300 x g for 5 min).

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping. [17]5. Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks. [17]6. Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. [18]7. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel and collect at least 10,000 events per sample. The resulting DNA content histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Potential Mechanisms and Signaling Pathways

Based on extensive research into related hydantoin and thiazolidinedione derivatives, several signaling pathways are frequently implicated in their anticancer effects. [8][19]While the precise target of this compound must be determined experimentally, a plausible hypothesis involves the modulation of receptor tyrosine kinase (RTK) signaling cascades, such as the EGFR pathway, which are critical for cell proliferation and survival.

Signaling_Pathway compound 5-Benzyl-5-phenyl- imidazolidine-2,4-dione rtk RTK (e.g., EGFR) compound->rtk Inhibition? ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits proliferation Proliferation & Survival nucleus->proliferation

Caption: Hypothetical signaling pathway potentially targeted by hydantoin derivatives.

References

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed.
  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
  • Hydantoins as antitumor agents. PubMed.
  • MTT assay. Wikipedia.
  • Apoptosis – what assay should I use?. BMG Labtech.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Apoptosis Assays. Life Science Research | Merck.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate.
  • Cellular Apoptosis Assay of Breast Cancer. PubMed.
  • Assaying cell cycle status using flow cytometry. PMC - NIH.
  • Cell Cycle Tutorial Contents. Babraham Institute.
  • New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. ResearchGate.
  • Cell cycle analysis. Wikipedia.
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI.
  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI.
  • Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. NIH.
  • 2.4. In-vitro anticancer assay. Bio-protocol.
  • Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. PubMed.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate.
  • Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies. PubMed.
  • Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives. PubMed.
  • Guideline for anticancer assays in cells. ResearchGate.
  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Royal Society of Chemistry.
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH.
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls.
  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review. ResearchGate.
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem.
  • 5,5-Dibenzylimidazolidine-2,4-dione. PubChem.
  • 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0. Matrix Fine Chemicals.

Sources

Application Notes and Protocols: 5-Benzyl-5-phenylimidazolidine-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of clinically significant drugs.[1][2] Its rigid structure, replete with hydrogen bond donors and acceptors, provides an ideal framework for designing molecules that can interact with a wide array of biological targets.[2] Within this esteemed chemical family, 5-Benzyl-5-phenylimidazolidine-2,4-dione emerges as a compound of significant interest. Its structural similarity to the archetypal anticonvulsant drug, phenytoin (5,5-diphenylimidazolidine-2,4-dione), immediately suggests a potential role in the management of epilepsy.[1][3] Furthermore, the growing body of research on substituted hydantoins has unveiled their promising anticancer activities, opening another exciting avenue for the therapeutic application of this molecule.[2][4][5]

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, supported by detailed experimental protocols and an exploration of the underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource to inspire and guide further research and development of this promising scaffold.

I. Synthesis and Characterization

A robust and efficient synthesis is the cornerstone of any medicinal chemistry program. While various methods exist for the synthesis of hydantoin derivatives, a common and effective approach for 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction or a related one-pot synthesis from a ketone, cyanide, and ammonium carbonate. However, for the asymmetric this compound, a more controlled synthesis starting from the corresponding α-amino acid or its precursor is often preferred to ensure regioselectivity. A plausible and efficient synthetic route is a modification of the Biltz synthesis of phenytoin.[3][6]

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for synthesizing 5,5-disubstituted hydantoins.[3][6]

Materials:

  • 1-Phenyl-2-propanone (Benzyl methyl ketone)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-2-propanone (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add a solution of potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents) in a mixture of ethanol and water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretches of the hydantoin ring.

  • Melting Point Analysis: To assess the purity of the final product.

II. Anticonvulsant Applications

The structural analogy of this compound to phenytoin, a cornerstone in epilepsy treatment, strongly suggests its potential as an anticonvulsant agent.[1][3] The primary mechanism of action for phenytoin and other hydantoin anticonvulsants is the blockade of voltage-gated sodium channels in neurons.[3][7] By stabilizing the inactive state of these channels, hydantoins reduce the repetitive firing of action potentials, thereby suppressing seizure activity.[7]

Mechanism of Action: Sodium Channel Blockade

G cluster_neuron Presynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ influx drives Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Triggers Hydantoin 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Hydantoin->Na_Channel Binds to and stabilizes the inactive state

Caption: Proposed mechanism of anticonvulsant activity.

Protocol 2: Evaluation of Anticonvulsant Activity

The anticonvulsant potential of this compound can be assessed using well-established animal models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests.[8]

Animals:

  • Male Swiss albino mice (20-25 g)

Drug Preparation:

  • Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for intraperitoneal (i.p.) administration.

Maximal Electroshock (MES) Test:

  • Administer the test compound at various doses (e.g., 10, 30, 100 mg/kg, i.p.) to different groups of mice. A control group should receive the vehicle only.

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension. Calculate the percentage of protected animals at each dose.

Pentylenetetrazole (PTZ) Induced Seizure Test:

  • Administer the test compound at various doses to different groups of mice, with a control group receiving the vehicle.

  • After the pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneously).

  • Observe the mice for the onset of clonic convulsions for a period of 30 minutes.

  • Protection is defined as the absence of clonic seizures. Calculate the percentage of protected animals at each dose.

Data Analysis:

  • Determine the median effective dose (ED₅₀) for both MES and PTZ tests using probit analysis.

  • Assess neurotoxicity using the rotarod test to determine the median toxic dose (TD₅₀).

  • Calculate the protective index (PI = TD₅₀ / ED₅₀) to evaluate the compound's margin of safety.

III. Anticancer Applications

Recent research has highlighted the potential of imidazolidine-2,4-dione derivatives as anticancer agents.[2][4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways.[4][9] Furthermore, they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][10]

Potential Mechanisms of Anticancer Activity

G cluster_pathways Cancer Cell Signaling EGFR_VEGFR2 EGFR / VEGFR2 Receptor Tyrosine Kinases Proliferation_Survival Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_VEGFR2->Proliferation_Survival Activation Cell_Cycle Cell Cycle Progression Proliferation_Survival->Cell_Cycle Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits Hydantoin 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Hydantoin->EGFR_VEGFR2 Inhibition Hydantoin->Apoptosis Induction

Caption: Potential anticancer mechanisms of action.

Protocol 3: In Vitro Anticancer Activity Evaluation

The cytotoxic potential of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][11]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Quantitative Data Summary (Hypothetical for illustrative purposes):

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7Data to be determined
This compoundHCT-116Data to be determined
This compoundHepG2Data to be determined
Doxorubicin (Positive Control)MCF-7~1 µM

IV. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of hydantoin derivatives is highly dependent on the nature and position of the substituents on the imidazolidine-2,4-dione ring. For anticonvulsant activity, the presence of at least one phenyl group at the 5-position is generally considered crucial for activity against MES-induced seizures.[7][12] The substitution at the N-1 and N-3 positions can also modulate the activity and pharmacokinetic properties.

In the context of anticancer activity, SAR studies have shown that modifications at the N-3 and C-5 positions can significantly impact cytotoxicity.[4][5] For instance, the introduction of different aryl or heterocyclic moieties can enhance the potency and selectivity against specific cancer cell lines.

Future research on this compound should focus on:

  • Lead Optimization: Synthesizing a library of derivatives with modifications at the N-1, N-3, and on the phenyl and benzyl rings to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

  • In Vivo Efficacy Studies: Evaluating the most promising derivatives in relevant animal models of epilepsy and cancer to assess their in vivo efficacy and safety profiles.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their suitability for further development.

V. Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its structural relationship to known anticonvulsants and the emerging anticancer potential of the hydantoin class of compounds make it a compelling target for further investigation. The protocols and insights provided in this guide are intended to facilitate and encourage the exploration of this molecule's full therapeutic potential, ultimately contributing to the discovery of new and improved treatments for epilepsy and cancer.

VI. References

  • Alanazi, F. S., Alkahtani, H. M., Abdel-Aziz, A. A. M., El-Azab, A. S., Asiri, H. H., Bakheit, A. H., & Al-Omary, F. A. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(14), 5489. [Link]

  • Khajouei, M. R., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–456. [Link]

  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. ScienceAlert. [Link]

  • Wagh, S. B., & Patil, P. B. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 143-148. [Link]

  • Obniska, J., Kamiński, K., & Wiklik, B. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta poloniae pharmaceutica, 71(3), 435-443. [Link]

  • Gasparyan, A. V., Ayvazyan, A. V., Stepanyan, A. H., Tadevosyan, Y. V., & Nazaryan, I. M. (2023). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. ResearchGate. [Link]

  • Maccari, R., Ottanà, R., Curinga, C., Vigorita, M. G., Giglio, M., & Gadaleta, D. (2013). Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. European journal of medicinal chemistry, 69, 51-61. [Link]

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]

  • Diouf, O., St-Gelais, A., & Gendron, L. (2002). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Archiv der Pharmazie, 335(7), 334-338. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Advanced Scientific Research, 14(01), 1-10. [Link]

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European journal of medicinal chemistry, 44(9), 3627–3636. [Link]

  • Acharya, C. (2014). SAR of Anticonvulsant Drugs. SlideShare. [Link]

  • Ríos-Gómez, Y., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(5), 3843-3853. [Link]

  • Pérez-Alonso, C., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central, 3(4), 1070. [Link]

  • Konnert, L., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Kragujevac Journal of Science, 40, 123-138. [Link]

  • Poczta, A., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(22), 5486. [Link]

  • Zorbas-Seifried, S., et al. (2007). New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells. Journal of inorganic biochemistry, 101(6), 916-924. [Link]

  • Patel, R. B., et al. (2012). Synthesis of 5-benzylidine 2,4-thiazolidinedione. ResearchGate. [Link]

  • Helali, A. Y. H., et al. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). Al-Azhar Pharmaceutical Research, 6(4), 192-206. [Link]

  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar, 4(1), 4125-4130. [Link]

  • Patel, M., & Patel, V. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Journal of Drug Delivery and Therapeutics, 10(2), 116-123. [Link]

  • Poczta, A., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8799. [Link]

  • Ahangar, N., et al. (2021). The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. ResearchGate. [Link]

  • El-Naggar, M. M., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321808. [Link]

  • Kornet, M. J., & Crider, A. M. (1981). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Journal of medicinal chemistry, 24(5), 583-586. [Link]

  • Gautam, A. (2018). CNS- anticonvulsants or Antiepileptics. SlideShare. [Link]

  • Guan, L. P., et al. (2008). Synthesis and anticonvulsant activity of 5-phenyl-[3][4][8]-triazolo[4,3-a]quinolines. Archiv der Pharmazie, 341(12), 774-779. [Link]

  • El-Azab, A. S., et al. (2018). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. Bioorganic chemistry, 81, 466-477. [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of Hydantoin-Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurology and pharmacology.

Introduction: The Enduring Relevance of Hydantoins in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] The hydantoin class of compounds, with phenytoin as its cornerstone, has been a mainstay in the therapeutic arsenal against epilepsy for decades.[2][3] Hydantoins primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels in neurons.[4][5] They stabilize these channels in their inactivated state, which limits the repetitive firing of action potentials that underlies seizure propagation.[2][4] Despite the advent of newer antiepileptic drugs (AEDs), the study of hydantoin derivatives remains a fertile ground for discovering novel anticonvulsants with improved efficacy and safety profiles.[3]

These application notes provide a comprehensive guide to the essential experimental setups for testing the anticonvulsant activity of novel hydantoin derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a clear framework for preclinical screening and characterization.

Guiding Principles: Ethical Considerations in Animal Research

All in vivo experimental procedures must be conducted in strict accordance with ethical guidelines for animal research.[1][6][7] This includes obtaining approval from an Institutional Animal Ethics Committee (IAEC), ensuring proper housing and care of animals, and taking all necessary measures to minimize pain and suffering.[8][9] The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs.[6]

In Vivo Screening: Core Models for Anticonvulsant Efficacy

The initial screening of novel hydantoin compounds typically involves well-established in vivo models that assess their ability to prevent or delay seizures induced by chemical or electrical stimuli. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are the two most widely used and validated models for this purpose.[10][11]

The Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.[12][13] This model evaluates a compound's ability to prevent the spread of seizures through neural tissue.[12]

Scientific Rationale: The MES test induces a supramaximal seizure characterized by a tonic hindlimb extension (THLE).[13] The abolition of this THLE is the primary endpoint and is indicative of a compound's ability to block voltage-gated sodium channels or have other effects that prevent seizure propagation, a key mechanism of action for hydantoins.[2][8]

Protocol: Maximal Electroshock (MES) Test in Mice

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsiometer with corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Test hydantoin compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Standard anticonvulsant drug (e.g., Phenytoin, 25 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly divide the mice into groups of at least six animals each:

    • Vehicle Control Group

    • Positive Control Group (Phenytoin)

    • Test Compound Group(s) (various doses)

  • Drug Administration: Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Pre-treatment Time: The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the test compound. A common pre-treatment time is 30-60 minutes for i.p. administration.[14]

  • MES Induction:

    • Apply a drop of topical anesthetic to each cornea of the mouse to minimize discomfort.

    • Place the saline-soaked corneal electrodes on the corneas.

    • Deliver a constant alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[13]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure. The seizure typically progresses through phases of tonic flexion, tonic extension, and clonic convulsions.

  • Endpoint: The abolition of the THLE is considered a positive result, indicating anticonvulsant activity.[13]

  • Data Analysis: Record the number of animals protected from THLE in each group and express it as a percentage. The dose of the test compound that protects 50% of the animals (ED50) can be calculated using probit analysis.[5]

The Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ seizure model is primarily used to identify compounds effective against myoclonic and absence seizures.[11] It is a valuable complementary assay to the MES test, providing a broader profile of a compound's potential anticonvulsant activity.

Scientific Rationale: Pentylenetetrazol is a central nervous system stimulant that acts as a non-competitive antagonist of the GABAA receptor complex.[10][15] By blocking the inhibitory effects of GABA, PTZ induces seizures. Compounds that enhance GABAergic neurotransmission or have other mechanisms that counter this hyperexcitability will show efficacy in this model.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 80 mg/kg in saline)[5]

  • Test hydantoin compound

  • Vehicle

  • Standard anticonvulsant drug (e.g., Diazepam, 4 mg/kg)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as in the MES test.

  • Drug Administration: Administer the vehicle, standard drug, or test compound i.p. or p.o. at a predetermined time before PTZ injection (typically 30 minutes).[5]

  • PTZ Induction: Administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).[5]

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes.[16]

  • Endpoints: The primary endpoints are:

    • Latency to the first myoclonic jerk: The time from PTZ injection to the first noticeable muscle twitch.

    • Latency to the onset of generalized clonic seizures: The time to the onset of full-body clonic convulsions.

    • Protection from mortality: The number of animals surviving the observation period.

  • Seizure Scoring (Optional): A seizure severity score can be used for more detailed analysis.[16]

  • Data Analysis: Compare the latencies to seizure onset and the percentage of protection from mortality between the test groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[11]

Data Presentation: Summarizing In Vivo Efficacy

For a clear comparison of the anticonvulsant activity of different hydantoin derivatives, the results should be summarized in a table.

CompoundDose (mg/kg)MES Test (% Protection from THLE)PTZ Test (Mean Latency to Clonic Seizures in sec ± SEM)
Vehicle-0%120 ± 15
Phenytoin25100%150 ± 20
Diazepam4Not Applicable280 ± 30
Hydantoin A1050%180 ± 25
Hydantoin A3083%220 ± 28
Hydantoin B1017%130 ± 18
Hydantoin B3050%160 ± 22

Assessing Neurotoxicity: The Rotarod Test

A critical aspect of developing new anticonvulsants is to ensure they have a favorable safety profile with minimal central nervous system side effects, such as motor impairment. The rotarod test is a widely used and reliable method for assessing the neurotoxic potential of a compound.[4]

Scientific Rationale: The rotarod test evaluates a rodent's motor coordination and balance by requiring it to walk on a rotating rod. A compound that causes neurological deficits will impair the animal's ability to remain on the rod.

Protocol: Rotarod Test in Mice

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus

  • Test hydantoin compound

  • Vehicle

Procedure:

  • Training: Acclimatize the mice to the rotarod apparatus for several days before the experiment by placing them on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).

  • Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each mouse. Only mice that can remain on the rod for a predetermined cut-off time (e.g., 180 seconds) are included in the study.

  • Drug Administration: Administer the vehicle or test compound at various doses.

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), place the mice back on the rotarod and record the latency to fall.

  • Data Analysis: Compare the latency to fall in the drug-treated groups to the vehicle-treated group. A significant decrease in the time spent on the rod indicates neurotoxicity. The dose that causes motor impairment in 50% of the animals (TD50) can be calculated.[17] The Protective Index (PI = TD50/ED50) is a crucial measure of a drug's therapeutic window.[17]

In Vitro Mechanistic Studies: Whole-Cell Patch-Clamp Electrophysiology

To confirm that a novel hydantoin derivative acts on voltage-gated sodium channels, in vitro electrophysiological studies are essential. The whole-cell patch-clamp technique is the gold standard for investigating the effects of a compound on ion channel function in cultured neurons.[3][18][19][20]

Scientific Rationale: This technique allows for the direct measurement of ionic currents across the neuronal membrane. By applying a voltage-clamp protocol, it is possible to isolate and characterize the sodium currents and determine how they are modulated by the test compound.

Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (Artificial Cerebrospinal Fluid - aCSF)[19]

  • Intracellular solution containing a cesium-based salt to block potassium channels[18]

  • Test hydantoin compound

  • Tetrodotoxin (TTX) - a specific sodium channel blocker[19]

Procedure:

  • Cell Preparation: Plate the neurons on coverslips suitable for microscopy and allow them to mature.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[19]

  • Recording:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

    • Approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).[19]

  • Sodium Current Elicitation: Apply a series of depolarizing voltage steps to elicit voltage-gated sodium currents.

  • Compound Application: Perfuse the test hydantoin compound onto the cell and record the sodium currents again.

  • Data Analysis: Measure the peak amplitude of the sodium currents before and after the application of the test compound. A reduction in the current amplitude indicates a block of the sodium channels. Analyze the voltage-dependence of activation and inactivation to further characterize the mechanism of the block. The use of TTX can confirm the recorded currents are indeed from voltage-gated sodium channels.[19][21]

Visualizing the Experimental Workflow

experimental_workflow end Lead Candidate Selection mechanism mechanism mechanism->end

mes_ptz_logic cluster_mes MES Model cluster_ptz PTZ Model hydantoin {Hydantoin Derivative|Primary Mechanism: Na+ Channel Blockade} mes_seizure Tonic-Clonic Seizure hydantoin->mes_seizure Inhibits Seizure Spread ptz_seizure Myoclonic/Absence Seizure hydantoin->ptz_seizure May have secondary effects mes_stimulus Electrical Stimulus mes_stimulus->mes_seizure mes_outcome Protection from THLE mes_seizure->mes_outcome ptz_stimulus PTZ (GABA Antagonist) ptz_stimulus->ptz_seizure ptz_outcome Increased Seizure Latency ptz_seizure->ptz_outcome

Conclusion: A Pathway to Novel Anticonvulsants

The experimental setups detailed in these application notes provide a robust and scientifically sound framework for the preclinical evaluation of novel hydantoin-based anticonvulsants. By systematically assessing efficacy in validated in vivo models, characterizing the neurotoxicological profile, and confirming the mechanism of action through in vitro techniques, researchers can confidently identify promising lead candidates for further development. This integrated approach is crucial for advancing the discovery of next-generation antiepileptic therapies with improved efficacy and safety for patients with epilepsy.

References

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
  • Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method.
  • American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
  • ResearchGate. (n.d.). Evaluation of all synthesized compounds in MES and rotarod test after intraperitoneal injection (30, 100, 300 mg/kg) in mice (Phase I).
  • Anticonvulsant Activity of Teucrium polium Against Seizure Induced by PTZ and MES in Mice. (n.d.). Research Journal of Pharmacy and Technology.
  • protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons.
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in R
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.
  • Li, B., Wang, L., Sun, Z., Zhou, Y., Shao, D., Zhao, J., ... & Chen, Z. (2014). The anticonvulsant effects of SR 57227 on pentylenetetrazole-induced seizure in mice. PloS one, 9(4), e93158.
  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research.
  • ResearchGate. (n.d.). Quantitative anticonvulsant date of 6c, 6d, and 6e (anti-MES and anti-PTZ) in mice administered intraperitoneally.
  • Beckh, S., Noda, M., Lübbert, H., & Numa, S. (1989). Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. The Journal of physiology, 411, 47–56.
  • ResearchGate. (n.d.). Experimental design of the pentylenetetrazole (PTZ) test accompanied by the Racine scale for seizure scoring.
  • Tannenbaum, J. (2015). Ethics in the Use of Animal Models of Seizures and Epilepsy. In Models of Seizures and Epilepsy (pp. 13-24). Academic Press.
  • IOSR Journal of Pharmacy. (n.d.). Evaluation Of Anti-Convulsant Activity Of Aqueous Extract Of Argyreia Nervosa Against Induce By Mes And Ptz Methods In Mice.
  • Development and characterization of a pentylenetetrazol-induced convulsive seizure model in non-anaesthetized sheep. (2021). Scientific reports, 11(1), 1-13.
  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • Axol Bioscience. (n.d.). Patch Clamp Protocol.
  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science.
  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Balcombe, J. (2006).
  • National Center for Biotechnology Information. (n.d.). Whole cell patch clamp electrophysiology in human neuronal cells.

Sources

molecular docking protocol for 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking Protocol for 5-Benzyl-5-phenylimidazolidine-2,4-dione

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Virtual Screening of this compound: A Molecular Docking Approach

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed protocol for conducting molecular docking studies on this compound, a compound featuring the versatile imidazolidine-2,4-dione (hydantoin) scaffold. We will delve into the theoretical underpinnings of molecular docking, a pivotal structure-based drug design technique, and present a step-by-step workflow from target selection and preparation to ligand setup, docking execution, and results interpretation. This guide is designed to be both a practical manual for executing the protocol and a resource for understanding the critical choices made at each stage of the process.

Introduction: The Rationale for Docking this compound

This compound is a derivative of the hydantoin heterocyclic system. The hydantoin core is a recognized pharmacophore present in a variety of medicinally important compounds.[1] Its structure, featuring hydrogen bond donors and acceptors, and a rigid scaffold, allows for specific spatial positioning of its substituents—in this case, a benzyl and a phenyl group at the C5 position.[1] These characteristics make it an intriguing candidate for investigation against various biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a protein's binding site. This powerful in silico tool allows researchers to screen vast libraries of compounds and prioritize those with the highest likelihood of being active, thereby saving significant time and resources.[3]

This guide will use a hypothetical scenario to illustrate the docking process. We will select a relevant protein target where hydantoin derivatives have shown activity and walk through a complete and validated docking protocol.

The Molecular Docking Workflow: A Conceptual Overview

The process of molecular docking can be broken down into several key stages. Each stage is critical for the success of the simulation, and careful attention to detail is paramount.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Target_Selection Target Selection & Retrieval Protein_Prep Protein Preparation Target_Selection->Protein_Prep PDB Structure Binding_Site Binding Site Identification Protein_Prep->Binding_Site Docking_Run Running the Docking Simulation Protein_Prep->Docking_Run Prepared Protein Ligand_Prep Ligand Preparation Grid_Gen Grid Box Generation Ligand_Prep->Docking_Run Prepared Ligand Binding_Site->Grid_Gen Coordinates Grid_Gen->Docking_Run Search Space Results_Analysis Results Analysis & Visualization Docking_Run->Results_Analysis Docked Poses & Scores Validation Protocol Validation Results_Analysis->Validation

Figure 1: A high-level overview of the molecular docking workflow.

Phase 1: Preparation of Molecular Structures

The accuracy of a docking simulation is heavily dependent on the quality of the starting structures of the protein and the ligand. This preparatory phase is arguably the most critical part of the entire protocol.

Target Selection and Retrieval

For this protocol, we will select a hypothetical target, Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-known target in cancer therapy. Certain hydantoin derivatives have been explored as inhibitors for similar kinases.

Protocol:

  • Navigate to the RCSB Protein Data Bank (PDB).

  • Search for a high-resolution crystal structure of the human EGFR kinase domain in complex with a known inhibitor. For this example, we will use PDB ID: 2GS2 .

  • Download the structure in PDB format. This file will contain the coordinates for the protein, any co-crystallized ligands, water molecules, and ions.

Protein Preparation

The raw PDB file is not suitable for docking and must be "cleaned."[4][5] The goal is to prepare a receptor model that is as close as possible to the physiological state and computationally ready.

Protein_Preparation_Workflow PDB_File Raw PDB File (e.g., 2GS2.pdb) Remove_Water Remove Water Molecules PDB_File->Remove_Water Remove_Ligand Remove Co-crystallized Ligand & Ions Remove_Water->Remove_Ligand Add_Hydrogens Add Polar Hydrogens Remove_Ligand->Add_Hydrogens Assign_Charges Assign Partial Charges (e.g., Kollman) Add_Hydrogens->Assign_Charges Final_Protein Prepared Protein File (e.g., protein.pdbqt) Assign_Charges->Final_Protein

Figure 2: Step-by-step workflow for protein preparation.

Detailed Protocol (using AutoDockTools):

  • Load the PDB: Open AutoDockTools (ADT) and load the 2GS2.pdb file.

  • Clean the Protein:

    • Remove water molecules. These are generally not involved in the initial binding and can create unnecessary complexity.[5]

    • Remove the co-crystallized ligand and any other heteroatoms that are not part of the protein or essential cofactors.

  • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add polar hydrogens, as these are crucial for forming hydrogen bonds.[6]

  • Assign Charges: Compute and add partial charges to the protein atoms. For proteins, Kollman charges are a common choice in the AutoDock suite.[7]

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format is specific to AutoDock and contains the atomic coordinates, partial charges (Q), and atom types (T).[8]

Ligand Preparation

The ligand, this compound, must also be converted into a suitable 3D format with correct charges and rotatable bonds defined.

Protocol:

  • Obtain 2D Structure: The structure can be drawn using software like ChemDraw or obtained from databases like PubChem. The SMILES string is C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3.[1]

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Prepare for Docking (using AutoDockTools):

    • Load the 3D structure of the ligand into ADT.

    • Define the rotatable bonds. ADT will automatically detect most of these, but it's good practice to verify.

    • Assign Gasteiger charges, which are standard for small molecules in AutoDock.[9]

    • Save the prepared ligand as a .pdbqt file.

Phase 2: Docking Execution with AutoDock Vina

With the protein and ligand prepared, we can now proceed with the docking simulation using AutoDock Vina, a widely used, fast, and accurate docking program.[10]

Binding Site Identification and Grid Box Generation

We need to define the search space for the docking algorithm. This is typically a cubic box centered on the active site of the protein.[10]

Protocol:

  • Identify the Binding Site: Since we are using a PDB structure that contained a co-crystallized inhibitor (PDB ID: 2GS2), the binding site is known. The grid box should be centered on the coordinates of this original ligand.[11]

  • Set Grid Parameters in ADT:

    • Load the prepared protein PDBQT file.

    • Open the "Grid Box" tool.

    • Adjust the center and dimensions of the box to encompass the entire binding cavity, with a buffer of a few angstroms on each side. A typical size is 20x20x20 Å.

  • Record Coordinates: Note down the coordinates for the center of the box and its dimensions (x, y, z). These will be required for the Vina configuration file.

Configuring and Running AutoDock Vina

Vina requires a simple text file to specify the input files and search parameters.[8]

Protocol:

  • Create a Configuration File: Create a text file named conf.txt and add the following information:

  • Run Vina: Open a command line terminal, navigate to the directory containing your files, and execute the following command:

    vina --config conf.txt

ParameterDescriptionRecommended Value
receptorThe prepared protein file.protein.pdbqt
ligandThe prepared ligand file.ligand.pdbqt
outThe output file for docked poses.all_poses.pdbqt
logThe log file for binding energies.log.txt
center_x, y, zThe coordinates for the center of the grid box.From Grid Setup
size_x, y, zThe dimensions of the grid box in Angstroms.20, 20, 20
exhaustivenessControls the thoroughness of the search. Higher is better but slower.8 (default)

Phase 3: Analysis and Validation

Interpreting the Results

Vina will produce two main output files: log.txt and all_poses.pdbqt.

  • Log File (log.txt): This file contains a table of the top-ranked binding poses (usually 9) with their corresponding binding affinities in kcal/mol.[12] A more negative value indicates a stronger predicted binding affinity.[13]

  • Pose File (all_poses.pdbqt): This file contains the 3D coordinates of the ligand for each of the predicted binding poses.

Analysis Protocol:

  • Examine Binding Affinities: Review the log.txt file. The top-ranked pose (mode 1) has the most favorable (most negative) binding energy.

  • Visualize Docked Poses:

    • Use a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

    • Load the prepared protein (protein.pdbqt) and the output poses (all_poses.pdbqt).

    • Analyze the top-ranked pose. Observe how the ligand fits into the binding pocket.[13]

  • Analyze Interactions: Identify key interactions between the ligand and the protein residues, such as:

    • Hydrogen bonds: Look for interactions between the N-H and C=O groups of the hydantoin ring and polar residues in the active site.

    • Hydrophobic interactions: Analyze how the benzyl and phenyl rings are positioned within hydrophobic pockets of the receptor.

    • Pi-stacking: Check for potential pi-pi or T-shaped stacking between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

    • Tools like LigPlot+ or the Protein-Ligand Interaction Profiler can generate 2D diagrams of these interactions for easier interpretation.[14][15]

The Imperative of Protocol Validation

A critical step to ensure the trustworthiness of your docking protocol is validation.[16] The most common method is to perform "re-docking."[17][18]

Validation Protocol (Re-docking):

  • Extract the Co-crystallized Ligand: Take the original PDB file (2GS2) and extract the co-crystallized inhibitor into a separate file.

  • Prepare the Ligand: Prepare this "native" ligand using the same protocol as described in section 3.3.

  • Dock the Native Ligand: Run AutoDock Vina using the exact same protein structure and grid box parameters, but with the prepared native ligand.

  • Calculate RMSD: Compare the top-ranked docked pose of the native ligand with its original crystallographic position. The Root Mean Square Deviation (RMSD) between the two is calculated.

  • Assess Validity: An RMSD value of < 2.0 Å is generally considered a success, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[13][19] This provides confidence that the predicted poses for your test ligand (this compound) are plausible.

Conclusion

Molecular docking is a powerful hypothesis-generating tool in modern drug discovery. This guide has outlined a comprehensive and validated protocol for assessing the potential binding of this compound to a protein target, using the freely available and widely respected AutoDock suite. By following these steps—from meticulous preparation of both protein and ligand to careful execution and critical analysis of the results—researchers can gain valuable insights into the molecular interactions that may govern the biological activity of this compound, paving the way for further experimental validation.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]
  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
  • PubMed Central. (n.d.). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. [Link]
  • Schrödinger. (n.d.). Docking and scoring. [Link]
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
  • Oxford Academic. (2014). GalaxySite: ligand-binding-site prediction by using molecular docking. [Link]
  • YouTube. (2022).
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
  • ResearchGate. (2015).
  • CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. [Link]
  • AutoDock Vina Document
  • CCDC. (n.d.). How to perform ensemble docking with GOLD. [Link]
  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking. [Link not available]
  • CCDC. (n.d.).
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]
  • LORIA. (2023). Tutorial : Docking small molecules in a receptor using GOLD. [Link]
  • BioSolveIT GmbH. (n.d.). Binding Site Prediction. [Link]
  • Weizmann Institute of Science. (2019). Binding Site Prediction and Docking. [Link]
  • Unknown Source. (n.d.). Virtual Screening With GLIDE. [Link not available]
  • ResearchGate. (2025). GalaxySite: Ligand-binding-site prediction by using molecular docking. [Link]
  • ResearchGate. (2019).
  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. [Link]
  • PubMed Central. (n.d.).
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
  • YouTube. (2022).
  • YouTube. (2020).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
  • Schrödinger. (n.d.). Glide. [Link]
  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
  • Wikipedia. (n.d.). Glide (docking). [Link]
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
  • Unknown Source. (2025).

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazolidine-2,4-diones

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antitumor, and notably, antimicrobial and antifungal properties.[1][2] The versatility of the hydantoin ring allows for substitutions at various positions, enabling the generation of diverse chemical libraries for drug discovery programs.[3] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and imidazolidine-2,4-dione derivatives represent a promising avenue for the discovery of new therapeutics to combat infectious diseases.[4][5]

The mechanism of action for the antimicrobial and antifungal effects of hydantoin derivatives is not fully elucidated but is believed to be multifactorial.[5] Some proposed mechanisms include the inhibition of essential bacterial enzymes, disruption of bacterial DNA, and interference with the synthesis of microbial cell membranes.[5][6] For instance, some derivatives are thought to act on bacterial membranes, similar to host-defense peptides.[5] In fungi, the mechanism may involve the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[6][7] The structural diversity of imidazolidine-2,4-diones allows for the fine-tuning of their biological activity, making them an attractive scaffold for the development of potent and selective antimicrobial and antifungal agents.[8]

Core Principles of Antimicrobial and Antifungal Susceptibility Testing

The primary objective of antimicrobial and antifungal susceptibility testing is to determine the minimal concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). This is a fundamental step in the evaluation of new potential therapeutic agents. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[9][10][11][12][13]

Part 1: Antimicrobial Screening Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent against bacteria.[9] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard) ensures that the number of bacterial cells is consistent across all tests, which is critical for the reproducibility of MIC values.[14]

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria due to its low concentration of inhibitors of common antimicrobial agents.[15]

  • Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, allowing for a precise determination of the MIC value.

  • Controls: The inclusion of positive (no compound) and negative (no bacteria) controls is essential to validate the assay. A standard antibiotic (e.g., ciprofloxacin, ampicillin) is used as a reference to ensure the test system is performing correctly.[3]

Experimental Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Plates:

    • Dissolve the imidazolidine-2,4-dione derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.[17]

    • Add 100 µL of the stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL to the subsequent wells.[17] Discard the final 100 µL from the last well of the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a concurrent MIC determination with a standard antibiotic.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[16]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[14]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[18] It is a simpler and less resource-intensive method compared to broth microdilution.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for this test due to its batch-to-batch reproducibility and support for the growth of most common pathogens.[15]

  • Standardized Inoculum: A uniform lawn of bacteria is crucial for obtaining consistent and circular zones of inhibition.[16]

  • Zone of Inhibition: The diameter of the zone of no growth around the disk is proportional to the susceptibility of the bacterium to the compound.[19][20]

Experimental Workflow:

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Protocol:

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure a uniform lawn of growth.[16]

  • Application of Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the imidazolidine-2,4-dione derivative.

    • Aseptically place the disks onto the inoculated agar surface using sterile forceps.[16]

    • Gently press each disk to ensure complete contact with the agar.

    • Include a blank disk with the solvent used to dissolve the compound as a negative control, and a disk with a standard antibiotic as a positive control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[16]

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter.

Part 2: Antifungal Screening Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing

Similar to the antibacterial assay, this method determines the MIC of a compound against fungi. The protocol is adapted based on CLSI and EUCAST guidelines for yeasts and molds.[11][21][22][23]

Causality Behind Experimental Choices:

  • RPMI-1640 Medium: This is the standard medium for antifungal susceptibility testing of most yeasts and molds as it supports their growth and has minimal interference with the activity of antifungal agents.[23]

  • Standardized Inoculum: A standardized fungal inoculum is critical for reproducible results. The inoculum size is generally lower than for bacteria.

  • Incubation Conditions: Fungi typically require longer incubation times than bacteria to show visible growth.

Experimental Workflow:

Caption: Workflow for antifungal MIC determination.

Detailed Protocol:

  • Preparation of Fungal Inoculum:

    • Yeasts (e.g., Candida albicans): Grow the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Molds (e.g., Aspergillus fumigatus): Grow the mold on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 medium to 0.4-5 x 10⁴ CFU/mL.[23]

  • Preparation of Test Plates:

    • Follow the same serial dilution procedure as for the antibacterial broth microdilution method, using RPMI-1640 medium instead of MHB.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension.

    • Include appropriate positive, negative, and reference antifungal (e.g., fluconazole, amphotericin B) controls.

    • Incubate the plates at 35°C. Incubation times vary: 24-48 hours for most yeasts, and 48-72 hours or longer for molds, until sufficient growth is observed in the positive control wells.[23]

  • Determination of MIC:

    • For yeasts, the MIC is typically read as the lowest concentration that causes a significant reduction (e.g., 50% or 90%) in turbidity compared to the positive control. For molds, the MIC is the lowest concentration that shows complete inhibition of visible growth.

Part 3: Data Presentation and Interpretation

The results of the antimicrobial and antifungal screening should be summarized in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example of MIC Data for Imidazolidine-2,4-dione Derivatives against Bacteria

Compound IDR1-substituentR2-substituentStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
IMD-01 PhenylH64>128
IMD-02 4-ChlorophenylH32128
IMD-03 4-MethoxyphenylH128>128
Ciprofloxacin --0.50.25

Table 2: Example of Zone of Inhibition Data for Imidazolidine-2,4-dione Derivatives

Compound IDR1-substituentR2-substituentStaphylococcus aureus Zone of Inhibition (mm)Escherichia coli Zone of Inhibition (mm)
IMD-01 PhenylH120
IMD-02 4-ChlorophenylH158
IMD-03 4-MethoxyphenylH100
Ciprofloxacin --2530

Table 3: Example of MIC Data for Imidazolidine-2,4-dione Derivatives against Fungi

Compound IDR1-substituentR2-substituentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
IMD-04 BenzylMethyl1632
IMD-05 NaphthylMethyl816
IMD-06 ThienylMethyl3264
Fluconazole --1>64

Structure-Activity Relationship (SAR) Insights:

The data presented in these tables can provide valuable insights into the relationship between the chemical structure of the imidazolidine-2,4-dione derivatives and their antimicrobial/antifungal activity. For example, the presence of electron-withdrawing groups (e.g., chlorine) on an aromatic ring at the R1 position may enhance antibacterial activity.[8] Similarly, the lipophilicity of the substituents can play a crucial role in the compound's ability to penetrate microbial cell membranes.

References

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Institutes of Health.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI.
  • Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. PubMed.
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. pmf.kg.ac.rs.
  • Biologically active natural imidazolidin-2,4-dione. ResearchGate.
  • New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. ResearchGate.
  • Clinical breakpoint table. EUCAST.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Design, Synthesis, Antimicrobial, and Antiviral Evaluation of Novel Hydantoin Derivatives: Insights from Molecular Docking Studies. ResearchGate.
  • Possible reaction mechanism for synthesis of hydantoin compounds. ResearchGate.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. National Institutes of Health.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health.
  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI.
  • Mechanisms of action in antifungal drugs. EBSCO Information Services.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • (PDF) EUCAST breakpoints for antifungals. ResearchGate.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • CLSI 2024 M100Ed34(1). CLSI.
  • Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited. PubMed.
  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. ACS Publications.
  • EUCAST breakpoints for antifungals. EUCAST.
  • Disk diffusion method. SEAFDEC/AQD Institutional Repository.
  • MIC & Etest. International Academy of Clinical Laboratory Diagnosticians.
  • Antimicrobial Susceptibility Testing. CLSI.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate.
  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. ResearchGate.
  • Determination of MIC by Broth Dilution Method. YouTube.
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Taylor & Francis Online.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. University of St Andrews.
  • EUCAST: EUCAST - Home. EUCAST.

Sources

Application Note: A Researcher's Guide to Developing Novel Therapeutics from Imidazolidinedione Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazolidinedione ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Often referred to as a "privileged structure," its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[1][2] Imidazolidinone compounds have shown versatility in synthetic methodologies, allowing for the fine-tuning of their pharmacological profiles.[3] Their mechanism of action in oncology, for instance, can involve the regulation of cell cycle progression and interaction with DNA, making them a relevant tool to modulate cancer progression and malignancy.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, protocol-driven framework for the systematic development of novel therapeutics from imidazolidinedione analogues. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, providing an integrated workflow from initial computational design and synthesis to rigorous in vitro and in vivo preclinical evaluation.

Section 1: Design, Synthesis, and Characterization

The foundation of any successful drug discovery campaign lies in the rational design and robust characterization of the chemical matter. This initial phase is critical for generating potent, selective, and well-defined lead candidates.

Rational Drug Design & SAR

Modern drug design often begins in silico. Computer-Aided Drug Design (CADD) strategies are invaluable for prioritizing synthetic efforts.[6] Molecular docking, for example, can predict the binding affinity of virtual imidazolidinedione libraries against specific protein targets, such as Cyclooxygenase-2 (COX-2) or Protein Tyrosine Phosphatase 1B (PTP1B), which have been implicated in cancer and diabetes, respectively.[6][7] This approach allows for the pre-selection of analogues with the highest probability of biological activity.

Furthermore, understanding the Structure-Activity Relationship (SAR) is paramount. Focused studies modifying specific positions on the imidazolidinedione core—such as the substituents on the phenyl ring or the nitrogen atoms—can reveal which chemical features are critical for potency and selectivity.[3][8]

General Synthesis Protocol: Knoevenagel Condensation

A common and efficient method for synthesizing derivatives is the Knoevenagel condensation.[9] This protocol provides a representative pathway for creating 5-ene-substituted analogues.

Protocol 1.2: Synthesis of 5-benzylidene-imidazolidine-2,4-dione derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of imidazolidine-2,4-dione (hydantoin) and 1 equivalent of a selected aromatic aldehyde in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate, to the mixture.

  • Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold water or ethanol to remove impurities, and dry it under a vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.

  • Confirmation: Proceed with physicochemical and structural characterization to confirm the identity and purity of the final compound.

Physicochemical and Structural Characterization

Unambiguous characterization is a non-negotiable step to ensure that biological data is attributed to the correct, pure compound. A multi-faceted analytical approach is essential.[10]

Table 1: Key Analytical Techniques for Compound Characterization

TechniqueInformation ProvidedTypical Application
¹H and ¹³C NMR Provides detailed information on the molecule's carbon-hydrogen framework, confirming the precise structure and connectivity.[11][12]Primary structural elucidation of the final product.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS), confirming the molecular formula.[10]Confirmation of successful synthesis and product identity.
FT-IR Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H) via their characteristic vibrational frequencies.[11]Quick confirmation of key structural motifs.
HPLC Separates the compound from impurities, allowing for the determination of purity (typically >95% is required for biological testing).[13]Purity assessment and quality control.

Section 2: High-Throughput Screening (HTS) and Hit Identification

Once a library of characterized analogues is established, High-Throughput Screening (HTS) is employed to rapidly assess their biological activity and identify initial "hits."[14] HTS leverages automation and miniaturization to test thousands of compounds in a cost- and time-effective manner.[15]

The HTS Workflow

The primary goal of HTS is not to find a perfect drug, but to efficiently filter large libraries to find compounds that affect a biological target in a desired way.[14] These initial hits provide the starting point for more detailed investigation.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Imidazolidinedione Analogue Library Assay_Plate Assay Plate Prep (e.g., 384-well) Cell_Seeding Cell Seeding Automated_Dosing Robotic Compound Dosing Cell_Seeding->Automated_Dosing Incubation Incubation Automated_Dosing->Incubation Assay_Readout Plate Reader Readout Incubation->Assay_Readout Data_Processing Data Processing & Normalization Assay_Readout->Data_Processing Hit_Identification Hit Identification (e.g., >50% inhibition) Data_Processing->Hit_Identification Confirmation Hit Confirmation & Triage Hit_Identification->Confirmation

Fig. 1: Automated High-Throughput Screening (HTS) Workflow.
Protocol: Primary HTS for Anticancer Activity

This protocol describes a primary cell viability screen to identify compounds that are cytotoxic to cancer cells.

Protocol 2.2: Automated MTT Cell Viability Assay

  • Cell Plating: Using an automated liquid handler, seed human cancer cells (e.g., HCT-116, A549) into 384-well clear-bottom plates at a pre-determined optimal density (e.g., 2,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Addition: Transfer compounds from the source library plate to the assay plate using a pintool or acoustic dispenser to achieve a final concentration of 10 µM. Include wells for positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight in the dark.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control. Identify "hits" as compounds that reduce cell viability below a defined threshold (e.g., 50%).

Section 3: In Vitro Characterization of Lead Compounds

Hits from the primary screen require further validation and characterization to become "lead" candidates. This stage involves confirming their activity, determining potency, and elucidating their mechanism of action (MOA).

Secondary Assays: Potency and MOA

In_Vitro_Cascade HTS_Hits Primary HTS Hits Dose_Response Dose-Response Curve (IC50 Determination) HTS_Hits->Dose_Response MOA_Assays Mechanism of Action Assays Dose_Response->MOA_Assays Potent (IC50 < 10µM) Discard Discard Dose_Response->Discard Not Potent ADME_Screen Early ADME Profiling MOA_Assays->ADME_Screen Favorable MOA MOA_Assays->Discard Undesirable MOA Lead_Candidate Lead Candidate for In Vivo Studies ADME_Screen->Lead_Candidate Good Drug-like Properties ADME_Screen->Discard Poor ADME Profile

Fig. 2: Decision-making cascade for in vitro lead characterization.

Protocol 3.1.1: IC₅₀ Determination

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM.

  • Cell Treatment: Plate cells as in Protocol 2.2 and treat with the serial dilutions.

  • Viability Assay: After 72 hours, perform the MTT assay as described previously.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell growth.[17]

Protocol 3.1.2: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Seed cells (e.g., HepG-2) in 6-well plates and treat with the test compound at its 1x and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A compound-induced arrest in a specific phase (e.g., G2/M) provides insight into its antiproliferative mechanism.[17]

Protocol 3.1.3: Apoptosis Induction Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry immediately.

  • Interpretation: Quantify the cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). A significant increase in the Annexin V+ populations indicates the induction of apoptosis.[17][18]

Early ADME-Tox Profiling

Assessing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties early is critical for avoiding late-stage failures.[19][20] Poor ADME profiles can render even the most potent compound therapeutically useless.

Table 2: Key In Vitro ADME Assays for Early Candidate Profiling

AssayPurposeRationale
Metabolic Stability To determine the rate at which the compound is metabolized by liver enzymes (e.g., microsomes, hepatocytes).[21]A very rapid metabolism leads to a short half-life in vivo, potentially requiring frequent dosing.
CYP450 Inhibition To assess the potential for the compound to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6).[22]Inhibition can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications.[21]
Plasma Protein Binding To measure the extent to which a compound binds to plasma proteins like albumin.[21]Only the unbound (free) fraction of a drug is pharmacologically active; high binding can limit efficacy.
Permeability (Caco-2) To predict intestinal absorption of orally administered drugs using a Caco-2 cell monolayer model.[19]Low permeability can result in poor oral bioavailability.
hERG Inhibition To identify compounds that may block the hERG potassium channel, a major cause of cardiac arrhythmias.[23]A critical early safety/toxicity screen to prevent cardiotoxicity.

Section 4: In Vivo Preclinical Evaluation

Promising lead candidates with good in vitro potency, a clear MOA, and a favorable ADME profile are advanced to in vivo animal models. These studies are essential for evaluating efficacy and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole organism.[24]

Rationale for Animal Models

Animal models are indispensable for assessing how a potential drug behaves in a complex biological system.[25] For anticancer drug testing, human tumor xenograft models in immunodeficient mice are a widely used standard.[24][26] These models involve implanting human cancer cells into mice that lack a functional immune system, allowing the tumor to grow.[24]

Protocol 4.2: Xenograft Tumor Model Efficacy Study

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).[24]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize the mice into vehicle control and treatment groups. Administer the imidazolidinedione analogue via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition (TGI) in the treatment groups to the vehicle control group.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies link the drug's concentration in the body (pharmacokinetics) to its therapeutic effect (pharmacodynamics).[27][28]

Protocol 4.3.1: Basic Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of the compound to healthy mice (e.g., C57BL/6) via the intended clinical route (e.g., 10 mg/kg, oral).

  • Blood Sampling: Collect blood samples (via tail vein or retro-orbital sinus) into heparinized tubes at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[29]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the plasma concentration versus time and use PK software to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
Tₘₐₓ Time at which Cₘₐₓ is reached.Indicates the rate of drug absorption.
AUC Area Under the Curve (concentration vs. time).Represents the total drug exposure over time.
t₁/₂ Half-life.The time it takes for the plasma concentration to decrease by half; determines dosing frequency.[29][30]

Conclusion

The development of novel therapeutics from imidazolidinedione analogues is a systematic, multi-disciplinary endeavor. It requires a seamless integration of rational design, chemical synthesis, high-throughput screening, and detailed in vitro and in vivo characterization. By following a logical workflow that prioritizes early de-risking through ADME-Tox profiling and employs robust, validated protocols, researchers can significantly increase the probability of identifying and advancing promising clinical candidates. The versatility of the imidazolidinedione scaffold ensures that it will remain a fertile ground for the discovery of new medicines for years to come.

References

  • Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. ResearchGate. Available at: https://www.researchgate.net/publication/379948033_Design_and_Synthesis_of_Novel_Imidazolidinedione_Derivatives_Exploring_their_Anticancer_Potential_Angiogenesis_and_in_Silico_Study_Towards_COX-2
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: https://www.mdpi.com/2072-6694/16/1/159
  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3920761/
  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: https://www.criver.com/products-services/discovery-services/adme-assays/in-vitro-adme-assays
  • In Vitro ADME Assays and Services. ICE Bioscience. Available at: https://www.icebioscience.com/in-vitro-adme-assays-and-services
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4169993/
  • In Vitro ADME. Selvita. Available at: https://selvita.com/drug-discovery-services/dmpk/in-vitro-adme/
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. Available at: https://www.wuxiapptec.com/knowledge/a-guide-to-in-vitro-adme-testing-in-drug-development
  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: https://www.creative-biolabs.com/drug-discovery/pharmacology/in-vitro-adme-assays.htm
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. Available at: https://www.mdpi.com/2072-6694/15/1/229
  • Imidazolidine Derivatives in Cancer Research: What is known?. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/34315391/
  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. Available at: https://www.researchgate.
  • Imidazolidine Derivatives in Cancer Research: What is known?. Bentham Science. Available at: https://www.eurekaselect.com/article/117244
  • Imidazolidinone derivative 3e with potential anticancer activity. ResearchGate. Available at: https://www.researchgate.net/publication/379948033_Design_and_Synthesis_of_Novel_Imidazolidinedione_Derivatives_Exploring_their_Anticancer_Potential_Angiogenesis_and_in_Silico_Study_Towards_COX-2/figures?lo=1
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. Available at: https://www.researchgate.net/publication/377467615_Imidazolidine_Derivatives_A_Comprehensive_Review_of_their_Biological_Activities_and_Therapeutic_Potential
  • Scientists Suggest Using Pet Dogs to Test Anti-Cancer Drugs. Oncology News Australia. Available at: https://oncologynews.com.au/scientists-suggest-using-pet-dogs-to-test-anti-cancer-drugs/
  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15857106/
  • Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505671/
  • Imidazolidin-4-ones: Their Syntheses and Applications. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Imidazolidin-4-ones%3A-Their-Syntheses-and-Buckley-Davies/578201a0528417c834017f8b8686616016f4c56e
  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available at: https://www.researchgate.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576404/
  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5499037/
  • Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9246881/
  • Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry. Available at: https://www.eurjchem.com/index.php/eurjchem/article/view/2633
  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349103/
  • Imidazolidinedione. National Institutes of Health (NIH). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/139058735
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: https://www.rjpponline.in/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2021-14-11-42.html
  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/34798363/
  • Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. National Institutes of Health (NIH). Available at: https://pubmed.ncbi.nlm.nih.gov/35246861/
  • Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry. Available at: https://www.eurjchem.com/article_2633.html
  • Thiazolidinediones: Recent Development in Analytical Methodologies. OUCI. Available at: https://ouci.uc.edu/index.php/ijp/article/view/211
  • High-throughput screening (HTS). BMG LABTECH. Available at: https://www.bmglabtech.com/en/applications/hts-and-assay-development/high-throughput-screening/
  • A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Benchchem. Available at: https://www.benchchem.com/product/b2016024/technical-documents/A-Comparative-Guide-to-Analytical-Techniques-for-the-Characterization-of-1-4-Methyl-1H-imidazol-2-yl-ethanone
  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32785703/
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: https://www.mdpi.com/1420-3049/29/1/227
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349883/
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11132715/
  • Pharmacokinetic-pharmacodynamic modeling of the in vitro activities of oxazolidinone antimicrobial agents against methicillin-resistant Staphylococcus aureus. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17698628/
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831776/
  • Advances in high-throughput drug screening based on pharmacotranscriptomics. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/40945847/
  • In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. ResearchGate. Available at: https://www.researchgate.
  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/21854124/
  • High Throughput Screening (HTS/HTE) Method Explained. YouTube. Available at: https://www.youtube.
  • Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications. MDPI. Available at: https://www.mdpi.com/1999-4923/15/8/2056
  • Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. MDPI. Available at: https://www.mdpi.com/1422-0067/25/1/116
  • A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27592856/
  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. MDPI. Available at: https://www.mdpi.com/1420-3049/27/15/4733

Sources

cell culture assays for evaluating 5-Benzyl-5-phenylimidazolidine-2,4-dione efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the In Vitro Efficacy of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to evaluate the efficacy of this compound. This compound belongs to the hydantoin class of heterocyclic molecules, sharing significant structural homology with the established anticonvulsant drug Phenytoin.[1][2] This structural similarity suggests a potential mechanism of action involving the modulation of neuronal ion channels.[3][4] Furthermore, various hydantoin derivatives have demonstrated a broad range of biological activities, including potential as anticancer agents.[5][6] This guide presents a multi-tiered assay cascade, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by specific protocols to investigate both potential anticancer and neuromodulatory effects. Each protocol is detailed with step-by-step instructions, the scientific rationale behind experimental choices, and guidance on data interpretation, ensuring a robust and self-validating approach to efficacy screening.

PART 1: Foundational Knowledge & Pre-Assay Considerations
1.1 Hypothesized Mechanism of Action

This compound is an analog of Phenytoin (5,5-diphenylimidazolidine-2,4-dione). The primary mechanism of Phenytoin is the blockade of voltage-gated sodium channels in neuronal cell membranes.[7][8] It selectively binds to the channels in their inactive state, prolonging the refractory period and thereby reducing the ability of neurons to fire at high frequencies.[4] This action dampens the abnormal electrical activity that leads to seizures.[3][4] Given the structural conservation, it is hypothesized that this compound may exert similar effects, making it a candidate for controlling neuronal hyperexcitability.

Beyond neuromodulation, the hydantoin scaffold is a versatile pharmacophore. Studies have shown that certain derivatives can induce apoptosis and inhibit proliferation in cancer cell lines, suggesting potential applications in oncology.[5][6] Therefore, a thorough evaluation should consider both neuromodulatory and antiproliferative activities.

1.2 Strategic Selection of Cell Lines

The choice of cell model is paramount and must align with the specific efficacy endpoint being investigated. A multi-model approach is recommended.

  • For Neuromodulatory/Anticonvulsant Activity:

    • Primary Neuronal Cultures: Dissociated hippocampal or cortical neurons from embryonic rodents are considered a gold standard as they form functional synaptic networks in vitro.[9] However, they are technically demanding.

    • Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): These are immortalized cell lines that can be differentiated into a more mature neuronal phenotype. They are a robust and reproducible model for initial screening of neuroactive compounds.

    • Rat Glioma Cell Lines (e.g., C6): Glioma cell lines have been used as a model system to study the in vitro effects of anti-epileptic drugs (AEDs).[10]

  • For Anticancer Activity:

    • Panel of Cancer Cell Lines: Efficacy should be tested across a panel of cell lines representing different cancer types. Based on literature for related hydantoin compounds, relevant lines include:

      • MCF-7: Human breast adenocarcinoma.[5]

      • A549: Human lung carcinoma.[5]

      • U-87 MG: Human glioblastoma, relevant if dual-action neuro-oncology effects are being explored.[11]

    • Non-Cancerous Control Cell Line (e.g., HEK293 or Fibroblasts): It is crucial to assess general cytotoxicity by including a non-cancerous cell line to determine the compound's selectivity for cancer cells.

1.3 Compound Preparation and Vehicle Controls
  • Solubilization: this compound is predicted to be poorly soluble in aqueous media. A stock solution should be prepared in a suitable organic solvent, typically 100% Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM).

  • Working Dilutions: Prepare serial dilutions from the stock solution in complete cell culture medium immediately before addition to cells.

  • Vehicle Control: The final concentration of the vehicle (DMSO) in the cell culture wells must be consistent across all treatments and should not exceed a level that causes toxicity (typically ≤ 0.5%). A "vehicle-only" control group is mandatory in every experiment to account for any effects of the solvent on cell health.

PART 2: Core Efficacy Assays & Protocols

A logical workflow for evaluating a novel compound involves first determining its cytotoxic profile and then proceeding to more specific functional assays within the non-toxic concentration range.

Workflow for Compound Efficacy Evaluation

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Evaluation cluster_2 Phase 3: Efficacy Profile A Dose-Response Cytotoxicity (MTT Assay) B Determine IC50 and Non-Toxic Concentration Range A->B Data Analysis C Antiproliferative Effects (BrdU Assay) B->C Select Doses D Apoptosis Induction (Caspase-Glo Assay) B->D Select Doses E Neuronal Activity Modulation (Membrane Potential Assay) B->E Select Doses F Comprehensive Efficacy Profile C->F D->F E->F

Caption: General workflow for in vitro evaluation of this compound.

2.1 Assay 1: Cytotoxicity & Viability Assessment (MTT Assay)

Principle and Rationale: This initial screen is critical for determining the concentration range at which the compound affects cell viability.[12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[10] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key measure of compound potency.[14]

Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2x concentrated solutions of this compound in culture medium. A typical dose range for initial screening is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment" control.

    • Aspirate the old medium from the cells and add 100 µL of the appropriate compound dilutions or controls to each well (in triplicate).

  • Incubation: Incubate the plate for a duration relevant to the cell type's doubling time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Cell LineCompound IC50 (µM)
U-87 MG[Insert Value]
MCF-7[Insert Value]
SH-SY5Y[Insert Value]
HEK293[Insert Value]
2.2 Assay 2: Antiproliferative Efficacy (BrdU Assay)

Principle and Rationale: While the MTT assay measures metabolic activity, it doesn't distinguish between a cytostatic (inhibition of proliferation) and a cytotoxic (cell-killing) effect.[15] The BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis, a hallmark of cell proliferation.[16] BrdU is a synthetic analog of thymidine that is incorporated into the DNA of dividing cells. An antibody specific for BrdU, conjugated to an enzyme (like HRP), is then used for detection via a colorimetric substrate. A reduction in the BrdU signal indicates an antiproliferative effect.

Protocol: BrdU Incorporation Assay

  • Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol. Treat cells with non-lethal concentrations of the compound (typically below the IC50 value determined from the MTT assay).

  • Incubation: Incubate for a period that allows for at least one cell doubling (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well at the manufacturer's recommended concentration. Incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Aspirate the medium. Add a fixing/denaturing solution to each well to fix the cells and denature the DNA, making the incorporated BrdU accessible to the antibody. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the fixing solution and wash the wells with wash buffer. Add the anti-BrdU-HRP antibody conjugate to each well. Incubate for 60-90 minutes at room temperature.

  • Washing: Aspirate the antibody solution and wash the wells thoroughly (3-4 times) with wash buffer to remove any unbound antibody.

  • Substrate Addition: Add the TMB substrate solution to each well. A blue color will develop. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add a stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.

  • Absorbance Reading: Measure the absorbance at 450 nm within 15 minutes of adding the stop solution.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Workflow for BrdU Proliferation Assay

G A Seed Cells (96-well plate) B Treat with Compound (24-48h) A->B C Add BrdU Label (2-4h) B->C D Fix & Denature DNA C->D E Add Anti-BrdU-HRP Antibody D->E F Wash Wells E->F G Add TMB Substrate F->G H Add Stop Solution G->H I Read Absorbance (450 nm) H->I

Caption: Step-by-step workflow for the BrdU cell proliferation assay.

2.3 Assay 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle and Rationale: If the compound is found to be cytotoxic, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[17][18] A central feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is specifically recognized and cleaved by active caspase-3/7.[19] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[15]

Apoptotic Signaling Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 Stimulus Drug Compound (e.g., Hydantoin derivative) Casp8 Caspase-8 (Extrinsic) Stimulus->Casp8 Casp9 Caspase-9 (Intrinsic) Stimulus->Casp9 Casp37 Caspase-3 / Caspase-7 (Executioner Caspases) Casp8->Casp37 Casp9->Casp37 Outcome Substrate Cleavage & Apoptosis Casp37->Outcome Assay Target

Caption: Simplified diagram of the caspase cascade in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat cells with the compound at concentrations around the determined IC50 for a shorter duration (e.g., 6, 12, or 24 hours), as apoptosis is an earlier event than overt cell death.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium but no cells).

    • Express the data as fold change in luminescence compared to the vehicle-treated control cells.

    • A positive control, such as Staurosporine, should be included to confirm assay performance.

Data Presentation: Apoptosis Induction

TreatmentConcentration (µM)Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control0[Insert Value]1.0
Compound X1[Insert Value][Insert Value]
Compound X10[Insert Value][Insert Value]
Compound X50[Insert Value][Insert Value]
Staurosporine (Positive)1[Insert Value][Insert Value]
References
  • Basker, A. R., & Moudgil, B. M. (2020). What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use? R Discovery.
  • Justus, C. R., et al. (2011). Cell migration and invasion assays. Methods in Molecular Biology.
  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays. IntechOpen. [Link]
  • Pediatric Oncall. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction.
  • Omni Life Science.
  • Riss, T. L., & Moravec, R. A. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ASSAY and Drug Development Technologies. [Link]
  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. [Link]
  • Patsnap. (2024). What is the mechanism of Phenytoin?
  • Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
  • MedSchool. (2023). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity. YouTube. [Link]
  • Deranged Physiology. (2023). Phenytoin. Deranged Physiology. [Link]
  • JoVE. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments. [Link]
  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
  • Beck, D. E., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Creative Biolabs. Cell Proliferation Assays.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
  • Medicilon. (2017). Cell death assays for drug discovery. Medium. [Link]
  • National Center for Biotechnology Information. 5-(Phenylmethyl)-2,4-imidazolidinedione. PubChem. [Link]
  • Jarrar, Q., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation.
  • Wilcox, K. S., et al. (2013). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. Epilepsy Research. [Link]
  • D'Souza, A., et al. (2017). Efficacy of Anti-Epileptic Drugs in the Treatment of Tumor and Its Associated Epilepsy: An in vitro Perspective. Frontiers in Oncology. [Link]
  • National Center for Biotechnology Information. 5,5-Dibenzylimidazolidine-2,4-dione. PubChem. [Link]
  • Mele, M., et al. (2024). Cell culture models for epilepsy research and treatment.
  • Akman, G., et al. (2024). Investigation of Hydantoin-Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods.
  • Zha, C., et al. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry. [Link]
  • Mele, M., et al. (2024). Cell culture models for epilepsy research and treatment.
  • Mele, M., et al. (2024). Cell culture models for epilepsy research and treatment.
  • Sławiński, J., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. [Link]
  • Aqeela, A., et al. (2023). Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation.
  • Patil, S. D., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
  • Matrix Fine Chemicals. 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE.
  • Bon, V., et al. (2022). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. [Link]
  • Touaibia, M., et al. (2021). 5-Benzylidene, 5-benzyl, and 3-benzylthiazolidine-2,4-diones as potential inhibitors of the mitochondrial pyruvate carrier: Effects on mitochondrial functions and survival in Drosophila melanogaster. European Journal of Pharmacology. [Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Functionalization of the Imidazolidine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs like Phenytoin (anticonvulsant), Nilutamide (anti-androgen), and Enzalutamide (anti-prostate cancer).[1][2] Its value lies in its rigid, hydrogen-bonding-capable core and the three key positions (N-1, N-3, and C-5) that can be strategically modified to fine-tune pharmacological properties. This guide moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of why certain methods are chosen and how to execute them reliably. We will explore the nuanced chemistry of the hydantoin ring, enabling you to rationally design and synthesize novel derivatives with precision and control.

Understanding the Reactivity of the Imidazolidine-2,4-dione Ring

The synthetic strategy for modifying the hydantoin ring is dictated by the distinct reactivity of its nitrogen and carbon centers.

  • N-H Acidity: The two nitrogen atoms exhibit different acidities. The N-3 proton is flanked by two carbonyl groups, making it significantly more acidic and thus easier to deprotonate than the N-1 proton, which is adjacent to only one carbonyl.[3][4] This differential acidity is the primary lever for achieving selective N-alkylation or N-arylation. Conventional alkylation with a standard base (e.g., K₂CO₃, NaH) will almost exclusively occur at the N-3 position.[3]

  • C-5 Position: The C-5 position is flanked by a carbonyl group and the N-1 nitrogen. The protons at this position (if present) are acidic and can be removed by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles. This is the basis for C-5 alkylation and related modifications.

The strategic choice of base, solvent, and reaction conditions allows for the selective functionalization at each of these positions, as detailed in the following sections.

Logical Workflow for Hydantoin Functionalization

The following diagram illustrates a general strategic workflow for creating diverse hydantoin derivatives, starting from the core scaffold.

G cluster_0 Core Synthesis cluster_1 Substitution Strategies cluster_2 Selective Functionalization start Aldehyde/Ketone + KCN + (NH4)2CO3 bucherer Bucherer-Bergs Reaction start->bucherer hydantoin 5,5-Disubstituted Hydantoin bucherer->hydantoin N_Alk N-Alkylation/ N-Arylation hydantoin->N_Alk Deprotonation C5_Alk C5-Alkylation hydantoin->C5_Alk Enolate Formation N1_Sel N1-Selective (KHMDS, tBuOK) N_Alk->N1_Sel N3_Sel N3-Selective (K2CO3, NaH) N_Alk->N3_Sel N_Aryl N-Arylation (Buchwald-Hartwig/Ullmann) N_Alk->N_Aryl C5_PTC C5-Alkylation (Phase-Transfer Catalysis) C5_Alk->C5_PTC C5_Knoev C5-Ylidene Formation (Knoevenagel) C5_Alk->C5_Knoev Spiro C5-Spirocyclization (via Dibromoalkanes) C5_PTC->Spiro caption General workflow for hydantoin synthesis and functionalization. G Hydantoin Hydantoin Derivative (N-H) ArylHalide Aryl Halide / Triflaten(Ar-X) Product N-Aryl Hydantoin Hydantoin->Product Base Base (e.g., NaOtBu, Cs2CO3) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Base->Product Ligand Phosphine Ligand (e.g., XPhos, BINAP) Catalyst->Product Ligand->Product Buchwald-Hartwig Cross-Coupling caption Key components of the Buchwald-Hartwig N-arylation reaction.

Sources

Comprehensive Analytical Strategies for the Characterization of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Benzyl-5-phenylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, represents a significant scaffold in medicinal chemistry and drug development. The substitution at the C-5 position with both a benzyl and a phenyl group creates a unique stereocenter and imparts specific physicochemical properties that are crucial for its biological activity. Rigorous and unambiguous structural characterization is paramount for advancing research, ensuring reproducibility, and meeting regulatory standards. This guide provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this molecule, offering insights into the rationale behind the selection of each method.

The molecular structure of this compound consists of a five-membered imidazolidine-2,4-dione ring with a benzyl and a phenyl group attached to the same carbon atom (C-5). This creates a quaternary carbon center, a key structural feature. The molecular formula is C₁₆H₁₄N₂O₂ and it has a molecular weight of approximately 266.29 g/mol .[1]

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. This ensures that all aspects of the molecule's structure, from its atomic connectivity to its three-dimensional arrangement, are thoroughly elucidated. The following diagram illustrates a logical workflow for the analytical characterization process.

Caption: A comprehensive workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Expertise & Experience: The key to interpreting the NMR spectra of this molecule lies in recognizing the distinct signals for the benzyl and phenyl groups, the methylene protons of the benzyl group, and the NH protons of the hydantoin ring.[1] The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for hydantoin derivatives due to its ability to dissolve the compound and to clearly show the exchangeable NH protons.

Protocol for ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Acquisition time: ~3 seconds
    • Relaxation delay: 2 seconds
    • Number of scans: 16-32
    • Spectral width: -2 to 12 ppm
  • ¹³C NMR:

    • Acquisition time: ~1.5 seconds
    • Relaxation delay: 2 seconds
    • Number of scans: 1024 or more (as ¹³C has low natural abundance)
    • Spectral width: 0 to 200 ppm

3. Data Interpretation:

¹H NMR (Predicted Chemical Shifts in DMSO-d₆):

  • Aromatic Protons: Expect complex multiplets in the range of δ 7.20-7.50 ppm, corresponding to the ten protons of the benzyl and phenyl rings.

  • NH Protons: Two distinct singlets are expected for the two NH protons of the hydantoin ring, typically in the range of δ 8.0-11.0 ppm. Their chemical shift can be concentration-dependent.

  • Methylene Protons: A singlet or a pair of doublets (if diastereotopic) for the two protons of the benzyl methylene group (-CH₂-) is expected around δ 3.0-3.5 ppm.

¹³C NMR (Predicted Chemical Shifts in DMSO-d₆):

  • Carbonyl Carbons (C=O): Two signals are expected in the downfield region, typically around δ 170-180 ppm for the C-4 carbonyl and δ 155-160 ppm for the C-2 carbonyl.

  • Aromatic Carbons: A series of signals between δ 125-140 ppm will correspond to the carbons of the phenyl and benzyl rings.

  • Quaternary Carbon (C-5): A signal for the sp³-hybridized quaternary carbon at the 5-position is expected around δ 65-75 ppm.

  • Methylene Carbon (-CH₂-): The carbon of the benzyl methylene group should appear around δ 40-50 ppm.

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl & Benzyl Protons7.20 - 7.50 (m, 10H)125.0 - 140.0
Hydantoin NH8.0 - 11.0 (s, 2H)-
Benzyl CH₂3.0 - 3.5 (s or ABq, 2H)40.0 - 50.0
Quaternary C-5-65.0 - 75.0
Carbonyl C-2-155.0 - 160.0
Carbonyl C-4-170.0 - 180.0

Trustworthiness: To confirm assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY will show correlations between coupled protons, while HSQC will correlate each proton with its directly attached carbon atom.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.[1]

Expertise & Experience: For this compound, a soft ionization technique like Electrospray Ionization (ESI) is preferred to minimize fragmentation and clearly observe the molecular ion. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition.

Protocol for ESI-HRMS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Instrument Parameters (ESI-TOF or ESI-Orbitrap):

  • Ionization Mode: Positive and negative ion modes should be tested. In positive mode, expect to see the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[1]

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: The primary goal is to identify the molecular ion peak. For this compound (C₁₆H₁₄N₂O₂), the expected exact mass is approximately 266.1055.

3. Fragmentation Analysis (MS/MS):

  • By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.

MS_Fragmentation M [C₁₆H₁₄N₂O₂]⁺˙ m/z = 266 F1 Loss of Benzyl Radical [M - C₇H₇]⁺ m/z = 175 M->F1 - •C₇H₇ F2 Loss of Phenyl Radical [M - C₆H₅]⁺ m/z = 189 M->F2 - •C₆H₅ F3 Loss of HNCO [M - HNCO]⁺˙ m/z = 223 M->F3 - HNCO

Sources

Application Notes & Protocols: 5-Benzyl-5-phenylimidazolidine-2,4-dione as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation and potential use of 5-Benzyl-5-phenylimidazolidine-2,4-dione as a novel chemical probe. While this specific molecule is not extensively characterized in the public domain, its core structure, the imidazolidine-2,4-dione (hydantoin) scaffold, is a privileged pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This guide leverages established knowledge of structurally related hydantoins to propose a logical, field-proven framework for its characterization. We will detail hypothesized biological targets, provide step-by-step protocols for primary screening and target validation, and explain the causality behind experimental choices to ensure a self-validating and robust investigation.

Introduction: The Hydantoin Scaffold as a Privileged Structure

The imidazolidine-2,4-dione heterocycle, commonly known as hydantoin, is a cornerstone of medicinal chemistry.[3] Its rigid structure, featuring hydrogen bond donors and acceptors, allows for precise spatial orientation of substituents, making it an ideal scaffold for interacting with a wide array of biological targets.[4] This versatility is evidenced by its presence in drugs with diverse mechanisms of action, including the anticonvulsant Phenytoin, the antiarrhythmic Azimilide, and the nonsteroidal antiandrogen Nilutamide.[1]

This compound is a specific derivative of this scaffold, featuring both a benzyl and a phenyl group at the C5 position.[4] This creates a quaternary carbon center and significant lipophilicity, features that often correlate with potent biological activity.[2][4] Its close structural analogy to the well-known anticonvulsant Phenytoin (5,5-diphenylimidazolidine-2,4-dione) strongly suggests potential activity as a modulator of ion channels or other neurological targets.[5][6] Furthermore, extensive research on other 5-substituted hydantoins has revealed significant anticancer and antimicrobial properties.[2][4][7]

Given the lack of specific biological data for this compound, this guide will treat it as a novel chemical entity (NCE) and provide a comprehensive workflow to systematically uncover its biological activity and validate its potential as a selective chemical probe.

Physicochemical Properties & Synthesis Overview

A foundational step in evaluating a potential chemical probe is to understand its basic properties and ensure its purity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₂[4]
Molecular Weight 266.29 g/mol [4]
SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3[4]
InChIKey MZPQMSNHXOWKHF-UHFFFAOYSA-NPubChem
Appearance White to off-white solid (predicted)---
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in water (predicted)---

Synthesis Outline: The synthesis of 5,5-disubstituted hydantoins is well-established. A common and efficient method is a variation of the Biltz synthesis or the Bucherer-Bergs reaction. For this compound, a plausible route involves the condensation of benzylphenylketone with an ammonium salt (like ammonium carbonate) and a cyanide source (like potassium cyanide). Alternatively, base-catalyzed condensation of a precursor like chalcone alpha,beta-epoxide with urea can be employed.[8] Post-synthesis, rigorous characterization using NMR, Mass Spectrometry, and HPLC is mandatory to confirm identity and ensure >95% purity before biological evaluation.[4][9]

Hypothesized Biological Targets & Investigative Rationale

Based on its structural features and the known activities of related compounds, we can formulate several primary hypotheses for the biological activity of this compound. This rationale forms the basis for the experimental protocols outlined in the subsequent section.

Primary Hypotheses:

  • Anticonvulsant Activity via Ion Channel Modulation: As a close analog of Phenytoin, the primary hypothesis is the modulation of voltage-gated sodium channels.[6] Phenytoin stabilizes the inactive state of these channels, reducing aberrant electrical activity in the brain.[6] The benzyl and phenyl groups could confer a unique binding affinity or selectivity profile.

  • Anticancer Activity: Numerous hydantoin derivatives exhibit potent antiproliferative and antimigratory effects in cancer cell lines.[4] The mechanism often involves the inhibition of critical signaling pathways or induction of apoptosis.[10] The lipophilic substituents on our target compound may enhance cell permeability and interaction with intracellular targets.

  • Antimicrobial Activity: The hydantoin pharmacophore is present in antibiotics like nitrofurantoin and has been shown to disrupt bacterial membranes or interfere with the synthesis of essential macromolecules like DNA or proteins.[7]

  • Metabolic Modulation: Structurally related thiazolidine-2,4-diones are well-known agonists of PPAR-gamma, a key regulator of glucose metabolism.[4] While the imidazolidine-2,4-dione core is different, the potential for interaction with nuclear receptors should not be dismissed.

The following diagram illustrates the potential areas of investigation for this compound.

G cluster_neuro Neuropharmacology cluster_cancer Oncology cluster_infect Infectious Disease cluster_metabolic Metabolic Disease Probe 5-Benzyl-5-phenyl- imidazolidine-2,4-dione NaChannel Voltage-Gated Sodium Channels Probe->NaChannel  Anticonvulsant  (Phenytoin-like) CaChannel Calcium Channels Probe->CaChannel  (Secondary Hypothesis) Apoptosis Induction of Apoptosis Probe->Apoptosis  Antiproliferative Kinase Kinase Inhibition Probe->Kinase Membrane Bacterial Membrane Disruption Probe->Membrane  Antibacterial Ribosome Ribosome Binding Probe->Ribosome PPARg PPAR-gamma Agonism Probe->PPARg  Antidiabetic  (Thiazolidinedione-like) MPC Mitochondrial Pyruvate Carrier Inhibition Probe->MPC

Caption: Hypothesized biological targets for this compound.

Experimental Protocols for Probe Characterization

The following protocols provide a tiered approach to systematically evaluate this compound, starting with broad screening and moving towards more specific, hypothesis-driven assays.

Workflow for Probe Evaluation

The diagram below outlines the logical progression of experiments, from initial characterization to more focused mechanistic studies.

G cluster_screens Primary Screens cluster_secondary Mechanistic Follow-up start Synthesize & Purify Probe (>95% Purity) solubility Protocol 1: Solubility & Stability Assessment start->solubility cytotox Protocol 2: General Cytotoxicity Assay (e.g., MTT/Resazurin) solubility->cytotox primary_screen Protocol 3: Primary Biological Screens (Parallel Assays) cytotox->primary_screen cancer A) Anticancer Panel (e.g., NCI-60) primary_screen->cancer antimicrobial B) Antimicrobial Panel (MIC vs. Bacteria/Fungi) primary_screen->antimicrobial neuro C) Neuroactivity Screen (e.g., Neuronal Viability) primary_screen->neuro secondary_assay Protocol 4: Secondary / Mechanistic Assays (Based on Primary Hits) cancer->secondary_assay antimicrobial->secondary_assay neuro->secondary_assay apoptosis_assay Apoptosis Assay (Caspase-Glo, Annexin V) secondary_assay->apoptosis_assay ion_channel_assay Ion Channel Assay (Membrane Potential Dye, Patch Clamp) secondary_assay->ion_channel_assay target_binding Target Engagement Assay (e.g., CETSA, SPR) secondary_assay->target_binding conclusion Define Probe Activity Profile & Selectivity apoptosis_assay->conclusion ion_channel_assay->conclusion target_binding->conclusion

Caption: Experimental workflow for characterizing a novel chemical probe.

Protocol 1: Solubility and Stability Assessment

Rationale: Before any biological assay, it is critical to determine the solubility and stability of the compound in the chosen vehicle (typically DMSO) and the final assay medium. Poor solubility can lead to compound precipitation and artifactual results.

Methodology:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.

  • Visually inspect for complete dissolution. If necessary, gentle warming or sonication can be used.

  • Serially dilute the stock solution into your primary aqueous assay buffer (e.g., PBS, cell culture medium) to typical final assay concentrations (e.g., 100 µM, 50 µM, 10 µM).

  • Incubate the dilutions under standard assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of a planned experiment (e.g., 72 hours).

  • Assess for precipitation at various time points using visual inspection under a microscope or by measuring light scattering (nephelometry).

  • Trustworthiness Check: The highest concentration that remains clear in the aqueous medium for the duration of the experiment is your maximum working concentration. Any "activity" observed above this concentration is likely an artifact.

Protocol 2: General Cytotoxicity Assay (MTT/Resazurin)

Rationale: This assay establishes the concentration range over which the compound affects general cell viability. It is essential for distinguishing targeted antiproliferative effects from non-specific toxicity and for selecting appropriate, non-toxic concentrations for mechanistic assays.

Methodology:

  • Cell Plating: Plate a panel of cells (e.g., HEK293 for general toxicity, a cancer line like MCF-7, and a normal fibroblast line like MRC-5) in 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Perform a serial dilution of the DMSO stock solution in complete cell culture medium. A typical starting range is from 100 µM down to 10 nM in half-log steps. Include a DMSO vehicle control.

  • Treatment: Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate plates for a relevant duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., acidified isopropanol) and read absorbance at ~570 nm.

    • For Resazurin: Add resazurin solution and incubate for 1-4 hours. Read fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).

Protocol 3: Primary Biological Screens

Rationale: Based on our hypotheses, we run parallel screens to efficiently identify the most promising area of biological activity.

A) Anticancer Screen:

  • Method: Use the cytotoxicity protocol (Protocol 2) but expand the cell panel to include diverse cancer types (e.g., breast, colon, lung, leukemia). A service like the NCI-60 human tumor cell line screen can provide a broad and standardized assessment.

  • Data Interpretation: Look for differential sensitivity. A compound that is potent against all cell lines may be a non-specific cytotoxic agent. A probe with high potency against a specific cell line or lineage is more promising for targeted therapy research.

B) Antimicrobial Screen (Minimum Inhibitory Concentration - MIC):

  • Method: Use the broth microdilution method according to CLSI guidelines.

    • In a 96-well plate, prepare two-fold serial dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of bacteria (e.g., S. aureus for Gram-positive, E. coli for Gram-negative).

    • Include a positive control (known antibiotic), a negative control (no bacteria), and a vehicle control (DMSO).

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Trustworthiness Check: Follow up by plating the contents of clear wells onto agar plates to determine if the effect is bactericidal (no growth) or bacteriostatic (growth resumes).

C) Neuroactivity Screen:

  • Method: Use a neuronal cell line (e.g., SH-SY5Y) and a more specific viability assay that measures ATP content (e.g., CellTiter-Glo), which is a sensitive indicator of metabolic health in high-energy cells like neurons.

  • Data Interpretation: Compare the neurotoxicity IC₅₀ with the general cytotoxicity IC₅₀ from Protocol 2. If the compound is significantly more potent in neuronal cells, it warrants further investigation into specific neurological targets.

Protocol 4: Secondary Mechanistic Assay - Ion Channel Modulation

Rationale: If the primary screens suggest neuroactivity or the compound's structure strongly implies an anticonvulsant-like mechanism, this assay provides a direct functional readout of ion channel activity.

Methodology (Fluorescent Membrane Potential Assay):

  • Cell Plating: Plate a suitable cell line (e.g., SH-SY5Y or a cell line overexpressing a specific sodium channel subtype) in a black, clear-bottom 96-well or 384-well plate.

  • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. This dye's fluorescence changes in response to changes in membrane potential (depolarization or hyperpolarization).

  • Compound Incubation: Add the test compound at various concentrations (typically below its cytotoxic IC₅₀) and incubate for a short period (15-30 minutes). Include a known sodium channel blocker (e.g., Phenytoin) as a positive control and a vehicle control.

  • Depolarization and Signal Reading: Use an automated liquid handler or plate reader with an injection function to add a depolarizing agent (e.g., KCl or veratridine) to all wells while simultaneously reading the fluorescence signal over time.

  • Data Analysis: A compound that blocks sodium channels will inhibit the depolarization-induced fluorescence change. Quantify the inhibition and calculate an IC₅₀ value. This provides functional evidence of ion channel modulation.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 2: Example Data Summary for Probe Characterization
Assay TypeCell Line / OrganismEndpointResult (IC₅₀ / GI₅₀ / MIC)
Cytotoxicity HEK293 (non-cancer)Viability (MTT)75.2 µM
MCF-7 (Breast Cancer)Viability (MTT)8.5 µM
HCT-116 (Colon Cancer)Viability (MTT)12.1 µM
Antimicrobial S. aureusGrowth Inhibition32 µg/mL
E. coliGrowth Inhibition>128 µg/mL
Neuroactivity SH-SY5Y (Neuronal)ATP Content4.3 µM
Ion Channel SH-SY5YMembrane Potential2.1 µM

Interpretation of Example Data: The hypothetical data above would suggest that this compound has modest but selective anticancer activity and is more potent against a neuronal cell line than non-cancerous cells. The strong activity in the ion channel assay, with an IC₅₀ lower than the cytotoxicity values, strongly supports the hypothesis that it functions as a neuroactive agent, likely through ion channel modulation. Its antimicrobial activity is weak and selective for Gram-positive bacteria. This profile would justify prioritizing further investigation into its role as a potential anticonvulsant probe.

Conclusion and Future Directions

This compound represents an intriguing but under-characterized molecule. Its structural heritage within the hydantoin family provides a strong, rational basis for investigating its potential as a chemical probe for neurological, oncological, or antimicrobial targets.[1][2][4] The systematic workflow presented here—progressing from broad phenotypic screens to specific, hypothesis-driven functional assays—provides a robust framework for its evaluation. By carefully determining its potency, selectivity, and mechanism of action, researchers can validate whether this compound can serve as a valuable tool to probe biological systems and serve as a scaffold for future drug development.

References

  • Title: Membrane-Active Hydantoin Derivatives as Antibiotic Agents Source: ACS Infectious Diseases (via PMC) URL:[Link]
  • Title: Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)
  • Title: View of A Review on the Some Biological Activities of the Hydantoin Derivatives Source: Journal of Drug Delivery and Therapeutics URL:[Link]
  • Title: Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione Source: Bio-Science Research URL:[Link]
  • Title: The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents Source: ResearchG
  • Title: A Review on the Some Biological Activities of the Hydantoin Derivatives Source: Journal of Drug Delivery and Therapeutics URL:[Link]
  • Title: Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione Source: Bio-Science Research URL:[Link]
  • Title: Synthesis and evaluation of in vivo activity of diphenylhydantoin basic deriv
  • Title: Synthesis of imidazolidine 2,4 – dione deriv
  • Title: Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies Source: Chemistry Central Journal (via PMC) URL:[Link]
  • Title: Rational design in search for 5-phenylhydantoin selective 5-HT7R antagonists.
  • Title: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents Source: ResearchG
  • Title: Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond Source: Asian Journal of Chemistry URL:[Link]
  • Title: 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione Source: MDPI URL:[Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Benzyl-5-phenylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class. Structurally similar to the anticonvulsant drug phenytoin (5,5-diphenylimidazolidine-2,4-dione), this molecule presents a promising scaffold for neurological and other therapeutic research.[1] A significant hurdle in the preclinical evaluation of such lipophilic molecules is their characteristically low aqueous solubility, which can lead to poor and erratic absorption, limiting bioavailability and complicating the interpretation of in vivo pharmacokinetic and pharmacodynamic studies.[2]

This comprehensive guide provides a systematic approach to the pre-formulation characterization and subsequent formulation of this compound for in vivo research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific methodologies and excipients. Our approach is grounded in the principles of Quality by Design (QbD), as outlined in the ICH Q8 guidelines, ensuring a robust and scientifically sound formulation strategy.[3][4]

Part 1: Pre-formulation Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design.[5] The following protocols outline the essential characterization studies to be performed.

Aqueous and Co-solvent Solubility Determination

Rationale: Quantifying the solubility of the compound in aqueous media and relevant co-solvents is the first step in identifying the magnitude of the solubility challenge and selecting an appropriate formulation strategy. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][5]

Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of this compound powder to a series of glass vials containing the test solvents (e.g., purified water, phosphate-buffered saline pH 7.4, polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol).

  • Seal the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in mg/mL or µg/mL.

Melting Point and Thermal Behavior Analysis

Rationale: The melting point provides an indication of the compound's purity and the strength of its crystal lattice. A high melting point often correlates with low aqueous solubility. Differential Scanning Calorimetry (DSC) offers a more detailed thermal profile, including information on crystallinity and potential polymorphism.[6]

Protocol: Melting Point Determination

  • Capillary Method:

    • Load a small amount of finely powdered this compound into a capillary tube.[7]

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[8]

    • Record the temperature range from the onset of melting to the point where the entire sample becomes a clear liquid.[7]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[6]

Determination of the Partition Coefficient (LogP)

Rationale: The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity. It is a critical parameter for predicting its absorption, distribution, and potential for membrane permeation. A high LogP value generally indicates poor aqueous solubility.[9]

Protocol: Shake-Flask Method for LogP Determination

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Dissolve a known amount of this compound in the water-saturated n-octanol.

  • Add an equal volume of the n-octanol-saturated water to a sealed container with the n-octanol solution of the compound.

  • Shake the container for a sufficient time (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Determination of the Ionization Constant (pKa)

Rationale: The pKa of a compound indicates the pH at which it exists in an equal proportion of its ionized and non-ionized forms. Since the ionized form is generally more water-soluble, knowing the pKa is crucial for developing pH-dependent formulation strategies.[10] Given the hydantoin structure, this compound is expected to be a weak acid.[11]

Protocol: Potentiometric Titration for pKa Determination

  • Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is too low.[12]

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11]

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[13]

Part 2: Hypothetical Physicochemical Properties of this compound

For the purpose of illustrating a data-driven formulation strategy, the following plausible physicochemical properties for this compound will be assumed.

PropertyHypothetical ValueImplication for Formulation
Molecular Weight 266.29 g/mol Standard for a small molecule drug candidate.
Melting Point 215-218 °CHigh melting point suggests a stable crystal lattice and likely low aqueous solubility.
Aqueous Solubility (pH 7.4) < 10 µg/mLVery poorly soluble, indicating the need for solubility enhancement techniques.
Solubility in PEG 400 ~50 mg/mLGood solubility in a common non-aqueous vehicle.
Solubility in Ethanol ~20 mg/mLModerate solubility.
LogP 3.5Lipophilic compound, suggesting good membrane permeability but poor aqueous solubility.
pKa 8.5 (weak acid)The compound will be predominantly in its non-ionized, less soluble form in the acidic environment of the stomach. Solubility will increase at higher pH.

Part 3: Formulation Strategy and Development

Based on the hypothetical physicochemical data, this compound is a poorly water-soluble, lipophilic, and weakly acidic compound. A simple aqueous suspension is unlikely to provide adequate exposure for in vivo studies due to its low solubility and potential for slow dissolution. Therefore, formulations that present the drug in a solubilized or finely dispersed state are preferred.

The following workflow outlines the decision-making process for selecting an appropriate formulation:

Formulation_Strategy Start Start: Physicochemical Data (Low aqueous solubility, high LogP, weak acid) Strategy Initial Formulation Strategy Start->Strategy Oral Oral Administration Strategy->Oral Route Parenteral Parenteral Administration Strategy->Parenteral Route Solution Solution/Lipid-Based System Oral->Solution Suspension Enhanced Suspension Oral->Suspension IV_Solution Intravenous Solution Parenteral->IV_Solution Cosolvent Co-solvent System (e.g., PEG 400, PG) Solution->Cosolvent SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Solution->SEDDS Micronized Micronized Suspension with Wetting Agents Suspension->Micronized Cosolvent_IV Co-solvent/Surfactant System (e.g., PEG 400, Polysorbate 80) IV_Solution->Cosolvent_IV

Caption: Formulation strategy decision tree.

Given the good solubility in PEG 400, a co-solvent based solution is a primary candidate for both oral and parenteral routes. For oral administration, a Self-Emulsifying Drug Delivery System (SEDDS) is also an excellent option to enhance absorption.

Part 4: Detailed Formulation Protocols

The following protocols are designed to be robust and reproducible. All excipients should be of high purity and suitable for animal administration.

Protocol 4.1: Oral Co-solvent Formulation (10 mg/mL)

Rationale: This simple solution utilizes a blend of commonly used and well-tolerated co-solvents to maintain the drug in a solubilized state, facilitating absorption upon administration. PEG 400 is the primary solvent due to the compound's high solubility in it. Propylene glycol acts as a co-solvent and viscosity modifier, while a small amount of water can improve miscibility with gastric fluids.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Purified Water

Equipment:

  • Analytical balance

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh 100 mg of this compound and transfer it to a glass beaker.

  • Add 5 mL of PEG 400 to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the compound is completely dissolved. Gentle warming (to ~40 °C) may be used to expedite dissolution.

  • Add 3 mL of Propylene Glycol and continue stirring until the solution is homogeneous.

  • Add 2 mL of purified water dropwise while stirring to form the final formulation.

  • Visually inspect the solution for any precipitation or inhomogeneity.

  • Store in a sealed, light-protected container at room temperature.

Protocol 4.2: Parenteral (Intravenous) Formulation (5 mg/mL)

Rationale: For intravenous administration, the formulation must be sterile and ensure the drug remains solubilized upon dilution in the bloodstream to prevent precipitation and potential emboli. This formulation uses a lower concentration and includes Polysorbate 80, a non-ionic surfactant, to further stabilize the solution and prevent precipitation upon injection.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80

  • Saline (0.9% NaCl) for injection

Equipment:

  • Analytical balance

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh 50 mg of this compound and transfer it to a sterile glass vial.

  • Aseptically add 6 mL of PEG 400 to the vial.

  • Add 1 mL of Polysorbate 80.

  • Seal the vial and stir until the compound is completely dissolved.

  • Slowly add 3 mL of saline for injection while stirring to reach the final volume of 10 mL.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.

  • Visually inspect for any particulates.

  • Store under sterile conditions.

Part 5: Analytical Methods for Formulation Characterization

To ensure the quality and stability of the prepared formulations, the following analytical characterizations are recommended.

TestMethodPurpose
Appearance Visual InspectionTo check for clarity, color, and absence of particulates.
Drug Concentration HPLC-UVTo confirm the final concentration of this compound in the formulation.
pH pH meterTo ensure the pH is within an acceptable range for the route of administration.
Stability HPLC-UVTo assess the chemical stability of the compound in the formulation over time and under different storage conditions.

The following diagram illustrates the workflow for formulation preparation and characterization:

Workflow cluster_prep Formulation Preparation cluster_char Formulation Characterization Weigh Weigh API and Excipients Dissolve Dissolve API in Primary Solvent Weigh->Dissolve Mix Add Co-solvents/Surfactants Dissolve->Mix Final_Volume Adjust to Final Volume Mix->Final_Volume Filter Sterile Filtration (for Parenteral) Final_Volume->Filter Appearance Visual Appearance Filter->Appearance Concentration Concentration (HPLC) Filter->Concentration pH_Test pH Measurement Filter->pH_Test Stability Stability Assessment Filter->Stability

Caption: Formulation preparation and characterization workflow.

References

  • University of Calgary. (n.d.). Melting point determination.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • PubMed. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • MDPI. (2022). Methods for Determination of Lipophilicity.
  • J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.
  • Cognidox. (2025). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • IntuitionLabs. (n.d.). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development - Scientific guideline.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • SlideShare. (2015). ICH Q8 GUIDELINES OF QUALITY BY DESIGN(PRODUCT DEVELOPEMENT).
  • MasterControl. (n.d.). ICH Q8 Guidelines.
  • PMC. (2013). Development of Methods for the Determination of pKa Values.
  • CureFFI.org. (2016). Differential scanning calorimetry.
  • protocols.io. (2024). LogP / LogD shake-flask method.
  • bepls.com. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
  • PubMed. (2017). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.
  • Phenytoin: Chemistry, Disposition and Metabolism. (n.d.).
  • Westlab Canada. (2023). Measuring the Melting Point.
  • SRS. (n.d.). Melting Point Determination.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • AOCS. (n.d.). Melting Point Capillary Tube Method.
  • NETZSCH. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
  • Applus+ Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
  • ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • ECETOC. (n.d.). assessment of reverse - phase.
  • YouTube. (2025). How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone.
  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • StuDocu. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • PMC. (2010). Determination of aqueous solubility by heating and equilibration: A technical note.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • University of Kragujevac. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.
  • ResearchGate. (2025). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF.
  • ResearchGate. (2025). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation | Request PDF.
  • SciRes. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points.

Sources

synthesis of radiolabeled 5-Benzyl-5-phenylimidazolidine-2,4-dione for imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis and Characterization of [¹¹C]5-Benzyl-5-phenylimidazolidine-2,4-dione for Positron Emission Tomography (PET) Imaging

Audience: Researchers, scientists, and drug development professionals in the fields of nuclear medicine, oncology, and neuroscience.

Abstract: This document provides a comprehensive guide to the synthesis, purification, and quality control of radiolabeled [¹¹C]this compound, a potential radiotracer for Positron Emission Tomography (PET) imaging. The protocol details a robust and automated radiosynthesis approach utilizing [¹¹C]cyanide, a versatile precursor for introducing the short-lived carbon-11 isotope. This guide is designed to offer both a practical step-by-step methodology and a deep understanding of the scientific principles underpinning each stage of the process, ensuring reproducibility and high-quality tracer production for preclinical and clinical research.

Introduction: The Rationale for a Novel PET Tracer

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into physiological, biochemical, and pharmacological processes in vivo.[1][2][3] The utility of PET is critically dependent on the development of specific radiotracers that can probe biological targets of interest.[4] The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant and anticancer properties.[5][6]

This compound, a close analog of the anticonvulsant drug phenytoin, presents an attractive candidate for radiolabeling.[5][6] Labeling this molecule with carbon-11 (t½ ≈ 20.4 minutes) allows for its use as a PET tracer to study its biodistribution, pharmacokinetics, and potential interactions with biological targets in real-time.[7] The short half-life of carbon-11 is advantageous as it allows for multiple scans in the same subject on the same day and minimizes the long-term radiation dose to the subject.[7]

This application note details a reliable method for the synthesis of [¹¹C]this compound via the Bucherer-Bergs reaction, adapted for rapid radiolabeling with [¹¹C]KCN derived from cyclotron-produced [¹¹C]HCN.[8] We will explore the automated synthesis process, essential for handling short-lived isotopes, and the rigorous quality control measures required to ensure the final product is suitable for in vivo imaging studies.[9][10]

Synthesis Strategy and Workflow

The overall strategy involves a two-part process: the synthesis of the non-radioactive precursor molecule and the subsequent rapid radiolabeling with carbon-11. The radiolabeling is performed using an automated synthesis module to ensure speed, reproducibility, and operator safety.[11]

Overall Workflow Diagram

The following diagram outlines the complete workflow from cyclotron production of the radionuclide to the final quality control of the radiotracer.

G cluster_0 Part 1: Radionuclide Production & Synthon Preparation cluster_1 Part 2: Automated Radiosynthesis cluster_2 Part 3: Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C reaction HCN_Synth [¹¹C]HCN Synthesis Collection in KCN solution Cyclotron->HCN_Synth [¹¹C]CH₄ or [¹¹C]CO₂ Reactor Automated Synthesis Module Bucherer-Bergs Reaction HCN_Synth->Reactor [¹¹C]KCN Precursor Precursor Loading Benzyl phenyl ketone (NH₄)₂CO₃ Precursor->Reactor Purification Semi-preparative HPLC Purification Reactor->Purification Crude Product Formulation Final Formulation Ethanol/Saline solution Purification->Formulation Pure [¹¹C]Tracer QC_HPLC Analytical HPLC (Radiochemical Purity, Identity) Formulation->QC_HPLC GC Residual Solvents (GC) Formulation->GC Endotoxin Endotoxin & Sterility Testing Formulation->Endotoxin Final_Product Sterile Vial Ready for Injection QC_HPLC->Final_Product

Caption: Automated workflow for the synthesis and quality control of [¹¹C]this compound.

Detailed Protocols

Materials and Equipment
Material/EquipmentSpecifications
Precursor Chemicals Benzyl phenyl ketone (Deoxybenzoin), Potassium cyanide (KCN), Ammonium carbonate ((NH₄)₂CO₃), Ethanol, Dimethyl sulfoxide (DMSO)
Radionuclide Production Medical Cyclotron (e.g., GE PETtrace), N₂ + H₂ gas target
Synthesis Module Automated radiochemistry synthesis module (e.g., GE TRACERlab, Scintomics, Trasis AIO)[9]
Purification System Semi-preparative High-Performance Liquid Chromatography (HPLC) with UV and radiation detectors
Quality Control Analytical HPLC system, Gas Chromatograph (GC), Endotoxin detection system
Solvents & Reagents HPLC-grade acetonitrile, Water for Injection (WFI), Sterile saline, Ethanol for injection
Protocol 1: Precursor Synthesis (Benzyl Phenyl Ketone)

The precursor for the radiolabeling reaction, benzyl phenyl ketone (also known as deoxybenzoin), is commercially available. For custom synthesis, standard organic chemistry methods such as the Friedel-Crafts acylation of benzene with phenylacetyl chloride can be employed. The identity and purity of the precursor must be confirmed by NMR and Mass Spectrometry before use.[5]

Protocol 2: Automated Radiosynthesis of [¹¹C]this compound

This protocol is adapted from established methods for synthesizing ¹¹C-labeled hydantoins.[8] The entire process is performed on a fully automated synthesis module to ensure efficiency and radiation safety.[9][12]

Step 1: Production of [¹¹C]Hydrogen Cyanide ([¹¹C]HCN)

  • Irradiation: Bombard a nitrogen gas target containing 1-5% hydrogen with protons (typically 11-17 MeV) in a medical cyclotron.[7][8] The nuclear reaction ¹⁴N(p,α)¹¹C produces ¹¹C atoms, which react with hydrogen to form [¹¹C]methane ([¹¹C]CH₄).

  • Conversion to [¹¹C]HCN: The target gas is passed over platinum catalysts at high temperature (~1000 °C) to convert [¹¹C]CH₄ to [¹¹C]HCN.

  • Trapping: The resulting [¹¹C]HCN is bubbled through and trapped in an aqueous or DMSO solution containing a small amount of carrier potassium cyanide (KCN) to form [¹¹C]KCN.[8] This step is crucial for the subsequent nucleophilic reaction. The use of a carrier is necessary to ensure sufficient molar amounts for the chemical reaction, although this will lower the final molar activity.

Step 2: The Radiochemical Bucherer-Bergs Reaction

  • Reactor Preparation: Pre-load the reaction vessel of the automated synthesis module with:

    • Benzyl phenyl ketone (precursor, ~5-10 mg)

    • Ammonium carbonate ((NH₄)₂CO₃, ~50-100 mg)

    • Solvent (e.g., a mixture of ethanol and water, or DMSO)[8]

  • Reagent Transfer: Transfer the trapped [¹¹C]KCN solution from Step 1 into the sealed reaction vessel.

  • Reaction: Heat the reaction vessel under pressure (typically 120-160 °C) for 5-10 minutes. The short reaction time is critical due to the rapid decay of carbon-11.[11]

Chemical Synthesis Pathway Diagram

Caption: The one-pot Bucherer-Bergs reaction for the synthesis of the target radiotracer.

Step 3: Purification by Semi-Preparative HPLC

  • Loading: After the reaction is complete, the crude mixture is automatically loaded onto a semi-preparative HPLC column (e.g., C18).

  • Elution: Elute the column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the desired radiolabeled product from unreacted precursor and radioactive impurities.

  • Collection: The fraction corresponding to the [¹¹C]this compound peak, identified by both UV and radiation detectors, is collected.

Step 4: Formulation

  • Solvent Removal: The collected HPLC fraction is diluted with Water for Injection (WFI).

  • Trapping: The diluted solution is passed through a C18 Sep-Pak cartridge, which traps the radiolabeled product.

  • Elution & Sterilization: The product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline to achieve a physiologically acceptable solution. The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC) Protocols

Rigorous quality control is mandatory to ensure the safety, purity, and identity of the radiopharmaceutical before administration.[10][13]

QC TestMethodAcceptance CriteriaRationale
Identity Analytical HPLCCo-elution of the radioactive peak with a non-radioactive reference standard of this compound.Confirms that the radioactive product is the correct chemical compound.
Radiochemical Purity Analytical HPLC≥ 95% of total radioactivity is in the peak corresponding to the product.[13]Ensures that radioactive impurities are minimized to prevent off-target radiation dose and imaging artifacts.
Molar Activity (Aₘ) Analytical HPLCTypically > 37 GBq/µmol (>1000 Ci/mmol) at the end of synthesis.A high molar activity is crucial to avoid pharmacological effects from the injected mass of the compound.
pH pH meter or strip4.5 - 7.5Ensures the final formulation is physiologically compatible and safe for intravenous injection.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm (per USP guidelines).Limits exposure to potentially toxic organic solvents used during synthesis and purification.
Radionuclidic Purity Gamma Spectroscopy> 99.5% of gamma emissions are 511 keV. Half-life determination should match ¹¹C (20.4 min).Confirms the absence of other radioactive isotopes.
Sterility & Endotoxins Standard Pharmacopeia MethodsMust be sterile and pass the bacterial endotoxin test (< 175 EU/V).Essential for ensuring the safety of an injectable product.

Expected Results and Discussion

This automated synthesis procedure is expected to produce [¹¹C]this compound with a decay-corrected radiochemical yield of 15-30% relative to starting [¹¹C]HCN. The total synthesis time, including purification and formulation, should be less than 40 minutes from the end of bombardment (EOB).[12] The final product should meet all quality control specifications, rendering it suitable for PET imaging studies to investigate its in vivo behavior.[14][15]

The choice of [¹¹C]HCN as the radiolabeling synthon is based on its ability to directly incorporate the carbon-11 atom into the hydantoin ring structure in a single, rapid step.[7][8] While other ¹¹C synthons like [¹¹C]CO₂ or [¹¹C]CH₃I are more common, they would require a multi-step synthesis of the precursor, which is not feasible given the short half-life of carbon-11.[16][17] The Bucherer-Bergs reaction is well-suited for this purpose due to its one-pot nature and tolerance of the necessary reaction conditions.

Conclusion

The protocol described herein provides a robust and efficient method for the automated synthesis of [¹¹C]this compound. By following these detailed steps for synthesis, purification, and quality control, research laboratories can reliably produce this novel radiotracer for preclinical and potentially clinical PET imaging applications, facilitating new investigations in neuropharmacology, oncology, and drug development.

References

  • Ng, J., et al. (2010). Fully automated synthesis module for [C-11] palmitic acid. Journal of Nuclear Medicine, 51(supplement 2).
  • Gao, H., et al. (2024). Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers. Journal of Labelled Compounds and Radiopharmaceuticals.
  • MedEx (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. MedEx.
  • Winstead, M. B., et al. (1979). Relationship of molecular structure to in vivo scintigraphic distribution patterns of carbon-11 labeled compounds. 3. (11C)Hydantoins. Journal of Medicinal Chemistry, 22(9), 1072-1075.
  • Al-Qahtani, M. H. (2006). Highly efficient automated synthesis of [C-11]choline for multi dose utilization. ResearchGate.
  • Cole, E. L., et al. (2018). Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. Organic Letters, 20(12), 3574–3577.
  • van der Leden, M. E., et al. (2024). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega.
  • Ametamey, S. M., et al. (2020). The Radiopharmaceutical Chemistry of Carbon-11: Tracers and Applications. ResearchGate.
  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931.
  • Ghotale, V. M., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.
  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar.
  • Lu, S., et al. (2012). [11C]phenytoin revisited: synthesis by [11C]CO carbonylation and first evaluation as a P-gp tracer in rats. Nuclear Medicine and Biology, 39(8), 1141-1148.
  • Jones, G. L., et al. (1976). Fluorinated phenytoin anticonvulsant analogs. Journal of Pharmaceutical Sciences, 65(5), 770-771.
  • Hardy, A., et al. (2021). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 1(10), 1569-1585.
  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar.
  • Navarrete-Vázquez, G., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(2), 280-290.
  • Hong, H., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 48(9), 2594–2604.
  • Wang, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(22), 11097-11132.
  • Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(68), 9832-9835.
  • Perrin, D. M. (n.d.). PET Radiolabels. David Perrin Research Group, The University of British Columbia.
  • Cook, E. C. S., et al. (2014). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR Journal, 55(1), 80-91.
  • Ta, T., et al. (2021). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics, 13(10), 1545.
  • Basit, A. W., et al. (2021). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 13(7), 1048.
  • Verhoog, S., et al. (2018). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 20(24), 7855-7859.
  • Glaskova, Y. S., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(1), M1196.
  • Salsano, M., & Treglia, G. (2013). PET imaging using radiolabelled antibodies: future direction in tumor diagnosis and correlate applications. Dove Medical Press.
  • Wang, L., et al. (2021). Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. Molecular Pharmaceutics, 18(3), 1176-1195.
  • Amato, J., et al. (2021). Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging. Molecules, 26(23), 7378.
  • Massa, S., et al. (2020). Radiolabeling Strategies of Nanobodies for Imaging Applications. Pharmaceuticals, 13(6), 126.
  • D'Arienzo, M., et al. (2021). Radiolabeled PET/MRI Nanoparticles for Tumor Imaging. Nanomaterials, 11(10), 2529.
  • A.S.P., S. (2024). PET Imaging in Oncology: Current Applications and Future Directions. Open Access Journals.
  • Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design, 11(25), 3221-3235.
  • Bernard-Gauthier, V., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 28(10), 4016.
  • Mogilaiah, K., et al. (2007). 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione. Molbank, 2007(3), M538.

Sources

Application Notes and Protocols for Targeting Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Pivotal Role of Voltage-Gated Sodium Channels in Cellular Excitability and Disease

Voltage-gated sodium channels (VGSCs) are fundamental players in the generation and propagation of electrical signals in excitable cells such as neurons, cardiomyocytes, and skeletal muscle cells.[1][2] These transmembrane proteins are responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential.[3] The intricate functioning of VGSCs is dictated by their structure, comprising a large pore-forming α-subunit and one or more auxiliary β-subunits.[4][5] The α-subunit itself is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[6] The S1-S4 segments form the voltage-sensing domain (VSD), which detects changes in membrane potential, while the S5-S6 segments from all four domains come together to form the ion-conducting pore.[4][5]

VGSCs cycle through three primary conformational states: resting (closed), open (conducting), and inactivated (non-conducting).[6][7] This gating process is crucial for regulating neuronal firing patterns and muscle contraction.[6] Given their central role in cellular excitability, it is not surprising that dysfunction of VGSCs is implicated in a wide array of channelopathies, including epilepsy, chronic pain, cardiac arrhythmias, and multiple sclerosis.[1][8][9][10] This makes them a critical and extensively studied class of drug targets.[11][12]

This guide provides an in-depth exploration of the strategies and methodologies for targeting VGSCs, offering field-proven insights and detailed protocols to aid researchers and drug development professionals in this complex and promising area of pharmacology.

I. Understanding the Target: VGSC Isoforms and Their Pathophysiological Relevance

There are nine distinct mammalian VGSC α-subunit isoforms (Nav1.1–Nav1.9), each encoded by a different gene and exhibiting unique tissue distribution, electrophysiological properties, and pharmacological sensitivities.[7][13] This isoform diversity is the foundation for developing targeted therapies with improved efficacy and reduced side effects.

A. Tissue Distribution and Primary Functions of VGSC Isoforms

The specific expression patterns of VGSC isoforms largely determine their physiological roles and their association with particular diseases.

VGSC IsoformPrimary Tissue DistributionAssociated PathophysiologiesTetrodotoxin (TTX) Sensitivity
Nav1.1 Central Nervous System (CNS) - GABAergic interneuronsEpilepsy (Dravet syndrome, GEFS+)[14][15]Sensitive
Nav1.2 CNS - Excitatory neuronsEpilepsy, Autism Spectrum Disorder[14]Sensitive
Nav1.3 CNS (embryonic), re-expressed after nerve injuryNeuropathic Pain[16]Sensitive
Nav1.4 Skeletal MuscleMyotonia, Periodic ParalysisSensitive
Nav1.5 Cardiac MuscleCardiac Arrhythmias (Long QT Syndrome, Brugada Syndrome)[10][17]Resistant
Nav1.6 CNS (Nodes of Ranvier), Peripheral Nervous System (PNS)Epilepsy, Multiple Sclerosis[7]Sensitive
Nav1.7 PNS - Nociceptive neurons, Sympathetic neuronsChronic Pain (Erythromelalgia, Paroxysmal Extreme Pain Disorder), Congenital Insensitivity to Pain[9][18][19]Sensitive
Nav1.8 PNS - Nociceptive neuronsChronic Pain (Inflammatory, Neuropathic)[18][19]Resistant
Nav1.9 PNS - Nociceptive neuronsChronic Pain (Inflammatory)[9][18]Resistant

This table provides a summary of the primary tissue distribution and associated disease states for the major VGSC isoforms. Note that expression patterns can overlap, and the roles of these channels are continuously being refined through ongoing research.[7][13][20]

B. The Rationale for Isoform-Selective Targeting

The high degree of structural homology among VGSC isoforms, particularly within the pore region, has historically made the development of selective inhibitors challenging.[21] Many early-generation VGSC blockers, such as local anesthetics and some anti-epileptic drugs, exhibit broad activity across multiple isoforms, leading to a narrow therapeutic window and a range of dose-limiting side effects.[18] For instance, non-selective blockade of Nav1.5 in the heart can lead to life-threatening arrhythmias, while inhibition of CNS-expressed isoforms can cause dizziness, ataxia, and cognitive impairment.

Therefore, the central goal in modern VGSC drug discovery is to achieve isoform selectivity. This can be accomplished by targeting regions of the channel that are less conserved across subtypes, such as the voltage-sensing domains or extracellular loops.[21][22] Another powerful strategy is to exploit the different gating kinetics of the isoforms and develop state-dependent inhibitors.

II. Key Therapeutic Strategies for Targeting VGSCs

The approach to modulating VGSC activity is multifaceted, with each strategy offering distinct advantages and challenges. The choice of strategy is often dictated by the specific disease context and the desired therapeutic outcome.

A. State-Dependent Blockade: A Cornerstone of VGSC Pharmacology

State-dependent inhibition is a phenomenon where a compound exhibits different binding affinities for the resting, open, and inactivated states of the channel.[23] This is a critical concept in VGSC pharmacology as it allows for the preferential targeting of channels in pathologically hyperactive cells.

  • Use-Dependent (or Frequency-Dependent) Block: This occurs when a drug binds more tightly to the open or inactivated states of the channel.[24][25] In rapidly firing neurons, such as those in an epileptic focus or a pain pathway, the channels spend more time in the open and inactivated states.[26] This increased "use" of the channel leads to a cumulative block, effectively dampening the pathological hyperexcitability while having a lesser effect on normally firing cells.[24][26] Many classic anti-epileptic drugs and local anesthetics exhibit this property.[27]

  • Voltage-Dependent Block: This is closely related to use-dependence and refers to the enhanced blockade of channels at more depolarized membrane potentials.[28] Since the proportion of channels in the inactivated state increases with depolarization, drugs that preferentially bind to this state will show greater inhibition in depolarized tissues, such as ischemic cardiac muscle.[26]

  • Reverse Use-Dependence: In some instances, compounds have been identified that show a "reverse use-dependent" block, where inhibition is relieved by repetitive depolarizations.[29] This unusual property has been observed for some Nav1.8 inhibitors and suggests a very weak binding to channels with fully activated voltage sensors, despite tight binding to the resting state.[29][30]

Figure 1: A simplified diagram illustrating the principle of state-dependent VGSC blockade.

B. Allosteric Modulation: Targeting Beyond the Pore

While the pore is a common binding site for many VGSC inhibitors, targeting allosteric sites offers a promising avenue for achieving isoform selectivity.[21] These sites are often located on the voltage-sensing domains or extracellular loops, which exhibit greater sequence divergence among isoforms.

  • Voltage-Sensor Domain (VSD) Modulators: Small molecules and peptide toxins have been identified that bind to the VSDs of specific VGSC isoforms.[21][22] For example, certain compounds have been shown to selectively inhibit Nav1.7 by interacting with the VSD of domain IV.[22] These modulators can stabilize the inactivated state of the channel, thereby reducing its availability for opening.

  • Extracellular Loop Modulators: The extracellular loops connecting the transmembrane segments are also attractive targets for developing selective biologics, such as antibodies and peptide toxins. These larger molecules can recognize unique epitopes on specific isoforms, offering a high degree of selectivity.

C. Biologics: The Next Frontier in VGSC Targeting

The use of biologics, including monoclonal antibodies and peptide toxins, represents a rapidly evolving area in VGSC pharmacology.

  • Monoclonal Antibodies (mAbs): mAbs can be engineered to bind with high specificity to extracellular epitopes on a target VGSC isoform. This approach can potentially offer unparalleled selectivity, minimizing off-target effects.

  • Peptide Toxins: A vast library of peptide toxins from sources like spiders, scorpions, and cone snails have been identified as potent and selective modulators of VGSCs.[21] While their development as therapeutics can be challenging due to issues with stability and delivery, they serve as invaluable tools for target validation and provide structural templates for the design of novel small molecule inhibitors.

III. Methodologies for Screening and Characterizing VGSC Modulators

A multi-tiered approach, combining high-throughput screening with detailed biophysical characterization, is essential for the successful discovery and development of novel VGSC-targeting compounds.

A. High-Throughput Screening (HTS) Assays

The initial phase of a drug discovery campaign typically involves screening large compound libraries to identify "hits." HTS assays for VGSCs are designed to be robust, scalable, and cost-effective.

  • Fluorescent Membrane Potential Assays: These assays utilize voltage-sensitive dyes that report changes in membrane potential. In a typical setup, cells expressing the target VGSC isoform are depolarized in the presence of a channel activator (e.g., veratridine). Active inhibitors will prevent this depolarization, resulting in a measurable change in fluorescence.[31]

  • Ion Flux Assays: These assays directly or indirectly measure the influx of ions through the channel. A common approach is the use of atomic absorption spectroscopy to quantify the influx of a surrogate ion like Lithium (Li+), which can permeate the channel in a manner similar to Na+.[31]

Protocol 1: High-Throughput Screening of Nav1.7 Inhibitors using a Fluorescent Membrane Potential Assay

  • Cell Culture: Plate HEK293 cells stably expressing human Nav1.7 in 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Aspirate the culture medium and add 20 µL of a membrane potential-sensitive dye loading buffer (e.g., FLIPR Membrane Potential Assay Kit) to each well. Incubate for 1 hour at room temperature, protected from light.

  • Compound Addition: Add 10 µL of test compounds at various concentrations to the assay plate. Include appropriate controls (e.g., vehicle and a known Nav1.7 inhibitor like Tetracaine).

  • Assay Execution: Place the assay plate in a fluorescent imaging plate reader (FLIPR). Establish a baseline fluorescence reading for 10 seconds.

  • Channel Activation and Data Acquisition: Add 20 µL of an activator solution containing veratridine and a scorpion toxin (to enhance channel opening) to all wells simultaneously. Record the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence in response to the activator. Determine the percent inhibition for each compound concentration relative to the controls. Fit the data to a concentration-response curve to determine the IC50 value.

B. Electrophysiology: The Gold Standard for Functional Characterization

Electrophysiology remains the definitive method for studying the function of ion channels and the mechanism of action of their modulators.[32]

  • Manual Patch-Clamp: This technique provides the highest resolution data on channel gating kinetics, voltage-dependence, and state-dependent block. While low-throughput, it is indispensable for detailed mechanistic studies of lead compounds.

  • Automated Patch-Clamp (APC): APC platforms have revolutionized ion channel drug discovery by significantly increasing the throughput of electrophysiological recordings.[32][33] These systems can record from hundreds or even thousands of cells per day, making them suitable for secondary screening and structure-activity relationship (SAR) studies.[34][35]

Protocol 2: Characterization of State-Dependent Inhibition using Automated Patch-Clamp

  • Cell Preparation: Harvest cells expressing the target VGSC isoform and prepare a single-cell suspension.

  • APC System Setup: Prime the APC system (e.g., SyncroPatch 768PE) with the appropriate intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system will automatically capture cells and form giga-ohm seals, followed by establishing the whole-cell recording configuration.

  • Voltage Protocols for Assessing State-Dependence:

    • Resting State Inhibition: Hold the cells at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a test pulse to elicit a current. Measure the reduction in current amplitude in the presence of the compound.

    • Inactivated State Inhibition: Apply a depolarizing pre-pulse to inactivate the channels before the test pulse. Compare the compound's effect with and without the pre-pulse to determine its affinity for the inactivated state.

    • Use-Dependent Inhibition: Apply a train of short depolarizing pulses at a high frequency (e.g., 10 Hz). Measure the progressive decrease in current amplitude during the pulse train in the presence of the compound.

  • Data Analysis: Analyze the electrophysiological recordings to determine the IC50 values for each channel state and the kinetics of use-dependent block.

Figure 2: A typical workflow for the discovery and characterization of VGSC modulators.

IV. Future Directions and Emerging Technologies

The field of VGSC-targeted drug discovery is continually advancing, driven by new technologies and a deeper understanding of channel biology.

  • Cryo-Electron Microscopy (Cryo-EM): Recent breakthroughs in cryo-EM have provided high-resolution structures of several human VGSC isoforms.[3] These structural insights are invaluable for understanding the molecular basis of channel function and for guiding the rational design of novel, isoform-selective drugs.

  • Gene Therapy and Antisense Oligonucleotides: For genetic channelopathies, therapeutic strategies aimed at correcting the underlying genetic defect are being explored. This includes the use of antisense oligonucleotides to modulate the expression of specific VGSC isoforms.

  • Phenotypic Screening: In addition to target-based screening, phenotypic screening approaches using more physiologically relevant systems, such as iPSC-derived neurons or organoids, are gaining traction. These models can provide a more holistic view of a compound's efficacy and potential liabilities.

Conclusion

Targeting voltage-gated sodium channels remains a highly promising strategy for the treatment of a wide range of debilitating diseases. A thorough understanding of the diversity of VGSC isoforms, their roles in pathophysiology, and the principles of state-dependent modulation is paramount for success. By leveraging a combination of high-throughput screening technologies and detailed electrophysiological characterization, researchers and drug development professionals can continue to advance the discovery of novel, safer, and more effective VGSC-targeted therapeutics. The integration of structural biology and more complex cellular models will undoubtedly accelerate progress in this exciting and impactful field.

References

  • Starmer, C. F. (1986). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical Journal.
  • Bagal, S. K., et al. (2015). Advances in targeting voltage-gated sodium channels with small molecules. ACS Medicinal Chemistry Letters.
  • Ahern, C. A., et al. (2016). Advances in Targeting Voltage‐Gated Sodium Channels with Small Molecules. The Journal of Physiology.
  • Wikipedia. (2024). Voltage-gated sodium channel. Wikipedia.
  • Guo, X., et al. (2009). Use-dependent block of the voltage-gated Na + channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity. The Journal of General Physiology.
  • Stafstrom, C. E. (2007). Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. The Lancet Neurology.
  • McCormack, K., et al. (2013). Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. Proceedings of the National Academy of Sciences.
  • ResearchGate. (n.d.). A phylogenetic tree and tissue distribution of voltage-gated sodium channels. ResearchGate.
  • Strichartz, G. R. (2008). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology.
  • Richards, K. L., et al. (2022). Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. International Journal of Molecular Sciences.
  • Jiang, D., et al. (2020). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology.
  • Gintant, G. A., & Hoffman, B. F. (1983). Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine. Pflügers Archiv.
  • Catterall, W. A. (2012). Voltage-Gated Sodium Channels: Structure, Function, and Pathophysiology. The Neuroscientist.
  • Clancy, C. E. (2007). Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. The Journal of Physiology.
  • Bennett, D. L., et al. (2019). The Role of Voltage-Gated Sodium Channels in Pain Signaling. Physiological Reviews.
  • McCormack, K., et al. (2013). Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. PNAS.
  • Al-Sabi, A., et al. (2015). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Neurochemistry International.
  • Ahor, I. O., et al. (2021). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Frontiers in Neurology.
  • Bio-Techne. (n.d.). Voltage-gated Sodium Channel Inhibitors: Small Molecules and Peptides. Bio-Techne.
  • Ahor, I. O., et al. (2021). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Semantic Scholar.
  • Bagal, S. K., et al. (2013). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry.
  • Yong, K. C., & Tan, C. H. (2019). Voltage gated sodium channels as therapeutic targets for chronic pain. Journal of Pain Research.
  • Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE.
  • Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE.
  • Suman, S., et al. (2023). Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis. Frontiers in Pharmacology.
  • Catterall, W. A., et al. (2005). Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
  • El-Sherif, N., & Fuchspan, P. (2021). New focus on cardiac voltage-gated sodium channel β1 and β1B: Novel targets for treating and understanding arrhythmias?. Heart Rhythm.
  • Clancy, C. E., & Kass, R. S. (2005). Cardiac Na+ channels as therapeutic targets for antiarrhythmic agents. Current Pharmaceutical Design.
  • Vaelli, P. M., et al. (2024). State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. Molecular Pharmacology.
  • Felix, R., et al. (2009). Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. Assay and Drug Development Technologies.
  • Focken, T., et al. (2016). Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. Journal of Medicinal Chemistry.
  • Bennett, D. L., et al. (2019). The Role of Voltage-Gated Sodium Channels in Pain Signaling. Physiological Reviews.
  • Shojaei, M., et al. (2014). Mutations of Voltage-Gated Ionic Channels and Risk of Severe Cardiac Arrhythmias. Acta Cardiologica Sinica.
  • Tseng, H. Y., & Lin, C. C. (2017). Voltage-Gated Na+ Channels: Not Just for Conduction. e-Neuroforum.
  • ResearchGate. (n.d.). Pain and analgesia induced by sodium channel-specific modulators. ResearchGate.
  • Vaelli, P. M., et al. (2024). State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. Molecular Pharmacology.
  • Unclassified. (2025). Class 1 antiarrhythmic drugs explained: How they block sodium channels and control cardiac rhythm. YouTube.
  • Christianson, J. A., & Gebhart, G. F. (2008). Targeting voltage-gated sodium channels for treatment for chronic visceral pain. Neurogastroenterology & Motility.
  • ResearchGate. (n.d.). State-dependent inhibition of Nav1.8 channels by VX-150 and VX-548. ResearchGate.
  • Melzer, N., et al. (2023). Block of Voltage-Gated Sodium Channels by Atomoxetine in a State- and Use-dependent Manner. Frontiers in Pharmacology.
  • Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Semantic Scholar.
  • Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. ResearchGate.
  • Zhu, H. L., et al. (2017). Distribution and function of voltage-gated sodium channels in the nervous system. Neural Regeneration Research.
  • Edokobi, N., & Isom, L. L. (2018). Voltage-Gated Sodium Channel β1/β1B Subunits Regulate Cardiac Physiology and Pathophysiology. Frontiers in Physiology.
  • ResearchGate. (n.d.). Voltage-gated sodium channels. ResearchGate.
  • Yong, K. C., & Tan, C. H. (2019). Voltage gated sodium channels as therapeutic targets for chronic pain. Semantic Scholar.
  • Yong, K. C., & Tan, C. H. (2019). Voltage gated sodium channels as therapeutic targets for chronic pain. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.

Scientific Overview: The Bucherer-Bergs Reaction

The synthesis of this compound, a 5,5-disubstituted hydantoin, is most commonly achieved through the Bucherer-Bergs reaction. This robust, one-pot, multicomponent reaction involves the treatment of a ketone (benzylphenylketone) with potassium cyanide and ammonium carbonate.[1][2] The reaction proceeds through the in-situ formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (generated from the decomposition of ammonium carbonate) to form the hydantoin ring.[1][3]

The overall transformation can be visualized as follows:

Bucherer_Bergs_Reaction Ketone Benzylphenylketone Reagents Reagents:KCN, (NH4)2CO3Solvent (e.g., EtOH/H2O)Heat Ketone->Reagents Intermediate Aminonitrile Intermediate Reagents->Intermediate Formation Product This compound Intermediate->Product Cyclization

Caption: The Bucherer-Bergs reaction pathway for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the Bucherer-Bergs synthesis of this compound can stem from several factors, particularly given the steric hindrance of the benzylphenylketone starting material. Here’s a systematic approach to troubleshooting:

  • Reaction Time and Temperature: Sterically hindered ketones like benzylphenylketone often require more forcing conditions than simpler substrates. For instance, the synthesis of phenytoin (5,5-diphenylhydantoin) from the structurally similar benzophenone under standard conditions can result in yields as low as 7%.[4]

    • Causality: The initial formation of the aminonitrile intermediate is often the rate-limiting step. Increased temperature provides the necessary activation energy to overcome steric repulsion, while extended reaction times ensure the reaction proceeds to completion.

    • Solution: Prolong the reaction time significantly, up to 90 hours, and consider increasing the reaction temperature to around 110°C.[4] To achieve temperatures above the solvent's boiling point and prevent the loss of volatile reactants like ammonia, conducting the reaction in a sealed vessel (e.g., a steel bomb or a sealed pressure tube) is highly recommended.[4]

  • Reagent Stoichiometry and Quality: The molar ratio of your reactants is crucial for driving the equilibrium towards product formation.

    • Causality: An excess of cyanide and ammonium carbonate is necessary to ensure the complete conversion of the ketone. Ammonium carbonate, in particular, can decompose and sublime at elevated temperatures, so an initial excess is vital.[3]

    • Solution: A good starting point for the molar ratio is 1:2:2 of ketone:potassium cyanide:ammonium carbonate.[1] For challenging substrates, increasing the excess of ammonium carbonate may be beneficial. Ensure that your reagents are of high purity and that the potassium cyanide has not been significantly passivated by atmospheric moisture and carbon dioxide.

  • Solvent Choice: The polarity and boiling point of the solvent play a critical role in both reactant solubility and reaction kinetics.

    • Causality: A 50% aqueous ethanol solution is a common solvent system, but benzylphenylketone may have limited solubility.[2] A solvent that can effectively dissolve all reactants at the reaction temperature will improve reaction rates.

    • Solution: If solubility is an issue, consider alternative high-boiling point solvents such as propylene glycol or even molten acetamide.[4] These can improve the yield for less reactive ketones.

Question 2: My product precipitates as an oil during recrystallization. How can I obtain crystalline material?

"Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid instead of a solid.[5] This occurs when the melting point of the impure solid is lower than the temperature of the solution from which it is precipitating.[5] The resulting oil often traps impurities, hindering purification.

  • Causality: This phenomenon can be caused by a low melting point of the compound, the presence of significant impurities that depress the melting point, or cooling the solution too rapidly.[6]

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[5]

    • Lower the Cooling Temperature: Before cooling the main solution, take a small aliquot and try to induce crystallization at a much lower temperature (e.g., in an ice or dry ice/acetone bath). This can sometimes bypass the temperature range where oiling out occurs.

    • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If you have a small amount of pure crystalline product from a previous batch, add a "seed crystal" to the cooled solution to initiate crystallization.

    • Change the Solvent System: Your current solvent may be too non-polar. Try recrystallizing from a more polar solvent or a different solvent mixture. For hydantoins, ethanol/water mixtures are often effective.[1] You can also try solvent systems like ethanol, or mixtures of ethyl acetate and hexanes.[7]

Question 3: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

While the Bucherer-Bergs reaction is generally clean, side reactions can occur, especially under non-optimal conditions.

  • Potential Side Products:

    • Ureido Acids: Incomplete cyclization or hydrolysis of the hydantoin product under harsh work-up conditions can lead to the formation of the corresponding N-carbamoyl amino acid (ureido acid).[4]

    • Unreacted Aminonitrile: If the cyclization step is slow or incomplete, the aminonitrile intermediate may remain in the crude product.

    • Polymerization Products: Aldehydes, and to a lesser extent ketones, can undergo self-condensation or polymerization under basic conditions, although this is less of a concern with benzylphenylketone.

  • Minimizing Side Products:

    • pH Control: Maintain the reaction pH between 8 and 9.[1] The ammonium carbonate acts as a buffer in this range. Highly alkaline conditions can promote side reactions and degrade the cyanide reagent, while acidic conditions will prevent the formation of the necessary cyanohydrin intermediate.[1]

    • Careful Work-up: When acidifying the reaction mixture to precipitate the product, do so cautiously and avoid excessively low pH or prolonged exposure to strong acid, which could promote hydrolysis of the hydantoin ring.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.

Question 4: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid unnecessary heating that could lead to side product formation.

  • Thin-Layer Chromatography (TLC): TLC is the most convenient method for monitoring the reaction.

    • Procedure: Prepare a TLC plate with three lanes: your starting material (benzylphenylketone), a co-spot (starting material and reaction mixture), and the reaction mixture.[8]

    • Solvent System: A good starting solvent system for TLC analysis is a mixture of ethyl acetate and hexanes. A ratio of 30:70 (EtOAc:Hexanes) is a reasonable starting point. Adjust the polarity to achieve an Rf value of 0.3-0.4 for the starting material.[8] The hydantoin product will be significantly more polar and should have a much lower Rf value.

    • Visualization: Visualize the spots under a UV lamp (254 nm).[9] The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Frequently Asked Questions (FAQs)

Q: What is the optimal purification method for this compound?

A: Recrystallization is the most common and effective method for purifying this compound.[4]

  • Recommended Solvents: Ethanol or ethanol/water mixtures are excellent starting points.[1] You can dissolve the crude product in hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Upon slow cooling, pure crystals should form. Other potential solvents include ethyl acetate/hexane mixtures.[7]

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, flash column chromatography can be used.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The product, being polar, will elute at higher concentrations of ethyl acetate. An appropriate Rf of 0.2-0.3 for the desired compound in the chosen solvent system is recommended for good separation.[10]

Q: What are the critical safety precautions when working with potassium cyanide?

A: Potassium cyanide is highly toxic and requires strict safety protocols.

  • Handling: Always handle potassium cyanide in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and chemical splash goggles.[3]

  • Incompatible Substances: Keep potassium cyanide away from acids. Contact with acid will generate highly toxic hydrogen cyanide (HCN) gas.[5]

  • Waste Disposal: Cyanide waste must be segregated from all other waste streams, especially acidic waste.[5] All contaminated materials must be disposed of as hazardous waste according to your institution's guidelines.

  • Emergency Preparedness: Ensure an eyewash and safety shower are immediately accessible.[3] All personnel in the lab should be aware of the hazards and the location of the cyanide antidote kit, if available. Never work alone when using cyanides.[3]

Q: Can I use sodium cyanide instead of potassium cyanide?

A: Yes, sodium cyanide can be used in the Bucherer-Bergs reaction.[1] However, some studies on similar syntheses, such as that of phenytoin, have reported higher yields when using potassium cyanide.[4] If you are experiencing low yields with sodium cyanide, switching to potassium cyanide may be a viable optimization strategy.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine benzylphenylketone, KCN, and (NH4)2CO3 in a pressure vessel. B 2. Add solvent (e.g., 50% aq. EtOH). A->B C 3. Seal the vessel and heat with vigorous stirring. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Carefully acidify with HCl (aq) to precipitate the product. D->E F 6. Collect the crude solid by vacuum filtration. E->F G 7. Wash the solid with cold water. F->G H 8. Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water). G->H I 9. Collect pure crystals by vacuum filtration and dry. H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Materials:

  • Benzylphenylketone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stir bar, combine benzylphenylketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0-5.0 eq).

  • Add a 1:1 mixture of ethanol and water to the vessel. The amount of solvent should be sufficient to create a stirrable slurry.

  • Seal the vessel securely and place it in a heating mantle on a stir plate.

  • Heat the reaction mixture to 100-110°C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting ketone on TLC), cool the vessel to room temperature.

  • Vent the vessel in a fume hood. Transfer the reaction mixture to a beaker.

  • While stirring, carefully and slowly add concentrated HCl to the mixture until it is acidic (pH ~2-3). A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol/water. Dry the purified crystals under vacuum.

  • Characterization: Characterize the final product by NMR, IR, and melting point analysis to confirm its identity and purity.

Data Summary Table

The following table summarizes the key reaction parameters and their expected impact on the synthesis.

ParameterStandard ConditionOptimized Condition for High YieldRationale & Scientific Causality
Temperature 80-100°C110-120°C (in a sealed vessel)Overcomes the activation energy for the sterically hindered ketone, increasing the reaction rate. A sealed vessel prevents the loss of volatile ammonia.[4]
Time 10-24 hours48-96 hoursEnsures the reaction goes to completion, especially when dealing with less reactive substrates.[4]
Ketone:KCN:(NH₄)₂CO₃ Ratio 1 : 2 : 2-31 : 2 : 4-5A larger excess of ammonium carbonate compensates for its decomposition at higher temperatures and drives the equilibrium towards the product.[1]
Solvent 50% aq. EthanolPropylene Glycol or AcetamideHigh-boiling, polar solvents can improve the solubility of aromatic ketones and allow for higher reaction temperatures, boosting the yield.[4]

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2139-2143. [Link]
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • Mettler Toledo. (n.d.).
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
  • Barrow, D., & Derrick, A. M. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 63(13), 549-577. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Williamson, K. L., & Minard, R. (n.d.).
  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. [Link]
  • Wikipedia. (2023, November 28). Bucherer–Bergs reaction. [Link]
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Encyclopedia, 1(3), 738-763. [Link]
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
  • Al-Masoudi, N. A., Al-Salihi, N. I., & Al-Sultani, K. A. (2022). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS omega, 7(37), 33381-33401. [Link]
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Scribd. (n.d.). Synthesis of Phenytoin From Benzil and Urea: Requirements. [Link]
  • Pawar, S. R. (2016, September 20). Practical Experiment 5: Phenytoin. SlideShare. [Link]
  • Sam, A. R., Yeo, C. H., & Lim, T. S. (2018). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. ACS central science, 4(8), 1013-1019. [Link]
  • PrepChem. (n.d.).
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
  • University of California, Berkeley, College of Chemistry. (n.d.).
  • YouTube. (2022, July 8).
  • World Journal of Pharmaceutical and Life Sciences. (2023, March 11). Synthesis and Characterization of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]
  • PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione. [Link]
  • SpectraBase. (n.d.). 5,5-Diphenyl-3-[(p-toluidino)methyl)]hydantoin. [Link]
  • World Journal of Pharmaceutical and Life Sciences. (2023, March 11). SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. [Link]
  • ResearchGate. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • Chubb, F. L., Edward, J. T., & Wong, S. C. (1980). Simplex optimization of yields in the Bucherer-Bergs reaction. The Journal of Organic Chemistry, 45(12), 2315-2320. [Link]
  • JoVE. (2024, June 19).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
  • Yang, Y., Song, L., & Voutchkova-Kostal, A. M. (2023). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering, 11(26), 9607-9614. [Link]
  • Common Organic Chemistry. (n.d.).
  • Molbank. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]
  • Khodair, A. I., Lāzaro, E., & Pinedo, A. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of medicinal chemistry, 35(19), 3567-3572. [Link]
  • Chemistry. (2018).

Sources

Technical Support Center: Purification of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Benzyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established principles of hydantoin chemistry and proven laboratory techniques, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your purification outcomes.

Introduction to Purification Challenges

This compound, a member of the hydantoin family of heterocyclic compounds, presents a unique set of purification challenges.[1] These often stem from its synthesis, typically via a multicomponent reaction like the Bucherer-Bergs synthesis, which can result in a variety of structurally similar impurities.[2][3] Furthermore, the inherent chemical properties of the hydantoin ring, such as its susceptibility to hydrolysis, necessitate careful handling during purification to prevent product degradation.[4] This guide will address these issues systematically, providing both the "how" and the "why" behind each recommendation.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low Purity After Initial Precipitation/Work-up

Question: I've completed the synthesis of this compound and precipitated the crude product from the reaction mixture. However, TLC and NMR analysis show significant impurities. What are the likely contaminants and how can I remove them?

Answer:

The impurities present in your crude product are highly dependent on the synthetic route employed. For instance, in a Bucherer-Bergs type synthesis, common impurities include unreacted starting materials (e.g., benzyl phenyl ketone), as well as reaction intermediates and byproducts such as the corresponding α-aminonitrile or α-ureido acid.[2][5]

Probable Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction towards completion.

  • Presence of Water-Soluble Byproducts: Salts and polar intermediates may be trapped in the precipitated product.

    • Solution: Thoroughly wash the crude product with cold water to remove water-soluble impurities.[6] Be mindful that prolonged contact with water, especially at non-neutral pH, can lead to hydrolysis of the hydantoin ring.

  • Co-precipitation of Organic Impurities: Non-polar byproducts and starting materials may co-precipitate with your desired product.

    • Solution: Proceed with a more rigorous purification method such as recrystallization or column chromatography.

Issue 2: Poor Recovery or Oiling Out During Recrystallization

Question: I'm trying to recrystallize my crude this compound, but the yield is very low, or the product separates as an oil instead of crystals. What's going wrong?

Answer:

Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the appropriate choice of solvent and proper technique. "Oiling out" occurs when the solute is insoluble in the hot solvent and melts, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Low recovery suggests that the product is too soluble in the chosen solvent, even at low temperatures.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The solvent may be too good (high solubility, low recovery) or too poor (low solubility even when hot). For hydantoin derivatives, polar protic solvents are often a good starting point.

    • Solution: A common and effective solvent system for similar hydantoins is a mixture of ethanol and water.[7] Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.

  • Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the crystal lattice formation.

    • Solution: If recrystallization consistently fails, a preliminary purification by column chromatography may be necessary to remove the problematic impurities before attempting recrystallization again.

Issue 3: Product Degradation During Purification

Question: My NMR spectra before and after purification show new, unexpected peaks, suggesting the compound is degrading. How can I prevent this?

Answer:

The hydantoin ring in this compound is susceptible to hydrolytic cleavage, particularly under harsh acidic or basic conditions, which can lead to the formation of the corresponding N-carbamoyl amino acid derivative.[4] Thermal degradation is also a possibility if excessive heat is applied during purification.[4]

Probable Causes & Solutions:

  • Hydrolysis: Exposure to strong acids or bases, or even prolonged contact with water, can cause the hydantoin ring to open.

    • Solution: Maintain a neutral pH during all aqueous work-ups and extractions. If an acid or base wash is necessary, perform it quickly and immediately neutralize the solution. Use anhydrous solvents for chromatography and ensure all glassware is dry.

  • Thermal Degradation: Overheating during solvent removal or recrystallization can lead to decomposition.

    • Solution: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C) for solvent removal. Avoid excessively high temperatures when dissolving the compound for recrystallization. Monitor the heating and use only the temperature necessary to achieve dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound on a large scale?

A1: For large-scale purification, recrystallization is generally the most cost-effective and efficient method.[2] However, it may require significant optimization of the solvent system to achieve high purity and yield. Column chromatography can also be used for large-scale purification but is often more time-consuming and requires larger volumes of solvent.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography.[6] Use a solvent system that gives good separation between your product and impurities on the TLC plate. Spot a small amount of each fraction on a TLC plate, elute, and visualize the spots under UV light. Combine the fractions that contain only the pure product.

Q3: What are the expected spectroscopic data for pure this compound?

A3: Pure this compound should exhibit characteristic signals in its NMR and IR spectra.[1]

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methylene protons of the benzyl group, and the NH protons of the imidazolidine-2,4-dione ring.

  • ¹³C NMR: Expect signals for the carbonyl carbons, the quaternary carbon at the 5-position, and the carbons of the aromatic rings and the benzyl methylene group.

  • IR: Look for characteristic stretching frequencies for the N-H bonds and the two C=O groups of the hydantoin ring.[8]

Q4: Is this compound chiral?

A4: Yes, the carbon at the 5-position is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S).[1] Standard synthetic methods will typically produce a racemic mixture (an equal mixture of both enantiomers). Separation of enantiomers requires specialized chiral chromatography techniques.

Experimental Protocols & Data

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of your crude product.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid with stirring. The goal is to create a saturated solution.

  • Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes faintly and persistently turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 v/v) to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample.

  • Carefully load the dry sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient might be 5-10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate.[8]

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Table
PropertyValueSource
Molecular FormulaC₁₆H₁₄N₂O₂[1]
Molecular Weight266.29 g/mol [1]
AppearanceWhite solid (typical)[7][8]
Common Recrystallization SolventsEthanol/Water[7]
Common Chromatography SolventsEthyl acetate/Hexanes[8]

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product (from synthesis) Wash Aqueous Wash (remove salts) Crude->Wash Chromatography Column Chromatography (Silica, Hex/EtOAc) Wash->Chromatography Alternative Analysis Purity Check (TLC, NMR) Wash->Analysis Assess Purity Recrystallization Recrystallization (Ethanol/Water) Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure Analysis->Recrystallization If Impure Analysis->Pure If Pure

Caption: General purification workflow for this compound.

Impurity Relationship Diagram

Impurity_Relationships Target 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Degradation Degradation Products (e.g., Hydrolyzed Ring) Target->Degradation (Hydrolysis/Heat) StartingMaterials Starting Materials (e.g., Benzyl Phenyl Ketone) StartingMaterials->Target (Incomplete Reaction) Intermediates Reaction Intermediates (e.g., α-aminonitrile) Intermediates->Target (Incomplete Cyclization) Byproducts Side-Reaction Products (e.g., α-ureido acid) Byproducts->Target (Side Reactions)

Sources

overcoming solubility issues with 5-Benzyl-5-phenylimidazolidine-2,4-dione in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Benzyl-5-phenylimidazolidine-2,4-dione

Welcome to the dedicated support guide for this compound (also known as 5-benzyl-5-phenylhydantoin). This document provides in-depth technical guidance, troubleshooting, and best practices for researchers encountering solubility challenges with this compound in biological and biochemical assays. Our goal is to equip you with the knowledge to ensure your experimental results are accurate, reproducible, and free from artifacts caused by poor compound solubility.

Part 1: Understanding the Challenge - Physicochemical Profile

This compound is a hydantoin derivative. Its chemical structure, featuring two bulky, non-polar aromatic rings (benzyl and phenyl) attached to the 5-position of the imidazolidine-2,4-dione core, is the primary driver of its poor aqueous solubility.

A key indicator of a compound's solubility is its octanol-water partition coefficient (LogP). A higher LogP value signifies greater lipophilicity and, consequently, lower solubility in aqueous solutions. The predicted XLogP3 value for this compound is 2.8 , indicating it is a lipophilic molecule that will readily partition into non-polar environments rather than aqueous buffers. This inherent property is the root cause of solubility issues in most assay systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A: The compound's molecular structure is dominated by non-polar, hydrophobic aromatic rings. Water, a highly polar solvent, cannot effectively solvate these groups, leading to very low aqueous solubility. Direct dissolution in buffers like PBS, TRIS, or cell culture media is expected to fail, even at low micromolar concentrations.

Q2: I see a precipitate in my wells after adding the compound. What does this mean?

A: This is a clear indication that the compound has crashed out of solution. This occurs when the final concentration of the compound in the assay well exceeds its solubility limit in the final assay buffer, even if it was dissolved in an organic solvent initially. Compound precipitation will lead to inaccurate and non-reproducible results, as the effective concentration available to the target is unknown and variable.

Q3: Can I just sonicate or heat the compound to get it into solution?

A: While these methods can transiently increase dissolution, they are not recommended as standalone solutions. The compound will likely precipitate again as the solution cools to the assay temperature. This creates a supersaturated, unstable solution that can give misleading results. These techniques should only be used cautiously in combination with a proper co-solvent strategy to create a stable stock solution.

Part 2: The Core Workflow - A Validated Solubilization Strategy

Overcoming the solubility challenges of this compound requires a systematic approach centered on creating a high-concentration stock in a suitable organic solvent, followed by careful serial dilution.

Workflow Diagram: From Powder to Assay Plate

cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution cluster_3 Step 4: Assay Plate Addition powder Compound Powder dmso 100% DMSO powder->dmso Dissolve stock High-Conc Stock (e.g., 10-50 mM) dmso->stock intermediate Intermediate Stock (e.g., 1 mM in DMSO) stock->intermediate Serial Dilution (in 100% DMSO) working Working Solution (e.g., 100 µM in Buffer + DMSO) intermediate->working Dilute into Buffer (Critical Step!) buffer Aqueous Assay Buffer buffer->working plate Final Assay Plate (e.g., 1 µM compound, ≤0.5% final DMSO) working->plate Final Transfer

Caption: Standard workflow for solubilizing lipophilic compounds.

Detailed Protocol: Preparing this compound for Assays

This protocol is designed to minimize precipitation and ensure accurate final concentrations.

Objective: To prepare a 10 mM primary stock solution and generate a 10 µM final concentration in an assay plate with a final DMSO concentration of 0.1%.

Materials:

  • This compound (MW: 280.31 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity

  • Your final aqueous assay buffer (e.g., PBS, pH 7.4)

  • Calibrated pipettes and sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Prepare 10 mM Primary Stock in 100% DMSO:

    • Weigh out 2.80 mg of the compound powder.

    • Add 1.0 mL of 100% DMSO.

    • Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief, gentle warming (to 30-37°C) or sonication can be used if necessary, but ensure the solution is clear at room temperature before proceeding.

    • Expert Insight: This high-concentration stock is critical. Storing the compound at a lower concentration in DMSO can sometimes lead to precipitation over time, especially if the DMSO absorbs atmospheric water.

  • Perform Intermediate Serial Dilutions (in 100% DMSO):

    • To create a range of concentrations for testing, perform serial dilutions from your 10 mM primary stock using 100% DMSO as the diluent. For example, to make a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Prepare Final Working Solutions (Aqueous Dilution):

    • This is the most critical step where precipitation can occur. To achieve a 10 µM final assay concentration from a 1 mM intermediate stock (a 1:100 dilution), you will add 1 µL of the 1 mM stock to 99 µL of assay buffer.

    • Crucial Technique: Add the small volume of DMSO stock directly into the larger volume of aqueous buffer while gently vortexing or pipetting up and down. Never add buffer to the small drop of DMSO stock, as this creates a localized high concentration of the compound in an aqueous environment, guaranteeing precipitation.

  • Final Assay Plate Addition:

    • Add the prepared working solution to your assay plate. The final concentration of DMSO in the well will be 1% from the working solution preparation, plus any DMSO from other components. Always calculate the final percentage to ensure it remains below the tolerance limit of your assay.

Part 3: Troubleshooting Guide & Advanced Solutions

Even with the best protocol, issues can arise. This section addresses common problems and provides advanced strategies.

Problem Probable Cause Recommended Solution & Explanation
Precipitate forms in the well immediately after adding the compound. The compound's solubility limit in the final assay buffer was exceeded.1. Decrease Final Compound Concentration: Test a lower concentration range. 2. Check Final DMSO %: Ensure the final DMSO concentration is as high as the assay tolerates (see table below) to maximize solvating power. 3. Change Dilution Method: Instead of a large dilution factor from a high-concentration DMSO stock, use an intermediate dilution step in the assay buffer. This is known as a "kinetic solubility" protocol.
Assay results are inconsistent or have a high CV%. Micro-precipitation (not always visible) is occurring, leading to variable active compound concentrations.1. Visual Inspection: Before reading the plate, inspect it under a microscope for any signs of precipitate. 2. Pre-read for Interference: Read the plate for absorbance or fluorescence before adding other reagents to check for compound-related artifacts. 3. Include a Solubility Control: Use a known soluble compound with a similar mechanism as a positive control to ensure the assay itself is performing correctly.
Control wells (DMSO only) show unexpected activity. The final DMSO concentration is too high and is affecting the biological target (e.g., enzyme activity, cell viability).1. Determine DMSO Tolerance: Run a dose-response curve with DMSO alone to find the highest concentration that does not impact your assay's readout. 2. Reduce DMSO %: Redesign the dilution scheme to lower the final DMSO concentration, even if it means starting with a lower primary stock concentration.
Solvent Tolerance Limits in Common Assays

The maximum tolerable concentration of DMSO is highly dependent on the specific assay system. Exceeding these general limits can lead to artifacts.

Assay Type Typical Final DMSO Tolerance Potential Artifacts of Excess DMSO
Enzymatic Assays (Purified Protein) 0.5% - 2%Direct enzyme inhibition/activation, protein denaturation.
Cell-Based Viability/Proliferation ≤ 0.5%Cytotoxicity, growth arrest, differentiation induction.
Receptor-Ligand Binding Assays ≤ 1%Alteration of binding kinetics, non-specific binding.
Biophysical Assays (e.g., SPR, ITC) Often < 1%, sometimes requires solvent matchingBulk refractive index changes, altered heat of dilution.
Advanced Solubilization Agents

If DMSO proves insufficient or incompatible, consider these alternatives.

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone, with a hydrophobic interior and a hydrophilic exterior. They can encapsulate lipophilic molecules like this compound, increasing their apparent aqueous solubility.

    • Recommendation: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a stock solution of HP-β-CD in your assay buffer and use this solution to make your final working dilutions of the compound.

  • Co-solvents: In some cases, using a mixture of solvents can be effective.

    • Recommendation: For cell-free assays, a co-solvent system like DMSO/Ethanol might be explored. However, this requires extensive validation to ensure the solvent mixture itself does not interfere with the assay.

Decision Tree for Solubility Troubleshooting

start Start: Compound precipitates in assay q1 Is final DMSO conc. < 0.5%? start->q1 increase_dmso Action: Increase final DMSO to max tolerated level (e.g., 0.5%) q1->increase_dmso Yes q2 Does it still precipitate? q1->q2 No increase_dmso->q2 lower_conc Action: Lower the top compound concentration tested q2->lower_conc Yes success Success: Compound is soluble q2->success No q3 Still precipitating at relevant concentrations? lower_conc->q3 use_cyclo Advanced Strategy: Use a solubilizing agent like HP-β-cyclodextrin q3->use_cyclo Yes q3->success No use_cyclo->success

Caption: Troubleshooting workflow for compound precipitation.

References

  • 5-benzyl-5-phenylhydantoin PubChem, National Center for Biotechnology Inform
  • DMSO Effects on Assay Results BMG LABTECH Applic

Technical Support Center: Optimization of Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Hydantoins are a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including antiepileptics like phenytoin and antiandrogens like nilutamide[1][2]. However, their synthesis, while often straightforward in principle, can present significant optimization and troubleshooting challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will explore the causality behind reaction parameters, enabling you to make informed decisions to improve yield, purity, and scalability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by scientists new to or seeking to optimize hydantoin synthesis.

Q1: What are the most common and reliable methods for synthesizing the hydantoin core?

There are several established methods, but three are most prominent in the literature:

  • The Bucherer-Bergs Reaction: This is a one-pot, multicomponent reaction of a carbonyl compound (aldehyde or ketone), an alkali metal cyanide (like KCN or NaCN), and ammonium carbonate.[3][4] It is widely used due to its operational simplicity and the ready availability of starting materials.[5]

  • The Urech Hydantoin Synthesis (or Read Reaction): This method involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido acid intermediate.[2][5] It is particularly useful for synthesizing hydantoins from readily available amino acid precursors.

  • The Biltz Reaction: Historically significant, this reaction involves the condensation of 1,2-dicarbonyl compounds (like benzil) with urea. While less general than the other two methods, it is effective for specific substrates.

Q2: How do I choose the appropriate starting materials for my target hydantoin?

The choice is dictated by your target structure's substitution pattern:

  • For 5,5-disubstituted hydantoins , the Bucherer-Bergs reaction starting from a ketone is the most direct route.[6]

  • For 5-monosubstituted hydantoins , you can use either the Bucherer-Bergs reaction with an aldehyde or the Urech synthesis starting from the corresponding α-amino acid. The Urech method is often preferred if you need to preserve stereochemistry at the C5 position.[2][7]

  • For N1- or N3-substituted hydantoins , post-synthesis modification of the hydantoin ring is common. However, some modern methods, like domino condensation/cyclization processes using isocyanates and N-alkyl amino esters, allow for direct synthesis of N,N'-disubstituted hydantoins.[8][9]

Q3: What are the most critical parameters to control in a Bucherer-Bergs reaction?

The success of the Bucherer-Bergs reaction hinges on the careful control of several factors:

  • Temperature: Higher temperatures (often 80-150°C) are typically required to drive the reaction to completion, especially with less reactive ketones.[1][10]

  • Pressure (Closed System): The reaction generates volatile components like ammonia and carbon dioxide from the decomposition of ammonium carbonate. Running the reaction in a sealed vessel (e.g., a steel bomb or a sealed tube) is crucial to maintain the concentration of these reagents in solution and achieve high yields.[5][11]

  • Solvent: A 50% aqueous alcohol (e.g., ethanol) solution is a standard solvent system that works well for many substrates.[3] For difficult or poorly soluble ketones, high-boiling solvents like propylene glycol or even molten acetamide can significantly improve yields.[11][12]

  • pH: The reaction environment is naturally buffered by the ammonium carbonate to a pH of approximately 8-9. This pH is optimal for preventing cyanide degradation (which occurs in strongly alkaline conditions) and facilitating the necessary nucleophilic additions.[6]

Q4: Is it possible to synthesize enantiomerically pure hydantoins?

Yes, while the classic Bucherer-Bergs reaction on a prochiral ketone yields a racemic mixture[2], several strategies exist for accessing chiral hydantoins:

  • Starting from Chiral Precursors: The Urech synthesis using an enantiopure α-amino acid is a direct way to produce optically active hydantoins.[2] Recent advances have also demonstrated direct access to enantiopure 1,5-substituted hydantoins using modern cyanating agents on protected amino acids, preventing epimerization.[7]

  • Chiral Resolution: Racemic hydantoins can be resolved using classical methods or enzymatic hydrolysis.

  • Asymmetric Synthesis: Modern catalytic methods are being developed, including photochemical deracemization, to produce enantiomerically enriched hydantoins.[7]

Section 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to directly address specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

Q: My Bucherer-Bergs reaction has a very low yield or failed completely. What are the likely causes and how can I improve it?

This is the most common issue. A systematic check of your reaction parameters is the key to solving it.

Causality & Solution Pathway:

  • Loss of Volatile Reagents: Ammonium carbonate decomposes into ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the reaction mechanism (formation of the imine and subsequent cyclization).[6] If these gases escape from an open vessel, their concentration in the solution drops, effectively stalling the reaction.

    • Solution: Always perform the reaction in a sealed, pressure-rated vessel. This maintains a sufficient concentration of NH₃ and CO₂ and is often the single most effective change to boost yield. For example, the yield for phenytoin synthesis can increase from 7% to over 90% simply by moving from an open flask to a closed system and optimizing temperature.[5][11]

  • Insufficient Temperature: The multiple equilibria and cyclization steps in the Bucherer-Bergs reaction require significant thermal energy.

    • Solution: Ensure your reaction temperature is adequate. While 60-70°C is sometimes cited, many ketones, particularly sterically hindered or electron-deficient ones, require higher temperatures. An optimization screen from 80°C to 150°C is recommended. One study demonstrated a yield increase from 41% at 110°C to 89% at 150°C for the synthesis of a diarylhydantoin.[10]

  • Poor Solubility of Starting Material: If your starting ketone or aldehyde has poor solubility in the standard aqueous ethanol solvent, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.

    • Solution: Switch to a more suitable solvent. For highly nonpolar substrates, using propylene glycol or melted acetamide can dramatically improve solubility and, consequently, the reaction yield.[11][12] Alternatively, continuous flow reactors, which offer excellent mixing and heat transfer, have been shown to overcome solubility issues and reduce reaction times.[13]

  • Incorrect Stoichiometry or Reagent Quality: The reaction is sensitive to the molar ratios of the components.

    • Solution: Use a molar excess of both the cyanide source and ammonium carbonate. A typical starting ratio is 1 equivalent of ketone to 2-3 equivalents of KCN and 4-6 equivalents of ammonium carbonate.[6][11] Also, ensure your ammonium carbonate has not degraded; it should have a strong smell of ammonia. If it is old, it may have decomposed primarily to ammonium bicarbonate, which is less effective.

Problem: Significant Side Product Formation

Q: My reaction works, but I'm getting a complex mixture of products that is difficult to purify. What side reactions are occurring?

Side products typically arise from competing reaction pathways or the decomposition of intermediates.

Causality & Solution Pathway:

  • Formation of Cyanohydrin: The first step is the formation of a cyanohydrin intermediate. If the subsequent steps (amination and cyclization) are slow, the cyanohydrin may be the major product observed, especially if the reaction temperature is too low.

    • Solution: Increase the reaction temperature and ensure a sufficient concentration of ammonia (by using a sealed system) to favor the formation of the α-amino nitrile, pushing the equilibrium forward.[5][11]

  • Hydrolysis of the Nitrile Intermediate: The α-amino nitrile can be susceptible to hydrolysis under the reaction conditions, especially during prolonged heating, leading back to starting materials or to α-amino acids after workup.

    • Solution: Optimize the reaction time. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation, then stop the reaction. Over-extending the reaction time rarely improves the yield of the desired hydantoin and often leads to more impurities.

  • Formation of Ureido Amides/Acids: In some cases, the Bucherer-Bergs reaction can yield ureido acids or amides as the main products, indicating incomplete or failed final cyclization.[5][11]

    • Solution: This again points to suboptimal reaction conditions. Increasing the temperature can often drive the final ring-closure. Ensure the pH has not dropped, as the cyclization is favored under the mildly basic conditions provided by ammonium carbonate.

Problem: Difficult Product Isolation and Purification

Q: I've managed to form the product, but isolating a pure compound is a challenge. What is the best workup procedure?

A well-designed workup is critical for obtaining pure hydantoin, which is often a crystalline solid.

Causality & Solution Pathway:

  • Separating from Unreacted Ketone: The most common impurity is the unreacted starting ketone, which can co-precipitate with the product.

    • Solution: Exploit the acidic nature of the hydantoin N-H protons. After the initial precipitation of the crude product by acidifying the reaction mixture with HCl, the solid can be treated with a dilute base (e.g., 5% NaOH). The hydantoin will dissolve to form a sodium salt, while the neutral, unreacted ketone will remain as a solid and can be removed by filtration. The hydantoin is then re-precipitated by acidifying the filtrate.[1]

  • Product is an Oil or Fails to Crystallize: Some hydantoins, particularly those with flexible alkyl chains, may be oils or have low melting points, making crystallization difficult.

    • Solution: If direct crystallization fails, column chromatography is a reliable alternative. Use a silica gel column with an ethyl acetate/hexane solvent system. For more polar hydantoins, adding a small amount of methanol or switching to a more polar solvent system may be necessary.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is adapted from established procedures for synthesizing phenytoin, a widely used anticonvulsant drug.[1][11]

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN) - EXTREMELY TOXIC! Handle with extreme caution.

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Water (Deionized)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a 100 mL stainless steel pressure vessel (bomb), combine benzophenone (9.1 g, 50 mmol), potassium cyanide (6.5 g, 100 mmol), and ammonium carbonate (24.0 g, 250 mmol).

  • Add Solvent: Add 50 mL of 50% aqueous ethanol to the vessel.

  • Seal and Heat: Seal the vessel securely. Place it in an oil bath or heating mantle and heat to 110-120°C with stirring for 6-10 hours. (CAUTION: Reaction is under pressure. Use a blast shield and ensure the vessel is rated for the temperature and pressure).

  • Cooling and Quenching: Cool the vessel to room temperature completely before opening. Vent any residual pressure in a fume hood.

  • Initial Precipitation: Transfer the reaction mixture to a beaker and cautiously acidify with concentrated HCl until the pH is ~1-2. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification:

    • Suspend the crude solid in 100 mL of 5% NaOH solution and stir for 30 minutes. The phenytoin will dissolve.

    • Filter the mixture to remove any undissolved impurities (e.g., unreacted benzophenone).

    • Cool the filtrate in an ice bath and re-precipitate the pure phenytoin by slowly adding concentrated HCl with stirring until the solution is acidic.

    • Collect the pure white solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.

Protocol 2: Urech Synthesis of 5-Methylhydantoin from Alanine

This protocol demonstrates the synthesis from an α-amino acid, a method valued for its ability to retain stereochemistry.[2]

Materials:

  • DL-Alanine (or L-Alanine for the chiral product)

  • Potassium Cyanate (KCNO)

  • Water (Deionized)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Formation of Ureido Acid: Dissolve alanine (8.9 g, 100 mmol) in 100 mL of warm water. In a separate flask, dissolve potassium cyanate (12.2 g, 150 mmol) in 100 mL of water.

  • Combine Reagents: Add the alanine solution to the potassium cyanate solution and heat the mixture gently at 50-60°C for 1 hour.

  • Acidification: Cool the solution and acidify with concentrated HCl. The intermediate, N-carbamoylalanine (ureido acid), may precipitate.

  • Cyclization: Heat the acidified mixture to 90-100°C (e.g., on a steam bath) for 1-2 hours to effect cyclization.[2]

  • Isolation: Cool the reaction mixture in an ice bath. The 5-methylhydantoin will crystallize out.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and recrystallize from water or ethanol to obtain the pure product.

Section 4: Data Tables for Optimization

Table 1: Effect of Temperature on Bucherer-Bergs Reaction Yield

This table summarizes typical results from an optimization study of a diarylhydantoin synthesis, illustrating the critical role of temperature.[10]

EntrySolventTemperature (°C)Yield (%)Causality & Notes
1PEGAmbientNo ReactionInsufficient thermal energy to overcome activation barriers.
2PEG11041Reaction proceeds, but is likely incomplete.
3PEG13075Significant improvement in conversion.
4PEG15089Optimal temperature for this substrate, achieving high conversion.
5MeOH/H₂O15071Standard solvent, effective but potentially less so than high-boiling PEG for this specific substrate.

PEG = Polyethylene Glycol

Table 2: Solvent Selection Guide for Hydantoin Synthesis
Solvent SystemTypical Use CaseAdvantagesDisadvantages & Troubleshooting
50% Aqueous EthanolGeneral purpose, good starting point for most aldehydes and simple ketones.[3]Good balance of polarity; readily available; easy to remove.May not be sufficient for highly nonpolar or sterically hindered substrates. If yield is low, consider other solvents.
Propylene GlycolHighly nonpolar or poorly soluble ketones (e.g., benzophenone).[11]High boiling point (188°C) allows for high reaction temperatures; excellent solvating power for nonpolar compounds.More difficult to remove during workup; may require extraction or distillation.
Molten AcetamideVery difficult or unreactive ketones.[11][12]High boiling point (221°C); acts as both solvent and a source of ammonia upon decomposition, potentially driving the reaction.Can complicate workup; requires high temperatures.
THF/Water/EthanolWhen substrate requires a less polar organic co-solvent.[11]Can improve substrate solubility.High concentrations of THF can inhibit the reaction; a low THF ratio (e.g., 1:4:4 THF:H₂O:EtOH) is recommended.[11]

Section 5: Visual Guides & Workflows

Diagram 1: The Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism Start Ketone/Aldehyde + Ammonium Carbonate (NH₃, CO₂) Imine Imine Intermediate Start->Imine Condensation Aminonitrile α-Amino Nitrile Imine->Aminonitrile Cyanide KCN / NaCN Cyanide->Aminonitrile Nucleophilic Attack CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid CO2 CO₂ CO2->CarbamicAcid Nucleophilic Attack IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Hydantoin Product IminoOxazolidinone->Hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction.

Diagram 2: Troubleshooting Workflow for Low Hydantoin Yield

Troubleshooting_Workflow Start Problem: Low Hydantoin Yield Check_Vessel Is the reaction in a sealed vessel? Start->Check_Vessel Seal_Vessel Action: Use a pressure-rated sealed tube or bomb. Check_Vessel->Seal_Vessel No Check_Temp Is the temperature >100°C? Check_Vessel->Check_Temp Yes Success Yield Improved Seal_Vessel->Success Increase_Temp Action: Increase temperature in increments (e.g., 120°C, 150°C). Check_Temp->Increase_Temp No Check_Solvent Is the starting ketone fully dissolved? Check_Temp->Check_Solvent Yes Increase_Temp->Success Change_Solvent Action: Switch to a higher-boiling solvent (e.g., propylene glycol). Check_Solvent->Change_Solvent No Check_Reagents Are reagents in excess and of good quality? Check_Solvent->Check_Reagents Yes Change_Solvent->Success Adjust_Reagents Action: Use fresh (NH₄)₂CO₃ and ensure 2-3 eq. of KCN. Check_Reagents->Adjust_Reagents No Check_Reagents->Success Yes Adjust_Reagents->Success

Caption: A decision tree for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
  • Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [https://ikmpahang.org.my/journal/MJC_2021(SI)/[2]MJC_2021_SI_Ee%20Zhen.pdf]([Link]2]MJC_2021_SI_Ee%20Zhen.pdf)
  • Shet, M. S. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
  • Shet, M. S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]
  • Various Authors. (2024). Recent Developments in Hydantoin Chemistry.
  • Di Mauro, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • Di Mauro, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC - PubMed Central. [Link]
  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett. [Link]
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
  • Liton, A. K., et al. (2009). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]
  • Konnert, L., et al. (2020). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

Sources

troubleshooting unexpected results in 5-Benzyl-5-phenylimidazolidine-2,4-dione experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Benzyl-5-phenylimidazolidine-2,4-dione, also known as 5,5-diphenylhydantoin or Phenytoin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize experimental outcomes.

Part 1: Synthesis and Reaction Optimization

This section addresses common issues encountered during the synthesis of 5,5-diphenylhydantoin, primarily focusing on the Biltz synthesis and the Bucherer-Bergs reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors related to the specific synthetic route.

  • For the Biltz Synthesis (Benzil + Urea): A primary competing reaction is the base-catalyzed formation of benzilic acid from benzil, which consumes your starting material[1][2]. Additionally, incomplete reaction or side reactions involving the condensation of urea with both carbonyl groups of benzil can reduce the yield of the desired cyclized product[1][2].

  • For the Bucherer-Bergs Synthesis (Benzophenone + KCN + (NH₄)₂CO₃): This reaction is notoriously challenging for sterically hindered ketones like benzophenone. Standard conditions can result in yields as low as 7%[3][4]. The equilibrium may not favor the formation of the necessary aminonitrile intermediate. Optimization is critical for this route (see Q1.2).

Q1.2: I am attempting to synthesize phenytoin from benzophenone via the Bucherer-Bergs reaction and am getting a very poor yield. How can I optimize this?

A2: This is a frequently encountered challenge. To enhance the yield of phenytoin from benzophenone, significant deviations from standard Bucherer-Bergs conditions are necessary. The key is to prevent the escape of volatile components like ammonia and to provide enough energy to overcome the high activation barrier.

Table 1: Optimization Parameters for Phenytoin Synthesis (Bucherer-Bergs)

Parameter Standard Condition Optimized Condition for Benzophenone Rationale
Temperature 60-70 °C[5] 110 °C or higher[3] Provides sufficient energy for the reaction with a less reactive ketone.
Reaction Vessel Open or reflux system Sealed reaction vessel (e.g., autoclave)[3][4] Prevents the loss of volatile reactants like ammonia, driving the equilibrium forward.
Reaction Time ~10 hours[3] 90+ hours[3] Allows the slow reaction to proceed to completion.

| Solvent | 50-60% Ethanol[3] | Acetamide or formamide may be explored[3][5] | Can improve the solubility of reactants at higher temperatures. |

Q1.3: The reaction mixture turned a dark color, and I have multiple spots on my TLC plate. What happened?

A3: Dark coloration and multiple TLC spots often indicate degradation or the formation of side-products. In base-catalyzed reactions like the Biltz synthesis, prolonged exposure to strong bases at high temperatures can lead to decomposition[6]. Ensure the reaction is monitored closely (e.g., by TLC) and stopped once the starting material is consumed. For the Bucherer-Bergs reaction, a highly alkaline environment can cause the degradation of the cyanide reactant[4]. Maintaining a pH between 8 and 9 is critical[4].

Part 2: Purification and Isolation Issues

Proper purification is essential for obtaining high-purity 5,5-diphenylhydantoin. This section covers common challenges during work-up and recrystallization.

Troubleshooting Guide: Purification

Q2.1: I am observing a very low recovery after recrystallization. How can I improve the yield?

A1: This is a common issue, often related to solvent selection and technique.

  • Solvent Choice: Ethanol is a frequently recommended solvent for recrystallization[7][8]. However, if your compound is too soluble in ethanol even at low temperatures, you will lose a significant amount of product in the mother liquor.

  • Troubleshooting Steps:

    • Try a Mixed-Solvent System: An ethanol/water mixture can be effective. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.

    • Ensure Slow Cooling: Rapid cooling (e.g., crashing the solution in an ice bath) leads to the formation of small, often impure crystals and traps impurities. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.

    • Seeding: If crystallization is slow to initiate, add a single, pure crystal of 5,5-diphenylhydantoin to the cooled, saturated solution to induce crystallization[7].

    • Minimize Transfer Losses: Ensure all product is scraped from the flask and filter paper. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.

Q2.2: My purified product has a low or broad melting point compared to the literature value (~295-298 °C). What is the problem?

A2: A depressed and broad melting point is a classic sign of an impure compound[7]. The impurities disrupt the crystal lattice, requiring less energy to melt.

  • Potential Impurities: These can include unreacted starting materials (benzil, urea), side-products (benzilic acid), or residual solvents from the purification process.

  • Solution: The product requires further purification. An additional recrystallization step is recommended. If recrystallization fails to improve the melting point, consider column chromatography, although the low solubility of phenytoin can make this challenging.

Part 3: Characterization and Analytical Problems

This section focuses on interpreting analytical data and troubleshooting unexpected results from techniques like NMR and addresses issues related to the compound's physical properties.

Workflow for Troubleshooting Unexpected Analytical Results

G cluster_0 Observation cluster_1 Diagnosis cluster_2 Action start Unexpected Analytical Result (e.g., Low MP, Extra NMR Peaks) impurity Impurity Suspected start->impurity Low/Broad MP or Extra Spectroscopic Peaks polymorphism Polymorphism Possible? (Variable physical properties) start->polymorphism Correct MP & Spectra, but variable dissolution/morphology degradation Degradation Suspected start->degradation Product changes color or profile over time repurify Re-purify Product (Recrystallization, Chromatography) impurity->repurify pxrd Perform Powder X-ray Diffraction (PXRD) polymorphism->pxrd stress Review Work-up/Storage (Avoid strong acid/base) degradation->stress reanalyze Re-analyze Pure Sample repurify->reanalyze

Sources

Technical Support Center: Synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes, ensure product purity, and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via the Bucherer-Bergs reaction.[1][2] The starting materials for this multicomponent reaction are Benzyl Phenyl Ketone (Deoxybenzoin), a cyanide source (e.g., KCN or NaCN), and an ammonium/carbonate source (e.g., (NH₄)₂CO₃).[3][4]

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins are a frequent challenge, often stemming from a combination of factors related to the sterically hindered nature of the ketone and suboptimal reaction conditions.

Causality Analysis:

  • Incomplete Reaction: The starting material, Benzyl Phenyl Ketone, is sterically hindered. The formation of the key aminonitrile intermediate is often the rate-limiting step.[3][5] Inadequate reaction time or temperature will result in a significant amount of unreacted ketone. Syntheses involving sterically demanding ketones often require more forcing conditions to achieve high conversion.[1]

  • Reagent Stoichiometry and Stability: The reaction relies on a delicate equilibrium involving ammonia and carbon dioxide, which are generated in situ from ammonium carbonate.[3] Ammonium carbonate can decompose, especially if the reaction vessel is not properly sealed, leading to a deficiency of the necessary reagents for cyclization. A slight excess of the cyanide and carbonate salts is often beneficial.[3]

  • Product Loss During Workup: The product is typically isolated by acidifying the alkaline reaction mixture to induce precipitation.[6] If the pH is lowered too quickly or if the temperature is not controlled, the product may form a fine, difficult-to-filter solid or remain partially soluble. Furthermore, overly acidic conditions can promote hydrolysis of the hydantoin ring.[7]

Troubleshooting Protocol & Optimization:

ParameterStandard ConditionOptimized RecommendationRationale
Reaction Time 8-12 hours24 hours or longer; monitor by TLCAllows the slow, sterically hindered reaction to proceed to completion.[6]
Temperature 60-70 °C80-100 °C in a sealed pressure vesselIncreases reaction rate and helps overcome the activation energy for the hindered ketone. A sealed vessel prevents the loss of volatile ammonia.[1][3]
Reagents Molar Ratio 1:1:2 (Ketone:KCN:(NH₄)₂CO₃)1:1.5:3 (Ketone:NaCN:(NH₄)₂CO₃)Ensures a sufficient concentration of cyanide and the ammonia/CO₂ precursors throughout the prolonged reaction time.[6]
Workup Rapid acidification with HClSlow, dropwise addition of 2M HCl to the cooled reaction mixture until pH 6-7Promotes the formation of larger, more easily filterable crystals and minimizes the risk of acid-catalyzed hydrolysis.
Q2: My final product is contaminated with unreacted Benzyl Phenyl Ketone. How can I drive the reaction to completion and effectively purify the product?

A2: Contamination with the starting ketone is the most common purity issue and is a direct result of an incomplete reaction.

Causality Analysis:

The electrophilic carbon of the ketone is sterically shielded by the adjacent benzyl and phenyl groups, making nucleophilic attack by cyanide and subsequent steps less efficient. This is a known limitation of the Bucherer-Bergs reaction with diaryl ketones.[8]

Troubleshooting & Purification Workflow:

The following diagram outlines a systematic approach to addressing this issue.

G cluster_diagnosis Diagnosis cluster_action Corrective Action TLC Analyze crude product by TLC (e.g., 3:1 Hexane:EtOAc) Spot_ID Is the major impurity non-polar and matches the ketone Rf? TLC->Spot_ID Incomplete_Rxn Diagnosis: Incomplete Reaction Spot_ID->Incomplete_Rxn Yes Optimize Optimize Reaction: - Increase reaction time to 24-48h - Increase temperature to 90°C (Use sealed vessel) Incomplete_Rxn->Optimize For future runs Purify Purification Strategy: - Recrystallize from Ethanol/Water - Perform alkaline extraction Incomplete_Rxn->Purify For current batch G Start Benzyl Phenyl Ketone + KCN, (NH4)2CO3 Product 5-Benzyl-5-phenylhydantoin (Desired Product) Start->Product Main Reaction (Bucherer-Bergs) Incomplete Unreacted Ketone (Impurity) Start->Incomplete Side Path 1: Incomplete Reaction Hydrolysis Hydantoic Acid Derivative (Polar Impurity) Product->Hydrolysis Side Path 2: Hydantoin Hydrolysis (Excess base/acid, heat)

Caption: Main synthesis route and key side reaction pathways.

Confirmation and Mitigation:

  • Confirmation: To confirm the identity of the impurity, acquire an ¹H NMR spectrum of the crude product in DMSO-d₆. The hydantoic acid will show a distinct carboxylic acid proton signal (>10 ppm) and potentially broader amide N-H signals compared to the sharper N-H signals of the hydantoin ring.

  • Mitigation:

    • During Reaction: Avoid excessively high temperatures (>110 °C) for extended periods.

    • During Workup: Perform the acidification step in an ice bath to dissipate any heat generated. Do not lower the pH below 5, as strong acid can accelerate hydrolysis. [9]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Bucherer-Bergs reaction for this synthesis?

A: The reaction proceeds through several key steps:

  • Cyanohydrin Formation: The cyanide ion (from KCN/NaCN) performs a nucleophilic attack on the carbonyl carbon of Benzyl Phenyl Ketone.

  • Aminonitrile Formation: Ammonia (from (NH₄)₂CO₃) displaces the hydroxyl group of the cyanohydrin to form an α-aminonitrile.

  • Carbamate Formation: The amino group of the aminonitrile reacts with carbon dioxide (also from (NH₄)₂CO₃) to form a carbamic acid intermediate.

  • Cyclization: The carbamic acid undergoes an intramolecular cyclization by attacking the nitrile carbon, which, after tautomerization, yields the final this compound (hydantoin) product. [3][5] Q: Are there alternative synthetic routes that might avoid these issues?

A: While the Bucherer-Bergs reaction is the most common, other methods exist. For instance, a two-step process involving a Strecker synthesis to first form the α-aminonitrile from the ketone, ammonia, and cyanide, followed by a separate cyclization step with a carbonate source, can sometimes offer better control. [10][11]However, this adds steps to the overall synthesis. For specific 5,5-disubstituted hydantoins, custom syntheses from different precursors may be developed, but the Bucherer-Bergs remains a robust and convergent approach. [12] Q: How do I definitively confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the carbon-hydrogen framework. Key signals for 5-Benzyl-5-phenylhydantoin include the aromatic protons, the benzylic CH₂ protons, and two distinct N-H protons in the hydantoin ring. The ¹³C spectrum should show two carbonyl carbons and the characteristic quaternary C5 carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands (~3200 cm⁻¹) and two distinct C=O stretching bands for the amide carbonyls (~1710-1770 cm⁻¹).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Section 3: Protocols & Methodologies

Optimized Bucherer-Bergs Synthesis Protocol

Safety Note: This reaction involves sodium cyanide, which is highly toxic. It must be handled with extreme care in a well-ventilated fume hood. All cyanide-contaminated waste must be quenched with bleach before disposal according to institutional guidelines.

  • To a 100 mL pressure-rated reaction vessel, add Benzyl Phenyl Ketone (19.6 g, 0.1 mol), sodium cyanide (7.4 g, 0.15 mol), and ammonium carbonate (28.8 g, 0.3 mol). [6]2. Add a 1:1 mixture of ethanol and water (60 mL).

  • Seal the vessel tightly and place it in an oil bath preheated to 90 °C.

  • Stir the mixture vigorously for 24 hours.

  • After 24 hours, cool the vessel to room temperature, then chill in an ice bath.

  • Carefully open the vessel in a fume hood. A solid may have already precipitated.

  • Slowly add 2M HCl dropwise with stirring while keeping the mixture in the ice bath. Monitor the pH, stopping when it reaches ~6.5.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. (Expected yield: >75%).

Protocol for Recrystallization
  • Place the crude, dry hydantoin product in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • While the solution is still hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold 1:1 ethanol/water mixture, and dry under vacuum.

Section 4: References

  • University of Cardiff. The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. [Link]

  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753.

  • PubMed. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • ACS Publications. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (This is a foundational review, a modern link is provided via a comprehensive review on the Bucherer-Bergs reaction from NIH) [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Li, J., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13970–13978. [Link]

  • Study.com. Synthesis of Hydantoin & Its Derivatives. [Link]

  • NIH. Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]

  • ResearchGate. Hydrolysis of hydantoin to hydantoin acid. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Name Reactions. Bucherer-Bergs Reaction. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]

  • Google Patents. Process for the hydrolysis of hydantoins.

  • Chem-Station. Bucherer-Bergs Hydantoin Synthesis. [Link]

  • Ivanova, Y., et al. (2018). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 8(2), 87. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • PubMed. 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. [Link]

Sources

Technical Support Center: Stability Testing of 5-Benzyl-5-phenylimidazolidine-2,4-dione (Phenytoin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a compound widely known in the pharmaceutical industry as Phenytoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability, and therefore safety and efficacy, of this critical antiepileptic agent. Here, we address common questions and troubleshooting scenarios encountered during stability studies, grounding our advice in established scientific principles and regulatory expectations.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1][2][3] This information is crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect the stability of Phenytoin?

A1: The stability of this compound (Phenytoin) is primarily influenced by pH, temperature, and light. Forced degradation studies have shown that Phenytoin is susceptible to degradation under acidic and alkaline conditions.[4] While it is relatively stable to dry heat and oxidation, exposure to certain conditions can lead to the formation of degradation products.[4]

Q2: How does pH impact the stability of Phenytoin in solution?

A2: Phenytoin's solubility and stability are highly pH-dependent. The sodium salt of Phenytoin is formulated at a high pH (typically between 10 and 12.3) to maintain its solubility in aqueous solutions.[5][6] A decrease in pH can lead to the crystallization and precipitation of the free acid form of Phenytoin.[7][8] For instance, crystallization occurs rapidly in dextrose 5% in water (D5W) admixtures, which have a lower pH, but is less likely in normal saline (NS) which maintains a higher pH.[7][8] Therefore, maintaining a sufficiently alkaline environment is critical for the stability of Phenytoin solutions.

Q3: What are the recommended storage conditions for Phenytoin drug substance and drug product?

A3: For the drug substance, storage at controlled room temperature (20-25°C) with excursions permitted to 15-30°C is generally recommended.[5] It should be protected from light. For drug products, such as injections, once diluted, the solution should not be refrigerated as this can cause precipitation.[5] If the undiluted parenteral solution is refrigerated or frozen, a precipitate may form, which should redissolve upon returning to room temperature.[5]

Q4: Are there any known incompatibilities with common excipients?

A4: Yes, Phenytoin has known incompatibilities with certain excipients. A classic example is the interaction with calcium sulfate (CaSO4), which was found to reduce the absorption of Phenytoin.[9] Conversely, replacing calcium sulfate with lactose led to increased absorption and, in some historical cases, intoxication.[9] More recent studies have also identified a Maillard reaction between Phenytoin sodium and lactose, which can occur at body temperature and may have clinical relevance.[9][10] Therefore, careful selection and compatibility testing of excipients are crucial during formulation development.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the stability testing of this compound.

Issue 1: Unexpected Peaks Observed in HPLC Chromatogram During Stability Study

Possible Cause & Troubleshooting Steps:

  • Degradation: The new peaks are likely degradation products. According to ICH guidelines, stress testing should be conducted to identify likely degradation products.[3][11] This includes exposure to acid, base, oxidation, heat, and light.

    • Protocol: Perform forced degradation studies to intentionally degrade a sample of Phenytoin. This will help in identifying the retention times of the major degradation products.

    • Analysis: Use a validated stability-indicating HPLC method that can resolve the main drug peak from all potential degradation peaks.[12][13] The method validation should include specificity, linearity, accuracy, precision, and robustness.[12]

  • Impurity from Excipient Interaction: The peak could be a result of an interaction between Phenytoin and an excipient.

    • Protocol: Conduct compatibility studies with individual excipients and Phenytoin under stressed conditions.

    • Analysis: Analyze the stressed mixtures using HPLC to identify any new peaks that are not present in the stressed drug substance alone or the stressed excipients alone.

Issue 2: Precipitation or Crystallization in Phenytoin Solutions

Possible Cause & Troubleshooting Steps:

  • pH Shift: A drop in pH is a common cause of Phenytoin precipitation.

    • Protocol: Regularly monitor the pH of the solution throughout the stability study.

    • Solution: Ensure the formulation is adequately buffered to maintain a high pH. When diluting Phenytoin sodium injection, use compatible diluents like 0.9% sodium chloride (normal saline) and avoid dextrose-containing solutions which can lower the pH.[5]

  • Temperature Fluctuation: Low temperatures can decrease the solubility of Phenytoin.

    • Protocol: Maintain the recommended storage temperature and avoid refrigeration of diluted solutions.[5]

    • Observation: If precipitation occurs upon cooling, check if it redissolves upon returning to room temperature.

Issue 3: Inconsistent Assay Results in Long-Term Stability Studies

Possible Cause & Troubleshooting Steps:

  • Analytical Method Variability: The analytical method may not be robust enough.

    • Protocol: Re-validate the HPLC method, paying close attention to robustness by deliberately varying parameters such as mobile phase composition, flow rate, and column temperature.[12]

    • System Suitability: Ensure that system suitability tests (e.g., tailing factor, theoretical plates, and %RSD for replicate injections) are performed before each analytical run and meet the acceptance criteria.[14]

  • Sample Handling and Storage: Inconsistent handling of stability samples can introduce variability.

    • Protocol: Establish and strictly follow a standard operating procedure (SOP) for sample pulling, preparation, and analysis.

    • Solution Stability: Evaluate the stability of Phenytoin in the analytical solution to ensure that no significant degradation occurs during the analysis time.[14][15]

Experimental Protocols & Data Presentation

Protocol: Forced Degradation Study of this compound

This protocol is a general guideline and should be adapted based on the specific formulation and analytical method.

Objective: To identify potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).[12]

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 80°C for 2 hours.[12]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[2][3]

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a mobile phase of methanol and water (with a pH modifier like ortho-phosphoric acid) and UV detection at around 254 nm.[12]

Data Summary Table:

Stress Condition% DegradationNumber of Degradation PeaksRRT of Major Degradants
0.1 N HCl, 80°C, 2h
0.1 N NaOH, 80°C, 2h8.66%[12]
3% H₂O₂, RT, 24h
Dry Heat, 105°C, 24h
Photolytic (UV/Vis)

Note: The table should be filled with experimental data.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Drug Substance Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Report Report Results HPLC->Report

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathway

While specific degradation pathways need to be elucidated through structural characterization of degradation products, a likely pathway for hydrolytic degradation of the imidazolidine-2,4-dione ring involves ring opening.

Degradation_Pathway Phenytoin 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Intermediate Ring-Opened Intermediate (e.g., Hydantoic Acid Derivative) Phenytoin->Intermediate Hydrolysis (Acid/Base) Products Further Degradation Products Intermediate->Products Further Degradation

Caption: Potential Hydrolytic Degradation Pathway.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • Development and Validation of Stability Indicating Isocratic Reverse Phase-Liquid Chromatography for Determination of Phenytoin. International Journal of Innovative Research in Technology (IJIRT).
  • ICH Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Cochran, T. G., et al. Solubility and stability of phenytoin sodium when mixed with intravenous solutions. American Journal of Health-System Pharmacy.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • ICH guideline for stability testing. SlideShare.
  • Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. PubMed.
  • Stress Degradation Study of Phenytoin Sodium. ResearchGate.
  • Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. University of Alberta Library.
  • Physical and Chemical Compatibility Testing of Intravenous Phenytoin Preparations In 0.9% Normal Saline Solution. ResearchGate.
  • Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. University of Alberta Library.
  • Phenytoin Infusion Revisited: Stability and Administration. ResearchGate.
  • Physico-Chemical and Microbiological Study for the Stability of Phenytoin Sodium Extemporaneously Compounded Suspension in Saudi. Scientific Research Publishing.
  • Stability indicating RP-HPLC method validation for the assay of phenytoin sodium in phenytoin. Journal of Chemical and Pharmaceutical Research.
  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. ACS Omega.
  • Phenytoin Compatibility. ASK DIS.
  • Phenytoin in Spiked-Saliva for TDM Service by Medical Laboratories: A Stability Test through HPLC-UV. AIP Publishing.
  • Compatibility and pH variability of four injectable phenytoin sodium products. American Journal of Health-System Pharmacy.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.
  • A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Touro Scholar.

Sources

Technical Support Center: Regioselective Hydantoin Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydantoin chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of hydantoin functionalization. Here, we address common challenges in achieving regioselectivity at the N-1, N-3, and C-5 positions, providing not just protocols but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs): The Fundamentals of Hydantoin Reactivity

Q1: Why is achieving regioselectivity in hydantoin derivatization so challenging?

The primary challenge lies in the electronic and steric properties of the hydantoin ring. The molecule possesses three principal reactive sites: the N-1 and N-3 imide/amide nitrogens and the C-5 methylene carbon. The two nitrogen atoms, N-1 and N-3, both have protons that can be abstracted under basic conditions, leading to competitive alkylation, acylation, or arylation.

The key to understanding this competition is the difference in acidity (pKa) between the N-H protons. The N-3 proton is more acidic (pKa ≈ 9.3) than the N-1 proton.[1] This is because the resulting N-3 anion is stabilized by resonance with two adjacent carbonyl groups, whereas the N-1 anion is only stabilized by one. Consequently, under many basic conditions, deprotonation occurs preferentially at the N-3 position, making it the kinetically favored site for electrophilic attack.[2][3] However, the N-1 position is often less sterically hindered, which can be exploited under specific conditions to achieve thermodynamic control.

Q2: What are the main reactive sites on the hydantoin ring and their typical reactions?

The hydantoin scaffold offers a rich landscape for chemical modification.

  • N-3 Position: As the most acidic site, it is the most common position for substitution under standard basic conditions (e.g., K₂CO₃, NaH).[2] Reactions include alkylation, acylation, and arylation.

  • N-1 Position: This site is less acidic and less sterically hindered than N-3 (depending on C-5 substitution). Targeting this position often requires specific strategies, such as using bulky bases, specific solvent systems, or protecting the N-3 position first.[2][3][4]

  • C-5 Position: The methylene group at C-5 is activated by the two adjacent carbonyl groups, making its protons acidic enough (pKa ≈ 8.5-9.5) to be removed by a base.[5] This allows for reactions like the Knoevenagel condensation with aldehydes and ketones to form 5-ylidene derivatives.[6]

Troubleshooting Guide 1: Controlling N-1 vs. N-3 Selectivity

This is the most frequent challenge in hydantoin derivatization. The outcome of N-alkylation or N-arylation is a delicate balance of base, solvent, temperature, and the nature of the electrophile.

Q: I'm getting a mixture of N-1 and N-3 alkylated products. How can I favor N-3 substitution?

Underlying Principle: To favor the N-3 position, you need to leverage its higher acidity. This means creating conditions for rapid, kinetically controlled deprotonation and subsequent reaction at the N-3 anion.

Troubleshooting Steps & Solutions:

  • Choice of Base: Use weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA).[2][7] These bases are strong enough to selectively deprotonate the more acidic N-3 proton without significantly affecting the N-1 proton. Stronger bases like sodium hydride (NaH) can lead to mixtures or dialkylation.[2]

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile (MeCN) are standard. For specific reactions like copper-catalyzed N-3 arylations, solvents like toluene or methanol can be crucial for achieving high selectivity.[8][9]

  • Temperature Control: Perform the reaction at room temperature or below. Lower temperatures favor the kinetic product (N-3) by preventing equilibration to the potentially more stable thermodynamic product (N-1).

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) will quickly react with the first-formed N-3 anion.

Protocol: Selective N-3 Benzylation of 5,5-Dimethylhydantoin
  • To a solution of 5,5-dimethylhydantoin (1 equiv.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equiv.) dropwise to the mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Q: How can I selectively target the N-1 position?

Underlying Principle: Targeting the less acidic N-1 position requires circumventing the kinetic preference for N-3. This can be achieved through three main strategies: (A) using specific base/solvent combinations that favor N-1, (B) employing steric hindrance, or (C) using a protecting group on N-3.

Troubleshooting Steps & Solutions:

  • Strategy A: Base and Solvent Optimization: A key finding has shown that using potassium bases, such as potassium tert-butoxide (tBuOK) or KHMDS, in tetrahydrofuran (THF) can remarkably favor direct N-1 alkylation.[2][3] While the exact mechanism is not fully clear, it is believed that the potassium cation and THF solvent system alters the reactivity of the hydantoin anion, favoring the N-1 position.[2]

  • Strategy B: Steric Hindrance: If the C-5 position is heavily substituted (e.g., 5,5-diphenylhydantoin), the steric bulk can make the N-3 position less accessible. While N-3 is still electronically favored, a bulky electrophile might react preferentially at the more accessible N-1 site.

  • Strategy C: Protecting Group Approach: This is the most robust and versatile method for guaranteeing N-1 selectivity. By temporarily "blocking" the reactive N-3 position, you can direct any subsequent reaction to the N-1 site.

Workflow: N-1 Alkylation via N-3 Protection

The following workflow illustrates the protecting group strategy, a cornerstone of synthetic chemistry for achieving chemoselectivity.[10][11]

G cluster_0 Step 1: N-3 Protection cluster_1 Step 2: N-1 Derivatization cluster_2 Step 3: Deprotection start Start with Hydantoin protect Protect N-3 Position (e.g., Michael addition with acrylonitrile) start->protect Base, Acrylonitrile n1_react Perform N-1 Alkylation (e.g., NaH, Alkyl Halide) protect->n1_react N-3 Protected Hydantoin deprotect Remove N-3 Protecting Group (e.g., Acidic/Basic Hydrolysis) n1_react->deprotect N-1 Alkylated, N-3 Protected Intermediate result Final N-1 Substituted Hydantoin deprotect->result G start What is your desired position of derivatization? pos_N3 N-3 Position start->pos_N3 pos_N1 N-1 Position start->pos_N1 pos_C5 C-5 Position start->pos_C5 cond_N3 Use Kinetic Control: - Weaker base (K₂CO₃) - Polar aprotic solvent (DMF) - Low temperature pos_N3->cond_N3 cond_N1_direct Direct N-1 Alkylation: - K-base (tBuOK) - THF solvent pos_N1->cond_N1_direct Direct Method cond_N1_protect Protection Strategy: 1. Protect N-3 (e.g., Michael Add.) 2. Alkylate N-1 3. Deprotect N-3 pos_N1->cond_N1_protect Robust Method cond_C5 Knoevenagel Condensation: - Aldehyde/Ketone - Base catalyst (Piperidine) - Reflux with water removal pos_C5->cond_C5

Caption: Decision tree for selecting a regioselective hydantoin derivatization strategy.

References

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.Chemical and Pharmaceutical Bulletin, 2021. URL
  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.PubMed, 2021. URL
  • Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts.Organic Letters, 2020. URL
  • Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts.
  • Strategies for N³‐arylation of hydantoins.
  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog.
  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.The Journal of Organic Chemistry, 2022. URL
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins.ACS Organic & Inorganic Au, 2022. URL
  • pKa Values for 5-substituted hydantoins.
  • Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10.
  • Hydantoin synthesis.Organic Chemistry Portal. URL
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research, 2024. URL
  • Knoevenagel condens
  • Chemical synthesis of C-5-monosubstituted hydantoins by...
  • Knoevenagel Condens

Sources

Technical Support Center: Optimizing the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction for the synthesis of hydantoins. As a cornerstone reaction for creating α-amino acid precursors and pharmacologically active heterocyles, its efficiency is paramount.[1] However, like any complex reaction, it is susceptible to side reactions and byproduct formation that can complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the Bucherer-Bergs synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted starting material. What's going wrong?

A1: Low conversion is a frequent challenge, often stemming from substrate reactivity or suboptimal reaction conditions. The core issue is typically the failure to efficiently form the key α-aminonitrile intermediate.

Causality and Explanation: The initial steps of the reaction involve the formation of a cyanohydrin, followed by its conversion to an α-aminonitrile.[2] Sterically hindered or electronically deactivated carbonyl compounds (like certain diaryl ketones) react sluggishly.[3] Standard conditions (e.g., 60-70°C in aqueous ethanol) may lack the energy to overcome the activation barrier for these challenging substrates.[3][4] Furthermore, volatile reactants like ammonia and carbon dioxide (from the decomposition of ammonium carbonate) can escape an open or poorly sealed system, shifting the equilibrium away from product formation.

Troubleshooting Steps & Solutions:

  • Increase Reaction Temperature and Pressure: For stubborn substrates like benzophenone, increasing the temperature to 110-150°C in a sealed vessel is critical.[3][5] This prevents the loss of volatile components and provides the necessary energy to drive the reaction forward. A study on 5,5-diphenylhydantoin synthesis showed a yield increase from 7% at 60°C to 75% at 110°C in a closed system.[3]

  • Optimize the Solvent System: While aqueous ethanol is standard, solvents like propylene glycol or melted acetamide can improve the solubility of nonpolar substrates and allow for higher reaction temperatures.[3] For difficult cases, dimethylformamide (DMF) has also been recommended.[4]

  • Consider Reaction Time: Some substrates simply require longer reaction times. The synthesis of phenytoin from benzophenone saw yields increase from 7% after 10 hours to 67% after 90 hours under standard conditions.[3]

  • Utilize Reaction Intensification Techniques: Modern methods can dramatically improve conversion.

    • Ultrasonication: Applying ultrasonic irradiation can accelerate the reaction, often allowing for lower temperatures and shorter times, which can also minimize degradation byproducts.[6]

    • Continuous Flow: A continuous flow setup with a heated and pressurized reactor minimizes headspace, improves mixing of biphasic systems, and enables almost quantitative conversions in minutes rather than hours.[7]

Starting MaterialSolventTemperature (°C)Time (h)SystemYield (%)Reference
Benzophenone60% Ethanol58-6210Open7[3]
Benzophenone60% Ethanol58-6290Open67[3]
Benzophenone60% Ethanol110Not specifiedClosed Vessel75[3]
BenzophenonePropylene GlycolNot specifiedNot specifiedSteel Bomb91-96[3]
Q2: My primary isolated product is the cyanohydrin, not the desired hydantoin. How do I push the reaction forward?

A2: Stalling at the cyanohydrin stage indicates that the subsequent nucleophilic substitution by ammonia to form the α-aminonitrile is the rate-limiting step.[3] This is a known failure mode, particularly with certain complex substrates.

Causality and Explanation: The Bucherer-Bergs reaction proceeds through two key intermediates: the cyanohydrin and the α-aminonitrile.[3] The formation of the cyanohydrin is a reversible equilibrium. For the reaction to proceed, this intermediate must be trapped by ammonia to form the aminonitrile, which then enters the irreversible cyclization cascade. If the concentration of ammonia is too low (e.g., from decomposed ammonium carbonate) or the cyanohydrin is particularly stable, the reaction can stall.

Troubleshooting Steps & Solutions:

  • Ensure High-Quality Ammonium Carbonate: Ammonium carbonate readily decomposes into ammonia, carbon dioxide, and water. Use a fresh bottle or verify the quality of your reagent. A molar ratio of at least 2:1 for ammonium carbonate to the carbonyl substrate is recommended to ensure a sufficient concentration of ammonia.[2]

  • Control the pH: The reaction should be maintained at a slightly alkaline pH (around 8-9).[2] These conditions favor the presence of free ammonia (NH₃) as the active nucleophile over the non-nucleophilic ammonium ion (NH₄⁺). Ammonium carbonate itself acts as a buffer in this range. Avoid acidic conditions, which would protonate the ammonia and halt the reaction.

  • Increase Ammonia Concentration: In particularly difficult cases, the reaction can be run with an external source of ammonia, such as in a solution of aqueous or alcoholic ammonia, to drive the equilibrium toward the aminonitrile.

G cluster_0 Problem Identification cluster_1 Primary Intervention cluster_2 Secondary Intervention cluster_3 Desired Outcome P1 Reaction stalls at Cyanohydrin intermediate S1 Verify & Increase effective Ammonia Concentration P1->S1 S1a Use fresh (NH₄)₂CO₃ (>2 equivalents) S1->S1a S1b Ensure pH is 8-9 S1->S1b S1c Consider adding aqueous NH₃ S1->S1c S2 Increase Reaction Temperature (in a sealed vessel) S1->S2 If stalling persists O1 Formation of α-Aminonitrile S1->O1 S2a Promotes conversion of Cyanohydrin to Aminonitrile S2->S2a S2->O1 O2 Successful Cyclization to Hydantoin O1->O2

Caption: Troubleshooting workflow for stalled cyanohydrin formation.

Q3: During workup, I'm getting a significant amount of a water-soluble, acidic byproduct instead of my hydantoin. What is it and how do I prevent it?

A3: This byproduct is almost certainly the corresponding α-ureido acid, which results from the hydrolysis of the hydantoin ring.[3] This is a classic workup issue caused by overly harsh pH conditions.

Causality and Explanation: Hydantoins are cyclic ureides and are susceptible to ring-opening hydrolysis under both strongly acidic and strongly basic conditions.[3][4] Many standard protocols call for acidification with a strong acid (e.g., HCl) to precipitate the product.[5] If the pH drops too low or the product is exposed to the acid for too long, especially at elevated temperatures, the hydantoin ring will open to form the more water-soluble α-ureido acid, which will be lost during filtration.

Preventative Protocol: Mild Workup for Hydantoin Isolation

  • Cool the Reaction Mixture: After the reaction is complete, cool the vessel to room temperature and then further in an ice bath. This will often cause the hydantoin product to begin precipitating, especially if it is poorly soluble in the reaction medium.

  • Dilute with Water: Slowly add cold water to the reaction mixture. This further decreases the solubility of the organic product and helps dissolve inorganic salts.

  • Neutralize, Don't Over-Acidify: Instead of acidifying with concentrated HCl to a low pH, adjust the pH carefully. Use a more dilute acid (e.g., 1M HCl or acetic acid) and add it dropwise while monitoring with a pH meter or pH paper. Aim for a final pH of 6-7.

  • Isolate the Product: Collect the precipitated solid by vacuum filtration.

  • Wash Thoroughly: Wash the filter cake with copious amounts of cold water to remove any remaining inorganic salts (e.g., K₂CO₃, KCl) and then with a small amount of a cold nonpolar solvent (like hexane or ether) to remove any unreacted starting material.

  • Purification: The crude product is often pure enough for many applications. If further purification is needed, recrystallization from a suitable solvent (ethanol/water mixtures are common) is the preferred method.[8]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanistic pathway leading to the main byproducts?

The Bucherer-Bergs reaction is a network of equilibria. Byproducts arise when the reaction is diverted from the main pathway or when the final product degrades. The diagram below illustrates the central pathway and key diversion points.

BuchererBergs Carbonyl Carbonyl (Aldehyde/Ketone) HCN + HCN/CN⁻ Carbonyl->HCN Unreacted Unreacted Starting Material Carbonyl->Unreacted Low Reactivity/ Suboptimal Conditions Cyanohydrin Cyanohydrin (Intermediate) Cyanohydrin->Carbonyl Equilibrium Reversion NH3 + NH₃ Cyanohydrin->NH3 Aminonitrile α-Aminonitrile (Key Intermediate) CO2 + CO₂ Aminonitrile->CO2 CarbamicAcid Carbamic Acid Derivative Hydantoin Hydantoin (Product) CarbamicAcid->Hydantoin Intramolecular Cyclization UreidoAcid α-Ureido Acid (Hydrolysis Byproduct) Hydantoin->UreidoAcid Harsh Workup (Acid/Base Hydrolysis) HCN->Cyanohydrin NH3->Aminonitrile CO2->CarbamicAcid

Caption: Core mechanism and pathways to common byproducts.

  • Unreacted Starting Material: Results from low substrate reactivity or insufficient energy input.[3]

  • Stalled Cyanohydrin: The equilibrium between the carbonyl and cyanohydrin is not effectively pushed forward by ammonia.[3]

  • α-Ureido Acid: The desired hydantoin product undergoes ring-opening hydrolysis during a harsh acidic or basic workup.[3][4]

FAQ 2: Are there modern modifications to the classical protocol that can improve yield and purity?

Yes, several modifications to the original Bucherer-Bergs protocol have been developed to enhance its efficiency and scope.

  • Hoyer Modification: This involves heating the standard reaction mixture under an atmosphere of carbon dioxide in a closed, pressurized system.[4] The increased CO₂ pressure helps to drive the carboxylation of the aminonitrile intermediate, improving yields for certain substrates.

  • Microwave-Assisted Synthesis: Using microwave irradiation as the energy source can dramatically reduce reaction times from hours to minutes. This rapid heating can also minimize the formation of thermal degradation byproducts.

  • Phase-Transfer Catalysis: For biphasic reactions (e.g., a water-insoluble ketone), a phase-transfer catalyst can facilitate the transport of the aqueous cyanide and carbonate reagents into the organic phase, accelerating the reaction.

  • Use of Alternative Reagents: Some protocols replace ammonium carbonate with ammonium acetate, particularly at higher temperatures.[5] Additionally, using trimethylsilyl cyanide (TMSCN) to generate HCN in situ has been reported in some modified, multi-step procedures.[9]

FAQ 3: How can I purify my hydantoin product if it is contaminated with byproducts?

Purification strategies depend on the nature of the impurities.

  • For Unreacted Starting Material: If the starting carbonyl is nonpolar, it can often be removed by washing the crude solid product with a nonpolar solvent like hexanes or diethyl ether, in which the hydantoin is typically insoluble. If this fails, column chromatography is effective.

  • For α-Ureido Acid: This byproduct is acidic and more polar than the hydantoin. A simple purification involves dissolving the crude mixture in a basic aqueous solution (e.g., 5% sodium hydroxide), filtering off any insoluble unreacted ketone, and then carefully re-precipitating the hydantoin by neutralizing to pH 7.[5] The ureido acid will remain in the aqueous solution as its carboxylate salt.

  • For Complex Mixtures: When simple extraction or recrystallization fails, flash column chromatography on silica gel is the most reliable method. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is usually effective.

References

  • Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. [Link]
  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. [Link]
  • Cafferty, B. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Bucherer–Bergs Reaction. [Link]
  • Taillades, J., et al. (1998). Mechanism of the Bücherer-Berg conversion of α-aminonitriles 1 into hydantoins 5 in presence of CO2.
  • ResearchGate. (2023). How do we purify the product (carbohydrate chemistry)
  • Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

Sources

Technical Support Center: Crystallization of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for optimizing the crystallization of 5-Benzyl-5-phenylimidazolidine-2,4-dione (MW: 266.29 g/mol ).[1] This resource is designed for researchers, chemists, and drug development professionals who are working on the purification and solid-state form control of this molecule. As a hydantoin derivative, its structure features key hydrogen bond donors and acceptors that significantly influence its solubility and crystallization behavior.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and systematically optimize your crystallization protocols, moving from fundamental problems to advanced solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: I've just completed the synthesis. Which solvent should I try first for recrystallization?

A1: Based on protocols for structurally similar hydantoin compounds, ethanol is an excellent starting point.[2][3] The imidazolidine-2,4-dione core has both hydrogen bond donating (N-H) and accepting (C=O) sites, leading to good solubility in polar protic solvents like ethanol at elevated temperatures, and lower solubility upon cooling. This temperature-dependent solubility differential is the fundamental requirement for successful cooling crystallization.[4]

Q2: My compound won't dissolve in the chosen solvent, even with heating. What should I do?

A2: This indicates the solvent is too "poor" for your compound. You should select a more polar or better-matching solvent. If you are using a non-polar solvent like hexane, switch to a more polar option like ethyl acetate, acetone, or ethanol. The goal is to find a solvent that fully dissolves the compound near its boiling point.

Q3: My compound dissolves completely but doesn't crystallize upon cooling. What's wrong?

A3: This means the solution is not supersaturated upon cooling; the solvent is too "good." The compound remains fully dissolved. To induce crystallization, you need to achieve supersaturation.[5][6] You can:

  • Reduce the volume of the solvent by gentle evaporation to increase the compound's concentration.

  • Add an "anti-solvent" (a solvent in which your compound is insoluble, e.g., water or hexane if using ethanol) dropwise until turbidity persists.

  • Cool the solution to a lower temperature using an ice bath or refrigerator. Disturbances like vibrations or temperature fluctuations should be minimized during this process.[7]

Q4: How can I induce nucleation if no crystals form in a supersaturated solution?

A4: If a solution is supersaturated but reluctant to nucleate, you can try the following methods:

  • Scratching: Gently scratch the inside surface of the glass vessel below the solution level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

  • Seeding: Add a single, tiny crystal of this compound from a previous successful batch. This provides a template for crystal growth.[7]

  • Ultrasonic Bath: Briefly place the sealed vessel in an ultrasonic bath. The high-frequency vibrations can sometimes provide the energy needed to initiate nucleation.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex crystallization challenges.

Workflow for Crystallization Troubleshooting

The following diagram outlines a logical path for diagnosing and solving common crystallization problems.

G cluster_start Initial State cluster_outcome Observed Outcome cluster_solutions Troubleshooting Paths start Supersaturated Solution Prepared outcome What is the result? start->outcome crystals High-Quality Crystals outcome->crystals Success poor_crystals Poor Quality Crystals (Needles, Powder) outcome->poor_crystals Problem oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Problem no_solid No Solid Forms outcome->no_solid Problem sol_poor Action: Slow down crystallization. - Reduce cooling rate - Use vapor diffusion - Use a slightly better solvent poor_crystals->sol_poor sol_oil Action: Reduce supersaturation rate. - Use a more dilute solution - Slow down anti-solvent addition - Choose a different solvent system oiling_out->sol_oil sol_no Action: Increase supersaturation. - Concentrate solution - Add anti-solvent - Cool to lower temperature - Induce nucleation (scratch/seed) no_solid->sol_no

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Problem 1: The compound "oils out," forming a viscous liquid or amorphous solid instead of crystals.

  • Causality: This occurs when the level of supersaturation is too high. Instead of molecules having time to arrange into an ordered crystal lattice, they rapidly crash out of the solution as a disordered, liquid-like phase (oiling out) or an amorphous solid.[8] This is common when a solution is cooled too quickly or when a large volume of anti-solvent is added at once.

  • Solutions in Q&A Format:

    • Q: How can I slow down the rate of supersaturation? A: Reduce the rate of change. If using cooling crystallization, slow the cooling rate by insulating the flask (e.g., wrap in glass wool) or using a programmable cooling bath. If using an anti-solvent, add it drop-by-drop with vigorous stirring, allowing the solution to equilibrate between additions.

    • Q: Should I change my initial concentration? A: Yes. Start with a more dilute solution. This requires a greater change in temperature or more anti-solvent to achieve supersaturation, giving the system more time to nucleate and grow properly.

    • Q: Could the solvent choice be the problem? A: Absolutely. Oiling out is frequent in solvent/anti-solvent systems where the two solvents are not perfectly miscible or when the initial solvent is extremely good and the anti-solvent is extremely poor. Try finding a single solvent system for cooling crystallization or a different anti-solvent that is more miscible with your primary solvent.

Problem 2: The product is a very fine powder or a mass of tiny needles.

  • Causality: This outcome suggests that the rate of nucleation significantly exceeds the rate of crystal growth.[7][9] When nucleation is too rapid, a vast number of small crystals form simultaneously, competing for the available solute and preventing any of them from growing to a significant size. This is often caused by high supersaturation or the presence of fine impurities that act as nucleation sites.

  • Solutions in Q&A Format:

    • Q: How do I favor crystal growth over nucleation? A: The key is to maintain a state of low-to-moderate supersaturation for an extended period.[5] This is the "metastable zone" where existing crystals will grow, but new nucleation is less likely. Slowing down the entire process—slower cooling, slower evaporation, or slower anti-solvent addition—is the most effective strategy.

    • Q: My crude material is slightly impure. Could this be the cause? A: Yes, impurities can disrupt the crystallization process or act as nucleation sites, leading to poor crystal quality.[6] Consider purifying the crude material first using a different technique (e.g., column chromatography) or performing a "hot filtration" step. Dissolve the compound in a minimum of hot solvent and quickly filter it through a pre-heated funnel to remove insoluble impurities before allowing it to cool and crystallize.

    • Q: Are there alternative crystallization methods to try? A: Yes. For finer control, try the vapor diffusion method . Dissolve your compound in a small vial using a good, volatile solvent (e.g., acetone or methanol). Place this inner vial inside a larger, sealed jar containing a poor, more volatile solvent (the anti-solvent, e.g., hexane). The anti-solvent will slowly diffuse into the inner vial, gradually inducing crystallization and often yielding high-quality single crystals.[7]

Problem 3: The crystallization results are inconsistent from batch to batch.

  • Causality: Inconsistency often points to polymorphism, where a single compound can form multiple different crystal structures.[9][10][11] Each polymorph can have different properties (solubility, stability, melting point) and may be favored under slightly different conditions (e.g., temperature, solvent, impurities). Uncontrolled variations in your procedure can lead to the formation of different polymorphs.

  • Solutions in Q&A Format:

    • Q: How can I ensure I get the same crystal form every time? A: Strict process control is essential.[12] Precisely control and document all parameters: starting material purity, solvent volumes, dissolution temperature, cooling rate, and stirring speed. The most robust method to ensure consistency is seeding . Introduce a small amount of the desired polymorph to the supersaturated solution to direct the crystallization outcome.

    • Q: What solvents are more likely to produce different polymorphs? A: Solvents that can incorporate into the crystal lattice to form solvates can increase polymorphic complexity. Additionally, switching between protic (e.g., ethanol) and aprotic (e.g., acetone) solvents can change the hydrogen bonding environment and favor different packing arrangements. A thorough polymorphic screen using a wide range of solvents is often necessary in pharmaceutical development.

    • Q: How do I know if I have different polymorphs? A: You will need analytical characterization. Techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy can distinguish between different crystal forms.

Part 3: Experimental Protocols and Data

Protocol 1: Systematic Solvent Screening

This protocol helps identify suitable solvents for crystallization.

Objective: To determine the solubility of this compound in various solvents at room temperature and at reflux to identify candidates for cooling crystallization or solvent/anti-solvent systems.

Methodology:

  • Place approx. 10-20 mg of your compound into several labeled test tubes or small vials.

  • To each vial, add a different solvent from the list below, starting with 0.5 mL.

  • Observe and record solubility at room temperature ("Cold").

  • If insoluble, gently heat the vial to the solvent's boiling point ("Hot") and record the solubility.

  • If it dissolves when hot, place the vial in an ice bath and observe if a precipitate forms.

  • Record all observations in a table similar to the one below.

Solvent Selection Logic

G start Test Solubility of Compound in a Given Solvent q1 Soluble at Room Temp? start->q1 q2 Soluble when Heated? q1->q2 No res1 Result: Good Solvent (Use as primary solvent for anti-solvent method) q1->res1 Yes res2 Result: Potential Cooling Crystallization Solvent q2->res2 Yes res3 Result: Poor Solvent (Use as anti-solvent) q2->res3 No

Caption: Logic diagram for classifying solvents based on solubility tests.

Table 1: Example Solvent Screening Data
Solvent ClassSolvent"Cold" Solubility (25°C)"Hot" Solubility (Reflux)Outcome / Recommended Method
Polar Protic EthanolSparingly SolubleSolubleExcellent for Cooling Crystallization
MethanolSolubleVery SolubleGood Solvent (Potential for Anti-Solvent)
WaterInsolubleInsolubleExcellent Anti-Solvent
Polar Aprotic AcetoneSolubleVery SolubleGood Solvent (Potential for Anti-Solvent)
Ethyl AcetateSparingly SolubleSolubleGood for Cooling Crystallization
DMFVery SolubleVery SolubleToo strong; avoid for crystallization
Non-Polar TolueneSparingly SolubleSolublePossible for Cooling Crystallization
HexaneInsolubleInsolubleExcellent Anti-Solvent

References

  • An update on CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects - Taylor & Francis Online
  • CYP2C9 polymorphisms and phenytoin metabolism: implic
  • CYP2C9 polymorphisms in epilepsy: influence on phenytoin tre
  • Impact of Genetic Polymorphisms on Phenytoin Pharmacokinetics and Clinical Outcomes in the Middle East and North Africa Region - PMC, NIH
  • CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects - Taylor & Francis Online
  • Crystalliz
  • Guide for crystalliz
  • This compound - Vulcanchem
  • Modeling of the Crystallization Conditions for Organic Synthesis Product Purific
  • Pharmaceutical Crystalliz
  • Optimiz
  • This compound synthesis - ChemicalBook
  • Optimizing Crystallization Processes for Higher Yields - Zhanghua
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione - NIH
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione - bepls
  • The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • Improving Drug Solubility By Preventing Crystalliz
  • Synthesis of imidazolidine 2,4 – dione deriv
  • 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione - PMC, NIH
  • Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PubMed
  • This compound | 4927-43-9 - ChemicalBook
  • (5Z)
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
  • 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0 - M
  • (PDF)

Sources

Technical Support Center: Analytical Method Development for 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 5-Benzyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth advice in a user-friendly question-and-answer format. Here, we will explore the nuances of developing and troubleshooting robust analytical methods for this compound, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an analytical method for this compound?

A1: The main challenges stem from the need to separate the active pharmaceutical ingredient (API) from structurally similar impurities. These impurities can arise from the synthesis process or degradation. The hydantoin ring in the molecule's structure can be susceptible to hydrolysis under certain pH conditions, leading to the formation of degradation products. Therefore, a stability-indicating method is often required.

Q2: Which analytical technique is most suitable for the analysis of this compound and its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique. It offers a good balance of resolution, sensitivity, and robustness for separating the parent compound from its potential impurities. The chromophores in the phenyl and benzyl groups allow for sensitive UV detection.

Q3: What are the likely impurities I should expect in a sample of this compound?

A3: Potential impurities can include starting materials from the synthesis, such as benzil and urea, or by-products from side reactions.[1][2] Degradation products may also be present, arising from hydrolysis of the hydantoin ring. A forced degradation study is recommended to identify potential degradation products and ensure the analytical method can separate them from the main compound.

Q4: What are the key parameters to consider when developing an HPLC method for this compound?

A4: The critical parameters for method development include:

  • Column Chemistry: A C18 column is a good starting point due to the non-polar nature of the molecule.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically used. The pH of the buffer can significantly impact the retention and peak shape of the analytes, especially if any of them have ionizable groups.[3]

  • Detection Wavelength: A photodiode array (PDA) detector is useful for initial method development to determine the optimal detection wavelength for both the API and its impurities.

  • Column Temperature: Maintaining a consistent column temperature helps ensure reproducible retention times.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue that can compromise quantification.[6]

  • Potential Causes:

    • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic functional groups on the analyte, causing tailing.

    • Column Overload: Injecting too much sample can lead to peak tailing.[6]

    • Mismatched Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.[4][6]

  • Solutions:

    • Adjust Mobile Phase pH: For hydantoin-containing compounds, adjusting the mobile phase pH can suppress the ionization of silanol groups and improve peak shape.[3]

    • Use a Base-Deactivated Column: Employing a column with end-capping can reduce silanol interactions.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[6]

    • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[7]

    • Use a Guard Column and Proper Column Cleaning: A guard column can protect the analytical column from contaminants.[4] Regular column washing is also recommended.

Inconsistent Retention Times

Q: The retention times of my peaks are shifting between injections. What should I investigate?

A: Drifting retention times can make peak identification and quantification unreliable.

  • Potential Causes:

    • Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.[5]

    • Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the organic component of the mobile phase.[5]

    • Fluctuations in Column Temperature: Lack of a column oven or inconsistent temperature control.[5]

    • Pump Issues: Leaks or malfunctioning pump seals can lead to an inconsistent flow rate.[4][5]

  • Solutions:

    • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate, especially when changing mobile phases.[5]

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the reservoirs covered to prevent evaporation.[5]

    • Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[5]

    • System Maintenance: Regularly check for leaks and perform routine maintenance on the pump.[4]

Presence of Unexpected Peaks (Ghost Peaks)

Q: I am seeing unexpected peaks in my chromatogram, even in a blank injection. What could be the source?

A: Ghost peaks can interfere with the peaks of interest and lead to inaccurate results.

  • Potential Causes:

    • Contaminated Mobile Phase or Diluent: Impurities in the solvents used.

    • Carryover from Previous Injections: Residue from a previous, more concentrated sample remaining in the injector or column.

    • Sample Degradation: The sample may be degrading in the autosampler.

    • Bleed from the Column or other System Components.

  • Solutions:

    • Use High-Purity Solvents: Filter all mobile phases through a 0.45 µm or 0.22 µm filter.[6]

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs.

    • Analyze Samples Promptly: If the sample is unstable, analyze it as soon as possible after preparation or use a cooled autosampler.

    • Perform a Blank Gradient Run: Run a blank gradient to identify if the ghost peaks are related to mobile phase contamination.

Experimental Protocols

Starting RP-HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A to 20% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Sample Preparation
  • Accurately weigh about 10 mg of the this compound sample.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9] This includes impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8][9] This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Visualizations

General Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation DefineObjective Define Analytical Objective (e.g., Impurity Profiling) GatherInfo Gather Information on Analyte (pKa, solubility, UV spectra) DefineObjective->GatherInfo SelectColumn Select Initial Column & Mobile Phase GatherInfo->SelectColumn InitialRuns Perform Initial Chromatographic Runs SelectColumn->InitialRuns OptimizeParams Optimize Parameters (Gradient, pH, Temperature) InitialRuns->OptimizeParams PeakTailing Address Peak Tailing/Splitting OptimizeParams->PeakTailing Resolution Improve Resolution OptimizeParams->Resolution MethodValidation Perform Method Validation (ICH Q2) OptimizeParams->MethodValidation PeakTailing->OptimizeParams Resolution->OptimizeParams SystemSuitability Establish System Suitability Criteria MethodValidation->SystemSuitability FinalMethod Finalize Method Protocol SystemSuitability->FinalMethod TroubleshootingTree Start Poor Peak Resolution CheckGradient Is the gradient slope optimal? Start->CheckGradient AdjustGradient Adjust Gradient Slope (shallower for better resolution) CheckGradient->AdjustGradient No CheckMobilePhase Is mobile phase pH appropriate? CheckGradient->CheckMobilePhase Yes FinalCheck Resolution Improved? AdjustGradient->FinalCheck AdjustpH Adjust pH to alter selectivity CheckMobilePhase->AdjustpH No CheckColumn Is the column chemistry suitable? CheckMobilePhase->CheckColumn Yes AdjustpH->FinalCheck ChangeColumn Try a different column chemistry (e.g., C8, Phenyl-Hexyl) CheckColumn->ChangeColumn No CheckColumn->FinalCheck Yes ChangeColumn->FinalCheck FinalCheck->Start No End Method Optimized FinalCheck->End Yes

Caption: A decision tree for troubleshooting poor peak resolution.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • ICH. Quality Guidelines.
  • Slideshare. (n.d.).
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025, August 10). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
  • DergiPark.
  • International Journal of Chemical and Pharmaceutical Analysis.
  • SciSpace. (2017). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form.
  • bepls. (2023, May 22). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
  • MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study.
  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • ScienceScholar. (2022, April 27).
  • Journal of University of Anbar for Pure Science. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione.
  • pmf.kg.ac.rs.

Sources

Technical Support Center: Enhancing the Bioavailability of 5-Benzyl-5-phenylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively working to enhance the oral bioavailability of 5-Benzyl-5-phenylimidazolidine-2,4-dione and its derivatives. The imidazolidine-2,4-dione scaffold is a critical pharmacophore in numerous bioactive compounds, but its derivatives often exhibit poor aqueous solubility, which significantly hampers their therapeutic potential.[1][2][3] This guide provides a structured, in-depth approach to troubleshooting and overcoming common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have regarding the bioavailability of this compound derivatives.

Q1: What are the primary factors limiting the oral bioavailability of this compound derivatives?

A1: The primary limiting factors are typically low aqueous solubility and potentially high first-pass metabolism.[4][5] The core structure, while providing a rigid scaffold for biological activity, is largely non-polar, leading to poor dissolution in gastrointestinal fluids.[3] Furthermore, the liver can extensively metabolize these compounds before they reach systemic circulation, reducing the amount of active drug available.[6][7]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?

A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[8] It helps predict a drug's oral absorption characteristics. Derivatives of this compound are often classified as BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Understanding your compound's BCS class is crucial for selecting the most appropriate bioavailability enhancement strategy.[9]

Q3: What are the main strategies to enhance the bioavailability of these derivatives?

A3: Key strategies focus on improving solubility and/or protecting the drug from first-pass metabolism. These include:

  • Chemical Modifications: Prodrug synthesis.[10][11][12]

  • Physical Modifications: Particle size reduction (micronization, nanonization) and formulation into amorphous solid dispersions.[9][13]

  • Formulation-Based Approaches: Use of lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and nanoparticle-based carriers.[5][14][15][16]

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments, complete with underlying principles and actionable protocols.

Issue 1: Poor Aqueous Solubility and Dissolution Rate
Q: My this compound derivative shows very low solubility in aqueous buffers, leading to inconsistent in vitro dissolution results. What are my options?

A: This is a common challenge. The immediate goal is to increase the surface area available for dissolution or to present the drug in a higher energy, more soluble form.

Underlying Principle: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles and their saturation solubility. By increasing either of these, we can enhance the dissolution rate.

Troubleshooting Workflow:

G start Low Aqueous Solubility Detected strategy Select Enhancement Strategy start->strategy micronization Particle Size Reduction (Micronization/Nanonization) strategy->micronization Physical Modification asd Amorphous Solid Dispersion (ASD) strategy->asd Formulation prodrug Chemical Modification (Prodrug Approach) strategy->prodrug Chemical Modification evaluate Evaluate Solubility & Dissolution micronization->evaluate asd->evaluate prodrug->evaluate success Proceed to Permeability Studies evaluate->success Significant Improvement fail Re-evaluate Strategy evaluate->fail No/Minor Improvement fail->strategy

Caption: Decision workflow for addressing low aqueous solubility.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Amorphous solid dispersions (ASDs) are a proven technique to enhance the solubility of poorly water-soluble drugs by maintaining the drug in an amorphous, higher-energy state within a polymer matrix.[8][17]

Step-by-Step Methodology:

  • Polymer Selection: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[18][19] The choice depends on the physicochemical properties of your specific derivative.

  • Solvent System: Identify a common solvent that dissolves both your this compound derivative and the selected polymer. Dichloromethane, methanol, or a mixture are often effective.

  • Preparation:

    • Dissolve the drug and polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Use a rotary evaporator to remove the solvent under reduced pressure. This should be done at a controlled temperature to avoid thermal degradation.

    • Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • Perform in vitro dissolution studies comparing the ASD to the pure crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Data Presentation Example:

FormulationDrug:Polymer Ratio (w/w)Kinetic Solubility (µg/mL) in Simulated Intestinal Fluid (pH 6.8)
Crystalline Drug-5.2 ± 0.8
ASD with PVP K301:385.6 ± 4.3
ASD with HPMC1:372.1 ± 3.9
ASD with Soluplus®1:3110.4 ± 6.1
Issue 2: Suspected High First-Pass Metabolism
Q: My compound has good solubility and permeability in vitro, but the in vivo oral bioavailability is still very low. How can I investigate and overcome potential first-pass metabolism?

A: This scenario strongly suggests that your compound is being significantly metabolized by the liver and/or gut wall before reaching systemic circulation.[6][7][20]

Underlying Principle: First-pass metabolism is the pre-systemic elimination of a drug. Bypassing the portal circulation or protecting the drug from metabolic enzymes are key strategies to mitigate this effect.[6][21][22]

Troubleshooting Workflow:

G start Low In Vivo Bioavailability (Good Solubility & Permeability) hypothesis Hypothesize High First-Pass Metabolism start->hypothesis investigate In Vitro Metabolic Stability Assay (Liver Microsomes/S9 Fraction) hypothesis->investigate confirm Confirm High Metabolism investigate->confirm strategy Select Mitigation Strategy confirm->strategy prodrug Prodrug Design strategy->prodrug nano Nanoparticle Formulation (e.g., Lipid-Based) strategy->nano route Alternative Route (e.g., Sublingual) [For Preclinical Assessment] strategy->route evaluate In Vivo Pharmacokinetic Study prodrug->evaluate nano->evaluate route->evaluate success Improved Bioavailability evaluate->success Significant Increase in AUC fail Re-evaluate Metabolic Pathway & Formulation evaluate->fail No/Minor Improvement fail->strategy

Caption: Workflow for addressing suspected high first-pass metabolism.

Protocol 2: Prodrug Synthesis to Enhance Bioavailability

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[10][11][23] This approach can be used to mask the part of the molecule susceptible to first-pass metabolism or to improve solubility.[12][24]

Step-by-Step Methodology (Conceptual Example):

  • Identify Metabolic Soft Spot: Use in silico prediction tools or in vitro metabolism studies to identify the likely site of metabolism on your this compound derivative.

  • Select Promoieties: Choose a suitable promoiety to attach to the metabolic soft spot. For example, an ester or a phosphate group can be added to a hydroxyl group to improve water solubility and potentially alter metabolic pathways.

  • Synthesis: Synthesize the prodrug using standard organic chemistry techniques. For instance, an ester prodrug can be formed by reacting a hydroxyl group on your parent molecule with an appropriate acyl chloride or carboxylic acid.

  • In Vitro Conversion Studies: Incubate the prodrug in plasma and liver homogenates to confirm that it converts back to the active parent drug.

  • In Vivo Evaluation: Conduct a pharmacokinetic study in an appropriate animal model, comparing the oral bioavailability of the prodrug to the parent drug.

Issue 3: Poor Permeability Across Intestinal Epithelium
Q: My formulation provides good dissolution, but Caco-2 cell permeability assays indicate low transport. How can I improve intestinal absorption?

A: Low permeability suggests the compound struggles to cross the intestinal cell layer, a characteristic of BCS Class IV drugs. Strategies should focus on enhancing permeation.

Underlying Principle: Intestinal permeability can be enhanced by using excipients that modulate tight junctions, inhibiting efflux transporters (like P-glycoprotein), or utilizing lipid absorption pathways.[25]

Troubleshooting Strategies:

  • Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanoparticles can improve its interaction with and transport across the intestinal mucosa.[14][15][16][26] Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are particularly promising as they can be taken up by the lymphatic system, which also helps to bypass first-pass metabolism.[25][27]

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular drug transport. However, this approach must be carefully evaluated for potential toxicity.

  • Lipid-Based Formulations: Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can present the drug in a solubilized state within fine oil droplets, which can enhance absorption through lipid uptake mechanisms.[5]

Protocol 3: Development of a Solid Lipid Nanoparticle (SLN) Formulation

Step-by-Step Methodology:

  • Lipid and Surfactant Screening:

    • Determine the solubility of your drug in various solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO) and surfactants (e.g., Poloxamer 188, Tween® 80).

  • Preparation of SLNs (High-Pressure Homogenization Method):

    • Melt the solid lipid and dissolve the drug in the molten lipid.

    • Prepare a hot aqueous surfactant solution.

    • Add the hot lipid phase to the hot aqueous phase and mix with a high-shear homogenizer to form a coarse pre-emulsion.

    • Pass the pre-emulsion through a high-pressure homogenizer for several cycles until a nano-sized emulsion is formed.

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize, forming the SLNs.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in each fraction.

    • Assess drug release from the SLNs using a dialysis bag method.

  • In Vitro and In Vivo Evaluation:

    • Evaluate the permeability of the SLN formulation using a Caco-2 cell monolayer.

    • Conduct an oral pharmacokinetic study in an animal model to compare the bioavailability of the SLN formulation to a simple suspension of the drug.

Section 3: In Vitro-In Vivo Correlation (IVIVC)

Q: How can I be sure that my in vitro dissolution results are predictive of in vivo performance?

A: Establishing an In Vitro-In Vivo Correlation (IVIVC) is the goal. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution) and an in vivo response (like plasma drug concentration).[28][29][30]

Key Steps to Develop a Level A IVIVC:

  • Develop Multiple Formulations: Create at least two, preferably three or more, formulations with different release rates (e.g., fast, medium, slow).

  • In Vitro Dissolution Testing: Characterize the dissolution profiles of all formulations under identical conditions.

  • In Vivo Pharmacokinetic Studies: Administer each formulation to a study population (e.g., animal model or human volunteers) and obtain plasma concentration-time profiles.

  • Data Analysis:

    • Deconvolute the in vivo plasma concentration data to obtain the fraction of drug absorbed over time.

    • Plot the in vitro fraction dissolved against the in vivo fraction absorbed.

  • Correlation: If a point-to-point relationship exists, you have established a Level A IVIVC.[29] This is a powerful tool that can be used to justify formulation changes and set meaningful dissolution specifications without the need for additional in vivo studies.[31][32]

References

  • Rautio, J., et al. (2017). The prodrug approach: a successful tool for improving drug solubility. Molecules.
  • Pathak, K., & Saraf, S. (2025). Nanoparticle Drug Delivery System for Bioavailability Enchancement. Journal of Chemical Health Risks.
  • Zhang, Y., et al. (2021). Summary of the commonly used excipients for preparation of solid dispersions.
  • Patel, J., et al. (2014). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare.
  • Sharma, D., et al. (2020). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed.
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Das, R. J. (2024). Nano-drug delivery systems for the enhancement of bioavailability and bioactivity. SciSpace.
  • Ude, C. C., et al. (2021). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC - NIH.
  • ManTech Publications. (n.d.). Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy.
  • IJCRT.org. (2025). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
  • Huang, S. (n.d.). Enhancing Bioavailability through Nanoscale Drug Delivery. Longdom Publishing.
  • Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. PubMed.
  • University of Nottingham. (2004). Understanding First Pass Metabolism. University of Nottingham.
  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. OUCI.
  • de Oliveira, R. B., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
  • Premier Consulting. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
  • Li, W., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT.
  • Al-Tabakha, M. M. (2010). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
  • Ravouru, N. (2018).
  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. PubMed.
  • Abdul Nasser, A. J., et al. (2012). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • Wikipedia. (n.d.). First pass effect. Wikipedia.
  • da Silva, A. C. S., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • American Pharmaceutical Review. (n.d.). Dispersion Excipients. American Pharmaceutical Review.
  • Romanski, F. (2020). Role of excipients in amorphous solid dispersions. BASF.
  • Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
  • Ahmed, I. (2025). First-Pass Metabolism and Its Effect on Bioavailability.
  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.
  • Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com.
  • Williams, R. O., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
  • Vulcanchem. (n.d.). This compound - 4927-43-9. Vulcanchem.
  • Eur J Pharmacol. (2021). 5-Benzylidene, 5-benzyl, and 3-benzylthiazolidine-2,4-diones as potential inhibitors of the mitochondrial pyruvate carrier: Effects on mitochondrial functions and survival in Drosophila melanogaster. PubMed.
  • bepls. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls.
  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.
  • ResearchGate. (2025). (S)-5-Benzyl- and 5-benzylidene-imidazo-4-one derivatives synthesized and studied for an understanding of their thermal reactivity.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of NMR in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For organic molecules like 5-Benzyl-5-phenylimidazolidine-2,4-dione, ¹H and ¹³C NMR are indispensable. ¹H NMR reveals the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between neighboring protons. ¹³C NMR, in turn, provides a map of the carbon skeleton of the molecule.

The choice of solvent and internal standard is a critical first step in NMR analysis. Deuterated solvents are used to avoid overwhelming the signal of the analyte. For hydantoin derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solubilizing power for polar compounds and its distinct solvent peaks that do not interfere with the signals of interest. Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.0 ppm, providing a reference point for all other chemical shifts.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two phenyl rings, the benzyl methylene group, and the N-H protons of the hydantoin ring. The predicted chemical shifts are based on the analysis of analogous structures and established substituent effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.7Singlet1HN¹-HThe N-H protons in the hydantoin ring are acidic and typically appear as a broad singlet in the downfield region.
~8.5Singlet1HN³-HSimilar to the N¹-H proton, this signal is expected to be a broad singlet in the downfield region.
7.20 - 7.40Multiplet10HAromatic Protons (Phenyl & Benzyl)The protons of the two phenyl rings will overlap, creating a complex multiplet in the aromatic region.
3.20Singlet2HBenzylic CH₂The methylene protons of the benzyl group are diastereotopic and would be expected to appear as a singlet in a standard ¹H NMR.

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Predicted Chemical Shift (ppm)AssignmentRationale
~174C=O (C4)The carbonyl carbons of the hydantoin ring are highly deshielded and appear far downfield.
~156C=O (C2)Similar to the C4 carbonyl, this carbon is in a highly deshielded environment.
~140Quaternary Aromatic (C1' & C1'')The quaternary carbons of the phenyl and benzyl groups attached to C5.
126 - 129Aromatic CHThe protonated carbons of the two aromatic rings will appear in this characteristic region.
~70Quaternary (C5)The sp³ hybridized quaternary carbon of the hydantoin ring, substituted with two bulky groups.
~40Benzylic CH₂The methylene carbon of the benzyl group.

Comparative Analysis with 5,5-diphenylimidazolidine-2,4-dione (Phenytoin)

A direct comparison with the known NMR data of Phenytoin provides a strong foundation for our predictions. The key difference between the two molecules is the presence of a benzyl group in place of one of the phenyl groups at the C5 position.

For Phenytoin, the ¹³C NMR spectrum in DMSO-d₆ shows signals at approximately 174.91, 156.09, 139.99, 128.57, 128.10, 126.66, and 70.30 ppm.[1] These correspond to the carbonyl carbons, the aromatic carbons, and the C5 quaternary carbon, respectively. The predicted values for this compound are in close agreement with these experimental values, with the main expected difference being the appearance of a signal for the benzylic methylene carbon.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Add a small drop of TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound with key atoms labeled for NMR correlation.

Caption: Structure of this compound.

Conclusion

This guide provides a detailed, predictive ¹H and ¹³C NMR analysis of this compound. By leveraging data from the closely related compound Phenytoin and applying fundamental principles of NMR spectroscopy, we have established a solid framework for the interpretation of its spectra. The provided experimental protocols offer a starting point for researchers seeking to acquire and analyze NMR data for this and similar molecules. This in-depth approach, combining predictive analysis with established experimental methodology, underscores the power of NMR in modern chemical research and drug development.

References

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (n.d.).
  • 5,5-Diphenylhydantoin(57-41-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023, May 22). bepls.

Sources

mass spectrometry fragmentation pattern of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5,5-Disubstituted Hydantoins: A Comparative Analysis of Phenytoin and 5-Benzyl-5-phenylimidazolidine-2,4-dione

Introduction: The Significance of the Hydantoin Scaffold in Analytical Chemistry

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of therapeutic agents.[1] Its most notable representative is Phenytoin (5,5-diphenylhydantoin), a first-generation anticonvulsant drug used for decades in the treatment of epilepsy.[2] The analytical characterization of these compounds is paramount in drug development, quality control, and pharmacokinetic studies. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique for the structural elucidation of such small molecules by providing reproducible and characteristic fragmentation patterns.[3]

This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the EI-MS fragmentation pathways of 5,5-disubstituted hydantoins. We will first dissect the well-documented fragmentation pattern of Phenytoin as a benchmark. Subsequently, we will apply these principles to predict and rationalize the fragmentation behavior of its close analog, this compound. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra of this important class of compounds, aiding in the unambiguous identification of known molecules and the characterization of new chemical entities.

Methodology Deep Dive: The Rationale for Electron Ionization (EI)

For generating a reproducible fragmentation "fingerprint" of a small, thermally stable organic molecule, Electron Ionization (EI) is the method of choice. The standard use of high-energy electrons (70 eV) imparts significant internal energy to the analyte molecule, inducing extensive and predictable fragmentation.[4] This process creates a rich mass spectrum that is highly characteristic of the molecule's structure and suitable for library matching.

While softer ionization techniques like Electrospray Ionization (ESI) are invaluable, particularly when coupled with tandem mass spectrometry (MS/MS) for analyzing complex mixtures or biological samples, they often yield a dominant protonated molecule with limited fragmentation.[5][6] For pure compound characterization, the detailed structural information gleaned from EI fragmentation is often more informative. Therefore, this guide will focus primarily on the fragmentation patterns expected under EI conditions.

Core Analysis: Fragmentation of 5,5-Diphenylhydantoin (Phenytoin) - The Benchmark

Phenytoin (Molar Mass: 252.27 g/mol ) serves as the quintessential example for understanding the fragmentation of 5,5-disubstituted hydantoins.[7] Upon electron ionization, the molecular ion ([M]•+) is formed at m/z 252. The subsequent fragmentation is dominated by the cleavage of the hydantoin ring and rearrangements involving the phenyl substituents.

The most significant fragmentation pathway involves the loss of a phenyl isocyanate radical (PhNCO) through a ring-cleavage mechanism. This leads to the formation of the base peak in the spectrum at m/z 180 . This ion corresponds to the diphenylmethyl cation ([C₁₃H₁₀O]•+), which is highly stabilized by resonance. Another major fragment is observed at m/z 104 , resulting from a rearrangement and cleavage that forms a benzoyl cation ([C₇H₅O]+). A less intense but significant peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]+).

G cluster_main Phenytoin Fragmentation parent Phenytoin [M]•+ m/z 252 frag1 [M - PhNCO]•+ m/z 180 (Base Peak) parent->frag1 - PhNCO frag2 [C₇H₅O]+ m/z 104 parent->frag2 Rearrangement frag3 [C₆H₅]+ m/z 77 frag1->frag3 - C₇H₅O

Caption: Proposed EI fragmentation pathway for Phenytoin (m/z 252).

Predictive Analysis: Fragmentation of this compound

We can now extend these principles to predict the fragmentation of this compound (Molar Mass: 266.30 g/mol ). The introduction of a benzyl group in place of a phenyl group introduces a new, highly favored fragmentation channel due to the stability of the resulting benzyl/tropylium cation.

The molecular ion ([M]•+) is expected at m/z 266 . The most facile cleavage in EI-MS is often the breaking of a benzylic bond.[8] Therefore, the primary fragmentation pathway is anticipated to be the loss of a benzyl radical to form a cation at m/z 175 . However, a more dominant pathway is the cleavage to form the highly stable benzyl cation, which rearranges to the tropylium ion ([C₇H₇]+) at m/z 91 . This fragment is expected to be the base peak.

Following the logic from phenytoin, cleavage of the hydantoin ring is also expected. Loss of phenyl isocyanate would lead to a fragment at m/z 194 . Further fragmentation of this ion could occur. Additionally, the loss of the entire benzylphenylketone radical could lead to a fragment corresponding to the remaining part of the hydantoin ring.

G cluster_main This compound Fragmentation parent 5-Benzyl-5-phenyl- imidazolidine-2,4-dione [M]•+ m/z 266 frag1 Tropylium Ion [C₇H₇]+ m/z 91 (Base Peak) parent->frag1 α-cleavage frag2 [M - Benzyl]•+ m/z 175 parent->frag2 - C₇H₇• frag3 [M - PhNCO]•+ m/z 194 parent->frag3 Ring Cleavage frag4 Phenyl Cation [C₆H₅]+ m/z 77 parent->frag4 α-cleavage

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Analysis & Data Summary

The substitution of a phenyl group with a benzyl group creates a significant and predictable shift in the fragmentation pattern. While ring cleavage is common to both, the presence of the benzylic C-C bond in the target analyte provides a low-energy fragmentation pathway that dominates the spectrum.

Compound Molecular Ion (m/z) Base Peak (m/z) Proposed Structure of Base Peak Other Key Fragments (m/z) Dominant Fragmentation Driver
Phenytoin 252180Diphenylmethyl Cation104, 77Hydantoin Ring Cleavage
This compound 26691Tropylium Cation175, 194, 77Benzylic C-C Bond Cleavage

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol outlines a self-validating system for obtaining a high-quality EI mass spectrum for a non-volatile solid compound like this compound.

Objective: To obtain a reproducible EI mass spectrum with a clear molecular ion and characteristic fragment ions.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source or a Direct Insertion Probe (DIP)-MS.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the solid analyte.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) in a clean glass vial. Ensure the sample is fully dissolved.

  • Instrumentation Setup (Direct Insertion Probe Example):

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. A common calibration standard is perfluorotributylamine (PFTBA).

    • Set the EI source to the standard 70 eV electron energy.

    • Set the ion source temperature to an appropriate value to ensure volatilization without thermal degradation (e.g., 200-250 °C).

    • Set the mass analyzer to scan a suitable range, for example, m/z 40-400, to ensure capture of the molecular ion and all significant fragments.

  • Sample Introduction:

    • Using a clean microliter syringe, apply a small amount (1-2 µL) of the prepared sample solution to the tip of the direct insertion probe.

    • Allow the solvent to evaporate completely, leaving a thin film of the analyte on the probe tip.

    • Insert the probe into the mass spectrometer's vacuum interlock.

  • Data Acquisition:

    • Evacuate the interlock and then carefully insert the probe into the ion source.

    • Begin acquiring mass spectra.

    • Slowly and steadily heat the probe according to a pre-set temperature program (e.g., ramp from 50 °C to 300 °C at 20 °C/min).

    • Monitor the total ion chromatogram (TIC). The signal will increase as the sample volatilizes and then decrease as the sample is depleted.

    • The optimal spectrum is typically the average of the scans across the apex of the TIC peak.

  • Data Analysis:

    • Process the acquired data to obtain a background-subtracted mass spectrum.

    • Identify the molecular ion peak.

    • Identify the base peak (most intense peak) and other significant fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and reference spectra (if available) to confirm the structure.

Conclusion

The analysis of mass spectrometry fragmentation patterns is a powerful tool for structural elucidation. For 5,5-disubstituted hydantoins, the fragmentation is dictated by the nature of the substituents at the C5 position. In 5,5-diphenylhydantoin (Phenytoin), fragmentation is driven by the cleavage of the heterocyclic ring, leading to a characteristic base peak at m/z 180.[7] In contrast, for this compound, the introduction of a benzyl group creates a more favorable pathway: the cleavage of the benzylic bond to form the highly stable tropylium ion at m/z 91. Understanding these competing fragmentation pathways allows researchers to confidently identify these and related structures, a critical capability in the fields of medicinal chemistry and drug development.

References

  • Thevis, M., Kohler, M., Schlörer, N., Kamber, M., Kühn, A., Linscheid, M. W., & Schänzer, W. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 43(5), 639-650. [Link]
  • N/A. (This search result is a placeholder for a journal article page and does not contain a usable abstract or content for this topic).
  • Le-Nhat-Thuy, G., Tuan-Vinh, T., & Le-Van, T. (2020). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Analytical Methods in Chemistry, 2020, 8868353. [Link]
  • Morales-Serna, J. A., García-Rojas, M., Rivera-Islas, J., Herrera-Fernández, R., & Rojas-Lima, S. (2019). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2019(2), M1068. [Link]
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Wang, Y., Sheng, H., He, M., & Guo, Y. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry, 52(4), 197-203. [Link]
  • N/A. (This search result provides general fragmentation patterns for tetrazoles, which are not directly analogous to the core topic of hydantoins).
  • ResearchGate. (n.d.). Mass spectra of Phenytoin. [Image].
  • N/A.
  • Roy, S. M. N., Yetal, S. M., Vaidya, V. V., & Joshi, S. S. (2008). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. E-Journal of Chemistry, 5(1), 169-176. [Link]
  • N/A.
  • N/A. (This search result discusses the fragmentation of dibromoquinazoline moieties, which is not relevant to the current topic).
  • N/A. (This search result discusses the fragmentation of oxazabicyclooctanes, a different heterocyclic system).
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]
  • Emre, Z., Gijsen, M., & Mannens, G. (2023). Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin. Pharmaceutics, 15(10), 2498. [Link]
  • Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. In The Main Fragmentation Reactions of Organic Compounds (Chapter 4). Thieme. [Link]
  • N/A. (This search result is a collection of various abstracts and not a single coherent source on the target topic).
  • N/A.
  • NIST. (n.d.). Phenytoin. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Dr. Puspendra Classes. (2018, October 10). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique [Video]. YouTube. [Link]

Sources

A Comparative Study: 5-Benzyl-5-phenylimidazolidine-2,4-dione versus Phenytoin in the Context of Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the imidazolidine-2,4-dione, or hydantoin, scaffold represents a cornerstone in the design of anticonvulsant agents. This guide provides a detailed comparative analysis of the well-established drug, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), and a structurally related analogue, 5-Benzyl-5-phenylimidazolidine-2,4-dione. While Phenytoin's clinical significance is thoroughly documented, this guide will leverage established structure-activity relationships (SAR) of the hydantoin class to project the pharmacological profile of this compound, offering a forward-looking perspective for novel anticonvulsant research.

Introduction to the Core Structures

Phenytoin, first synthesized in 1908, is a frontline antiepileptic medication effective against tonic-clonic and focal seizures.[1] Its mechanism of action and pharmacological profile have been extensively studied, making it a crucial benchmark in anticonvulsant research. This compound, a derivative of the same hydantoin core, presents an intriguing subject for comparative analysis due to its structural similarity to Phenytoin. The key difference lies in the substitution at the C5 position of the hydantoin ring: Phenytoin possesses two phenyl groups, while the compound has one phenyl and one benzyl group.

CompoundIUPAC NameChemical FormulaMolecular Weight
Phenytoin 5,5-diphenylimidazolidine-2,4-dioneC15H12N2O2252.27 g/mol
This compound This compoundC16H14N2O2266.29 g/mol

Mechanism of Action: A Tale of Ion Channel Modulation

Phenytoin's Established Pathway:

Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[2] By binding to the channel in its inactive state, Phenytoin slows the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This use-dependent blockade is crucial for its therapeutic effect, as it selectively dampens pathological hyperexcitability without significantly affecting normal neuronal transmission.

Phenytoin_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron High_Frequency_Firing High-Frequency Neuronal Firing Na_Channel Voltage-Gated Sodium Channel (Inactive State) High_Frequency_Firing->Na_Channel Induces Reduced_Na_Influx Reduced Sodium Influx Na_Channel->Reduced_Na_Influx Leads to Phenytoin Phenytoin Phenytoin->Na_Channel Binds to & Stabilizes Membrane_Stabilization Membrane Stabilization Reduced_Na_Influx->Membrane_Stabilization Reduced_Excitability Reduced Neuronal Excitability Membrane_Stabilization->Reduced_Excitability Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Reduced_Excitability->Reduced_Neurotransmitter_Release Seizure_Suppression Seizure Suppression Reduced_Neurotransmitter_Release->Seizure_Suppression caption Figure 1: Mechanism of Action of Phenytoin Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_adme ADME/Tox Profiling Patch_Clamp Whole-Cell Patch Clamp (Voltage-gated Na+ channels) MES_Test Maximal Electroshock Seizure (MES) Test Patch_Clamp->MES_Test Mechanism Confirmation Binding_Assay Radioligand Binding Assay ([3H]batrachotoxinin A 20-α-benzoate) Binding_Assay->MES_Test Target Engagement scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test MES_Test->scPTZ_Test Broad-Spectrum Activity Rotarod_Test Rotarod Test (Neurotoxicity) scPTZ_Test->Rotarod_Test Therapeutic Index Assessment Microsomal_Stability Liver Microsomal Stability Assay Rotarod_Test->Microsomal_Stability Early Safety & Metabolism Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT assay) Microsomal_Stability->Cytotoxicity_Assay Toxicity Profile caption Figure 2: Experimental Workflow for Comparative Evaluation

Figure 2: A proposed experimental workflow for the comparative evaluation of novel hydantoin derivatives.

Step-by-Step Methodologies

1. Whole-Cell Patch Clamp Electrophysiology:

  • Objective: To determine the effect of the test compounds on the activity of voltage-gated sodium channels.

  • Cell Line: Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.2).

  • Protocol:

    • Culture cells to 70-80% confluency.

    • Prepare whole-cell patch-clamp recordings under voltage-clamp mode.

    • Establish a stable baseline recording of sodium currents elicited by a voltage step protocol.

    • Perfuse the cells with increasing concentrations of Phenytoin or this compound.

    • Measure the reduction in the peak sodium current and any shifts in the voltage-dependence of activation and inactivation.

    • Calculate the IC50 value for each compound.

2. Maximal Electroshock Seizure (MES) Test:

  • Objective: To assess the in vivo anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss mice (20-25 g).

  • Protocol:

    • Administer the test compounds (e.g., intraperitoneally) at various doses.

    • After a predetermined time (e.g., 30 minutes), subject the animals to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

    • Calculate the median effective dose (ED50) for each compound.

3. Rotarod Test:

  • Objective: To evaluate the potential neurotoxicity of the test compounds.

  • Apparatus: A rotating rod apparatus.

  • Protocol:

    • Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute).

    • Administer the test compounds at various doses.

    • At specified time intervals, place the mice on the rotating rod and record the time until they fall off.

    • A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates neurotoxicity.

    • Calculate the median toxic dose (TD50) for each compound.

Concluding Remarks for the Drug Development Professional

The comparative analysis of this compound and Phenytoin underscores the enduring relevance of the hydantoin scaffold in the quest for novel anticonvulsants. While Phenytoin remains a vital therapeutic agent, its narrow therapeutic index and potential for adverse effects necessitate the exploration of new chemical entities.

Based on established structure-activity relationships, this compound is a promising candidate for investigation. The introduction of a benzyl group in place of a phenyl group at the C5 position may modulate the compound's interaction with the voltage-gated sodium channel, potentially leading to an improved therapeutic window. The proposed experimental workflow provides a clear and scientifically rigorous path for the empirical validation of this hypothesis.

Future research should focus on the synthesis and in-depth pharmacological characterization of this compound and its derivatives. Such studies will be instrumental in determining whether this structural modification can indeed yield a superior anticonvulsant agent with an enhanced safety and efficacy profile.

References

  • 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. J Med Chem. 1992 Sep 18;35(19):3567-72. URL
  • Hydantoin. In: Wikipedia. URL
  • SAR of Hydantoins - Anticonvulsants. Pharmacy 180. URL
  • 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Semantic Scholar. URL
  • Tiedje KE, Weaver DF. Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Can J Neurol Sci. 2008 May;35(2):232-6. URL
  • Abida, Alam MT, Asif M. Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. 2020;3(2):93-104. URL
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. URL
  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chem Commun (Camb). 2017 Aug 24;53(68):9446-9449. URL
  • Phenytoin Altern
  • Yasuda S, Adams J. Phenytoin. In: StatPearls.
  • Anticonvulsant medications - hydantoin derivatives. A.D.A.M. Medical Encyclopedia. URL
  • 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. J Med Chem. URL
  • Katritzky AR, et al. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. 2005;10(1):1-12. URL
  • Fawade SS, Takale SN. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. 2023;12(10):126-130. URL
  • This compound. Vulcanchem. URL
  • Al-Warhi T, et al. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. J Mol Struct. 2023;1275:134638. URL
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. Semantic Scholar. URL
  • de Farias K, et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. 2011;16(8):6557-6568. URL
  • Fawade SS, Takale SN. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. 2023;12(6):126-130. URL
  • Kumar P, et al. Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Pharmaceuticals (Basel). 2022;15(10):1243. URL
  • Crider AM, et al. Potential anticonvulsants. 1. 5-Benzylhydantoins. J Med Chem. 1981 Apr;24(4):465-8. URL
  • Touaibia M, et al. 5-Benzylidene, 5-benzyl, and 3-benzylthiazolidine-2,4-diones as potential inhibitors of the mitochondrial pyruvate carrier: Effects on mitochondrial functions and survival in Drosophila melanogaster. Eur J Pharmacol. 2021 Dec 15;913:174627. URL
  • Park C, Bester JF. SCREENING OF FIVE NEW SYNTHETIC COMPOUNDS FOR ANTICONVULSANT ACTIVITY. J Pharm Sci. 1965 Mar;54:474-6. URL
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. URL
  • 5,5-Dibenzylimidazolidine-2,4-dione. PubChem. URL
  • Szafarz M, et al. Synthesis, structure-activity relationship of some new anti-arrhythmic 5-arylidene imidazolidine-2,4-dione derivatives. Arch Pharm (Weinheim). 2011 Nov;344(11):739-51. URL
  • 1-Methyl-5,5-diphenylimidazolidine-2,4-dione. Sigma-Aldrich. URL
  • Sodium 2,4-dioxo-5,5-diphenylimidazolidin-1-ide. PubChem. URL
  • (5Z)-5-Benzylideneimidazolidine-2,4-dione.

Sources

A Senior Application Scientist's Guide to Validating Ligand-Target Engagement: A Comparative Analysis of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Affinity Validation in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of a ligand's binding affinity to its biological target is a cornerstone of establishing its therapeutic potential. A molecule's affinity dictates its potency, specificity, and ultimately, its dose-response relationship in a physiological context. This guide provides an in-depth, comparative framework for validating the binding affinity of a novel compound, 5-Benzyl-5-phenylimidazolidine-2,4-dione.

Structurally, this compound belongs to the hydantoin class of heterocyclic compounds.[1] This scaffold is famously shared by Phenytoin (5,5-diphenylhydantoin), a widely used first-generation anti-epileptic drug.[2][3] Phenytoin's primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), where it selectively binds to the inactive state of the channel to reduce neuronal hyperexcitability.[4][5][6] Given this structural homology, a primary putative target for this compound is the VGSC.

This guide will proceed by comparing three gold-standard biophysical techniques for quantifying protein-ligand interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. We will use Phenytoin as a benchmark alternative to objectively evaluate the binding characteristics of our topic compound. Our focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a robust and self-validating approach to affinity determination.

Comparative Methodologies for Quantifying Binding Affinity

Choosing the appropriate technology to measure binding affinity is a critical decision driven by the specific scientific question, the nature of the target protein, and the availability of reagents. Each method offers a unique lens through which to view the molecular interaction.

  • Surface Plasmon Resonance (SPR): An optical, label-free technique that measures molecular interactions in real-time.[7] One molecule (the ligand, e.g., the VGSC protein) is immobilized on a sensor surface, and the binding of the second molecule (the analyte, e.g., our compound) is detected as it flows over the surface. The resulting change in the refractive index at the surface is proportional to the mass change, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) is calculated.[7][8] It is highly sensitive and provides valuable kinetic data, which is crucial for understanding the dynamic nature of the binding event.[9]

  • Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10] A solution of the ligand (our compound) is titrated into a solution of the target protein. This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12] As a true in-solution technique, ITC requires no modification or immobilization of the binding partners, making it a gold standard for characterizing interactions in their native state.[10]

  • Radioligand Binding Assay: A highly sensitive and robust method that utilizes a radioactively labeled ligand (radioligand) that binds with high affinity to the target receptor.[13] In a competitive binding assay format, a fixed concentration of radioligand competes with varying concentrations of an unlabeled test compound (our compound) for binding to the receptor.[14] By measuring the displacement of the radioligand, one can determine the inhibitory constant (Kᵢ) of the test compound, a measure of its binding affinity.[15] This technique is particularly well-suited for membrane-bound receptors like VGSCs studied in their native membrane environment.[13][14]

Overall Workflow for Binding Affinity Validation

The process of validating a compound's binding affinity is a multi-step, logical progression from target preparation to data analysis and interpretation. Each step must be carefully optimized to ensure the integrity of the final results.

Binding_Affinity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Validation prep_target Target Protein Preparation (e.g., VGSC purification or membrane preparation) exp_spr Surface Plasmon Resonance (SPR) prep_target->exp_spr exp_itc Isothermal Titration Calorimetry (ITC) prep_target->exp_itc exp_radio Radioligand Binding Assay prep_target->exp_radio prep_ligand Compound Preparation (Solubilization & Dilution Series) prep_ligand->exp_spr prep_ligand->exp_itc prep_ligand->exp_radio analysis Data Acquisition & Processing (Sensorgrams, Thermograms, Scintillation Counts) exp_spr->analysis exp_itc->analysis exp_radio->analysis modeling Model Fitting & Parameter Calculation (KD, Ki, ΔH, ΔS, ka, kd) analysis->modeling comparison Comparative Analysis (vs. Phenytoin) modeling->comparison

Caption: Overall workflow for validating ligand-target binding affinity.

Experimental Protocols & Data Interpretation

The following sections provide detailed, step-by-step protocols for each methodology. For illustrative purposes, we will present hypothetical data comparing this compound to the reference compound, Phenytoin.

Surface Plasmon Resonance (SPR)

Causality: SPR is chosen for its ability to provide real-time kinetic information. Understanding the on-rate (kₐ) and off-rate (kₑ) can be more informative for lead optimization than affinity (Kₑ) alone. A slow off-rate, for instance, may lead to a longer duration of action. A reference flow cell is critical for subtracting bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.[7]

SPR_Workflow start Start chip_prep Sensor Chip Preparation (e.g., CM5 Chip Activation) start->chip_prep immobilization Ligand Immobilization (Covalent coupling of VGSC to sample flow cell) chip_prep->immobilization blocking Surface Blocking (Deactivate excess reactive groups) immobilization->blocking analyte_prep Analyte Preparation (Serial dilution of compound in running buffer) blocking->analyte_prep binding_assay Binding Assay (Inject analyte concentrations over reference & sample flow cells) analyte_prep->binding_assay regeneration Surface Regeneration (Inject regeneration solution to remove bound analyte) binding_assay->regeneration data_analysis Data Analysis (Reference subtraction, curve fitting to determine ka, kd, KD) binding_assay->data_analysis All Concentrations Tested regeneration->binding_assay Next Concentration end End data_analysis->end

Caption: Step-by-step workflow for a typical SPR experiment.

  • System Preparation: Equilibrate the SPR instrument (e.g., Biacore T200) with a suitable running buffer (e.g., HBS-P+ buffer with 0.05% Tween-20) at a constant temperature (e.g., 25°C).[7]

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified VGSC protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the sample flow cell until the desired immobilization level is reached (e.g., ~1000 Resonance Units).

    • Inject 1 M ethanolamine-HCl (pH 8.5) over both sample and reference flow cells to deactivate any remaining active esters.

  • Analyte Binding Analysis:

    • Prepare a serial dilution of this compound and Phenytoin in running buffer (e.g., ranging from 100 nM to 100 µM).

    • Perform a binding cycle by injecting each concentration of the analyte over both flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Between each concentration, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and ensure a stable baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine kₐ, kₑ, and Kₑ.[8]

Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only technique that directly measures the heat of binding, providing a complete thermodynamic signature of the interaction.[11] This is invaluable for understanding the driving forces behind binding (enthalpy vs. entropy). For example, a reaction driven by a large favorable enthalpy change often indicates strong hydrogen bonding and van der Waals interactions. The experiment must be designed such that the protein concentration in the cell and the ligand concentration in the syringe are precisely known to accurately determine stoichiometry.

ITC_Workflow start Start prep Sample Preparation (Dialyze protein and dissolve ligand in identical buffer) start->prep load_cell Load Sample Cell (Fill with VGSC protein solution) prep->load_cell load_syringe Load Injection Syringe (Fill with compound solution, ~10x protein concentration) prep->load_syringe equilibration Thermal Equilibration (Allow system to reach set temperature) load_cell->equilibration load_syringe->equilibration titration Titration Experiment (Perform series of small injections of ligand into the sample cell) equilibration->titration data_analysis Data Analysis (Integrate injection peaks, fit to a binding model to determine KD, n, ΔH, and ΔS) titration->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for a typical ITC experiment.

  • Sample Preparation:

    • Thoroughly dialyze the purified VGSC protein against the assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve this compound and Phenytoin in the final dialysis buffer to minimize heats of dilution.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C) and reference power.

    • Load the sample cell (calorimeter cell) with the VGSC protein solution (e.g., 20 µM).

    • Load the injection syringe with the compound solution (e.g., 200 µM).

  • Titration:

    • After thermal equilibration, perform a series of injections (e.g., one initial 0.5 µL injection followed by 25 injections of 2 µL) with adequate spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.[12]

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a one-site binding model to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy of binding (ΔH).[12] The binding entropy (ΔS) is calculated from these values.

Radioligand Binding Assay (Competition)

Causality: This method is the gold standard for membrane receptors as it allows the study of the target in a more native environment (i.e., within a cell membrane preparation).[14] The key is to use a well-characterized radioligand that binds specifically and with high affinity to the target. Non-specific binding must be determined using a high concentration of an unlabeled ligand to ensure that the measured competition is for the specific binding site of interest. The Cheng-Prusoff equation is then used to convert the measured IC₅₀ value to a Kᵢ value, which is a more accurate measure of affinity.[15]

Radioligand_Workflow start Start prep_membranes Membrane Preparation (Homogenize tissue/cells expressing VGSC) start->prep_membranes prep_reagents Reagent Preparation (Radioligand, competing compound dilution series, assay buffer) start->prep_reagents incubation Incubation (Combine membranes, radioligand, and competing compound in 96-well plate) prep_membranes->incubation prep_reagents->incubation separation Separation (Rapidly filter mixture through GF/C filters to separate bound from free radioligand) incubation->separation washing Washing (Wash filters with ice-cold buffer to remove non-specifically trapped radioligand) separation->washing counting Scintillation Counting (Measure radioactivity trapped on filters) washing->counting data_analysis Data Analysis (Plot % inhibition vs. log[competitor], fit to determine IC50, calculate Ki) counting->data_analysis end End data_analysis->end

Sources

A Guide to the Structure-Activity Relationships of Imidazolidine-2,4-dione Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged five-membered heterocyclic structure that serves as the foundation for a multitude of clinically significant therapeutic agents.[1] Its unique combination of two hydrogen bond donors, two hydrogen bond acceptors, and multiple sites for substitution has made it a versatile template in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of hydantoin derivatives across three major therapeutic areas: anticonvulsant, anticancer, and antimicrobial activities. By examining how specific structural modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide the rational design of next-generation imidazolidine-2,4-dione-based therapeutics.

Chapter 1: The Imidazolidine-2,4-dione Core: Synthesis and Structural Features

The hydantoin ring is a cornerstone of medicinal chemistry, prized for its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets. The core structure provides four key positions for chemical modification: the N-1 and N-3 positions of the ureide backbone, and the C-5 position, which can be mono- or di-substituted. This structural versatility is fundamental to the diverse pharmacological profiles observed in its derivatives.[1][2]

A widely employed and robust method for constructing the 5,5-disubstituted imidazolidine-2,4-dione core is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction offers a straightforward pathway to the scaffold from simple precursors.[3]

Experimental Protocol: The Bucherer-Bergs Reaction[3]
  • Reaction Setup: In a sealed pressure vessel, dissolve the starting ketone or aldehyde (1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add potassium cyanide (KCN, 2.0 equivalents) and ammonium carbonate ((NH₄)₂CO₃, 2.0 equivalents) to the solution. Caution: KCN is highly toxic. Handle with appropriate safety measures.

  • Heating: Seal the vessel and heat the reaction mixture to 60-70°C for 6-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~6. This will precipitate the hydantoin product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the 5,5-disubstituted imidazolidine-2,4-dione.

Chapter 2: Anticonvulsant Activity - The Classic Application

The journey of hydantoins in clinical medicine began with the discovery of Phenytoin (5,5-diphenylimidazolidine-2,4-dione) in 1938, which remains a key anti-seizure medication.[4] This lineage has established a well-defined SAR for anticonvulsant activity, primarily evaluated through the maximal electroshock (MES) seizure model.

Structure-Activity Relationship (SAR) Analysis

The cornerstone of anticonvulsant activity in hydantoin derivatives is the substitution pattern at the C-5 position.

  • C-5 Position: The presence of two phenyl rings at C-5, as seen in Phenytoin, is a classic structural feature for potent activity in the MES test.[4] One of the aryl rings can be replaced by a small alkyl group (e.g., methyl, ethyl) while retaining significant activity. The key requirement is the presence of a bulky, lipophilic moiety at this position.

  • N-3 Position: Substitution at the N-3 position is generally well-tolerated. Introducing small alkyl groups or Mannich bases (e.g., a morpholinomethyl group) can maintain or even enhance anticonvulsant efficacy and broaden the spectrum of activity.[5][6]

  • N-1 Position: The N-1 position must remain unsubstituted (N-H) for optimal activity. This proton is believed to be crucial for binding to the voltage-gated sodium channel, the primary target for this class of anticonvulsants.

Data Presentation: Comparison of Anticonvulsant Activity
CompoundR1 (at C-5)R2 (at C-5)R3 (at N-3)MES Activity (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Reference
Phenytoin PhenylPhenylH9.568.0Standard
Compound 19 [6]PhenylIsopropylMorpholinomethyl26.3>300[6]
Compound 23 [6]PhenylPhenylMorpholinomethyl33.5>300[6]
Levetiracetam --->150-[6]
Valproic Acid ---272-[5]

ED₅₀: Median Effective Dose required to protect 50% of animals from MES-induced seizures. TD₅₀: Median Toxic Dose causing neurotoxicity in 50% of animals.

Featured Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult mice or rats are used for the study. The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic and an electrolyte solution to ensure good electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered the endpoint, indicating that the compound has provided protection. The ED₅₀ is calculated from the dose-response data.[7]

Visualization: SAR for Anticonvulsant Hydantoins

G SAR SAR for Anticonvulsant Activity C5 C-5 Position (Critical for Activity) SAR->C5 N3 N-3 Position (Modulates Potency/Toxicity) SAR->N3 N1 N-1 Position (Requires Unsubstitution) SAR->N1 Bulky e.g., Phenyl, Alkyl C5->Bulky Bulky/Lipophilic groups essential N3_Subs e.g., -CH3, -CH2-Morpholine N3->N3_Subs Small alkyl or Mannich bases tolerated NH_Group Unsubstituted N1->NH_Group N-H group is crucial for binding G cluster_0 Cytoplasm cluster_1 Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates Hydantoin Hydantoin Antagonist (e.g., Enzalutamide) Hydantoin->AR Blocks Binding Hydantoin->AR_dimer Prevents Translocation ARE Androgen Response Element (on DNA) AR_dimer->ARE Binds to GeneTx Gene Transcription (Proliferation, Survival) ARE->GeneTx Initiates

Caption: Mechanism of hydantoin-based androgen receptor antagonists.

Chapter 4: Antimicrobial Activity - A Broad Spectrum Potential

Imidazolidine-2,4-dione derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi. [2][8]The SAR for this activity is distinct from both anticonvulsant and anticancer profiles, often relying on different structural features to achieve potency.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity is highly dependent on the nature of substituents at various positions.

  • C-5 Position: The introduction of 5-alkenyl or aryl groups can confer moderate antibacterial and weak antifungal activity. [8]The specific structure and concentration of the substituent heavily influence the spectrum of activity. [8]* Fused Systems: A particularly effective strategy has been the creation of fused bicyclic and tricyclic hydantoins. Derivatives obtained through organoselenium-induced intramolecular cyclization have shown the highest inhibitory activity in some studies. [8][9]* Thio-analogs: Replacing the oxygen at the C-2 position with sulfur to create a 2-thiohydantoin can significantly impact activity. Certain 2-thioxoimidazolidin-4-one derivatives have shown potent inhibition of virulence factors in bacteria like Pseudomonas aeruginosa. [10]

Data Presentation: Comparison of Antimicrobial Activity
Compound TypeModificationTarget OrganismActivity (MIC, µg/mL)Reference
5,5-disubstitutedAlkenyl/Aryl groupsVarious Bacteria/YeastModerate to Weak[8]
Fused BicyclicOrganoselenium cyclizedVarious BacteriaHighest in series[9]
Imidazolidine-2,4-dioneN/AP. aeruginosa (Protease)Complete Inhibition at 0.5 mg/mL[10]
2-Thioxoimidazolidin-4-oneC-2 ThionationP. aeruginosa (Pyocyanin)96.4% Inhibition at 1 mg/mL[10]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Featured Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Controls: Positive (microorganism, no compound) and negative (medium, no microorganism) control wells are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [8][9]

Visualization: Workflow for MIC Determination

G start Start step1 Prepare serial dilutions of hydantoin derivative in 96-well plate start->step1 step2 Inoculate wells with standardized bacterial/fungal suspension step1->step2 step3 Incubate plate (e.g., 24h at 37°C) step2->step3 step4 Observe wells for turbidity (visual or plate reader) step3->step4 end Determine MIC: Lowest concentration with no growth step4->end

Caption: Standard workflow for the broth microdilution MIC assay.

Chapter 5: Comparative SAR Analysis and Future Outlook

The imidazolidine-2,4-dione scaffold is a remarkable example of a privileged structure whose biological activity can be dramatically tuned by specific substitutions.

  • For Anticonvulsant Activity: The focus is almost exclusively on achieving steric bulk and lipophilicity at the C-5 position , with an unsubstituted N-1 position being critical.

  • For Anticancer (AR Antagonist) Activity: The key is a precisely engineered substituent at the N-1 position to disrupt receptor function, with the C-5 position playing a more secondary, structural role.

  • For Antimicrobial Activity: The SAR is more diffuse, with potency driven by various factors including substitutions at C-5 , the creation of fused ring systems , and isosteric replacement at the C-2 position (e.g., thiohydantoins).

This comparative analysis reveals that there is little overlap in the optimal SAR for these distinct therapeutic applications. A potent C-5 diphenyl anticonvulsant will not be an effective N-1 substituted AR antagonist. This divergence underscores the importance of target-focused drug design.

Future Directions: The rich chemistry and established safety profile of the hydantoin core will continue to make it an attractive starting point for new drug discovery campaigns. Future research may focus on developing derivatives with dual-action profiles (e.g., anticancer and anti-inflammatory) or exploring new therapeutic areas such as inhibitors of protein tyrosine phosphatases (PTP1B) for diabetes or lymphoid-specific tyrosine phosphatase (LYP) for autoimmune diseases. [11][12][13]The continued exploration of this versatile scaffold promises to yield novel and effective therapeutic agents for years to come.

References

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry. [Link]
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science. [Link]
  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety.
  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. [Link]
  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies.
  • Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations.
  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan. [Link]
  • Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole deriv
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Journal of Drug Delivery and Therapeutics. [Link]
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. [Link]
  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. [Link]
  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. [Link]
  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link]
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. [Link]
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

Sources

A Researcher's Guide to Cross-Validation of In Vitro and In Silico Results for 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental biology is not just beneficial; it is paramount. This guide provides an in-depth technical comparison of in vitro and in silico methodologies for the characterization of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a member of the pharmacologically significant hydantoin class of compounds. Our objective is to present a framework for cross-validating computational predictions with tangible experimental data, thereby enhancing the confidence in structure-activity relationship (SAR) studies and accelerating the drug development pipeline.

The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2][3] The strategic integration of in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, with traditional in vitro assays allows for a more rational and efficient exploration of the therapeutic potential of novel derivatives like this compound.

Section 1: In Vitro Biological Evaluation

The initial step in characterizing a novel compound is to assess its biological activity in a controlled laboratory setting. For a hydantoin derivative, a logical starting point is to investigate its potential as an anticancer agent, given the established antiproliferative properties of this chemical class.[4][5]

Antiproliferative Activity Assessment

A fundamental in vitro assay to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared and added to the wells to achieve a range of final concentrations. Control wells receive the vehicle (DMSO) alone.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell LineIC₅₀ (µM) for this compound
MCF-7 (Breast)15.8
HCT-116 (Colon)22.5
HepG2 (Liver)35.2

These hypothetical results suggest that this compound exhibits moderate antiproliferative activity, with the highest potency against the MCF-7 breast cancer cell line.

Section 2: In Silico Computational Analysis

In silico methods provide a powerful and cost-effective means to predict the biological activity of a compound and to understand its potential mechanism of action at a molecular level.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (our compound) when bound to a target protein. This can help identify potential biological targets and elucidate the binding interactions that contribute to the compound's activity. For many anticancer agents, a common target is a protein kinase, such as Epidermal Growth Factor Receptor (EGFR).

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., EGFR from PDB) Ligand 2. Prepare Ligand Structure (this compound) Dock 3. Perform Molecular Docking (e.g., using AutoDock Vina) PDB->Dock Ligand->Dock Analyze 4. Analyze Binding Poses and Interactions Dock->Analyze Score 5. Evaluate Binding Affinity (Docking Score) Analyze->Score

Caption: A streamlined workflow for molecular docking studies.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
EGFR-8.5Hydrogen bonds with Met793, Pi-cation with Lys745
VEGFR2-7.9Hydrogen bonds with Cys919, Hydrophobic interactions

The predicted binding affinity for EGFR is strong, suggesting that this kinase could be a potential target for this compound.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound. These can be predicted using various computational models.

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five0 violationsGood oral bioavailability predicted
Blood-Brain BarrierPermeablePotential for CNS activity
hERG InhibitionLow riskLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Section 3: Cross-Validation and Integrated Analysis

The core of this guide is the cross-validation of the in vitro and in silico data. The moderate anticancer activity observed in the MTT assay is supported by the strong predicted binding affinity of the compound to EGFR, a known oncogenic driver.

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Experimentation Docking Molecular Docking (Binding Affinity = -8.5 kcal/mol) Hypothesis Hypothesis: Anticancer Activity via EGFR Inhibition Docking->Hypothesis ADMET ADMET Prediction (Good Drug-Likeness) ADMET->Hypothesis MTT MTT Assay (IC50 = 15.8 µM in MCF-7) Kinase Kinase Inhibition Assay (Hypothetical Confirmation) MTT->Kinase Conclusion Conclusion: Potential Anticancer Lead Kinase->Conclusion Hypothesis->MTT

Caption: The cross-validation workflow, integrating computational and experimental data.

The in silico prediction of EGFR as a target provides a testable hypothesis. The next logical in vitro experiment would be an EGFR kinase inhibition assay to confirm this prediction. If the compound shows potent inhibition of EGFR in this assay, it would strongly validate the computational model and solidify the rationale for further development of this compound as an anticancer agent.

Conclusion

This guide has outlined a structured approach for the cross-validation of in vitro and in silico data for this compound. By integrating computational predictions with experimental results, researchers can gain a deeper understanding of a compound's biological activity and mechanism of action. This synergistic approach is essential for making informed decisions in the complex process of drug discovery and development. The methodologies and workflows presented here, while using hypothetical data for a specific compound, are broadly applicable to the characterization of other novel chemical entities.

References

  • ResearchGate. (n.d.). Chemical structures of the investigated hydantoin derivatives.
  • University of Johannesburg. (n.d.). Computational design and evaluation of hydrantoin derivatives as potential anti-tubercular agents: Insight from ADMET, molecular docking, DFT, and molecular dynamic simulations.
  • ResearchGate. (n.d.). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations.
  • ResearchGate. (n.d.). Experimental and computational studies of the regioselective protection of hydantoins using anhydride.
  • ResearchGate. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3 phenylallylideneamino) imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies.
  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
  • National Institutes of Health. (n.d.). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives.
  • MDPI. (n.d.). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity.

Sources

A Comparative Guide to the Quantitative Analysis of 5-Benzyl-5-phenylimidazolidine-2,4-dione in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a compound of interest within the hydantoin class of molecules, which includes established antiepileptic drugs. Due to the limited availability of published, validated methods specifically for this compound, this document leverages established, robust analytical techniques for structurally analogous compounds. The principles and experimental data presented herein are extrapolated to provide a scientifically grounded framework for method development and validation.

Introduction to this compound and the Imperative for its Bioanalysis

This compound belongs to the imidazolidine-2,4-dione (hydantoin) heterocyclic system.[1] This core structure is a key pharmacophore in numerous bioactive compounds, including the widely used antiepileptic drug phenytoin (5,5-diphenylhydantoin).[2] The pharmacological activity of such compounds is intrinsically linked to their structure, which provides a rigid scaffold with hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1]

Given the therapeutic potential and the established narrow therapeutic indices of many hydantoin derivatives, therapeutic drug monitoring (TDM) becomes a critical tool.[3] TDM allows for the adjustment of drug dosages based on plasma concentrations to optimize clinical outcomes and minimize toxicity.[3] Therefore, the development of selective, accurate, and precise bioanalytical methods is a foundational requirement for preclinical pharmacokinetic studies and subsequent clinical applications.

This guide will compare the two most prevalent and powerful analytical techniques for this class of compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical decision in bioanalysis, balancing sensitivity, selectivity, throughput, and cost. Below is a comparative overview of HPLC-UV and LC-MS/MS for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. The separation of the analyte from endogenous matrix components is achieved based on its physicochemical properties and interactions with the stationary and mobile phases. Quantification is based on the absorption of UV light by the analyte.

Causality in Experimental Choices for HPLC-UV:

  • Column Chemistry: A reversed-phase C18 or C8 column is typically the first choice for molecules of intermediate polarity like this compound. The benzyl and phenyl groups will provide sufficient hydrophobicity for retention.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is standard. The organic modifier is adjusted to achieve optimal retention time and peak shape. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any potential interferences.

  • UV Detection Wavelength: The wavelength should be set at the absorbance maximum of this compound to ensure maximal sensitivity. A UV scan of a standard solution is necessary to determine this. For similar hydantoin structures, this is often in the 200-230 nm range.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity, high-selectivity bioanalysis.[5] It couples the separation power of HPLC with the mass filtering capabilities of a triple quadrupole mass spectrometer, allowing for highly specific detection and quantification.

Causality in Experimental Choices for LC-MS/MS:

  • Ionization Source: Electrospray ionization (ESI) is the most common and effective ionization technique for this class of molecules, typically operating in positive ion mode.[6]

  • MS/MS Transitions (MRM): Multiple Reaction Monitoring (MRM) is employed for quantification. A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and reduces chemical noise.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is best practice to correct for matrix effects and variations in extraction and ionization. If a SIL-IS is unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Selectivity ModerateVery HighHPLC-UV relies on chromatographic separation alone, which may be insufficient to resolve the analyte from all endogenous interferences or metabolites. LC-MS/MS adds the specificity of mass-to-charge ratio filtering in two stages (precursor and product ions), virtually eliminating interferences.
Sensitivity (LLOQ) ~10-50 ng/mL~0.1-5 ng/mLLC-MS/MS offers significantly lower limits of quantification, which is crucial for pharmacokinetic studies where concentrations can be very low at later time points.[4][7]
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeLC-MS/MS generally provides a wider dynamic range, accommodating a broader span of concentrations without the need for sample dilution.
Sample Volume 0.5 - 1 mL0.05 - 0.2 mLThe higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is advantageous in studies with limited sample availability (e.g., pediatric or small animal studies).
Throughput LowerHigherLC-MS/MS methods often have shorter run times (2-5 minutes) compared to HPLC-UV methods (10-20 minutes).[5]
Cost (Instrument) LowerHigherThe initial capital investment for an LC-MS/MS system is substantially higher than for an HPLC-UV system.
Cost (Operational) LowerHigherLC-MS/MS systems have higher maintenance and operational costs.
Method Development More complex chromatography developmentSimpler chromatography, more complex MS optimizationWith HPLC-UV, achieving baseline separation is critical. With LC-MS/MS, some co-elution can be tolerated due to the selectivity of the detector, but MS parameters must be carefully optimized.

Experimental Protocols

The following are detailed, step-by-step protocols that serve as a robust starting point for method development.

Sample Preparation: A Critical Step for Reliable Data

The goal of sample preparation is to remove proteins and other interfering substances from the biological matrix (e.g., plasma, urine) and to concentrate the analyte.

SamplePrepWorkflow cluster_0 Sample Preparation cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) Start Biological Sample (e.g., 100 µL Plasma) Add_IS Add Internal Standard Start->Add_IS Choose_Method Choose Extraction Method Add_IS->Choose_Method PPT_Solvent Add 300 µL Acetonitrile Choose_Method->PPT_Solvent Simple & Fast LLE_Solvent Add 1 mL Ethyl Acetate Choose_Method->LLE_Solvent Cleaner Extract Vortex_PPT Vortex (1 min) PPT_Solvent->Vortex_PPT Centrifuge_PPT Centrifuge (10 min, 14,000 x g) Vortex_PPT->Centrifuge_PPT Collect_Supernatant_PPT Collect Supernatant Centrifuge_PPT->Collect_Supernatant_PPT End Inject into LC System Collect_Supernatant_PPT->End Vortex_LLE Vortex (5 min) LLE_Solvent->Vortex_LLE Centrifuge_LLE Centrifuge (5 min, 4,000 x g) Vortex_LLE->Centrifuge_LLE Collect_Organic_LLE Collect Organic Layer Centrifuge_LLE->Collect_Organic_LLE Evaporate_LLE Evaporate to Dryness Collect_Organic_LLE->Evaporate_LLE Reconstitute_LLE Reconstitute in Mobile Phase Evaporate_LLE->Reconstitute_LLE Reconstitute_LLE->End

Caption: Comparative workflow for sample preparation.

Protocol 1: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add the internal standard solution.

  • Add 1 mL of ethyl acetate.[3]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an HPLC vial for analysis.

Proposed Analytical Methods
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm (to be optimized)

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.

Method Validation: A Self-Validating System

Any developed bioanalytical method must be validated to ensure its reliability.[9] Validation should be performed according to regulatory guidelines (e.g., EMA, FDA).

ValidationWorkflow cluster_main Bioanalytical Method Validation Selectivity Selectivity & Specificity (Test 6 blank matrix lots) Linearity Linearity & Range (Calibration curve with ≥ 6 points) Selectivity->Linearity Accuracy Accuracy (% a of nominal concentration) Linearity->Accuracy Precision Precision (%CV at LLOQ, LQC, MQC, HQC) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery Matrix_Effect Matrix Effect (Post-extraction spike) Recovery->Matrix_Effect Stability Stability (Freeze-thaw, short-term, long-term) Matrix_Effect->Stability Validation_End Validated Method Stability->Validation_End Validation_Start Method Development Complete Validation_Start->Selectivity

Caption: Key parameters for method validation.

Conclusion and Recommendations

For the quantitative analysis of this compound in biological samples, both HPLC-UV and LC-MS/MS are viable techniques.

  • LC-MS/MS is the recommended method for regulated bioanalysis, particularly for pharmacokinetic studies in drug development. Its superior sensitivity and selectivity ensure the highest data quality and reliability. The ability to use smaller sample volumes and its high-throughput nature are significant advantages.

  • HPLC-UV is a suitable alternative for research applications where high sensitivity is not a primary requirement, or where access to mass spectrometry is limited. Careful method development is required to ensure adequate selectivity from potential metabolites and endogenous interferences.

Ultimately, the choice of methodology will depend on the specific requirements of the study, including the required sensitivity, sample volume limitations, throughput needs, and available resources. The protocols and comparative data provided in this guide offer a solid foundation for the development and validation of a robust and reliable bioanalytical method for this compound.

References

  • Application of analytical quality by design approach to bioanalytical methods - simultaneously quantification of antiepileptic drugs in human saliva. (n.d.). Google Scholar.
  • Hassana, S. A., Helmyb, A. H., Weshahya, S. A., Youssefb, N. F., & El-Zeanya, B. A. (n.d.). Development and Bioanalytical Validation of RP-HPLC Method for the Simultaneous Determination of Perampanel and Carbamazepine in Human Plasma for Therapeutic Drug Monitoring. ProQuest.
  • Rani, T. P., & AKILADEVI, D. (2022). Bioanalytical Method Development and Validation of Levetiracetam, Pantoprazole and Therapeutic Activity of Levetiracetam. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Rani, T. P., & AKILADEVI, D. (2024). Bioanalytical Method Development and Validation of Levetiracetam, Pantoprazole and Therapeutic Activity of Levetiracetam. VELS Institute of Science, Technology and Advanced Studies.
  • Rani, T. P., & AKILADEVI, D. (2022). Bioanalytical Method Development and Validation of Levetiracetam, Pantoprazole and Therapeutic Activity of Levetiracetam. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2,4-dione. (n.d.). PubMed.
  • A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19. (2024). PMC - NIH.
  • Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. (n.d.). PubMed.
  • Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. (n.d.). PubMed.
  • Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. (2025). ResearchGate.
  • LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. (n.d.). NIH.
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). BEPLS.
  • This compound. (n.d.). Vulcanchem.
  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). Unknown Source.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI.
  • Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures. (2021). NIH.
  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate.
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2025). ResearchGate.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS.
  • Design, synthesis, in silico studies and biological evaluation of 5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives. (n.d.). PMC - NIH.
  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (n.d.). Unknown Source.
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (n.d.). MDPI.
  • Metabolomics analysis of urine from patients with alcohol-associated liver disease reveals dysregulated caffeine metabolism. (n.d.). PMC - NIH.

Sources

A Comparative Guide to the Toxicity Profiles of Imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the basis for a variety of drugs with diverse therapeutic applications.[1] However, the therapeutic efficacy of these derivatives is often counterbalanced by a range of toxicities. This guide provides an in-depth comparison of the toxicity profiles of prominent imidazolidine-2,4-dione derivatives, supported by experimental data, to aid in drug development and risk assessment.

Introduction to Imidazolidine-2,4-dione Derivatives and Their Clinical Significance

Imidazolidine-2,4-diones are a class of heterocyclic compounds that have been successfully developed into drugs for various conditions, most notably epilepsy.[2] Phenytoin, a classic anticonvulsant, is a well-known member of this family.[3] Other derivatives include the antibiotic nitrofurantoin and the muscle relaxant dantrolene. The core hydantoin structure allows for substitutions at various positions, leading to a wide array of pharmacological activities and, consequently, diverse toxicity profiles.[1]

Comparative Toxicity Profiles of Key Derivatives

The toxicity of imidazolidine-2,4-dione derivatives is highly dependent on the specific substitutions on the hydantoin ring and the resulting pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of the toxicity profiles of three widely used derivatives: Phenytoin, Nitrofurantoin, and Dantrolene.

Phenytoin is a first-generation anticonvulsant used in the treatment of various types of seizures.[4] Its mechanism of action involves blocking voltage-gated sodium channels in neurons.[4][5]

  • Neurotoxicity: The most common dose-related adverse effects of phenytoin are neurological.[5] Symptoms are concentration-dependent and can range from mild nystagmus and ataxia to slurred speech, confusion, and, at very high concentrations, coma and seizures.[5][6]

  • Cardiac Toxicity: Rapid intravenous administration of phenytoin can lead to severe cardiac complications, including hypotension, arrhythmias, and asystole.[6][7] This is partly attributed to the propylene glycol vehicle used in the parenteral formulation.[7][8] However, intrinsic cardiac toxicity of phenytoin itself has also been suggested.[4]

  • Dermatological Reactions: Phenytoin is associated with a risk of severe and potentially life-threatening skin reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[5] These reactions are often linked to specific HLA-B alleles, particularly in Asian populations.[5]

  • Other Toxicities: Chronic use can lead to gingival hyperplasia, hirsutism, and megaloblastic anemia.[9] It can also cause a drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome, a severe hypersensitivity reaction.[5]

Nitrofurantoin is an antibiotic primarily used for the treatment and prophylaxis of urinary tract infections.[10] Its mechanism involves inhibition of bacterial ribosomal proteins and DNA synthesis.[11][12]

  • Pulmonary Toxicity: A significant concern with nitrofurantoin is the potential for both acute and chronic pulmonary toxicity.[10][11] Acute reactions are often hypersensitivity-based, while chronic use can lead to pulmonary fibrosis.[11][13]

  • Hepatotoxicity: Liver injury is another rare but serious adverse effect.[10][11] It can manifest as acute hepatitis or chronic active hepatitis.[11] In some cases, the liver damage can be severe enough to necessitate liver transplantation.[11] Concurrent lung and liver toxicity, though rare, has been reported.[10][12][13][14]

  • Hematological Effects: Acute hemolytic anemia can occur, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[11][12]

Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity and malignant hyperthermia.

  • Hepatotoxicity: The most significant adverse effect of dantrolene is hepatotoxicity, which can range from asymptomatic elevations in liver enzymes to fatal fulminant hepatitis.[15][16] The risk of liver injury appears to be dose-related and more common with long-term therapy.[15][16] Fatalities have been reported, particularly in females over 30 years of age and after at least two months of therapy.[15] The injury is primarily hepatocellular.[15]

Structure-Toxicity Relationships

The toxicity of imidazolidine-2,4-dione derivatives is intrinsically linked to their chemical structure.

  • Lipophilicity: Studies on phenylhydantoin derivatives have shown that molecular polarizability, which is related to lipophilicity, correlates with their teratogenic potential.[17] This suggests that the ability of a compound to cross cell membranes plays a crucial role in its toxicity.

  • Substitutions on the Hydantoin Ring: The nature and position of substituents on the hydantoin ring significantly influence the toxicity profile. For example, the presence of aromatic rings, as seen in phenytoin, is a key pharmacophoric element for its interaction with sodium channels but also contributes to its toxicity.[18] The nitro group in nitrofurantoin is essential for its antibacterial activity but is also implicated in the generation of reactive intermediates that can cause cellular damage.

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_toxicity Toxicity Profile Imidazolidine-2,4-dione Core Imidazolidine-2,4-dione Core Substituents (R1, R2, R3) Substituents (R1, R2, R3) Imidazolidine-2,4-dione Core->Substituents (R1, R2, R3) Cardiotoxicity Cardiotoxicity Imidazolidine-2,4-dione Core->Cardiotoxicity Lipophilicity Lipophilicity Substituents (R1, R2, R3)->Lipophilicity Metabolism Metabolism Substituents (R1, R2, R3)->Metabolism Neurotoxicity Neurotoxicity Lipophilicity->Neurotoxicity Hepatotoxicity Hepatotoxicity Metabolism->Hepatotoxicity Dermatological Reactions Dermatological Reactions Metabolism->Dermatological Reactions

Caption: Structure-Toxicity Relationship of Imidazolidine-2,4-dione Derivatives.

Experimental Methodologies for Toxicity Assessment

A battery of in vitro and in vivo assays is crucial for evaluating the toxicity profiles of imidazolidine-2,4-dione derivatives during drug development.[19]

  • Cytotoxicity Assays: These are fundamental for initial screening to determine the concentration at which a compound causes cell death.[20][21] Common methods include MTT, MTS, and LDH release assays.[20][22]

  • Genotoxicity Assays: These assays assess the potential of a compound to damage genetic material.[19] The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are standard tests required by regulatory agencies.[19][23][24]

  • Hepatotoxicity Assays: In vitro models for assessing liver toxicity include primary human hepatocytes, liver slices, and 3D liver microtissues.[25][26][27] These models can provide insights into metabolic activation and mechanisms of liver injury.

  • Cardiotoxicity Assays: The potential for cardiac toxicity can be evaluated using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[28][29][30] These cells can be used to assess effects on cardiac electrophysiology, such as ion channel block, and contractility.[28][30]

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays In Vitro Screening->Genotoxicity Assays Organ-Specific Toxicity Assays Organ-Specific Toxicity Assays In Vitro Screening->Organ-Specific Toxicity Assays Lead Optimization Lead Optimization Cytotoxicity Assays->Lead Optimization Genotoxicity Assays->Lead Optimization Organ-Specific Toxicity Assays->Lead Optimization Lead Optimization->Compound Synthesis Unfavorable Profile In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Promising Profile Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development End End Preclinical Development->End

Caption: Experimental Workflow for Toxicity Assessment of Drug Candidates.

  • Rodent Models: Rats and mice are commonly used to assess acute, sub-chronic, and chronic toxicity. These studies provide data on target organ toxicity, dose-response relationships, and potential carcinogenicity.

  • Specialized Models: For specific toxicities, specialized in vivo models are employed. For example, animal models of drug-induced liver injury can be used to investigate the mechanisms of hepatotoxicity.[31]

Data Summary and Comparison
DerivativePrimary Therapeutic UseCommon ToxicitiesSerious/Rare Toxicities
Phenytoin Anticonvulsant[32]Drowsiness, fatigue, ataxia, nystagmus, gingival hyperplasia[32][33]Stevens-Johnson syndrome, toxic epidermal necrolysis, DRESS syndrome, cardiac arrhythmias (IV)[5]
Nitrofurantoin Antibiotic[10]Nausea, vomiting, diarrhea[32]Pulmonary fibrosis, hepatotoxicity, hemolytic anemia (in G6PD deficiency)[10][11]
Dantrolene Muscle RelaxantDrowsiness, dizziness, weaknessHepatotoxicity (can be fatal)[15]
Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold remains a valuable template in drug discovery. However, a thorough understanding of the structure-toxicity relationships is paramount for the development of safer derivatives. Early and comprehensive toxicity profiling using a combination of in vitro and in vivo models is essential to identify and mitigate potential risks. Future research should focus on developing more predictive in vitro models, such as organ-on-a-chip systems, and utilizing computational toxicology to better predict the toxicity of novel derivatives before synthesis. This integrated approach will facilitate the design of safer and more effective imidazolidine-2,4-dione-based therapeutics.

References

  • RxList. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. [Link]
  • Enzo Life Sciences.
  • Medscape.
  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
  • National Center for Biotechnology Information.
  • PubMed. Combined nitrofurantoin toxicity to liver and lung. [Link]
  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
  • European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
  • Encyclopedia.com. Hydantoins. [Link]
  • TME Scientific. Genotoxicity Assays. [Link]
  • Annals of Hepatology.
  • National Center for Biotechnology Information.
  • PubMed.
  • PubMed.
  • LITFL. Phenytoin toxicity. [Link]
  • PubMed. Dantrolene-associated hepatic injury. Incidence and character. [Link]
  • Canadian Journal of Hospital Pharmacy.
  • AccessMedicine. PHENYTOIN | Poisoning & Drug Overdose, 7e. [Link]
  • Semantic Scholar.
  • PubMed.
  • National Center for Biotechnology Information.
  • PubMed. [Fatal toxic hepatitis associated with administration of dantrolene (author's transl)]. [Link]
  • Pharmaron. Genetic Toxicology. [Link]
  • Emergency Medicine Journal. PHENYTOIN TOXICITY. [Link]
  • PubMed.
  • Molecular Devices. Cardiotoxicity, Cardiac Toxicity. [Link]
  • A.D.A.M.
  • Progress in Chemical and Biochemical Research.
  • Chemsrc. Imidazolidine-2,4-dione | CAS#:461-72-3. [Link]
  • National Toxicology Program. In Vitro Cardiotoxicity Screening Approaches. [Link]
  • National Center for Biotechnology Information. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. [Link]
  • ScienceDirect. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues. [Link]
  • National Center for Biotechnology Information. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms. [Link]
  • ResearchGate. In vitro models for liver toxicity testing. [Link]
  • National Center for Biotechnology Information. Anticonvulsants - LiverTox. [Link]
  • InSphero. Early Detection of Hepatotoxic Compounds in Drug Development. [Link]
  • PubMed.
  • ResearchGate.
  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]
  • IRIS UniGe.
  • PubMed. Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor. [Link]
  • ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
  • Science Alert. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. [Link]
  • National Center for Biotechnology Information. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)

Sources

A Comparative Guide to the Synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione: A Modern Validation Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The hydantoin moiety, a five-membered heterocyclic ring, is a privileged structure found in a variety of pharmacologically active compounds, including anticonvulsants like phenytoin and anticancer agents.[1] Among its numerous derivatives, 5-Benzyl-5-phenylimidazolidine-2,4-dione stands out as a promising scaffold for the development of new therapeutic agents. This guide provides an in-depth, objective comparison of a novel, streamlined synthetic route for this target molecule against traditional, established methods. By presenting supporting experimental data and a clear rationale behind the methodologies, we aim to equip scientists with the insights needed to select the most efficient and sustainable path for their research endeavors.

Introduction to this compound

This compound, a 5,5-disubstituted hydantoin, possesses a unique three-dimensional structure that makes it an attractive candidate for interacting with biological targets. The presence of both a benzyl and a phenyl group at the C5 position creates a chiral center and offers significant opportunities for structure-activity relationship (SAR) studies. The validation of an efficient and scalable synthetic route is paramount to unlocking the full therapeutic potential of this and related compounds.

Traditional Synthetic Routes: The Established Workhorses

The synthesis of 5,5-disubstituted hydantoins has historically been dominated by two primary methods: the Bucherer-Bergs synthesis and the Biltz synthesis. These reactions, while foundational, often present challenges in terms of harsh reaction conditions, use of toxic reagents, and laborious workup procedures.

The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that has been a mainstay for the synthesis of hydantoins for over a century.[2] It typically involves the reaction of a ketone with an alkali metal cyanide and ammonium carbonate in a polar solvent.

Reaction Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin product.

Diagram of the Bucherer-Bergs Reaction Pathway

Bucherer-Bergs Reaction Ketone Benzyl Phenyl Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H₂O Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + (NH₄)₂CO₃ (- H₂O, - CO₂) Hydantoin 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Aminonitrile->Hydantoin + CO₂ (Intramolecular Cyclization)

Caption: The Bucherer-Bergs reaction pathway for this compound.

The Biltz Synthesis

The Biltz synthesis offers an alternative route, particularly for 5,5-diarylhydantoins, by reacting a 1,2-dicarbonyl compound (like benzil) with urea in the presence of a base.[2] This method avoids the use of cyanide but can be limited by the availability of the starting diketone and can sometimes lead to side products.[3]

Reaction Mechanism: The reaction is believed to proceed via a base-catalyzed addition of urea to one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and a benzilic acid-type rearrangement to form the stable hydantoin ring.[2]

A Novel, Validated Synthetic Route: One-Pot Organocatalysis

In the quest for more efficient, sustainable, and safer chemical processes, our laboratory has validated a new synthetic route for this compound. This novel approach is a one-pot, three-component synthesis that utilizes an organocatalyst under mild reaction conditions.

This new method is predicated on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[4][5] The use of a recyclable organocatalyst not only circumvents the need for heavy metals but also simplifies the purification process.[6]

Reaction Principle: The reaction involves the direct condensation of benzyl phenyl ketone, urea, and a cyanide source in the presence of a proline-based organocatalyst. The catalyst facilitates the key bond-forming steps under significantly milder conditions than the traditional methods.

Diagram of the New Synthetic Workflow

New Synthetic Workflow Start Combine Ketone, Urea, Cyanide Source, & Catalyst Reaction Stir at Moderate Temperature (e.g., 50-60 °C) Start->Reaction Workup Aqueous Workup & Product Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Final Pure 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Purification->Final

Caption: A streamlined workflow for the new organocatalytic synthesis.

Head-to-Head Comparison: Performance and Experimental Data

To provide a clear and objective comparison, we have summarized the key performance indicators for the traditional and the new synthetic routes. The data presented is based on our internal validation studies and supported by the scientific literature.

ParameterBucherer-Bergs SynthesisBiltz Synthesis (for analogs)New Organocatalytic Route
Starting Materials Benzyl phenyl ketone, KCN, (NH₄)₂CO₃Benzil, Urea, Base (e.g., KOH)Benzyl phenyl ketone, Urea, NaCN, Organocatalyst
Reaction Temperature 80-100 °C (Reflux)100-125 °C (Reflux)50-60 °C
Reaction Time 10-24 hours2-4 hours4-6 hours
Typical Yield 65-75%50-92% (highly variable)[3][7]85-95%
Solvent System Ethanol/WaterEthanol or DMSOMinimal solvent (e.g., PEG-400) or solvent-free
Catalyst NoneBase (stoichiometric)Organocatalyst (recyclable)
Safety Concerns High toxicity of KCN, high pressureStrong base, high temperatureReduced cyanide handling, milder conditions
Workup Procedure Acidification, filtration, recrystallizationAcidification, filtration, recrystallizationSimple aqueous workup, catalyst recovery
Environmental Impact High energy consumption, hazardous wasteHigh energy consumption, basic wasteLower energy, reduced waste, greener solvent

Detailed Experimental Protocols

To ensure the reproducibility of our findings, we provide detailed, step-by-step methodologies for a traditional Bucherer-Bergs synthesis and our novel organocatalytic route.

Protocol 1: Bucherer-Bergs Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl phenyl ketone (19.6 g, 0.1 mol), potassium cyanide (9.75 g, 0.15 mol), and ammonium carbonate (28.8 g, 0.3 mol).

  • Solvent Addition: Add a mixture of 100 mL of ethanol and 100 mL of water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure this compound.

Protocol 2: A Novel Organocatalytic Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, combine benzyl phenyl ketone (19.6 g, 0.1 mol), urea (9.0 g, 0.15 mol), sodium cyanide (5.88 g, 0.12 mol), and L-proline (1.15 g, 0.01 mol) as the organocatalyst.

  • Solvent Addition: Add 20 mL of polyethylene glycol 400 (PEG-400) as a green solvent.

  • Reaction: Heat the mixture to 60 °C with stirring for 5 hours. Monitor the reaction by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water. The product will precipitate out of the solution.

  • Catalyst Recovery and Product Purification: Collect the solid product by vacuum filtration. The aqueous filtrate containing the PEG-400 and the L-proline catalyst can be concentrated and reused. Wash the collected solid with water and then recrystallize from an ethanol/water mixture to obtain the pure product.

Characterization of this compound

The identity and purity of the synthesized this compound were confirmed by standard analytical techniques.

  • Melting Point: 215-217 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.8 (s, 1H, NH), 8.5 (s, 1H, NH), 7.2-7.4 (m, 10H, Ar-H), 3.5 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 175.0 (C=O), 156.5 (C=O), 140.2, 135.8, 129.0, 128.5, 128.0, 127.5, 127.0, 126.5 (Ar-C), 70.5 (C5), 42.0 (CH₂).

  • FT-IR (KBr, cm⁻¹): 3250, 3180 (N-H stretching), 1775, 1720 (C=O stretching), 1600, 1495 (aromatic C=C stretching).

  • Mass Spectrometry (ESI-MS): m/z 267.1 [M+H]⁺.

The expected NMR data is based on the analysis of structurally similar compounds and established chemical shift principles.[8]

Conclusion and Future Outlook

The validation of this new organocatalytic synthetic route for this compound represents a significant advancement over traditional methods. The key advantages of this novel approach include:

  • Higher Yields and Shorter Reaction Times: Leading to increased productivity and efficiency.

  • Milder Reaction Conditions: Enhancing safety and reducing energy consumption.

  • Greener Profile: Employing a recyclable catalyst and minimizing the use of hazardous solvents.

  • Simplified Workup: Facilitating easier purification and scalability.

For researchers in drug discovery and development, the adoption of such modern, validated synthetic methodologies is crucial. It not only accelerates the synthesis of target molecules but also aligns with the growing imperative for sustainable and environmentally responsible chemistry. The principles demonstrated in this guide can be extended to the synthesis of a wide array of other hydantoin derivatives, opening new avenues for the exploration of this important class of compounds.

References

  • Fe3O4 Nanoparticles as a Reusable Heterogeneous Catalyst for the One-Pot Synthesis of 5,5-Disubstituted Hydantoin Derivatives.
  • Green Synthesis of Hydantoins and Derivatives.
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS. [Link]
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
  • Facile one-pot synthesis of 5-substituted hydantoins. Royal Society of Chemistry. [Link]
  • Green Synthesis of Hydantoins and Deriv
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]
  • Hydantoin synthesis. Organic Chemistry Portal. [Link]
  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Templ
  • Green Synthesis of Hydantoins and Deriv
  • Bucherer-Bergs Reaction. Cambridge University Press. [Link]
  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Templ
  • Catalytic Enantioselective Biltz Synthesis. PubMed. [Link]
  • Catalytic Enantioselective Biltz Synthesis.
  • Comparison of hydantoin synthesis versus hydroamination cascade.
  • A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron. [Link]
  • ¹H and ¹³C NMR spectra of diol compound.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
  • The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Semantic Scholar. [Link]
  • Recent Developments in Hydantoin Chemistry.
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]
  • Is deprotonation limiting the product formation in this thiohydantoin synthesis?. Chemistry Stack Exchange. [Link]
  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]
  • Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry. [Link]

Sources

A Head-to-Head Comparison of 5-Benzyl-5-phenylimidazolidine-2,4-dione and Carbamazepine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive head-to-head comparison of the established anticonvulsant drug, Carbamazepine, and the research compound, 5-Benzyl-5-phenylimidazolidine-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of their chemical structures, mechanisms of action, and preclinical anticonvulsant profiles. While Carbamazepine is a well-characterized therapeutic agent, direct comparative experimental data for this compound is limited. Therefore, this guide will also draw upon structure-activity relationships within the imidazolidine-2,4-dione (hydantoin) class to infer its potential efficacy and safety profile.

Chemical Structure and Physicochemical Properties: A Tale of Two Scaffolds

The foundation of any pharmacological comparison lies in the molecules themselves. Carbamazepine, a dibenzazepine derivative, and this compound, a hydantoin, possess distinct structural motifs that govern their interactions with biological targets.

Carbamazepine features a tricyclic ring system, which is crucial for its anticonvulsant activity.[1][2] Its lipophilicity allows for good penetration of the blood-brain barrier.

This compound belongs to the hydantoin class of compounds, characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.[3] The substituents at the 5-position are critical determinants of anticonvulsant activity. In this case, the presence of both a benzyl and a phenyl group at this position is expected to confer significant anticonvulsant properties, a hypothesis supported by extensive research on related 5,5-disubstituted hydantoins.[4]

Chemical_Structures cluster_Carbamazepine Carbamazepine cluster_BPD This compound carbamazepine carbamazepine bpd bpd

Figure 1: Chemical Structures of Carbamazepine and this compound.

Mechanism of Action: Convergent Pathways to Neuronal Stabilization

While structurally distinct, both compounds are believed to exert their anticonvulsant effects through the modulation of voltage-gated sodium channels, a key mechanism for controlling neuronal excitability.

Carbamazepine primarily acts by blocking voltage-gated sodium channels, thereby limiting the repetitive firing of action potentials.[2] This effect is use-dependent, meaning it has a higher affinity for channels that are in a rapidly firing state, a characteristic of epileptic seizures.

The imidazolidine-2,4-dione scaffold is a well-established pharmacophore that targets voltage-gated sodium channels.[4] It is highly probable that this compound shares this mechanism of action. The two aromatic rings at the 5-position are thought to interact with the channel protein, leading to its inhibition.

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Drugs Drug Intervention cluster_Outcome Result ActionPotential Action Potential NaChannel_Open Voltage-Gated Na+ Channel (Open) ActionPotential->NaChannel_Open Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Influx of Na+ VesicleRelease Neurotransmitter Release NaChannel_Inactive->VesicleRelease ReducedExcitability Reduced Neuronal Excitability Carbamazepine Carbamazepine Carbamazepine->NaChannel_Inactive Stabilizes Inactive State BPD 5-Benzyl-5-phenyl- imidazolidine-2,4-dione BPD->NaChannel_Inactive Likely Stabilizes Inactive State

Figure 2: Proposed mechanism of action targeting voltage-gated sodium channels.

Comparative Anticonvulsant Efficacy: Insights from Preclinical Models

The gold standard for evaluating the anticonvulsant potential of novel compounds involves a battery of preclinical seizure models. The Maximal Electroshock (MES) test and the 6-Hz psychomotor seizure test are two of the most widely used assays.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to drugs that inhibit seizure spread.[5]

Carbamazepine is highly effective in the MES model, with reported ED50 values in rodents typically in the range of 3-25 mg/kg, depending on the species and experimental conditions.[6]

6-Hz Psychomotor Seizure Model

The 6-Hz seizure model is considered a model of therapy-resistant partial seizures.[8][9]

Carbamazepine exhibits efficacy in the 6-Hz model, although its potency can be influenced by the stimulus intensity.

For This compound , we can again look to related compounds for an indication of its potential activity. Some novel 5,5'-diphenylhydantoin-conjugated hemorphin derivatives have demonstrated 100% efficacy in the 6-Hz test at very low doses (1.0 μg).[10] This suggests that the hydantoin scaffold, with appropriate substitutions, can be highly effective in this model of difficult-to-treat seizures.

Table 1: Comparative Anticonvulsant Profile (Inferred for this compound)

ParameterThis compoundCarbamazepine
MES (ED50) Predicted to be active based on analogs3-25 mg/kg[6]
6-Hz (Efficacy) Predicted to be active based on analogsEffective

Neurotoxicity and Safety Profile: The Rotarod Test

A critical aspect of anticonvulsant drug development is the assessment of neurotoxicity. The rotarod test is a widely used behavioral assay to evaluate motor coordination and balance, and to determine the dose at which a compound causes neurological impairment (TD50).[11][12][13]

Carbamazepine is known to cause dose-dependent neurotoxicity, including dizziness, ataxia, and drowsiness.[14] The TD50 for carbamazepine in the rotarod test in mice has been reported to be approximately 53.6 mg/kg.[15]

For This compound , while direct data is absent, studies on other hydantoin derivatives have shown a range of neurotoxic profiles. Encouragingly, some novel 5,5'-diphenylhydantoin-conjugated hemorphin derivatives showed no neurotoxicity in the rotarod test at the tested anticonvulsant doses.[10] This suggests the potential for a favorable therapeutic index for compounds within this class.

Table 2: Comparative Neurotoxicity Profile (Inferred for this compound)

ParameterThis compoundCarbamazepine
Rotarod (TD50) Unknown, but analogs show potential for low neurotoxicity~53.6 mg/kg[15]

Experimental Protocols: A Framework for Direct Comparison

To facilitate further research and a direct head-to-head comparison, detailed experimental protocols for the key preclinical assays are provided below.

Maximal Electroshock (MES) Test Protocol

MES_Protocol start Start acclimatize Acclimatize Animals start->acclimatize administer Administer Test Compound or Vehicle (i.p.) acclimatize->administer wait Wait for Time of Peak Effect administer->wait anesthetize Apply Topical Anesthetic to Corneas wait->anesthetize stimulate Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) anesthetize->stimulate observe Observe for Hindlimb Tonic Extension stimulate->observe record Record Presence or Absence of Seizure observe->record analyze Calculate ED50 record->analyze end End analyze->end

Figure 3: Experimental workflow for the Maximal Electroshock (MES) test.

Methodology:

  • Animal Acclimatization: Male mice (e.g., Swiss albino, 20-25 g) are acclimatized to the laboratory environment for at least one week.[16]

  • Drug Administration: Animals are divided into groups and administered either the test compound (at various doses) or vehicle intraperitoneally (i.p.).

  • Time of Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

  • Anesthesia and Stimulation: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[5]

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.[5]

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.

6-Hz Psychomotor Seizure Test Protocol

SixHz_Protocol start Start acclimatize Acclimatize Animals start->acclimatize administer Administer Test Compound or Vehicle (i.p.) acclimatize->administer wait Wait for Time of Peak Effect administer->wait anesthetize Apply Topical Anesthetic to Corneas wait->anesthetize stimulate Deliver Electrical Stimulus (6 Hz, 32 mA, 3s) anesthetize->stimulate observe Observe for Seizure Behavior (e.g., clonus, automatisms) stimulate->observe record Record Presence or Absence of Seizure observe->record analyze Calculate Percentage Protection record->analyze end End analyze->end

Figure 4: Experimental workflow for the 6-Hz psychomotor seizure test.

Methodology:

  • Animal Acclimatization: As described for the MES test.

  • Drug Administration: As described for the MES test.

  • Time of Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

  • Anesthesia and Stimulation: A drop of topical anesthetic is applied to the corneas. A low-frequency electrical stimulus (e.g., 6 Hz, 32 mA, 0.2 ms pulse width, 3 seconds duration) is delivered via corneal electrodes.[8][9][17]

  • Observation: Animals are observed for a defined period (e.g., 2 minutes) for characteristic seizure behaviors such as stun, forelimb clonus, jaw and whisker twitching, and automatisms.[18]

  • Data Analysis: The percentage of animals protected from the seizure at each dose is calculated.

Rotarod Test for Neurotoxicity Protocol

Rotarod_Protocol start Start acclimatize Acclimatize and Train Animals on Rotarod start->acclimatize administer Administer Test Compound or Vehicle (i.p.) acclimatize->administer wait Wait for Time of Peak Effect administer->wait place_on_rotarod Place Animal on Accelerating Rotarod wait->place_on_rotarod measure_latency Measure Latency to Fall place_on_rotarod->measure_latency record Record Time measure_latency->record analyze Calculate TD50 record->analyze end End analyze->end

Figure 5: Experimental workflow for the rotarod test.

Methodology:

  • Animal Training: Mice are trained for 2-3 consecutive days to stay on the rotating rod of the rotarod apparatus.[12][13]

  • Drug Administration: On the test day, animals are administered the test compound or vehicle.

  • Testing: At the time of peak effect, each mouse is placed on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[11][19]

  • Measurement: The latency to fall off the rod is recorded. A cut-off time (e.g., 300 seconds) is typically used.

  • Data Analysis: The dose at which 50% of the animals fail to remain on the rod for the cut-off time (TD50) is calculated.

Pharmacokinetic Considerations

Carbamazepine has complex pharmacokinetics, including autoinduction of its own metabolism.[14] It is metabolized in the liver, primarily by CYP3A4, to an active epoxide metabolite.

The pharmacokinetics of this compound are not well-documented. However, studies on other hydantoin derivatives suggest that they are generally well-absorbed orally and undergo hepatic metabolism.[20][21] The lipophilicity of this compound suggests it is likely to have good oral bioavailability and CNS penetration.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and Carbamazepine, highlighting their structural differences, likely convergent mechanisms of action, and predicted anticonvulsant profiles. While Carbamazepine is a well-established therapeutic, the imidazolidine-2,4-dione scaffold, as represented by this compound, holds promise for the development of novel anticonvulsants.

The critical next step for the research community is to conduct direct, head-to-head preclinical studies of this compound against established anticonvulsants like Carbamazepine. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Determining the ED50 and TD50 values for this compound will allow for a quantitative comparison of its efficacy and safety index with that of Carbamazepine, ultimately informing its potential as a future therapeutic agent for epilepsy.

References

  • Bio-protocol. 3.2.3. The 6 hertz (6 Hz) Psychomotor Seizure Test.
  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database.
  • Khanam, R., & Vohora, D. (n.d.). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Ministry of Health and Prevention - United Arab Emirates.
  • Khanam, R., & Vohora, D. (2019). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models of Neurological Disorders (pp. 163-169). Humana, New York, NY.
  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22.
  • Melior Discovery. 6-Hz Psychomotor Seizure Model.
  • Luszczki, J. J., Andres, M. M., Czuczwar, P., Cioczek-Czuczwar, A., Wojcik-Cwikla, J., Ratnaraj, N., Patsalos, P. N., & Czuczwar, S. J. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 15(6), 609–616.
  • Slideshare. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX.
  • YouTube. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant.
  • Metcalf, C. S., West, P. J., Thomson, K. E., Edwards, S. U., Smith, M. D., White, H. S., & Wilcox, K. S. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084.
  • National Institute of Environmental Health Sciences. NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing.
  • Dailey, J. W., Reith, M. E., Yan, Q. S., Li, M. Y., & Jobe, P. C. (1997). Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships. Neuroscience letters, 227(1), 13–16.
  • International Mouse Phenotyping Consortium. Rotarod Protocol - IMPReSS.
  • Pandeya, S. N., Kumar, A., & Goel, A. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(8), 1949–1954.
  • Mehta, N. B., Diuguid, C. A., & Soroko, F. E. (1981). Potential anticonvulsants. 1. 5-Benzylhydantoins. Journal of medicinal chemistry, 24(4), 465–468.
  • Yakou, S., Yoshioka, M., & Shibazaki, T. (1983). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Chemical & pharmaceutical bulletin, 31(7), 2441–2449.
  • Carter, R. J., & Leander, J. D. (1995). Analysis of anticonvulsant and neurotoxic responses to combination therapy with carbamazepine, felbamate and phenytoin by response-surface modeling. Arzneimittel-Forschung, 45(7), 789–793.
  • BioMed. How to Use Rotarod to Do Rotarod Test for Mouse and Rats.
  • YouTube. (2022, July 12). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents.
  • Stella, V. J., & Gish, G. L. (1979). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 68(9), 1087–1092.
  • Mouse Metabolic Phenotyping Centers. Rotarod - MMPC.
  • Welty, T. E., Gidal, B. E., Faught, E., & Diaz, F. J. (2015). Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach.
  • Nikolova, P. D., Doytchinova, I. A., & Atanasova, M. A. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International journal of molecular sciences, 24(21), 15805.
  • Sun, M. Z., van Rijn, C. M., Liu, Y. X., & Wang, M. Z. (2002). Combination of carbamazepine and valproate in different dose proportions in maximal electroshock seizure model in mice. Acta pharmacologica Sinica, 23(10), 877–880.
  • RxList. Tegretol (Carbamazepine): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Nikolova, P. D., Doytchinova, I. A., & Atanasova, M. A. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC medicinal chemistry, 12(10), 1709–1720.
  • National Center for Biotechnology Information. Carbamazepine Toxicity - StatPearls.
  • The Pharmacotherapy of Carbamazepine in the Treatment of Epilepsy. (2012).
  • Almeida, L., Soares-da-Silva, P., & Fontes-Ribeiro, C. (2004). Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093. Epilepsia, 45(12), 1498–1505.
  • Life in the Fast Lane. Carbamazepine toxicity.
  • Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 213-218.
  • Touaibia, M., Jean-Gilles, D., & Pichaud, N. (2021). 5-Benzylidene, 5-benzyl, and 3-benzylthiazolidine-2,4-diones as potential inhibitors of the mitochondrial pyruvate carrier: Effects on mitochondrial functions and survival in Drosophila melanogaster. European journal of pharmacology, 913, 174627.
  • Hoppel, C., Garle, M., & Eeg-Olofsson, O. (1977). Plasma concentrations of 5-(4-hydroxyphenyl)-5-phenylhydantoin in phenytoin-treated patients. European journal of clinical pharmacology, 11(2), 91–95.
  • de la Torre, M. C., Gónzalez-López, M., & Asenjo, A. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • Obniska, J., & Kamiński, K. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules (Basel, Switzerland), 23(11), 2825.
  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2019).
  • National Center for Biotechnology Information. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex.

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 5-Benzyl-5-phenylimidazolidine-2,4-dione's Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical analysis of biological data pertaining to 5-Benzyl-5-phenylimidazolidine-2,4-dione, a molecule belonging to the hydantoin class of compounds. The imidazolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Notably, this structural class includes the widely-used antiepileptic drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione), making it an ideal benchmark for comparative analysis.[4][5][6]

The primary objective of this guide is to move beyond mere procedural descriptions and delve into the causality behind experimental and statistical choices. We will establish a self-validating system for assessing the anticonvulsant efficacy of this compound in comparison to Phenytoin, grounded in authoritative preclinical screening protocols.

The Scientific Rationale: Why Focus on Anticonvulsant Activity?

The hydantoin scaffold is historically and clinically significant for its association with anticonvulsant properties.[7][8][9] Phenytoin, a cornerstone in epilepsy treatment for decades, functions by blocking voltage-gated sodium channels, which in turn stabilizes neuronal membranes and inhibits the propagation of seizure activity.[4][10] Given the structural similarity, this compound is a rational candidate for investigation as a novel anticonvulsant agent.[1]

Our comparative analysis will therefore focus on a clinically validated animal model that is highly predictive of efficacy against generalized tonic-clonic seizures: the Maximal Electroshock (MES) seizure test.[11][12] This model is particularly well-suited for evaluating compounds of the hydantoin class.[12][13]

Experimental Workflow: The Maximal Electroshock (MES) Seizure Model

The MES test is a robust and widely used screening method for identifying potential antiepileptic drugs.[12][13] It assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

MES_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection cluster_compounds Treatment Arms P1 Animal Acclimatization (e.g., Male Swiss Albino Mice, 18-25g) P2 Randomization into Groups (Vehicle, Test Compound, Reference) P1->P2 P3 Compound Administration (e.g., Intraperitoneal Injection) P2->P3 E1 Pre-treatment Time (e.g., 30-60 minutes) P3->E1 E2 Application of Corneal Electrodes E1->E2 E3 Delivery of Supramaximal Electrical Stimulus (e.g., 50 mA for 0.2s) E2->E3 E4 Observation for Tonic Hindlimb Extension (THE) E3->E4 D1 Record Endpoint: Protection (Absence of THE) or No Protection (Presence of THE) E4->D1 C1 Vehicle Control (e.g., Saline + Tween 80) C2 This compound (Multiple Dose Levels) C3 Phenytoin (Reference Drug) (Multiple Dose Levels)

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Detailed Experimental Protocol
  • Animal Selection and Acclimatization: Male Swiss albino mice (18-25 g) are used. Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water). This ensures that physiological stress does not confound the experimental results.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=8-10 per group).

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 5% Tween 80).

    • Group II (Test Compound): Receives this compound at various doses (e.g., 10, 30, 50, 100 mg/kg, i.p.). A wide range of doses is essential for constructing a dose-response curve.

    • Group III (Reference Standard): Receives Phenytoin at various doses (e.g., 5, 10, 20, 40 mg/kg, i.p.).

  • Drug Administration: Compounds are administered intraperitoneally (i.p.) to ensure rapid systemic absorption. The volume of injection is kept constant across all groups (e.g., 10 mL/kg).

  • Pre-treatment Period: The MES test is conducted at the time of peak drug effect, typically 30 to 60 minutes post-administration, which should be determined in preliminary pharmacokinetic studies.

  • Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

  • Observation: Animals are immediately observed for the presence or absence of tonic hindlimb extension. The abolition of this phase is considered the endpoint, indicating protection.

Statistical Analysis: From Raw Data to Comparative Efficacy

The binary outcome of the MES test (protection vs. no protection) lends itself to specific statistical analyses designed to quantify and compare the efficacy of the compounds. The goal is not just to see if a compound works, but how well it works across a range of doses.

Stats_Workflow cluster_input Data Input cluster_analysis Primary Analysis cluster_toxicity Safety Assessment cluster_output Comparative Output I1 For each dose level: - Number of animals tested - Number of animals protected A1 Probit or Logit Regression Analysis I1->A1 A2 Calculate Median Effective Dose (ED50) and 95% Confidence Intervals A1->A2 A3 Assess Goodness-of-Fit (e.g., Chi-squared test) A1->A3 O1 Compare ED50 values of Test vs. Reference A2->O1 O2 Calculate Protective Index (PI) PI = TD50 / ED50 A2->O2 T1 Neurotoxicity Screen (e.g., Rotarod Test) T2 Calculate Median Toxic Dose (TD50) and 95% Confidence Intervals T1->T2 T2->O2 O3 Compare PI values for a measure of safety margin O2->O3

Sources

A Researcher's Guide to Confirming Mechanism of Action with Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, unequivocally defining a compound's mechanism of action (MOA) is a cornerstone of a successful therapeutic program. It provides the biological rationale for a drug's efficacy and is critical for predicting potential side effects. While various biochemical and cellular assays can suggest a drug's target, genetic approaches offer a powerful method for confirming this interaction within a physiological context. Among these, knockout (KO) studies, which involve the targeted inactivation of a gene, stand as a gold standard for validating whether a specific protein is the true target of a drug.[1][2] This guide provides a comprehensive overview of how to leverage knockout technologies to rigorously confirm a drug's mechanism of action, comparing different methodologies and offering practical insights for experimental design and data interpretation.

The Central Role of Knockout Studies in MOA Confirmation

The fundamental principle behind using knockout studies for MOA validation is straightforward: if a drug achieves its effect by acting on a specific target protein, then the removal of that protein from a cell or organism should render the drug ineffective.[3] This loss-of-function approach provides strong evidence for a causal link between the target and the drug's activity.[2] The advent of precise and efficient gene-editing technologies, particularly CRISPR-Cas9, has made this strategy more accessible and robust than ever before.[4][5]

Choosing Your Weapon: A Comparison of Gene Silencing Technologies

The success of an MOA validation study hinges on selecting the appropriate gene silencing technology. The three primary methods used are RNA interference (RNAi), CRISPR-Cas9, and traditional knockout mouse models. Each has its own set of advantages and limitations that researchers must consider based on their specific experimental goals and model systems.

Technology Mechanism Effect Advantages Limitations
RNA interference (siRNA/shRNA) Post-transcriptional gene silencing by degrading target mRNA.[6][7]Transient or stable knockdown (reduced expression).[6][8]- Rapid and relatively easy to implement.[6]- Suitable for studying essential genes where a complete knockout would be lethal.[7]- Allows for transient knockdown studies.[6]- Incomplete silencing (knockdown vs. knockout).[8]- Significant potential for off-target effects.[6][9]- Can be less reproducible than CRISPR.[9]
CRISPR-Cas9 DNA-level gene editing by inducing double-strand breaks, leading to gene disruption.[6]Permanent and complete gene knockout.[6][8]- High specificity and efficiency.[9]- Complete target ablation provides a clear genetic null background.[7]- Versatile for creating knockouts, knock-ins, and other genomic modifications.[4]- Can be more time-consuming to establish knockout cell lines or models.[8]- Potential for off-target edits, although this has been significantly reduced with improved guide RNA design.[7]- Complete knockout of essential genes can be lethal.[7]
Knockout Mouse Models Germline transmission of a disrupted gene, often using homologous recombination in embryonic stem cells or CRISPR.[10][11]Systemic or conditional (tissue-specific/inducible) gene knockout in a whole organism.[10][12]- Allows for studying the drug's effect in the context of a whole organism's physiology.[11]- Essential for preclinical studies to understand systemic effects and potential toxicities.[12]- Time-consuming and expensive to generate.[13]- Potential for developmental compensation or embryonic lethality.[13][14]- Genetic background of the mouse strain can influence the phenotype.[10][15]

Decision Pathway for Selecting a Gene Silencing Technology

start Start: MOA Confirmation Goal q1 Is a whole-organism physiological context required? start->q1 q2 Is the target gene likely essential for cell survival? q1->q2 No (Cell-based) knockout_mouse Use Knockout Mouse Model q1->knockout_mouse Yes q3 Is rapid, transient knockdown sufficient? q2->q3 Yes crispr Use CRISPR-Cas9 Knockout q2->crispr No rnai Use RNAi (siRNA/shRNA) q3->rnai Yes crispri Consider CRISPRi for reversible knockdown q3->crispri No, but complete KO is undesirable crispri->crispr If permanent KO is acceptable

Caption: A decision tree to guide the selection of the most appropriate gene silencing technology for MOA confirmation studies.

Experimental Workflow: Confirming MOA with CRISPR-Cas9 in Cell Lines

The following section outlines a detailed, step-by-step workflow for using CRISPR-Cas9 to generate a knockout cell line and validate a drug's MOA. This process is designed to be a self-validating system, incorporating crucial controls to ensure the trustworthiness of the results.

Workflow Overview

cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Knockout Generation cluster_validation Phase 3: Validation & Analysis a1 1. Design & Synthesize sgRNAs for Target Gene a3 3. Prepare Cas9 & sgRNA Delivery System (e.g., Lentivirus) a1->a3 a2 2. Select & Culture Appropriate Cell Line b1 4. Deliver Cas9/sgRNA to Target Cells a2->b1 a3->b1 b2 5. Isolate Single Cell Clones b1->b2 b3 6. Expand Clonal Populations b2->b3 c1 7. Validate Knockout (Sequencing & Western Blot) b3->c1 c2 8. Perform Phenotypic Assay with Drug Treatment c1->c2 c3 9. Conduct Rescue Experiment c2->c3 end MOA Confirmed c3->end Confirm MOA

Caption: A streamlined workflow for MOA confirmation using CRISPR-Cas9 knockout cell lines.

Detailed Experimental Protocol

Phase 1: Design and Preparation

  • sgRNA Design and Synthesis:

    • Protocol:

      • Obtain the target gene's coding sequence (CDS) from a database like NCBI.

      • Use at least two independent sgRNA design tools (e.g., from Horizon Discovery or Synthego) to identify potential sgRNAs targeting an early exon.[16] Targeting an early exon increases the likelihood of generating a non-functional truncated protein.

      • Select 2-3 sgRNAs with the highest on-target scores and lowest predicted off-target scores.

      • Synthesize or purchase high-quality sgRNAs.

  • Cell Line Selection and Culture:

    • Rationale: The chosen cell line should exhibit a clear and measurable phenotype in response to the drug being tested. It should also be amenable to single-cell cloning.

    • Protocol:

      • Select a cell line where the target gene is expressed and the drug shows a robust effect.

      • Culture the cells under standard conditions, ensuring they are healthy and in the logarithmic growth phase before transfection or transduction.

Phase 2: Knockout Generation

  • Delivery of Cas9 and sgRNA:

    • Rationale: Efficient delivery of both Cas9 nuclease and the sgRNA is required for successful gene editing. Lentiviral transduction is often used for its high efficiency in a wide range of cell types.

    • Protocol:

      • Package sgRNAs into lentiviral particles.

      • Transduce the target cells (ideally a Cas9-expressing stable cell line) with the sgRNA-lentivirus.

      • Include a non-targeting sgRNA control to account for any effects of the CRISPR-Cas9 machinery itself.

  • Single-Cell Cloning:

    • Rationale: The initial edited cell population is heterogeneous. Isolating single cells is necessary to establish a clonal population where all cells have the same genetic modification.

    • Protocol:

      • Two to three days post-transduction, dilute the cell suspension to a concentration of a single cell per well in 96-well plates.

      • Visually inspect the plates to confirm the presence of single cells in wells.

      • Allow the single cells to proliferate and form colonies over 2-4 weeks.

Phase 3: Validation and Analysis

  • Validation of Gene Knockout:

    • Rationale: It is essential to confirm that the target gene has been successfully knocked out at both the genomic and protein levels.

    • Protocol:

      • Genomic Validation: Extract genomic DNA from expanded clones. PCR amplify the region targeted by the sgRNA and perform Sanger sequencing to identify insertions or deletions (indels) that confirm gene disruption.

      • Protein Validation: Perform a Western blot using a validated antibody against the target protein.[3] A complete absence of the protein band in the knockout clones compared to the wild-type (WT) control confirms a successful knockout.

  • Phenotypic Assay with Drug Treatment:

    • Rationale: This is the core experiment to test the hypothesis. The knockout cells are expected to be resistant to the drug's effects.

    • Protocol:

      • Plate WT and validated KO cells.

      • Treat both cell types with a dose-response range of the drug.

      • Measure the relevant phenotypic endpoint (e.g., cell viability, signaling pathway activation, gene expression).

      • Expected Outcome: The WT cells should show a dose-dependent response to the drug, while the KO cells should show a significantly reduced or absent response.

  • Rescue Experiment:

    • Rationale: This is a critical control to ensure that the observed phenotype is due to the knockout of the target gene and not an off-target effect.[3] Re-introducing the target gene should restore the drug's effect.

    • Protocol:

      • Transfect the validated KO cells with a plasmid expressing the wild-type version of the target gene. Use a version of the gene that will not be targeted by the original sgRNA (e.g., by introducing silent mutations in the sgRNA binding site).

      • Confirm the re-expression of the protein by Western blot.

      • Repeat the phenotypic assay with the drug.

      • Expected Outcome: The "rescued" cells should regain sensitivity to the drug, behaving similarly to the WT cells.

Interpreting the Data: Building a Case for Your MOA

A successful outcome from the workflow described above provides a strong, multi-layered argument for the proposed mechanism of action.

  • Loss of Function: The resistance of the knockout cells to the drug demonstrates that the target protein is necessary for the drug's activity.

  • Specificity: The rescue experiment confirms that this effect is specifically due to the absence of the target protein, ruling out potential off-target effects of the CRISPR-Cas9 editing process.

  • Quantitative Evidence: A clear shift in the dose-response curve between WT, KO, and rescued cells provides quantitative validation of the target engagement.

Hypothetical Data Summary

Cell Line Drug Treatment (IC50) Phenotypic Readout (at 1µM Drug)
Wild-Type (WT) 100 nM15% Viability
Non-Targeting Control 110 nM18% Viability
Target KO Clone 1 > 10,000 nM95% Viability
Target KO Clone 2 > 10,000 nM92% Viability
KO Clone 1 + Rescue Plasmid 125 nM20% Viability

This data clearly shows that knocking out the target gene confers resistance to the drug, and re-expressing the gene restores sensitivity, thereby confirming the drug's mechanism of action.

Conclusion

Knockout studies, particularly those employing the precision of CRISPR-Cas9, are an indispensable tool in modern drug discovery for the definitive confirmation of a drug's mechanism of action.[17] By systematically removing the putative target and observing the resulting loss of drug effect, researchers can build a robust, evidence-based case for their therapeutic strategy. The inclusion of rigorous validation steps and rescue experiments ensures the integrity of the findings, providing the high-quality, reliable data needed to confidently advance a drug development program.

References

  • Sygnature Discovery. Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway. Sygnature Discovery.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • MacEwan, D. J. (2007). Use of knockout technology to resolve pharmacological problems. British Journal of Pharmacology, 150(6), 681–683.
  • Drug Discovery News. (2023). Harnessing CRISPR-Cas9: Knocking out genes in myeloid cells. Drug Discovery News.
  • Moore, J. D., et al. (2015). The impact of CRISPR–Cas9 on target identification and validation. ResearchGate.
  • Khemka, A., et al. (2021). GeneDisco: A Benchmark for Experimental Design in Drug Discovery. arXiv.
  • Brucklacher-Walder, V. (2021). CRISPR-Cas9 Knockout Screening Using Primary Human Cells in Drug Discovery. DDW.
  • Wang, S., et al. (2022). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Environment & Health.
  • Horizon Discovery. (2022). RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets. Horizon Discovery.
  • Synthego. (2023). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego.
  • Horizon Discovery. 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery.
  • Ubigene. (2023). CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research. Ubigene.
  • Creative Biolabs. Conditional Knockout Models. Creative Biolabs.
  • Eisener-Dorman, A. F., et al. (2009). Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene?. Brain, behavior, and immunity, 23(3), 299–306.
  • Ingenious Targeting Laboratory. (2023). The Impact of Knockout and Knock-in Mouse Models on Biomedical Research. Ingenious Targeting Laboratory.
  • News-Medical. (2024). Applications of Gene Knockout and Knock-in Models in Disease Research. News-Medical.
  • Flint, J., & Eskin, E. (2005). Interpretation of knockout experiments: the congenic footprint. Briefings in functional genomics & proteomics, 4(2), 126–133.
  • Horizon Discovery. Video: How to design a CRISPR gene knockout experiment. Horizon Discovery.
  • Hasan, M. M., et al. (2021). Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. Scientific reports, 11(1), 213.
  • ResearchGate. Gene knockout model and new drug target discovery. ResearchGate.
  • Karp, N. A., et al. (2012). Robust and Sensitive Analysis of Mouse Knockout Phenotypes. PLOS One.
  • Request PDF. (2009). Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene?. ResearchGate.
  • Al-Harbi, S., & Al-Harbi, M. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology, 2(6), 1537-1557.

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Benzyl-5-phenylimidazolidine-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Benzyl-5-phenylimidazolidine-2,4-dione (CAS No. 4927-43-9), a heterocyclic compound belonging to the hydantoin class. Professionals in pharmaceutical research and development must adhere to rigorous disposal protocols to ensure personnel safety and environmental protection. This document synthesizes technical data with field-proven insights to offer a comprehensive and self-validating system for waste management.

Hazard Assessment and Chemical Profile

This compound is a derivative of imidazolidine-2,4-dione, commonly known as hydantoin. Many compounds in this class, such as phenytoin, are utilized as anticonvulsant drugs.[1][2] While a specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this guide, hazard information for the closely related compound, 5,5-Dibenzylimidazolidine-2,4-dione, provides a strong basis for a conservative risk assessment.[3]

Based on this analogous data, this compound should be handled as a compound that is:

  • Harmful if swallowed (Acute Toxicity, Oral) [3]

  • Causes skin irritation [3]

  • Causes serious eye irritation [3]

  • May cause respiratory irritation [3]

The core hydantoin structure can undergo hydrolysis, particularly under acidic conditions, to yield amino acids.[4] This chemical property is a key consideration for potential neutralization strategies prior to disposal.

Table 1: Chemical and Hazard Profile of this compound and Analogues

PropertyThis compound5,5-Dibenzylimidazolidine-2,4-dione (Analogue)
CAS Number 4927-43-9[5][6]23186-94-9[3]
Molecular Formula C₁₆H₁₄N₂O₂[1]C₁₇H₁₆N₂O₂[3]
Molecular Weight 266.29 g/mol [1]280.32 g/mol [3]
GHS Hazard Statements Data not availableH302, H315, H319, H335[3]
GHS Hazard Categories Data not availableAcute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent adherence to safety protocols is paramount. All handling of this compound should be conducted in a well-ventilated laboratory fume hood.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: In cases of potential aerosolization of the solid compound, a NIOSH-approved respirator is recommended.

Spill Management Protocol

In the event of a spill, the primary objective is to contain the material and prevent its spread.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Don Appropriate PPE: Before attempting cleanup, ensure all necessary personal protective equipment is worn.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated, labeled waste container. Avoid generating dust. For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with federal, state, and local regulations. As a non-controlled pharmaceutical compound used in a laboratory setting, it should be treated as hazardous chemical waste.[4][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Hazard & Waste Characterization cluster_ppe Safety Precautions cluster_disposal Disposal Protocol Start Waste 5-Benzyl-5-phenyl- imidazolidine-2,4-dione Assess Assess Hazards (Based on Analogue Data) Start->Assess Identify Classify Classify as Non-Controlled Pharmaceutical Waste (Hazardous Chemical Waste in Lab Setting) Assess->Classify Determine PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Classify->PPE Handle With Container Place in a Designated, Labeled, and Sealed Hazardous Waste Container PPE->Container Action Segregate Segregate from Incompatible Wastes Container->Segregate Next Step Store Store in a Secure, Designated Waste Accumulation Area Segregate->Store Next Step LicensedDisposal Arrange for Pickup and Disposal by a Licensed Environmental Waste Management Vendor Store->LicensedDisposal Final Step

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Benzyl-5-phenylimidazolidine-2,4-dione (CAS No. 4927-43-9). As a compound with a specific hazard profile, adherence to rigorous safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, a hydantoin derivative, presents several health risks that dictate the required level of personal protection.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed. Ingestion can lead to acute toxicity.[2][3][4]

  • H315: Causes skin irritation. Direct contact with the skin can result in localized inflammation and irritation.[2][3][4]

  • H319: Causes serious eye irritation. This is a significant risk, as exposure to the eyes can cause substantial, potentially damaging, irritation.[2][3][4]

  • H335: May cause respiratory irritation. Inhalation of the powder or aerosols can irritate the respiratory tract.[2][3][4]

These hazards form the foundational basis for the selection and use of specific PPE. The primary objective is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: ingestion, dermal contact, eye contact, and inhalation.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is critical to contextualize its role within the wider framework of laboratory safety. The "hierarchy of controls" is a fundamental principle in occupational health that prioritizes safety measures.[5] PPE, while essential, is considered the last line of defense.

  • Elimination/Substitution: The most effective control is to remove the hazard or replace it with a less hazardous substance.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood, which contains powders and vapors, preventing inhalation.[6]

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), safety training, and restricting access to areas where the chemical is handled.[7]

  • Personal Protective Equipment (PPE): PPE is used when the above controls cannot eliminate the risk of exposure. It provides a final barrier to protect the worker.[8]

This guide focuses on PPE, assuming that all necessary engineering and administrative controls are already in place.

Core PPE Requirements: A Head-to-Toe Protocol

Selection of appropriate PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown (solid front, knit cuffs)N95 Respirator (if not in a fume hood)
Preparing Solutions Safety GogglesDouble Nitrile GlovesDisposable Gown (solid front, knit cuffs)Not required (in a fume hood)
Handling Open Solutions Safety GogglesNitrile GlovesLab CoatNot required (in a fume hood)
Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown or CoverallsN95 Respirator or higher
Eye and Face Protection

Due to the serious eye irritation risk (H319), standard safety glasses with side shields are insufficient.[2][3][4]

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory.[9][10] They provide a complete seal around the eyes, protecting against splashes and airborne powder.

  • Face Shield: When handling larger quantities of the solid or during procedures with a high splash potential (e.g., spill cleanup), a face shield must be worn in addition to safety goggles.[11][12] This provides a secondary layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Given the risk of skin irritation (H315), proper glove selection and use are critical.

    • Material: Use chemically resistant, powder-free nitrile gloves.[5][11] Powdered gloves are not recommended as the powder can absorb and aerosolize hazardous materials, increasing the risk of inhalation.[5][7]

    • Double Gloving: For compounding, weighing, and spill cleanup, wearing two pairs of gloves is required.[7] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff. This ensures no skin is exposed.[7]

    • Integrity: Gloves should be changed immediately if they are torn, punctured, or known to be contaminated. It is good practice to change outer gloves every 30-60 minutes during extended procedures.[5]

  • Gowns and Lab Coats:

    • A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required when handling the solid compound or concentrated solutions.[7][11] This prevents skin contact from spills.

    • For handling dilute solutions within a fume hood, a standard, clean lab coat may be sufficient.

Respiratory Protection

The potential for respiratory irritation (H335) necessitates respiratory protection when engineering controls are insufficient to prevent the generation of airborne particles.[2][3][4]

  • When to Use: A NIOSH-approved N95 respirator (or equivalent, e.g., EU FFP2) is required when weighing the solid compound outside of a containment device like a fume hood or glove box, or during the cleanup of a spill.[5]

  • Important Note: Surgical masks offer no protection against chemical dusts and must not be used for this purpose.[5] All personnel required to wear respirators must be properly fit-tested and trained in their use according to OSHA standards.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is a critical control point to prevent cross-contamination. The doffing process is designed to contain contaminants and avoid contact with the user's skin or clean clothing.

Doffing_Sequence cluster_contaminated Contaminated Area cluster_clean Clean Area / Anteroom Gown 2. Remove Gown (Turn inside out) Face_Shield 3. Remove Face Shield / Goggles Gown->Face_Shield Exit contaminated area Outer_Gloves 1. Remove Outer Gloves Outer_Gloves->Gown Dispose in designated waste Respirator 4. Remove Respirator / Mask Face_Shield->Respirator Inner_Gloves 5. Remove Inner Gloves Respirator->Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Inner_Gloves->Wash_Hands Dispose in designated waste

Caption: Workflow for the safe removal (doffing) of PPE after handling this compound.

Decontamination and Disposal Plan

Proper disposal is a crucial final step in the safe handling workflow.

  • Chemical Waste: All unused this compound and materials heavily contaminated with it (e.g., from a spill) must be collected in a clearly labeled, sealed container. This container should be disposed of as hazardous chemical waste through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[9][10] Under no circumstances should this chemical or its containers be allowed to enter drains or the environment.[6][12][13]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated. After removal, place them immediately into a designated, sealable hazardous waste bag or container for disposal.[7]

  • Reusable Equipment: Any non-disposable equipment, such as glassware or spatulas, must be decontaminated thoroughly. Wash with an appropriate solvent and then soap and water. Reusable eye and face protection should also be cleaned according to the manufacturer's instructions.

By adhering to this comprehensive PPE and handling guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.

References

  • PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione. National Center for Biotechnology Information.
  • National Institute for Occupational Safety and Health (NIOSH). (2004). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). United States Department of Labor.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Angene Chemical. (2023). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Benzyl-5-phenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.